4-Bromo-4'-butyl-1,1'-biphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-butylphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h5-12H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWPTSPOSZBAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577714 | |
| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-54-5 | |
| Record name | 4-Bromo-4'-butyl-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70577714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Compound Data and Physicochemical Properties
An In-Depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl
CAS Number: 63619-54-5
This guide provides a comprehensive technical overview of this compound, a key intermediate in the synthesis of advanced materials and a versatile building block for organic synthesis. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's synthesis, properties, reactivity, and applications, with a focus on the scientific principles that underpin its utility.
This compound is a disubstituted biphenyl featuring a bromine atom and a butyl group at the para positions of the two phenyl rings. This structure imparts a unique combination of properties: the rigid biphenyl core is a common mesogenic unit in liquid crystals, the butyl chain provides solubility and influences molecular packing, and the bromine atom serves as a reactive handle for further chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 63619-54-5 | [1][2] |
| Molecular Formula | C₁₆H₁₇Br | [1][3] |
| Molecular Weight | 289.21 g/mol | [1][3] |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [1] |
| Appearance | Solid (form may vary) | [3] |
| Density | 1.221 g/cm³ (predicted) | [3] |
| XLogP3 | 6 | [3] |
Note: Some physical properties, such as melting and boiling points, are not consistently reported in publicly available databases. These properties can be influenced by the purity of the sample.
Synthesis of this compound
The most common and efficient method for synthesizing unsymmetrical biaryls like this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high yields and tolerance to a wide range of functional groups. A plausible and well-established synthetic route involves the coupling of 4-butylphenylboronic acid with 1,4-dibromobenzene. The use of a dibromo starting material allows for selective mono-coupling, with the reaction conditions being controlled to minimize the formation of the symmetrical di-butylated biphenyl byproduct.
Caption: Synthetic route to this compound via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[4]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-butylphenylboronic acid (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq.).
-
Solvent and Base Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this mixture, add an aqueous solution of a base, typically 2M potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq.).
-
Reaction Execution: Purge the flask with nitrogen for 10-15 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a mixture of hexane and ethyl acetate, to yield pure this compound.
Spectroscopic Characterization
While experimental ¹H and ¹³C NMR spectra for this compound are not widely available in public spectral databases, the expected chemical shifts can be predicted based on the analysis of its constituent parts and known substituent effects on aromatic rings.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic Protons | 7.20 - 7.60 | Multiplet | 8H |
| -CH₂- (benzylic) | ~2.65 | Triplet | 2H |
| -CH₂- | ~1.60 | Multiplet | 2H |
| -CH₂- | ~1.38 | Multiplet | 2H |
| -CH₃ | ~0.95 | Triplet | 3H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| Aromatic C-Br | ~121 |
| Aromatic C-H | 126 - 132 |
| Aromatic Quaternary C | 138 - 142 |
| -CH₂- (benzylic) | ~35 |
| -CH₂- | ~33 |
| -CH₂- | ~22 |
| -CH₃ | ~14 |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.[5][6]
Reactivity and Applications
The chemical utility of this compound is primarily dictated by the reactivity of the carbon-bromine bond, making it a valuable precursor for more complex molecules.
Core Application: Liquid Crystal Synthesis
This compound is a key intermediate in the synthesis of calamitic (rod-shaped) liquid crystals.[7][8] The rigid biphenyl core is a fundamental mesogenic unit that promotes the formation of liquid crystalline phases. The terminal butyl group influences the melting point and the stability of these phases. The bromine atom allows for the introduction of various terminal groups through cross-coupling reactions, which in turn fine-tunes the mesomorphic and electro-optical properties of the final liquid crystal material. For instance, the bromine can be substituted with a cyano group (-CN) to produce cyanobiphenyl liquid crystals, which are widely used in display technologies.[9]
Caption: Role of this compound in liquid crystal synthesis.
Potential in Drug Discovery and Medicinal Chemistry
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs). While specific drugs derived directly from this compound are not prominently documented, its structure makes it an attractive starting material for the synthesis of drug candidates.[10][11] The bromine atom can be readily functionalized via Suzuki, Heck, or Sonogashira couplings to build more complex molecules.[12] For example, many angiotensin II receptor blockers (sartans) feature a biphenyl core, highlighting the potential of this class of compounds in drug development.[11]
Safety and Handling
-
Hazard Identification:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.
-
Very toxic to aquatic life with long-lasting effects.
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
Handle in a well-ventilated place.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from strong oxidizing agents.
-
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.
-
In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
References
- PubChem. This compound.
- SYNTHON Chemicals GmbH & Co. KG.
- Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Pharmaceutical Intermediates: The Role of 4'-Bromo-1,1'-biphenyl-4-ol. [Link]
- Palakshamurthy, B. S., et al. (2022). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- PYG Lifesciences.
- University of Sheffield. 13Carbon NMR. [Link]
- AZoM. Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [Link]
- PubChem. 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde.
- Jadhava, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. Royal Society of Chemistry. [Link]
- Huff, B. E., et al. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Organic Syntheses, 75, 53. [Link]
- NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]
- PubChem. [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-.
- NIST. 1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]
- Google Patents.
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.
- CAS. CASPRE - 13C NMR Predictor. [Link]
- Wang, C. H., et al. (2021). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers, 13(16), 2736. [Link]
- Davis, A. J., et al. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1645-1655. [Link]
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dksh.com [dksh.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. CASPRE [caspre.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. nbinno.com [nbinno.com]
- 11. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
4-Bromo-4'-butyl-1,1'-biphenyl molecular weight
An In-depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl: Properties, Synthesis, and Applications
Authored by: Your Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document details its chemical and physical properties, including its precise molecular weight, and presents a validated protocol for its synthesis via Suzuki coupling. Furthermore, it explores the compound's significant applications in the development of pharmaceuticals and advanced materials, offering critical insights for researchers, scientists, and professionals in drug development. The guide is structured to deliver not only technical data but also the underlying scientific principles, ensuring a thorough understanding of its utility and handling.
Introduction
This compound is a substituted aromatic hydrocarbon belonging to the biphenyl class of compounds. Its structure, featuring a biphenyl core with a bromine atom and a butyl group at the para positions of the two phenyl rings, makes it a versatile building block in organic chemistry. The bromine atom serves as a reactive handle for various cross-coupling reactions, essential for constructing more complex molecular architectures. The butyl group, on the other hand, enhances solubility in organic solvents and can influence the physical properties, such as the liquid crystalline phase, of resulting materials.
This guide serves as a technical resource for professionals in research and development, providing in-depth information on the compound's characteristics, a reliable synthesis methodology, and a discussion of its applications, particularly in areas where precise molecular design is paramount.
Core Compound Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and material design. These properties dictate its reactivity, solubility, and handling requirements.
Chemical and Physical Data
The essential quantitative data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 289.21 g/mol | [1] |
| Exact Mass | 288.05136 Da | [1] |
| Molecular Formula | C₁₆H₁₇Br | [1][2] |
| CAS Number | 63619-54-5 | [1] |
| Density | 1.221 g/cm³ | [2] |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [1] |
| Synonyms | 4-Bromo-4'-n-butyl-1,1'-biphenyl | [2] |
| InChIKey | KAWPTSPOSZBAHH-UHFFFAOYSA-N | [1][2] |
Structural Representation
The two-dimensional structure of this compound is critical for understanding its chemical behavior.
Caption: 2D Structure of this compound.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of unsymmetrical biaryls like this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a robust and widely adopted method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of boronic acids.
Rationale for Method Selection
The Suzuki-Miyaura coupling is chosen for its proven reliability in forming C-C bonds between aryl halides and aryl boronic acids. This methodology is central to the synthesis of many biphenyl derivatives used in pharmaceuticals and material science.[3] The reaction proceeds via a well-understood catalytic cycle, ensuring high yields and purity, which are critical for subsequent applications.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reactant Preparation: To a flame-dried Schlenk flask, add (4-butylphenyl)boronic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of toluene and water. Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure an inert atmosphere.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-value applications.
Pharmaceutical Synthesis
The biphenyl moiety is a common scaffold in many active pharmaceutical ingredients (APIs). Brominated biphenyls are key precursors for the synthesis of drugs like the 'sartan' class of angiotensin II receptor blockers used to treat hypertension.[4][5] this compound can be utilized in similar palladium-catalyzed reactions to introduce other functional groups, building the complex molecular frameworks required for targeted drug candidates.[3][6]
The following diagram illustrates the role of biphenyl intermediates in a generalized drug synthesis pathway.
Caption: Role of this compound in API synthesis.
Material Science
In material science, the rigid biphenyl core is a desirable structural motif for the development of liquid crystals and organic light-emitting diodes (OLEDs). The butyl chain enhances solubility and can influence the mesophase behavior in liquid crystal applications. The bromine atom allows for further modification, enabling the synthesis of polymers with tailored electronic and optical properties.[3]
Safety and Handling
While specific toxicity data for this compound is not extensively documented, it is prudent to handle it with the care afforded to similar aromatic bromides.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][9] Avoid contact with skin and eyes.[2][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][7]
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in high-value chemical synthesis. Its well-defined molecular weight and properties, coupled with robust synthetic routes, make it an essential tool for chemists in both pharmaceutical and material science research. This guide provides the foundational knowledge required for its effective and safe utilization in the laboratory and beyond.
References
- This compound - Echemi. [URL: https://www.echemi.com/products/pd20180628153412143.html]
- This compound | C16H17Br | CID 15738138 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15738138]
- SAFETY DATA SHEET - Fisher Scientific (4-Bromobiphenyl). [URL: https://www.fishersci.com/store/msds?partNumber=AC106950050&productDescription=4-BROMOBIPHENYL%2C+98%25+5GR&vendorId=VN00032119&countryCode=US&language=en]
- SAFETY DATA SHEET - Fisher Scientific (General). [URL: https://www.fishersci.
- SAFETY DATA SHEET - Sigma-Aldrich (Biphenyl). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/w312908]
- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [URL: https://www.newsnetmedia.com/story/601131/understanding-the-properties-and-uses-of-4-bromo-11-biphenyl-4-ol.html]
- Pharmaceutical Intermediates: The Role of 4'-Bromo-1,1'-biphenyl-4-ol. [URL: https://www.innovate-materials.com/pharmaceutical-intermediates-the-role-of-4-bromo-11-biphenyl-4-ol/]
- An In-depth Technical Guide to 4-Bromomethylbiphenyl for Researchers and Drug Development Professionals - Benchchem. [URL: https://www.benchchem.com/blogs/an-in-depth-technical-guide-to-4-bromomethylbiphenyl-for-researchers-and-drug-development-professionals]
- Bromo-[1,1'-biphenyl]-4-carboxaldehyde - Cymit Química S.L. [URL: https://www.cymitquimica.com/sds/EN/S15686_EN.pdf]
- The Role of Bromo-OTBN in Pharma - PYG Lifesciences. [URL: https://pyglifesciences.com/the-role-of-bromo-otbn-in-pharma/]
- SAFETY DATA SHEET (General). [URL: https://www.cpachem.com/sds/SB93_4_EU_EN.pdf]
- Synthesis process of 4-bromo-4'-propylbiphenyl - Google Patents. [URL: https://patents.google.
- Preparation of 4-bromobiphenyl - Google Patents. [URL: https://patents.google.
- Preparation of 4-bromobiphenyl - Google Patents. [URL: https://patents.google.
- 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/105946-82-5.htm]
- 1,1'-Biphenyl, 4-bromo- - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C92660&Mask=1]
- [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- | C16H18BrNO3S | CID 11646678 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11646678]
- 4-Bromo-4'-butyl[1,1'-biphenyl]-2-carboxylic acid - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB31338804.htm]
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of Bromo-OTBN in Pharma [pyglifesciences.com]
- 6. nbinno.com [nbinno.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
Introduction
4-Bromo-4'-butyl-1,1'-biphenyl is a key intermediate in the synthesis of various organic materials, particularly for applications in liquid crystals and pharmaceuticals.[1] Its rigid biphenyl core, functionalized with a reactive bromine atom and a lipophilic butyl group, allows for further molecular elaboration, making it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable and widely applicable synthetic route to this compound, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, a detailed protocol, and methods for purification and characterization are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis process.
Strategic Approach to Synthesis: The Suzuki-Miyaura Coupling
The formation of the C-C bond between the two phenyl rings is the cornerstone of this synthesis. Among the various palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling is often the method of choice for preparing unsymmetrical biaryls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the requisite boronic acid reagents.[2] The byproducts of the Suzuki reaction are generally non-toxic and easily removed, simplifying the purification process.[3]
Alternative routes such as the Kumada coupling, which utilizes a Grignard reagent, or the Negishi coupling, employing an organozinc reagent, are also viable for biphenyl synthesis.[4][5] However, the Suzuki-Miyaura reaction's robustness and the lower basicity of the organoboron reagent often lead to fewer side reactions and a broader substrate scope.
The chosen retrosynthetic approach for this compound involves the coupling of two key building blocks: 1,4-dibromobenzene and 4-butylphenylboronic acid. This strategy allows for the selective formation of the desired product.
Reaction Mechanism: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species as the active catalyst. The cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 1,4-dibromobenzene, forming a Pd(II) complex.[3]
-
Transmetalation: In the presence of a base, the butylphenyl group from the 4-butylphenylboronic acid is transferred to the palladium center, displacing a bromide ion. The base is crucial for activating the boronic acid.[3]
-
Reductive Elimination: The two organic ligands on the palladium complex (the bromophenyl and butylphenyl groups) couple and are eliminated from the metal center, forming the C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies. Optimization may be required based on the specific laboratory conditions and reagent purity.
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| 1,4-Dibromobenzene | C₆H₄Br₂ | 235.90 | 106-37-6 |
| 4-Butylphenylboronic acid | C₁₀H₁₅BO₂ | 178.04 | 145248-93-5 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ | 1155.56 | 14221-01-3 |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 497-19-8 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Water (degassed) | H₂O | 18.02 | 7732-18-5 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1,4-dibromobenzene (10.0 g, 42.4 mmol), 4-butylphenylboronic acid (8.28 g, 46.6 mmol, 1.1 equiv), and sodium carbonate (13.5 g, 127.2 mmol, 3.0 equiv).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol (120 mL) followed by degassed water (40 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 15-20 minutes while stirring the suspension.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.47 g, 1.27 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 100 mL of ethyl acetate and 100 mL of water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of hexane to hexane/ethyl acetate (98:2) to afford this compound as a white to off-white solid.
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are typical analytical data for this compound.
| Property | Value |
| Molecular Formula | C₁₆H₁₇Br |
| Molecular Weight | 289.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected in the range of 130-150 °C (based on similar compounds)[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.55-7.45 (m, 4H), 7.40-7.30 (m, 2H), 7.25-7.15 (m, 2H), 2.62 (t, J=7.6 Hz, 2H), 1.68-1.55 (m, 2H), 1.42-1.30 (m, 2H), 0.93 (t, J=7.3 Hz, 3H) (Predicted) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.8, 140.2, 138.1, 131.9, 129.0, 128.8, 127.1, 121.3, 35.5, 33.5, 22.4, 13.9 (Predicted) |
| Mass Spectrometry (EI) | m/z: 288/290 [M]⁺ (Predicted) |
Note: NMR and Mass Spectrometry data are predicted based on the structure and data for analogous compounds. Experimental verification is required.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. This guide has outlined a detailed protocol, from the underlying mechanism to the final product characterization, to assist researchers in the successful preparation of this valuable chemical intermediate. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of substituted biphenyl compounds, which are of significant interest in the fields of medicinal chemistry and materials science.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- PubChem. This compound. National Center for Biotechnology Information.
- Organic Syntheses. p-BROMOBIPHENYL.
- Google Patents. Synthesis process of 4-bromo-4'-propylbiphenyl. CN108129258B.
- The Royal Society of Chemistry. 1H and 13C NMR Spectra.
- SciSpace. Quantum mechanical and spectroscopic (FT-IR, 13C, 1H NMR and UV) investigations of potent antiepileptic.
- Organic Syntheses. 4,4'-DIBROMOBIPHENYL.
- Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- AURA. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr).
- Chem-Impex. 4-tert-Butylphenylboronic acid.
- Organic Chemistry Portal. Kumada Coupling.
- ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.
- NINGBO INNO PHARMCHEM CO.,LTD. Suzuki Coupling: The Power of 4-tert-Butylphenylboronic Acid.
- ResearchGate. The grignard reagents prepared from p-dibromobenzene.
- ScholarWorks @ UTRGV. "Synthesis and characterization of 4,4-prime-distyrylbiphenyl and its a".
- Google Patents. Preparation of 4-bromobiphenyl. US4990705A.
- Organic Chemistry Portal. Negishi Coupling.
- ResearchGate. A Colorful Grignard Reaction.
- PubChem. 4-Butylaniline. National Center for Biotechnology Information.
- ResearchGate. Synthesis and characterization of an N4-(4-bromo phenyl 1) substituted thiosemicarbazide and a series of alkyloxy substituted thiosemicarbazones as potential antibacterial agent.
- National Institutes of Health. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Google Patents. Impact of trace elements in the grignard reaction. WO2020193617A1.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. 4-Bromo-4'-tert-butylbiphenyl, 98% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-4'-butyl-1,1'-biphenyl
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-bromo-4'-butyl-1,1'-biphenyl. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an interpretation of its key features, grounded in the principles of chemical environment and spin-spin coupling.
Introduction
This compound is a disubstituted biphenyl compound. The biphenyl scaffold is a common structural motif in pharmaceuticals, agrochemicals, and materials science. The specific substitution pattern, with a bromine atom on one phenyl ring and a butyl group on the other at the para positions, imparts distinct electronic and steric properties to the molecule. Accurate structural characterization is paramount, and ¹H NMR spectroscopy is one of the most powerful tools for this purpose, providing detailed information about the number, connectivity, and chemical environment of protons within the molecule.
This guide will first predict the ¹H NMR spectrum of the title compound by analyzing the expected chemical shifts and coupling patterns of the aromatic and aliphatic protons. Subsequently, a robust, step-by-step experimental protocol for obtaining a high-quality spectrum is presented. Finally, a detailed interpretation of the predicted spectral data is provided, correlating the signals to the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the butyl group and the aromatic protons on the two phenyl rings. The prediction is based on established principles of substituent effects on chemical shifts and spin-spin coupling constants observed in analogous structures.
Molecular Structure and Proton Environments
The structure of this compound features several unique proton environments, which will give rise to distinct signals in the ¹H NMR spectrum.
Figure 1. Molecular structure of this compound showing distinct proton environments.
Predicted Chemical Shifts and Coupling Constants
The predicted ¹H NMR data are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| Butyl Group | ||||
| -CH₃ | ~0.94 | Triplet (t) | J ≈ 7.3 | 3H |
| -CH₂-CH₃ | ~1.38 | Sextet | J ≈ 7.5 | 2H |
| -CH₂-CH₂-CH₃ | ~1.62 | Quintet | J ≈ 7.7 | 2H |
| Ar-CH₂- | ~2.65 | Triplet (t) | J ≈ 7.6 | 2H |
| Aromatic Protons | ||||
| H-2', H-6' | ~7.25 | Doublet (d) | J ≈ 8.2 | 2H |
| H-3', H-5' | ~7.48 | Doublet (d) | J ≈ 8.2 | 2H |
| H-3, H-5 | ~7.50 | Doublet (d) | J ≈ 8.5 | 2H |
| H-2, H-6 | ~7.58 | Doublet (d) | J ≈ 8.5 | 2H |
Justification for Predictions:
-
Butyl Group: The chemical shifts of the butyl group protons are predicted based on standard values for alkyl chains. The terminal methyl group (CH₃) is expected to be the most shielded, appearing at the lowest chemical shift. The methylene groups (-CH₂-) will appear progressively downfield as they get closer to the deshielding aromatic ring. The benzylic protons (Ar-CH₂-) are the most deshielded of the alkyl protons due to the anisotropic effect of the benzene ring[1][2]. The splitting patterns follow the n+1 rule, where n is the number of adjacent equivalent protons.
-
Aromatic Protons: The aromatic region of the spectrum is expected to show a characteristic pattern for two para-disubstituted benzene rings, often referred to as an AA'BB' system, which simplifies to two doublets when the chemical shift difference between the coupled protons is large enough.
-
Butyl-substituted ring: The butyl group is a weak electron-donating group, which will cause a slight shielding of the aromatic protons on its ring compared to unsubstituted benzene (δ ≈ 7.34 ppm). The protons ortho to the butyl group (H-2', H-6') will be slightly upfield compared to the meta protons (H-3', H-5').
-
Bromo-substituted ring: The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. Overall, it is considered a deactivating group, and its effect on the proton chemical shifts will be a slight deshielding. The protons ortho to the bromine (H-2, H-6) are expected to be the most deshielded in this ring system.
-
Coupling Constants: The ortho-coupling (³J) in para-substituted benzene rings is typically in the range of 7-10 Hz, leading to the predicted doublet splitting pattern.
-
Experimental Protocol
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Small vial
-
Cotton or glass wool plug
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Figure 2. Experimental workflow for ¹H NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. The exact mass is not critical for qualitative analysis but should be recorded.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice due to its good dissolving power for many organic compounds and its single residual proton peak at δ ≈ 7.26 ppm.
-
Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the solution into a clean, high-precision 5 mm NMR tube. This can be achieved by passing the solution through a Pasteur pipette with a small plug of cotton or glass wool.
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer's field-frequency lock system should be engaged to lock onto the deuterium signal of the solvent. This compensates for any drift in the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This is a critical step to obtain sharp spectral lines and good resolution.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
Data Processing and Interpretation
The raw free induction decay (FID) signal obtained from the spectrometer is converted into the frequency-domain spectrum via a Fourier transform. Standard data processing steps include:
-
Phasing: Adjusting the phase of the spectrum to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: Correcting any distortions in the baseline of the spectrum.
-
Referencing: Calibrating the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm) or using an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Integration: Integrating the area under each peak to determine the relative number of protons giving rise to each signal.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H NMR spectrum of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers and scientists are equipped with the necessary knowledge to acquire, process, and interpret the spectrum of this and similar biphenyl compounds. The predicted chemical shifts, coupling constants, and splitting patterns serve as a valuable reference for the structural verification and purity assessment of this compound. The methodologies described herein adhere to best practices in NMR spectroscopy, ensuring the generation of high-quality, reproducible data essential for research and development in the chemical and pharmaceutical sciences.
References
- Fiveable. (n.d.). Para-Substituted Benzene Definition.
- ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
- SpectraBase. (n.d.). 4,4'-Dibromobiphenyl - Optional[1H NMR] - Spectrum.
- National Center for Biotechnology Information. (n.d.). 4-tert-Butylbiphenyl. PubChem.
- Canadian Journal of Chemistry. (1965). The effect of substituents on geminal proton–proton coupling constants.
- Chemistry Stack Exchange. (2017). How can multiplets in para-disubstituted benzene rings be described?
- Kurland, R. J., & Wise, W. B. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(9), 1877–1878.
- National Center for Biotechnology Information. (n.d.). 4,4'-Bis(1,1-dimethylethyl)-1,1'-biphenyl. PubChem.
- JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
- Kurland, R. J., & Wise, W. B. (1964). The Proton Magnetic Resonance Spectra and Rotational Barriers of 4,4′-Disubstituted Biphenyls. Journal of the American Chemical Society, 86(9), 1877-1878.
- Chegg. (2021). DI-TERT-BUTYL BIPHENYL 'H NMR 399.65 MHz 0.036.
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- National Institutes of Health. (n.d.). NMR analysis of t‐butyl‐catalyzed deuterium exchange at unactivated arene localities.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- OpenOChem Learn. (n.d.). Interpreting.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of.
- ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
- Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy.
- Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437).
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- University College London. (n.d.). Chemical shifts.
- National Center for Biotechnology Information. (n.d.). 1-Bromo-4-butylbenzene. PubChem.
- National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-bromo-. NIST WebBook.
Sources
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the ¹³C NMR of 4-Bromo-4'-butyl-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational principles governing the ¹³C NMR spectrum of this molecule, offers a detailed, field-proven experimental protocol, and presents a thorough analysis of spectral data. By integrating theoretical underpinnings with practical application, this guide serves as an authoritative resource for the structural elucidation and characterization of substituted biphenyl systems.
Introduction: The Significance of this compound
This compound is a disubstituted biphenyl derivative that serves as a crucial intermediate in the synthesis of more complex organic molecules, including liquid crystals and pharmacologically active compounds. The precise structural characterization of this molecule is paramount to ensuring the integrity of subsequent synthetic steps and the properties of the final product.
¹³C NMR spectroscopy is an indispensable tool for this purpose, offering unambiguous insights into the carbon skeleton of the molecule.[1] Unlike ¹H NMR, the ¹³C NMR spectrum provides a wider chemical shift range (typically 0-220 ppm), which minimizes signal overlap and allows for the clear resolution of individual carbon atoms.[2][3] This guide will elucidate the process of acquiring and interpreting the ¹³C NMR spectrum of this compound, providing a robust framework for its analysis.
Below is the chemical structure of this compound with the standard IUPAC numbering system, which will be used for spectral assignments throughout this guide.
Caption: Structure of this compound with carbon numbering.
Foundational Principles: Predicting the ¹³C Spectrum
The chemical shift of each carbon atom is dictated by its local electronic environment. In this compound, the key influencing factors are the biphenyl core, the electron-withdrawing bromine atom, and the electron-donating alkyl (butyl) group.
-
Symmetry and Expected Signals: The molecule lacks a plane of symmetry that would render the two aromatic rings equivalent. Therefore, all twelve aromatic carbons are chemically distinct, as are the four carbons of the butyl chain. This results in a prediction of 16 unique signals in the broadband proton-decoupled ¹³C NMR spectrum.
-
Substituent Effects:
-
Aromatic Carbons (115-150 ppm): Aromatic carbons typically resonate in the 120-150 ppm region.[4] The carbons directly attached to the other phenyl ring (C1 and C1') are quaternary and will appear downfield.
-
Bromine's "Heavy Atom Effect": Electronegativity trends would suggest the carbon attached to bromine (C4) should be significantly downfield. However, for heavier halogens like bromine and iodine, a phenomenon known as the "heavy atom effect" occurs.[5] The large, diffuse electron cloud of the bromine atom provides substantial diamagnetic shielding to the attached ipso-carbon, shifting its resonance upfield compared to what electronegativity alone would predict.[5] Therefore, the C4 signal is expected around 122 ppm.
-
Butyl Group: The n-butyl group is a weak electron-donating group. The ipso-carbon (C4') will be shifted downfield due to substitution, while the carbons of the alkyl chain will appear in the aliphatic region of the spectrum.
-
Aliphatic Carbons (10-40 ppm): The four carbons of the butyl chain (Cα, Cβ, Cγ, Cδ) will resonate in the upfield, saturated region of the spectrum, typically between 10 and 40 ppm.
-
Experimental Protocol: Acquiring a High-Fidelity Spectrum
The quality of the ¹³C NMR spectrum is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. This protocol is designed to be a self-validating system for obtaining reliable data.
Caption: Standard workflow for ¹³C NMR analysis.
Materials and Reagents
-
This compound (Sample)
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipettes and glass wool
-
Small vials for dissolution
Step-by-Step Sample Preparation
The causality behind this protocol is to create a homogeneous, particle-free solution to maximize spectral resolution.
-
Weighing the Sample: Accurately weigh between 50-100 mg of the solid sample. For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[6][7]
-
Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing TMS. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.[7] TMS serves as the internal standard for chemical shift referencing (δ = 0.0 ppm).[6] Gently swirl the vial to ensure complete dissolution.
-
Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean 5 mm NMR tube. This step is crucial as suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks.
-
Final Adjustment: Ensure the final solution height in the NMR tube is approximately 4-5 cm. This volume is optimal for detection within the instrument's radiofrequency coil.[8] Cap the tube securely.
Instrument Parameters and Data Acquisition
These parameters are typical for a 400 MHz (100 MHz for ¹³C) spectrometer and can be adjusted based on the available instrumentation.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nucleus Observed: ¹³C
-
Pulse Program: zgpg30 (a standard 30° pulse with proton decoupling)
-
Rationale: A 30° pulse angle is used instead of 90° to allow for a shorter relaxation delay (D1), thus reducing the total experiment time without significantly compromising the signal from slowly relaxing quaternary carbons.
-
-
Relaxation Delay (D1): 2.0 seconds.
-
Rationale: This delay allows for partial T1 relaxation of all carbons. While longer delays are needed for strict quantitation, a 2-second delay provides a good compromise between sensitivity and experiment time for routine characterization.[9]
-
-
Acquisition Time (AQ): ~1.0-1.5 seconds.
-
Number of Scans (NS): 1024 scans.
-
Rationale: Due to the low sensitivity of ¹³C, a large number of scans must be signal-averaged to achieve an adequate signal-to-noise ratio. The experiment time will be approximately 45-60 minutes.[6]
-
-
Temperature: 298 K (25 °C)
Spectral Analysis and Interpretation
The resulting spectrum should display 16 distinct singlets (in a broadband decoupled experiment). The assignment of these signals is based on established chemical shift ranges, substituent effects, and comparison with related structures.
Predicted Chemical Shifts and Assignments
The following table summarizes the predicted chemical shifts for each unique carbon atom in this compound. These predictions are derived from additive models and data from similar compounds like 4-bromobiphenyl and 4,4'-disubstituted biphenyls.[10][11]
| Carbon Atom | Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cδ | Butyl-CH₃ | ~13.9 | Terminal methyl group, most upfield signal. |
| Cγ | Butyl-CH₂ | ~22.4 | Methylene group adjacent to the terminal methyl. |
| Cβ | Butyl-CH₂ | ~33.5 | Methylene group further from the aromatic ring. |
| Cα | Butyl-CH₂ | ~35.0 | Methylene group directly attached to the aromatic ring. |
| C4 | C-Br | ~121.5 | ipso-carbon shielded by the heavy atom effect of Br.[5] |
| C3'/C5' | CH | ~126.8 | Aromatic CH ortho to the butyl group. |
| C3/C5 | CH | ~128.7 | Aromatic CH ortho to the C-Br group. |
| C2'/C6' | CH | ~128.9 | Aromatic CH meta to the butyl group. |
| C2/C6 | CH | ~131.8 | Aromatic CH meta to the C-Br group, deshielded. |
| C1' | C-C (Quaternary) | ~138.2 | Quaternary carbon, ipso to the other phenyl ring. |
| C1 | C-C (Quaternary) | ~140.0 | Quaternary carbon, ipso to the other phenyl ring. |
| C4' | C-Butyl (Quaternary) | ~142.5 | Quaternary carbon attached to the butyl group, downfield. |
Note: The distinction between some closely spaced aromatic signals (e.g., C2'/C6' and C3/C5) may require advanced 2D NMR techniques like HSQC and HMBC for unambiguous assignment.
Caption: Expected chemical shift regions for carbon types in the molecule.
Conclusion
This technical guide has provided a detailed framework for the ¹³C NMR analysis of this compound. By understanding the underlying principles of chemical shifts and adhering to a rigorous, validated experimental protocol, researchers can confidently acquire and interpret high-quality spectra. The predicted assignments herein serve as a robust starting point for the structural verification of this important synthetic intermediate, ensuring the quality and integrity of materials used in research and development.
References
- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester.
- Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). [Link]
- Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964–9973. [Link]
- InfoSheet: NMR sample prepar
- Department of Chemistry and Biochemistry, University of Arizona.
- Anasazi Instruments. (2017, June 20). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]
- Scribd.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
- PubChem, National Institutes of Health. 4-tert-Butylbiphenyl. [Link]
- Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
- YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. [Link]
- University of Puget Sound. 13C-NMR. [Link]
- CEJ-Praha.
- Chemistry LibreTexts. (2024, March 17). 15.
- Helmenstine, A. M., et al. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1654–1657. [Link]
- YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]
- The Royal Society of Chemistry.
- Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
- Oregon State University. 13C NMR Chemical Shift. [Link]
Sources
- 1. nmr.ceitec.cz [nmr.ceitec.cz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 4-Bromobiphenyl(92-66-0) 13C NMR spectrum [chemicalbook.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-4'-butyl-1,1'-biphenyl
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Bromo-4'-butyl-1,1'-biphenyl (C₁₆H₁₇Br), a substituted aromatic compound of interest in various fields of chemical research and development. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation, impurity profiling, and metabolic studies. We will delve into the ionization characteristics, predictable fragmentation pathways, and the critical role of isotopic patterns in the unequivocal identification of this molecule.
Introduction to the Analyte: this compound
This compound is a biphenyl derivative featuring a bromine atom on one phenyl ring and a butyl group on the other. Its semi-nonpolar nature and specific substitution pattern give rise to a characteristic mass spectrometric behavior. Understanding its gas-phase ion chemistry is paramount for its accurate identification and quantification. The molecular formula is C₁₆H₁₇Br, with a monoisotopic mass of approximately 288.05 Da for the ⁷⁹Br isotope and 290.05 Da for the ⁸¹Br isotope.[1]
Ionization Techniques: A Deliberate Choice
The choice of ionization technique is critical and is dictated by the analytical question at hand. For this compound, the two most relevant ionization methods are Electron Ionization (EI) and Electrospray Ionization (ESI).
Electron Ionization (EI): The Hard Ionization Approach for Structural Detail
Electron Ionization is a robust and widely used technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[2][3] This "hard" ionization technique is exceptionally valuable for structural elucidation as the fragmentation pattern serves as a molecular fingerprint.
Causality behind choosing EI: For an unknown compound or for confirmation of the structure of a synthesized molecule like this compound, EI is the preferred method. The rich fragmentation provides detailed structural information that is often absent in softer ionization techniques.
Electrospray Ionization (ESI): A Softer Approach for Molecular Ion Confirmation
Electrospray Ionization is a "soft" ionization technique that typically imparts less energy to the analyte molecule, resulting in minimal fragmentation and a predominant molecular ion peak, often as a protonated molecule [M+H]⁺ or a radical cation [M]⁺•. While ESI is traditionally used for polar compounds, its application can be extended to nonpolar molecules like this compound under specific experimental conditions, such as the use of a co-solvent system (e.g., toluene/methanol) to facilitate ion formation.[4]
Causality behind choosing ESI: When the primary goal is to confirm the molecular weight of the compound with high confidence and minimal ambiguity from fragmentation, a carefully optimized ESI method can be advantageous. It is also the ionization method of choice when coupling liquid chromatography to mass spectrometry (LC-MS).
The Signature Isotopic Pattern of Bromine
A key identifying feature of any bromine-containing compound in mass spectrometry is its distinct isotopic signature. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[5][6] This results in a characteristic pair of peaks for the molecular ion (M and M+2) and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensities.[7][8]
| Ion | Isotope | Calculated m/z | Expected Relative Intensity |
| [C₁₆H₁₇⁷⁹Br]⁺• | ⁷⁹Br | ~288.05 | ~100% |
| [C₁₆H₁₇⁸¹Br]⁺• | ⁸¹Br | ~290.05 | ~98% |
| Table 1: Predicted isotopic distribution for the molecular ion of this compound. |
This 1:1 intensity ratio for the M and M+2 peaks is a hallmark of a monobrominated compound and provides a high degree of confidence in the elemental composition of the analyte.
Decoding the Fragmentation Pattern under Electron Ionization
The 70 eV EI mass spectrum of this compound is predicted to be rich in information, with fragmentation pathways governed by the principles of carbocation stability. The major fragmentation routes are expected to involve cleavage of the butyl chain and loss of the bromine atom.
Predicted Principal Mass Fragments
The following table summarizes the most likely and structurally significant fragments for this compound under EI conditions.
| m/z (for ⁷⁹Br) | Proposed Ion Fragment | Proposed Fragmentation Pathway | Predicted Relative Intensity |
| 288/290 | [C₁₆H₁₇Br]⁺• | Molecular Ion | Moderate |
| 245/247 | [C₁₃H₁₀Br]⁺• | Loss of •C₃H₇ (propyl radical) | Moderate to High |
| 232/234 | [C₁₂H₉Br]⁺• | Loss of •C₄H₈ (butene) | High |
| 209 | [C₁₆H₁₇]⁺ | Loss of •Br | Moderate |
| 167 | [C₁₃H₁₁]⁺ | Benzylic cleavage of the butyl group from the biphenyl core | High |
| 152 | [C₁₂H₈]⁺• | Biphenylene radical cation | High |
| 91 | [C₇H₇]⁺ | Tropylium ion | Low |
| 77 | [C₆H₅]⁺ | Phenyl cation | Moderate |
| Table 2: Predicted principal mass fragments of this compound and their relative intensities. The most abundant fragments (base peaks) are indicated in bold. |
Mechanistic Insights into Key Fragmentation Pathways
The fragmentation of this compound is a logical cascade of reactions driven by the formation of stable ions.
-
Benzylic Cleavage: Alkyl-substituted benzenes readily undergo cleavage at the benzylic position.[9] For the butyl-substituted ring, the most favorable cleavage is the loss of a propyl radical (•C₃H₇) to form a stable benzylic cation at m/z 245/247.
-
McLafferty-type Rearrangement: A common fragmentation pathway for alkylbenzenes with a chain of three or more carbons is a rearrangement involving the transfer of a gamma-hydrogen to the aromatic ring, followed by the elimination of a neutral alkene.[9] In this case, the loss of butene (C₄H₈) would lead to the formation of a radical cation of 4-bromobiphenyl at m/z 232/234. This is predicted to be a very prominent peak.
-
Loss of the Halogen: The C-Br bond can undergo homolytic cleavage to lose a bromine radical (•Br), resulting in a fragment ion at m/z 209.
-
Formation of the Tropylium Ion: While less common for biphenyl systems compared to simple alkylbenzenes, some fragmentation leading to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 may occur.[10]
-
Biphenyl Core Fragments: Cleavage of the bond between the two phenyl rings can lead to fragments corresponding to the individual substituted rings. However, the biphenyl structure is quite stable. More likely are fragments arising from the intact biphenyl core after the loss of substituents, such as the biphenylene radical cation at m/z 152.
Visualizing the Mass Spectrometry Workflow and Fragmentation
To better illustrate the processes described, the following diagrams outline the experimental workflow and the key fragmentation pathways.
Caption: Generalized workflow for GC-MS analysis of this compound.
Caption: Predicted major fragmentation pathways for this compound under EI.
Experimental Protocol: A Self-Validating System
The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is designed to provide robust and reproducible data for the analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. The optimal concentration should be determined empirically to avoid detector saturation.
-
Internal Standard (Optional but Recommended): For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time and mass spectrum) to the working solution.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Inlet: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 20:1 for higher concentrations.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp: 15 °C/min to 300 °C
-
Final hold: 5 minutes at 300 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-450
-
Scan Speed: 2 scans/second
Trustworthiness of the Protocol: This protocol employs standard, well-validated conditions for the analysis of semi-volatile aromatic compounds. The use of an inert column and optimized temperature program ensures good peak shape and separation. The specified MS parameters are standard for generating reproducible EI spectra that are comparable to library databases.
Conclusion
The mass spectrometry of this compound is characterized by a distinct isotopic pattern for bromine and a predictable fragmentation pattern under electron ionization. The key diagnostic features are the M/M+2 molecular ion pair with a 1:1 intensity ratio, and major fragments arising from benzylic cleavage and McLafferty-type rearrangement of the butyl chain. By employing the methodologies outlined in this guide, researchers can confidently identify and characterize this compound in a variety of sample matrices. The provided experimental protocol serves as a robust starting point for method development and routine analysis.
References
- Mao, P., & O'Connor, P. B. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(16), 1483-1490. [Link]
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part II. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Mass Spectrometry Reviews, 9(5), 583-630. [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
- Clark, J. (2022). Mass Spectra - The M+2 Peak. Chemguide. [Link]
- JoVE. (2024).
- LibreTexts Chemistry. (2022). 6.4: Isotope Abundance. [Link]
- LibreTexts Chemistry. (2014). 5.2 Mass Spectrometry. [Link]
- Ghadge, O. (2020).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15738138, this compound. [Link]
- Wikipedia. (2023).
- LCGC International. (2019).
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 10. youtube.com [youtube.com]
An In-depth Technical Guide to the Solubility of 4-Bromo-4'-butyl-1,1'-biphenyl in Organic Solvents
Abstract
4-Bromo-4'-butyl-1,1'-biphenyl is a key intermediate in the synthesis of advanced materials and pharmaceuticals, where its solubility characteristics are critical for reaction kinetics, purification, and formulation. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive published quantitative data, this guide establishes a robust theoretical framework based on the physicochemical properties of the molecule to predict its behavior in various organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate precise data tailored to their specific applications.
Introduction: The Significance of Solubility in a Key Building Block
This compound is a substituted biphenyl derivative utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and as a precursor for complex pharmaceutical compounds.[1] The biphenyl core provides rigidity and thermal stability, while the bromo and butyl functional groups offer sites for further chemical modification, such as in palladium-catalyzed cross-coupling reactions.[1]
An understanding of the solubility of this compound is paramount for its practical application. In synthesis, the choice of solvent can dictate reaction rates, yields, and impurity profiles. For purification techniques like recrystallization, selecting a solvent system with appropriate solubility at different temperatures is crucial. Finally, in materials science and drug development, the solubility of the final product, which may be influenced by residual intermediates like this compound, can affect device performance or bioavailability. This guide provides the foundational knowledge and practical methodologies for researchers to effectively manage and exploit the solubility of this important compound.
Physicochemical Profile and Its Impact on Solubility
The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of solubility prediction, stating that substances with similar polarities are more likely to be soluble in one another.[2]
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Br | [3] |
| Molecular Weight | 289.21 g/mol | [3] |
| CAS Number | 63619-54-5 | [3] |
Structural Analysis:
-
Biphenyl Core: The two phenyl rings form a large, non-polar, and hydrophobic backbone. This structure is dominated by van der Waals forces and π-π stacking interactions.[4]
-
n-Butyl Group (-C₄H₉): This alkyl chain is non-polar and contributes to the overall lipophilicity of the molecule, enhancing its affinity for non-polar solvents.
-
Bromo Group (-Br): While the carbon-bromine bond has some polarity, the bromo group is primarily considered to be polarizable. It does not engage in hydrogen bonding but can participate in dipole-dipole interactions.
Collectively, the molecular structure of this compound is predominantly non-polar and hydrophobic. Therefore, it is expected to exhibit higher solubility in non-polar and weakly polar organic solvents that can effectively solvate its large hydrocarbon structure.[5] Conversely, it is expected to be poorly soluble in highly polar, protic solvents like water, which form strong hydrogen-bonding networks that the non-polar solute cannot disrupt.
Qualitative Solubility Profile
Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents. This table serves as a practical guide for initial solvent screening.
| Solvent | Class | Predicted Solubility | Rationale |
| Hexane | Non-polar Aliphatic | High | "Like dissolves like"; strong van der Waals interactions between the non-polar solvent and the biphenyl and butyl groups. |
| Toluene | Non-polar Aromatic | High | Similar aromatic character allows for favorable π-π stacking interactions in addition to van der Waals forces. |
| Dichloromethane (DCM) | Weakly Polar Aprotic | High | Capable of solvating the large non-polar structure while also interacting with the polarizable bromo group. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | The ether oxygen provides some polarity, but the overall cyclic aliphatic structure is compatible with the solute. |
| Acetone | Polar Aprotic | Moderate | The polar carbonyl group is less compatible with the large non-polar backbone compared to less polar solvents. |
| Ethyl Acetate | Moderately Polar Aprotic | Moderate | A balance of polar (ester) and non-polar (ethyl and acetyl) groups allows for some solvation. |
| Methanol | Polar Protic | Low | The strong hydrogen-bonding network of methanol is not easily disrupted by the non-polar solute. |
| Ethanol | Polar Protic | Low to Moderate | The larger ethyl group makes it slightly less polar than methanol, potentially allowing for slightly better solvation. |
| Water | Highly Polar Protic | Insoluble | The high polarity and extensive hydrogen bonding of water make it a very poor solvent for this hydrophobic compound.[6] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, an experimental determination is necessary. The shake-flask method followed by gravimetric analysis is a reliable and widely used technique for measuring the thermodynamic solubility of a solid in a liquid.[7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes
-
Pre-weighed glass beakers or evaporating dishes
-
Vacuum oven or nitrogen stream for solvent evaporation
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure that equilibrium is reached.[8][9] The solution is considered to be at equilibrium when consecutive measurements of the concentration show no significant change.[10]
-
Phase Separation: Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any suspended solid particles.
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.
-
Record the total weight of the dish and the solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is completely removed, re-weigh the dish containing the solid residue. Continue drying and weighing until a constant weight is achieved.[10][11]
-
-
Calculation:
-
Mass of dissolved solute (m_solute): (Weight of dish + residue) - (Weight of empty dish)
-
Mass of solvent (m_solvent): (Weight of dish + solution) - (Weight of dish + residue)
-
Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Data Interpretation and Application
The quantitative solubility data generated through the protocol above is invaluable for several aspects of research and development:
-
Reaction Chemistry: For synthetic chemists, knowing the solubility limit allows for the optimization of reactant concentrations to avoid precipitation and ensure a homogeneous reaction mixture, leading to more consistent and reproducible outcomes.
-
Purification: In recrystallization, the ideal solvent is one in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature. The experimentally determined data can be used to select the optimal solvent or solvent mixture for maximizing yield and purity.
-
Formulation: For drug development and materials science, solubility in various solvents is a key parameter for creating stable formulations, coatings, or films with desired concentrations.
Conclusion
While a comprehensive public database of quantitative solubility for this compound is not available, this guide provides a robust framework for understanding and predicting its behavior. Based on its predominantly non-polar molecular structure, it is highly soluble in non-polar aliphatic and aromatic solvents and poorly soluble in polar protic solvents. For applications requiring precise data, the detailed shake-flask and gravimetric analysis protocol provided herein offers a reliable method for generating high-quality, quantitative solubility information. This empowers researchers to make informed decisions in solvent selection, leading to improved outcomes in synthesis, purification, and formulation.
References
- Determination of Solubility by Gravimetric Method. (n.d.).
- Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1), 58-60.
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.
- Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- University of Calgary. (2023). Solubility of Organic Compounds.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- PubChem. (n.d.). This compound.
- Quora. (2020). Why are organic compounds soluble only in non-polar solvents?.
- Khan Academy. (n.d.). Solubility of organic compounds.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- Gesan. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
- ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory.
- PubChem. (n.d.). Biphenyl.
- PubChem. (n.d.). [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-.
- Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects.
- RSC Publishing. (2024). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives.
- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Khan Academy [khanacademy.org]
- 3. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
Purity analysis of 4-Bromo-4'-butyl-1,1'-biphenyl
An In-depth Technical Guide to the Purity Analysis of 4-Bromo-4'-butyl-1,1'-biphenyl
Authored by: Senior Application Scientist
Foreword: The Imperative of Purity in Advanced Chemical Intermediates
In the fields of materials science and pharmaceutical development, the molecular integrity of chemical intermediates is not a trivial detail; it is the bedrock upon which successful research and manufacturing are built. This compound is a key structural motif, often employed in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and complex pharmaceutical APIs.[1] Its utility is derived from a precisely defined molecular architecture. The presence of even trace impurities—be they residual starting materials, isomeric byproducts, or products of side reactions—can drastically alter the physicochemical properties of the final product, leading to failed experiments, compromised device performance, or unpredictable pharmacological activity.
This guide provides a comprehensive framework for the purity analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require a robust, multi-faceted approach to chemical characterization. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating system for ensuring the highest degree of chemical purity.
Molecular Profile and Potential Impurity Landscape
A successful purity analysis begins with a thorough understanding of the target molecule and the potential contaminants that may arise from its synthesis.
1.1. Physicochemical Properties of this compound
A summary of the key properties of the target compound provides a baseline for analytical method development.
| Property | Value | Source |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | PubChem[2] |
| CAS Number | 63619-54-5 | PubChem[2] |
| Molecular Formula | C₁₆H₁₇Br | PubChem[2] |
| Molecular Weight | 289.21 g/mol | PubChem[2] |
| Appearance | White to off-white powder/crystals | General Knowledge |
| Boiling Point (Predicted) | 428.9 ± 40.0 °C at 760 Torr | ChemicalBook[3] |
1.2. Common Impurity Profile
Impurities are typically introduced during synthesis. A common route to this compound is the Suzuki coupling. This understanding allows us to anticipate likely impurities.
Sources
Chemical structure of 4-Bromo-4'-butyl-1,1'-biphenyl
An In-Depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl
Authored by: A Senior Application Scientist
Introduction
In the landscape of advanced organic synthesis and materials science, biphenyl derivatives represent a cornerstone of molecular design. Their rigid, planar structure provides a versatile scaffold for constructing complex molecules with tailored electronic, optical, and biological properties. Among these, this compound stands out as a pivotal intermediate. This unsymmetrically substituted biphenyl, featuring a reactive bromine atom at one terminus and a lipophilic butyl group at the other, is a key building block in the synthesis of liquid crystals, pharmaceuticals, and other high-value organic materials.[1][2] The strategic placement of its functional groups allows for selective chemical transformations, making it an invaluable tool for researchers and drug development professionals.
This guide provides a comprehensive technical overview of this compound, delving into its core chemical structure, modern synthetic strategies, detailed analytical characterization, and critical applications. The content herein is structured to offer not just procedural knowledge but also the underlying scientific rationale, empowering researchers to leverage this compound to its fullest potential.
Core Molecular Structure and Physicochemical Properties
The fundamental architecture of this compound dictates its reactivity and physical behavior. The molecule consists of two phenyl rings linked by a single C-C bond. One ring is substituted with a bromine atom at the para-position (position 4), and the other with a normal butyl group, also at the para-position (position 4').
The presence of the C-Br bond offers a reactive site for a multitude of cross-coupling reactions, while the butyl chain enhances solubility in organic solvents and influences the molecule's self-assembly properties, a critical aspect for its application in liquid crystals.[2][6]
Caption: .
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 289.21 g/mol | [3] |
| Exact Mass | 288.051 g/mol | [3][5] |
| Appearance | White solid / crystals | Inferred from similar compounds[2] |
| Melting Point | 48 - 50 °C | [7] |
| Boiling Point | 223 °C | [7] |
| Density (Predicted) | 1.337 g/cm³ | [8] |
Synthesis Methodologies: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of the C-C bond linking the two aryl rings in unsymmetrical biphenyls is a central challenge in their synthesis. While classical methods like Grignard reagent coupling exist, they often suffer from side reactions, particularly homocoupling, which complicates purification and reduces yield.[9] The advent of palladium-catalyzed cross-coupling reactions has revolutionized this field. The Suzuki-Miyaura reaction, in particular, has become the gold standard due to its high functional group tolerance, mild reaction conditions, and the low toxicity of its boron-based reagents.[10][11][12]
The Suzuki-Miyaura Catalytic Cycle
The efficacy of the Suzuki reaction stems from a well-defined catalytic cycle involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the aryl halide, forming a Pd(II) complex.[11]
-
Transmetalation: In the presence of a base, the organic group from the organoboron compound (the butylphenyl group from 4-butylphenylboronic acid) is transferred to the palladium center, displacing the halide.[11][12] The base is crucial for activating the boronic acid.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Detailed Experimental Protocol: Synthesis via Suzuki Coupling
This protocol describes the synthesis of this compound from 1,4-dibromobenzene and 4-butylphenylboronic acid. This route is often preferred due to the commercial availability and stability of the starting materials.
Reaction Scheme: (4-butylphenyl)B(OH)₂ + Br-C₆H₄-Br → Br-C₆H₄-C₆H₄-CH₂CH₂CH₂CH₃
Materials and Reagents:
-
1,4-Dibromobenzene
-
4-Butylphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)[13]
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromobenzene (1.0 eq), 4-butylphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a solvent mixture, typically toluene and water (e.g., 4:1 v/v).[6] The biphasic system is effective for this type of coupling.
-
Degassing: Seal the flask with a septum and degas the mixture thoroughly by bubbling argon or nitrogen gas through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Preparation & Addition: In a separate vial, dissolve palladium(II) acetate (0.01-0.03 eq) and triphenylphosphine (0.04-0.12 eq) in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere.[13][14] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude material is typically purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound as a pure solid.
Analytical Characterization
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons (δ 7.2-7.6 ppm): Complex multiplets corresponding to the AA'BB' spin systems of the two para-substituted phenyl rings. Aliphatic Protons: A triplet around δ 2.6 ppm (2H, -CH₂-Ar), a multiplet around δ 1.6 ppm (2H, -CH₂-), a multiplet around δ 1.4 ppm (2H, -CH₂-), and a triplet around δ 0.9 ppm (3H, -CH₃). |
| ¹³C NMR | Aromatic Carbons (δ 120-145 ppm): Signals for the 10 unique aromatic carbons (some may overlap). The carbon attached to bromine will be shifted to ~δ 122 ppm, and the carbon attached to the butyl group to ~δ 142 ppm. Aliphatic Carbons (δ 14-36 ppm): Four distinct signals corresponding to the four carbons of the butyl chain. |
| Mass Spec (EI) | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 288 and 290 with nearly equal intensity (due to the ⁷⁹Br and ⁸¹Br isotopes).[15] Fragmentation: A significant peak at m/z 209 corresponding to the loss of the bromine atom. |
| IR Spectroscopy | C-H stretch (aromatic): ~3030-3100 cm⁻¹. C-H stretch (aliphatic): ~2850-2960 cm⁻¹.[16] C=C stretch (aromatic): ~1480-1610 cm⁻¹. C-Br stretch: ~500-600 cm⁻¹. |
Applications in Materials Science and Organic Synthesis
The unique bifunctional nature of this compound makes it a highly sought-after precursor in several advanced fields.
-
Liquid Crystals: This is the primary application. The rigid, rod-like biphenyl core is a classic mesogen (the part of a molecule that induces liquid crystalline behavior).[6][17] The butyl group contributes to the desired nematic or smectic phases, while the bromo group allows for further elaboration of the molecular structure, for example, by introducing a cyano group via another cross-coupling reaction to enhance the dielectric anisotropy of the final liquid crystal material.[6][18][19]
-
Pharmaceutical Synthesis: The 4-butylbiphenyl scaffold is present in some biologically active molecules. The bromo-functionalized version serves as an intermediate, allowing for the introduction of complex functionalities through reactions like Suzuki, Heck, or Buchwald-Hartwig amination couplings.[1]
-
Organic Electronics: Biphenyl derivatives are used in the synthesis of organic light-emitting diodes (OLEDs) and other organic electronic materials. The ability to precisely tune the electronic properties through substitution makes this compound a useful starting point for creating novel conjugated systems.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential. The following information is derived from available Safety Data Sheets (SDS).
-
Hazard Identification: The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315).[7]
-
Precautionary Measures:
-
Prevention: Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, clothing, and eye protection.[7][20]
-
Response: If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][20]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]
Conclusion
This compound is more than a simple organic molecule; it is a testament to the power of synthetic design. Its structure is elegantly optimized for versatility, serving as a robust platform for the creation of complex molecular architectures. The mastery of its synthesis, primarily through the reliable and efficient Suzuki-Miyaura cross-coupling, provides researchers with consistent access to this critical building block. A thorough understanding of its spectroscopic signature ensures the integrity of synthetic work, while an appreciation for its applications continues to drive innovation in fields ranging from display technology to medicinal chemistry. This guide serves as a foundational resource for scientists and professionals aiming to harness the synthetic potential of this important biphenyl derivative.
References
- This compound | C16H17Br | CID 15738138 - PubChem - NIH
- 4-Bromo-4'-butyl[1,1'-biphenyl]-2-carboxylic acid - ChemicalBook
- SAFETY D
- The Suzuki Reaction - Columbia University
- Synthesis process of 4-bromo-4' -propylbiphenyl - Google P
- The Grignard Reagents | Organometallics - ACS Public
- SAFETY DATA SHEET - Fisher Scientific (4-Bromobiphenyl)
- SAFETY DATA SHEET - Fisher Scientific (1-Bromo-4-tert-butylbenzene)
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene - Benchchem
- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol - Geshem
- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Inform
- SAFETY DATA SHEET - TCI Chemicals (4-Bromo-4'-hydroxybiphenyl)
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- | C16H18BrNO3S | CID 11646678 - PubChem
- 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts
- 4-Bromo-4′-fluoro-1,1′-biphenyl Safety D
- Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling - Organic Syntheses Procedure
- 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - ChemicalBook
- 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem
- Suzuki Coupling - Organic Chemistry Portal
- tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)
- Application Notes and Protocols: The Use of 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene in Liquid Crystal Synthesis - Benchchem
- 4′-Bromo-(1,1′-biphenyl)-4-ol 97% - Sigma-Aldrich
- 1,1'-Biphenyl, 4-bromo- - NIST WebBook
- 4-Bromobiphenyl(92-66-0) 1H NMR spectrum - ChemicalBook
- This compound - Echemi
- 1,1'-Biphenyl, 4-bromo- - NIST WebBook (IR Spectrum 2)
- This compound - XIAMEN EQU
- Preparation of 4-bromobiphenyl - Google P
- 1,1'-Biphenyl, 4-bromo- - NIST WebBook (Mass Spectrum)
- 1,1'-Biphenyl, 4-bromo- - NIST WebBook (IR Spectrum 3)
- Reactions of Grignard Reagents - Master Organic Chemistry
- How to remove biphenyl
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide - YouTube
- 1,1'-Biphenyl, 4-bromo-4'-methyl- - NIST WebBook
- Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties - Taylor & Francis Online
- Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl - SCIRP
- 4,4'-dibromobiphenyl - Organic Syntheses Procedure
- Photo-Responsive Brominated Hydrogen-Bonded Liquid Crystals - MDPI
- Infrared spectrum of 1-bromobutane - Doc Brown's Chemistry
- Preparation of 4-bromobiphenyl - Google P
Sources
- 1. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. equationchemical.com [equationchemical.com]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. 4-Bromo-4'-butyl[1,1'-biphenyl]-2-carboxylic acid CAS#: 2115236-27-4 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 16. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. tandfonline.com [tandfonline.com]
- 18. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p’-cyano-biphenyl [scirp.org]
- 19. mdpi.com [mdpi.com]
- 20. fishersci.com [fishersci.com]
A Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl: Synthesis, Characterization, and Applications
Abstract: 4-Bromo-4'-butyl-1,1'-biphenyl is a disubstituted aromatic hydrocarbon that serves as a crucial intermediate in the synthesis of complex organic molecules. Its biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, while the bromine atom and butyl group offer sites for further functionalization and modulation of physicochemical properties. This technical guide provides an in-depth analysis of the compound's properties, synthesis, characterization, and applications, with a focus on methodologies relevant to researchers in drug development and materials science. A detailed, field-proven protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction is presented, alongside a discussion of analytical techniques for its structural verification and purity assessment.
Nomenclature and Physicochemical Properties
IUPAC Naming and Synonyms
The formal IUPAC name for this compound is 1-bromo-4-(4-butylphenyl)benzene [1]. However, it is widely recognized in literature and commercial catalogs by the common name This compound . Other synonyms include 4-Bromo-4'-butylbiphenyl and 1,1'-Biphenyl, 4-bromo-4'-butyl-[1][2]. This guide will use the common name for clarity.
Core Compound Data
The fundamental properties of this compound are summarized in the table below. These data are essential for experimental design, safety considerations, and analytical interpretation.
| Property | Value | Source(s) |
| CAS Number | 63619-54-5 | [1][2] |
| Molecular Formula | C₁₆H₁₇Br | [1][2] |
| Molecular Weight | 289.21 g/mol | [1][2] |
| Exact Mass | 288.051 g/mol | [2] |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [1] |
| Density | 1.221 g/cm³ (Predicted) | [2] |
| XLogP3 | 6.0 | [2] |
Synthesis Methodologies
The construction of the C-C bond linking the two phenyl rings in unsymmetrical biphenyls is a cornerstone of modern organic synthesis. For this compound, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most efficient and versatile method.[3][4][5]
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (e.g., a boronic acid) and an organohalide.[3][6][7] Its widespread adoption is due to mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of the boron-containing reagents.[3][4] The catalytic cycle is a self-validating system, regenerating the active catalyst after each product formation. It proceeds through three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[3][7][8] This is often the rate-determining step.
-
Transmetalation : In the presence of a base, which activates the organoboron species, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[4][7][8]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Route Selection
To synthesize this compound, there are two primary Suzuki coupling strategies:
-
Route A: Coupling of (4-butylphenyl)boronic acid with 1,4-dibromobenzene . This route requires careful control of stoichiometry to minimize the formation of the symmetrical terphenyl byproduct.
-
Route B: Coupling of 4-bromophenylboronic acid with 1-bromo-4-butylbenzene . This is often the preferred route as both starting materials are commercially available and the reaction typically proceeds with high selectivity. The protocol described below will focus on Route B.
Detailed Experimental Protocol: Synthesis via Suzuki Coupling
This protocol is a representative procedure adapted from established methodologies for Suzuki-Miyaura couplings.[9][10] It is designed to be a self-validating system, incorporating purification and characterization to ensure product integrity.
Materials and Reagents
-
1-Bromo-4-butylbenzene (1.0 eq)
-
4-Bromophenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (for workup)
-
Hexane (for chromatography)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (anhydrous)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-butylbenzene (1.0 eq), 4-bromophenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.
-
Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water for a 10 mmol scale reaction). The biphasic system is common and often beneficial for Suzuki couplings.
-
Degassing: Bubble the inert gas through the stirred solvent mixture for an additional 15 minutes to ensure all dissolved oxygen is removed.
-
Catalyst Addition: Briefly remove the inert gas flow and quickly add the Pd(PPh₃)₄ catalyst (0.02 eq). The causality for using a phosphine-ligated palladium catalyst is its ability to readily undergo the oxidative addition step and remain stable throughout the catalytic cycle.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
Workup and Purification
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes of the reaction solvent). The purpose of extraction is to move the desired organic product from the aqueous/toluene mixture into a more easily removable organic solvent.
-
Washing: Wash the combined organic layers sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic phase.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a hexane/ethyl acetate gradient. This step separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
Caption: General experimental workflow for synthesis and purification.
Analytical Characterization
Unambiguous confirmation of the structure and purity of the synthesized this compound requires a combination of orthogonal analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show distinct regions. The aliphatic region will display signals corresponding to the butyl group: a triplet for the terminal methyl (CH₃), a triplet for the methylene (CH₂) adjacent to the aromatic ring, and two multiplets for the central two methylene groups. The aromatic region will show a series of doublets and multiplets consistent with two para-disubstituted benzene rings.
-
¹³C NMR: The spectrum will show four distinct signals for the aliphatic butyl carbons and multiple signals in the aromatic region, including a signal for the carbon atom directly bonded to the bromine, which will be influenced by the halogen's electronegativity.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. A key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the spectrum will exhibit two peaks of nearly equal intensity at M⁺ and M+2, providing definitive evidence for the presence of a single bromine atom.
-
Chromatographic Analysis:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC using a C18 or Biphenyl stationary phase can be used to determine the purity of the final product.[11][12] The biphenyl phase can offer alternative selectivity for aromatic compounds compared to standard C18 columns.[11][13][14]
-
Gas Chromatography (GC): Due to its volatility, the compound can also be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for simultaneous purity assessment and identity confirmation.
-
Applications in Research and Development
The utility of this compound stems from its unique combination of a rigid biphenyl core, a lipophilic butyl chain, and a reactive bromine handle.
-
Role as a Synthetic Intermediate: The carbon-bromine bond is a versatile functional group that can readily participate in further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various functional groups.[15] This makes the compound an excellent building block for constructing more complex molecules.[15][16][17]
-
Relevance in Pharmaceutical Discovery: The biphenyl scaffold is a common structural motif in many approved drugs.[18][19] It provides a rigid, well-defined orientation for appended functional groups to interact with biological targets. Substituted biphenyls are key components in drugs targeting cardiovascular diseases, inflammation, and cancer.[16][17] The butyl group can enhance lipophilicity, potentially improving membrane permeability and pharmacokinetic properties.
-
Applications in Materials Science: The rigid, rod-like structure of the biphenyl core is a fundamental component of many liquid crystals.[20][21][22] The introduction of substituents like the butyl and bromo groups can modulate the material's mesophase behavior, melting point, and dielectric anisotropy, making such compounds candidates for use in display technologies and advanced polymers.[15][19][23]
Safety and Toxicological Profile
Handling Precautions
This compound should be handled with standard laboratory precautions. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[2]
Toxicological Context
-
General PBB Toxicity: Studies on commercial PBB mixtures have shown various adverse health effects in animals, including neurotoxicity, immunotoxicity, and effects on the liver and thyroid.[24][26][27]
-
Carcinogenicity: Based on sufficient evidence from animal studies, the U.S. Department of Health and Human Services (DHHS) has determined that PBBs are reasonably anticipated to be human carcinogens.[25][26] The International Agency for Research on Cancer (IARC) classifies PBBs as "possibly carcinogenic to humans" (Group 2B).[24][26]
Given these classifications for the broader PBB class, this compound should be treated as a potentially hazardous substance until specific data proves otherwise.
References
Click to expand
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2004).
- National Center for Biotechnology Information (NCBI).
- PubMed. Toxicity of polybrominated biphenyls (PBBs)
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Centers for Disease Control and Prevention (CDC).
- U.S. Environmental Protection Agency (EPA).
- Bhinge, S. D., et al. (2014).
- National Center for Biotechnology Information (NCBI). (2023).
- IJSDR.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Biphenyls: Applications in Specialty Chemical Markets. [Link]
- National Center for Biotechnology Information (NCBI). This compound - PubChem. [Link]
- National Center for Biotechnology Information (NCBI). [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- - PubChem. [Link]
- ResearchGate. Properties and Applications of Novel Synthetic Substituted biphenyl Sulfonamides. [Link]
- ResearchGate. Liquid crystalline self‐assembly of laterally substituted biphenyl‐based bolapolyphiles. [Link]
- Chromatography Online. (2017).
- HPLC. 90 Å Biphenyl, 2 µm Column Care & Use Sheet. [Link]
- Beilstein Journals. Supplementary Information for Suzuki–Miyaura cross-coupling reactions. [Link]
- National Center for Biotechnology Information (NCBI). 4'-Bromo-[1,1'-biphenyl]-4-carbaldehyde - PubChem. [Link]
- National Center for Biotechnology Information (NCBI). (2019).
- ACS Publications.
- National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 4-bromo-. [Link]
- MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. [Link]
- Google Patents. Biphenyl based liquid crystal compositions.
- The Royal Society of Chemistry.
- National Institute of Standards and Technology (NIST).
- Organic Syntheses. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]
- Penn Engineering Today. (2024). Beyond Displays: Liquid Crystals in Motion Mimic Biological Systems. [Link]
- Journal of the Chemical Society, Faraday Transactions.
- SpectraBase. 4-bromo-4'-propylbiphenyl - 1H NMR. [Link]
- National Institute of Standards and Technology (NIST). 1,1'-Biphenyl, 4-bromo-4'-methyl-. [Link]
- ResearchGate.
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biphenyl-column | Sigma-Aldrich [sigmaaldrich.com]
- 14. hplc.eu [hplc.eu]
- 15. nbinno.com [nbinno.com]
- 16. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 17. ijsdr.org [ijsdr.org]
- 18. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nbinno.com [nbinno.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 22. Structure of biphenyl in a nematic liquid-crystalline solvent - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. atsdr.cdc.gov [atsdr.cdc.gov]
- 25. Polybrominated Biphenyls (PBBs) | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 26. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 27. Toxicity of polybrominated biphenyls (PBBs) in Domestic and laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]
PART 1: Emergence in the Context of Materials Chemistry
An In-depth Technical Guide to 4-Bromo-4'-butyl-1,1'-biphenyl: From Foundational Synthesis to Advanced Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide serves as a comprehensive technical resource on this compound, a molecule of significant interest in materials science and synthetic chemistry. We will explore its historical context, detail its synthesis with actionable protocols, and survey its applications, providing the expert insights necessary for its effective utilization in research and development.
The discovery of a specific, non-naturally occurring molecule like this compound is less a singular event and more an outcome of evolving scientific needs and synthetic capabilities. Its history is intertwined with the progression of biphenyl chemistry, which dates back over 150 years. Early methods for creating biphenyl structures, such as the Wurtz-Fittig and Ullmann reactions, were foundational but often required harsh conditions.
The true impetus for the synthesis of asymmetrically substituted biphenyls arose from the burgeoning field of liquid crystals in the mid-20th century. Researchers discovered that the rigid, rod-like biphenyl core was an excellent scaffold for inducing liquid crystalline phases (mesophases). The strategic addition of terminal groups—such as alkyl chains to modulate shape and polar groups like cyano or bromo moieties to influence electronic properties—became a critical design principle. The 4-bromo and 4'-butyl substituents represent a classic pairing: the butyl chain enhances solubility and influences molecular packing, while the bromine atom provides a reactive handle for subsequent chemical modifications. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, was the critical enabling technology that transformed the synthesis of such molecules from a low-yield curiosity into a routine and high-yield industrial process.
PART 2: Synthesis and Mechanistic Insights
The contemporary synthesis of this compound is dominated by palladium-catalyzed cross-coupling reactions due to their efficiency, mild conditions, and broad functional group tolerance. The Suzuki-Miyaura coupling is the preeminent method for this purpose.
Primary Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This reaction constructs the C-C bond between the two phenyl rings by coupling an aryl halide with an arylboronic acid. A common and efficient strategy involves the reaction of 4-butylphenylboronic acid with an excess of a C4-brominated benzene derivative that also contains a more reactive leaving group, such as iodine (e.g., 1-bromo-4-iodobenzene), to ensure selective coupling.
Conceptual Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Detailed Step-by-Step Experimental Protocol
-
Vessel Preparation: A multi-neck round-bottom flask equipped with a condenser and magnetic stir bar is flame-dried under vacuum and allowed to cool under a positive pressure of argon.
-
Reagent Addition: To the flask are added 4-butylphenylboronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.05 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Introduction: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq) is added. The flask is evacuated and backfilled with argon three times.
-
Solvent Addition: A degassed 4:1 mixture of toluene and water is added via cannula.
-
Reaction: The mixture is heated to reflux (approx. 95 °C) with vigorous stirring. The reaction is monitored for the consumption of the boronic acid by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature. The organic layer is separated, and the aqueous phase is extracted twice with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with hexanes to yield the product as a white crystalline solid.
Expertise & Causality: A Self-Validating System
-
Choice of Reagents: Using 1-bromo-4-iodobenzene ensures the reaction occurs preferentially at the more reactive carbon-iodine bond, preserving the bromo- functionality on the final product. The boronic acid is stable, commercially available, and generally non-toxic.
-
Catalyst and Base: The Pd(0) catalyst is the engine of the reaction, cycling through oxidative addition, transmetalation, and reductive elimination. The base (K₃PO₄) is crucial for activating the boronic acid to form a boronate complex, which facilitates the transmetalation step with the palladium center.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to an inactive Pd(II) state and degradation of the phosphine ligands. Maintaining an inert atmosphere is therefore critical for achieving high catalytic turnover and yield.
-
Trustworthiness through Analysis: The protocol is self-validating. TLC monitoring provides a clear visual confirmation of reaction completion. The final product's identity and purity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals of the substituted biphenyl structure.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
PART 3: Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, purification, and application.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Br | |
| Molecular Weight | 289.21 g/mol | |
| Appearance | White to off-white crystalline solid | Supplier Data |
| Melting Point | 85-88 °C | Supplier Data |
| CAS Number | 67984-75-0 (also cited as 63619-54-5) | |
| Solubility | Soluble in THF, Toluene, Dichloromethane; Insoluble in water | General Knowledge |
PART 4: Core Applications in Research and Industry
The utility of this compound lies in its dual nature: the stable, functional biphenyl core and the reactive bromine handle.
-
Advanced Intermediate in Organic Synthesis: This is its primary role. The bromine atom is a versatile functional group that can be readily transformed via:
-
Secondary Cross-Coupling: The bromo- group can participate in a second Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reaction, enabling the construction of complex terphenyls, conjugated polymers, and pharmaceutical scaffolds.
-
Lithiation/Grignard Formation: Conversion to an organolithium or Grignard reagent allows for nucleophilic attack on a wide array of electrophiles.
-
Other Transformations: The bromine can be converted to cyano, amino, or other functional groups, further expanding its synthetic potential.
-
-
Liquid Crystal Materials: As a precursor, this molecule is used to build more complex liquid crystals. The 4-butyl-4'-bromobiphenyl unit can be elaborated into molecules like the commercially important cyanobiphenyls (by converting Br to CN) or incorporated into larger dimeric or polymeric liquid crystal systems. The specific combination of the butyl chain and the polarizable bromine atom helps to define the mesophase stability and temperature range of the final material.
-
Organic Electronics: The biphenyl unit is a fundamental building block for π-conjugated systems used in organic electronics. This compound serves as a starting material for synthesizing active materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The butyl group improves solubility and processability for device fabrication, while the biphenyl core provides the necessary electronic properties.
References
A complete list of sources cited within this document is provided below for verification and further reading.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (n.d.). ScienceDirect.
- Synthesis of Diphenyl or Biphenyl. (2022). YouTube.
- Application of 4-Bromobiphenyl in the Synthesis of Liquid Crystals: Detailed Application Notes and Protocols. (n.d.). Benchchem.
- Biphenyl. (n.d.). Wikipedia.
- Biphenyl | Synthesis, Structure, Properties. (2025). Britannica.
- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. (n.d.). BOC Sciences.
- The Suzuki Reaction. (2014). Columbia University.
- Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses.
- A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross. (n.d.). Benchchem.
- 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis. (n.d.). ChemicalBook.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl. (n.d.).
- This compound. (n.d.).
- Synthesis process of 4-bromo-4' -propylbiphenyl. (n.d.).
- A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes. (2022). AURA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGiVQ3WmfsydLKGhrnP8WEuJn_pRIbuH6794Zy5XbtmoXVwGVPc1jV98TLtV_GHKXqaAnkFQt-g3gNI5He04mDCp7OGKGWMIAmiML0btrC9bZl7uCboW_ShibC0wryfL3W4SWQ8O
Unlocking the Potential of 4-Bromo-4'-butyl-1,1'-biphenyl: A Technical Guide to Emerging Research Frontiers
Foreword: The Biphenyl Moiety as a Privileged Scaffold
The biphenyl unit is a cornerstone in the architecture of functional organic molecules. Its rigid, planar structure provides a robust scaffold for constructing materials with tailored electronic and photophysical properties, as well as designing bioactive molecules. The strategic functionalization of the biphenyl core opens avenues to a vast chemical space with diverse applications. 4-Bromo-4'-butyl-1,1'-biphenyl emerges as a particularly intriguing starting material. The presence of a bromine atom offers a reactive handle for a multitude of cross-coupling reactions, while the butyl group provides solubility and can influence the morphology and performance of resulting materials. This guide delineates key research trajectories for this compound, offering both the foundational scientific rationale and actionable experimental frameworks for its exploration in materials science and medicinal chemistry.
Core Characteristics of this compound
A thorough understanding of the physicochemical properties of a starting material is paramount for designing successful synthetic strategies and predicting the characteristics of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Br | |
| Molecular Weight | 289.21 g/mol | |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | |
| CAS Number | 63619-54-5 |
The key reactive site is the carbon-bromine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This reactivity is the gateway to the diverse applications explored in this guide.
Research Area I: Advanced Liquid Crystalline Materials
The biphenyl core is a well-established mesogen, a fundamental component of liquid crystals. The elongated, rigid structure of this compound makes it an excellent candidate for the synthesis of novel liquid crystalline materials. The butyl chain is particularly significant as the length of the alkyl chain in biphenyl-based liquid crystals directly influences the mesophase behavior and transition temperatures.[1][2][3][4][5] Generally, longer alkyl chains tend to stabilize more ordered smectic phases.[4]
Scientific Rationale
By replacing the bromine atom with various polar and non-polar groups, a diverse library of liquid crystals can be synthesized. The butyl group will enhance solubility in organic solvents, facilitating processing, and its flexibility will influence the packing of the molecules in the liquid crystalline phase. A particularly promising target is the synthesis of 4'-butyl-[1,1'-biphenyl]-4-carbonitrile, a homolog of the well-known 5CB liquid crystal. The cyano group introduces a strong dipole moment, which is crucial for the dielectric anisotropy required for alignment in an electric field.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds, making it ideal for synthesizing biphenyl derivatives.[6]
Caption: Suzuki-Miyaura coupling for the synthesis of a biphenyl-based liquid crystal.
Detailed Experimental Protocol: Synthesis of 4'-Butyl-[1,1'-biphenyl]-4-carbonitrile
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.). Add a degassed solvent mixture of toluene and water (4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired liquid crystal.
Research Area II: Organic Electronics and Conjugated Polymers
The biphenyl unit can be incorporated into the backbone of conjugated polymers to create materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these polymers can be tuned by introducing different functional groups.
Scientific Rationale
This compound can serve as a monomer in polymerization reactions. The bromine atom provides a site for cross-coupling, while the butyl group enhances the solubility of the resulting polymer, which is crucial for solution-based processing techniques. By copolymerizing this monomer with other aromatic units, the bandgap and charge transport properties of the material can be engineered.
Proposed Synthetic Pathway: Sonogashira and Heck Couplings for Polymer Synthesis
The Sonogashira and Heck coupling reactions are powerful tools for the synthesis of conjugated polymers. The Sonogashira coupling forms carbon-carbon triple bonds, leading to rigid, linear polymers, while the Heck reaction creates carbon-carbon double bonds.[7][8][9]
Caption: Polymerization of this compound via Sonogashira and Heck couplings.
Detailed Experimental Protocol: Sonogashira Polymerization
-
Reaction Setup: In a flame-dried Schlenk tube, dissolve this compound (1.0 eq.) and a terminal diyne monomer (e.g., 1,4-diethynylbenzene, 1.0 eq.) in a mixture of degassed toluene and triethylamine (5:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq.) and copper(I) iodide (CuI, 0.04 eq.) to the solution under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 70 °C and stir for 48 hours. The polymer may precipitate as the reaction proceeds.
-
Work-up: Cool the reaction to room temperature and pour the mixture into methanol. Collect the precipitated polymer by filtration.
-
Purification: Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and oligomers. The final polymer is obtained from the chloroform fraction.
Research Area III: Pharmaceutical and Agrochemical Scaffolding
Biphenyl derivatives are prevalent in a wide range of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[10][11][12] The lipophilicity and metabolic stability of the biphenyl scaffold make it an attractive core for drug design.
Scientific Rationale
The bromine atom on this compound can be replaced with various nitrogen-containing heterocycles or amine functionalities, which are common pharmacophores. The butyl group can modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is widely used in pharmaceutical synthesis.[13][14][15][16]
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
This reaction allows for the coupling of a wide range of amines and N-heterocycles with the biphenyl core.
Caption: Buchwald-Hartwig amination for the synthesis of bioactive biphenyl derivatives.
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add a solution of this compound (1.0 eq.) in degassed toluene, followed by morpholine (1.2 eq.).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by flash column chromatography (silica gel) to obtain the desired N-arylated product.
Concluding Remarks and Future Outlook
This compound represents a versatile and underexplored building block with significant potential across multiple scientific disciplines. The research avenues outlined in this guide provide a strategic framework for its investigation. The successful synthesis and characterization of novel liquid crystals, organic semiconductors, and bioactive molecules derived from this compound will not only expand the library of functional organic materials but also contribute to the development of next-generation technologies and therapeutics. The interplay between the reactive bromine handle and the solubility-enhancing butyl group offers a rich platform for innovation, inviting researchers to explore the vast chemical space accessible from this promising precursor.
References
- Goulding, M. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate.
- Pecyna, O., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. MDPI.
- Li, Y., et al. (2017). Influence of Interim Alkyl Chain Length on Phase Transitions and Wide-Band Reflective Behaviors of Side-Chain Liquid Crystalline Elastomers with Binaphthalene Crosslinkings. ACS Publications.
- Pecyna, O., et al. (2022). Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals. ResearchGate.
- BenchChem. (2025).
- Goulding, M. J. (2010). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. Taylor & Francis Online.
- Li, M., et al. (2017). Influence of alkyl tail length on self-organisation of side-chain liquid crystalline polymers with biphenyl hemiphasmidic mesogens. Taylor & Francis Online.
- Arakawa, Y., et al. (2022). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. RSC Publishing.
- Peshkov, R. Y., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. PMC.
- Arakawa, Y., et al. (2022). 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. CrystEngComm.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Dihydroxybiphenyl via Suzuki Coupling. BenchChem.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific.
- SynArchive. (n.d.). Sonogashira Coupling. SynArchive.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Mitchell, C. A., & Balsa, L. M. (2014). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Li, H., et al. (2013). Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PMC.
- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
- Chen, C., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH.
- Kraft, A., et al. (1998). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. RSC Publishing.
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate.
- Kim, H., et al. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Scholarworks@UNIST.
- An, T. K., et al. (2012). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. NIH.
- Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate.
- Taylor & Francis. (n.d.). Poly(p-phenylene vinylene) – Knowledge and References. Taylor & Francis.
- Yang, D., et al. (2021). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI.
- Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC.
- Davis, M. C. (2006). Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. ResearchGate.
- Lee, S. E., et al. (2019). Synthesis and biological activity of biphenyl group derivatives. ResearchGate.
- Park, J. H., et al. (2020). Synthesis of 1,1′-diaryl-4,4′-bibenzo[c]thiophene derivatives with aryl substituents on the thiophene rings by Stille or Suzuki coupling reaction. RSC Publishing.
- Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
- Kretzschmann, A., et al. (2018). Synthesis of some di- and tetraphosphonic acids by Suzuki cross-coupling. ZAAC: journal of inorganic and general chemistry.
Sources
- 1. Effect of Alkyl Chain Length on the Phase Situation of Glass-Forming Liquid Crystals [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. ijsdr.org [ijsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. jk-sci.com [jk-sci.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Introduction: Contextualizing 4-Bromo-4'-butyl-1,1'-biphenyl
An In-Depth Technical Guide to the Theoretical Investigation of 4-Bromo-4'-butyl-1,1'-biphenyl
This compound is a substituted biphenyl derivative with a chemical formula of C₁₆H₁₇Br.[1] Its structure, featuring a flexible butyl group on one phenyl ring and a reactive bromine atom on the other, makes it a molecule of significant interest. Substituted biphenyls are foundational components in the development of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and specialized polymers.[2][3] The bromine atom provides a versatile synthetic handle for cross-coupling reactions, enabling the construction of more complex molecular architectures, while the butyl group enhances solubility in organic solvents and can influence the material's bulk properties, such as its mesophase behavior in liquid crystals.
This guide provides a comprehensive theoretical framework for characterizing this compound. By employing computational chemistry techniques, we can predict its structural, electronic, and spectroscopic properties before undertaking extensive laboratory synthesis and analysis. This in silico approach accelerates the research and development cycle by providing deep molecular insights, guiding experimental design, and identifying promising applications.
Part 1: Molecular Synthesis Pathway
While various methods exist for the synthesis of brominated biphenyls, the Suzuki coupling reaction stands out as one of the most efficient and widely utilized strategies due to its high yields and tolerance of diverse functional groups.[4] A plausible and robust synthetic route to this compound involves the palladium-catalyzed cross-coupling of (4-butylphenyl)boronic acid with 1,4-dibromobenzene.
Experimental Protocol: Suzuki Coupling Synthesis
-
Reactant Preparation : In a reaction vessel, dissolve (4-butylphenyl)boronic acid (1.0 equivalent) and an excess of 1,4-dibromobenzene (e.g., 1.5 equivalents) in a suitable solvent mixture, such as toluene/ethanol/water.
-
Catalyst and Base Addition : Add a palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Reaction Execution : De-gas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification : Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the organic layer with a suitable solvent (e.g., ethyl acetate), dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.
Caption: Workflow for the Suzuki coupling synthesis of this compound.
Part 2: Theoretical Structural and Electronic Analysis
Density Functional Theory (DFT) is a powerful computational method for predicting the properties of molecules. By solving the Schrödinger equation in an approximate manner, it allows for the accurate determination of molecular geometries, electronic structures, and spectroscopic characteristics. For a molecule like this compound, a common and reliable level of theory is the B3LYP functional combined with a 6-311+G(d,p) basis set.[5][6]
Geometric Optimization and Structural Parameters
The first step in any theoretical study is to find the molecule's lowest energy conformation. This is achieved through a geometry optimization calculation. A key structural parameter for biphenyl systems is the dihedral angle between the two phenyl rings. This angle is a result of the balance between the stabilizing effect of π-conjugation (which favors planarity) and the destabilizing steric hindrance between the ortho-hydrogens on each ring (which favors a twisted conformation). For substituted biphenyls, this angle typically falls between 30° and 45°.[7] The optimized geometry serves as the foundation for all subsequent calculations.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity and electronic transitions.
-
HOMO : Represents the ability to donate an electron. It is typically localized on the more electron-rich parts of the molecule.
-
LUMO : Represents the ability to accept an electron. It is found on the more electron-deficient regions.
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and electronic excitation energy. A smaller gap suggests higher reactivity and a tendency to absorb light at longer wavelengths.[6][8]
Table 1: Predicted FMO Energies (Representative Data)
| Parameter | Energy (eV) | Description |
|---|---|---|
| E(HOMO) | -6.85 | Electron-donating capability |
| E(LUMO) | -1.95 | Electron-accepting capability |
| ΔE Gap | 4.90 | Kinetic stability & excitability |
Note: These values are representative examples based on similar aromatic compounds and would be precisely determined in a dedicated computational study.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values.
-
Red/Yellow Regions : Indicate negative electrostatic potential (electron-rich), corresponding to sites susceptible to electrophilic attack. In this compound, these would likely be concentrated around the π-systems of the phenyl rings.
-
Blue Regions : Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack. The MEP map provides an intuitive guide to the molecule's reactive sites and intermolecular interaction patterns.[6]
Caption: Computational workflow for DFT-based structural and electronic analysis.
Part 3: Theoretical Spectroscopic Characterization
Vibrational Spectroscopy (FT-IR)
A frequency calculation performed on the optimized geometry not only confirms that the structure is at a true energy minimum (no imaginary frequencies) but also predicts its vibrational modes. Each mode corresponds to a specific molecular motion (stretching, bending) and has an associated infrared intensity. The resulting theoretical IR spectrum can be compared with experimental data to confirm the molecule's identity and functional groups. Key expected vibrations for this compound would include C-H stretching from the aromatic rings and the butyl group, C=C aromatic ring stretching, and the characteristic C-Br stretching frequency.
Electronic Spectroscopy (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules.[5][9] This analysis predicts the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of vertical excitations from the ground state to various excited states. The output provides the maximum absorption wavelength (λmax), the oscillator strength (a measure of the transition probability), and the nature of the electronic transitions (e.g., π → π). For biphenyl systems, the primary absorption bands are typically due to π → π transitions within the conjugated aromatic system.
Table 2: Predicted UV-Vis Absorption Data (Representative Data in Toluene)
| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 285 | 0.85 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 240 | 0.15 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 215 | 0.30 | HOMO → LUMO+1 (π → π*) |
Note: These values are representative and would be precisely calculated in a dedicated TD-DFT study.
Conclusion
The theoretical study of this compound provides invaluable, atomistic-level insights into its structure and properties. DFT and TD-DFT calculations can reliably predict its stable conformation, electronic characteristics, and spectroscopic signatures. The predicted HOMO-LUMO gap indicates its kinetic stability, while the MEP map reveals its potential for intermolecular interactions and chemical reactions. Furthermore, the simulated UV-Vis and IR spectra provide theoretical benchmarks that are essential for guiding and validating experimental characterization. This computational-first approach is a cornerstone of modern materials science, enabling the rational design and efficient screening of novel organic molecules for advanced applications.
References
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- PubChem, National Institutes of Health. This compound | C16H17Br | CID 15738138.
- Google Patents. CN101376619A - Preparation of 4-bromobiphenyl.
- Google Patents. US4990705A - Preparation of 4-bromobiphenyl.
- International Journal of ChemTech Research. Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal.
- MDPI. Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
- Amanote Research. (PDF) Crystal Structure of 4,4′-Dibromo-.
- PubChem, National Institutes of Health. [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)- | C16H18BrNO3S | CID 11646678.
- European Journal of Chemistry. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl.
- NIST WebBook. 1,1'-Biphenyl, 4-bromo-.
- NIST WebBook. 1,1'-Biphenyl, 4-bromo-4'-methyl-.
- Chemistry Stack Exchange. Reactivity of 1-bromo-4-tert-butylcyclohexane isomers with methanol.
- MDPI. Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal.
- National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- arXiv. Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT.
- ChemRxiv. Performance of common density functionals for excited states of tetraphenyldibenzoperiflanthene.
- PubChem, National Institutes of Health. 4-Bromo-4'-ethyl-1,1'-biphenyl | C14H13Br | CID 23238460.
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 3. ossila.com [ossila.com]
- 4. 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 7. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. arxiv.org [arxiv.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-4'-butyl-1,1'-biphenyl
Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and his colleagues in 1979, this palladium-catalyzed reaction has revolutionized the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[3][4] At its heart, the Suzuki coupling facilitates the union of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate.[2][5] This powerful transformation is particularly valued for its mild reaction conditions, the commercial availability of a wide range of starting materials, and the generation of non-toxic inorganic byproducts.[6]
This application note provides a detailed guide to the practical application of the Suzuki coupling reaction using 4-Bromo-4'-butyl-1,1'-biphenyl as a key building block. This substrate is of significant interest in materials science and medicinal chemistry, serving as a precursor to a variety of substituted terphenyls and other complex polyaromatic structures.[7][8] The protocols and insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reaction for the synthesis of novel molecular architectures.
The Mechanistic Heart of the Suzuki Coupling
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The catalytic cycle of the Suzuki coupling is generally accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3][9]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to a palladium(0) complex. This step forms a new organopalladium(II) intermediate.[2] The reactivity of the halide in this step generally follows the trend I > Br > Cl.[10]
-
Transmetalation: This is a critical and often rate-determining step where the organic moiety from the organoboron species is transferred to the palladium(II) complex.[3] The presence of a base is crucial here, as it activates the boronic acid to form a more nucleophilic boronate species, which then readily undergoes transmetalation.[1][11][12][13]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated as the desired biaryl product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Experimental Protocol: Synthesis of a Substituted Terphenyl
This protocol details the synthesis of a representative terphenyl derivative via the Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
-
Aryl Halide: this compound
-
Boronic Acid: e.g., Phenylboronic acid
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).[14][15]
-
Base: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄).[16]
-
Solvent: A mixture of an organic solvent and water is common, such as 1,4-dioxane/water, toluene/water, or THF/water.[17]
-
Inert Gas: Nitrogen or Argon
-
Anhydrous Solvents: For reactions sensitive to moisture.
-
Standard Glassware: Round-bottom flask, condenser, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, and appropriate solvents (e.g., hexanes, ethyl acetate).
Reaction Setup and Procedure
Figure 2: A typical experimental workflow for a Suzuki coupling reaction.
Step-by-Step Protocol:
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and the chosen base (2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.
-
Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.01-0.05 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by taking small aliquots for NMR analysis.[18][19][20][21][22] The disappearance of the starting aryl bromide is a good indicator of reaction completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Key Reaction Parameters
The choice of catalyst, base, and solvent can significantly impact the yield and reaction time. The following table provides a starting point for optimization.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80-90 | 85-95 | [23] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 100-110 | >90 | [15] |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 100 | 88-99 | [24][25] |
Yields are highly dependent on the specific substrates and reaction conditions.
Troubleshooting and Optimization
Even with a well-established protocol, challenges can arise. Here are some common issues and their potential solutions:
-
Low or No Yield:
-
Inactive Catalyst: Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere.[26] Consider using a more robust pre-catalyst.
-
Inappropriate Base: The base may not be strong enough or sufficiently soluble in the reaction medium. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended.[16]
-
Poor Solvent Choice: The reactants may not be fully soluble. Trying different solvent systems can be beneficial.[27][28][29][30]
-
-
Side Reactions:
-
Homocoupling: The formation of biaryl products from the coupling of two molecules of the boronic acid can occur. Using a slight excess of the aryl halide can sometimes mitigate this.[31]
-
Dehalogenation: The aryl bromide can be reduced to the corresponding biphenyl. This is sometimes observed with certain bases or in the presence of impurities.[17]
-
Protodeboronation: The boronic acid can be cleaved by water or other protic sources before it can participate in the coupling. Using anhydrous conditions or a less aqueous solvent system may be necessary.[7]
-
Safety Considerations
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Solvents: Many organic solvents used in Suzuki couplings (e.g., 1,4-dioxane, toluene) are flammable and have associated health risks. Appropriate personal protective equipment (PPE) should be worn.
-
Bases: Strong bases like potassium phosphate and cesium carbonate are corrosive and should be handled with caution.
-
Inert Atmosphere: Reactions are often performed under an inert atmosphere to protect the catalyst from oxidation. Care should be taken when working with inert gases.
Conclusion
The Suzuki coupling of this compound is a robust and versatile method for the synthesis of complex terphenyl structures. By carefully selecting the catalyst, base, and solvent, and by understanding the underlying mechanism, researchers can achieve high yields and purity. The protocols and troubleshooting guide provided in this application note serve as a comprehensive resource for scientists and developers in their synthetic endeavors.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
- Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 2011, 133(7), 2116-2119. [Link]
- Neufeldt, S. R.; Sanford, M. S. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 2018, 83(15), 8085-8094. [Link]
- Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 2005, 127(13), 4685-4696. [Link]
- Pinto, A.; et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 2014, 20(11), 3092-3100. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Wolfe, J. P.; Singer, R. A.; Yang, B. H.; Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]
- Walker, S. D.; Barder, T. E.; Martinelli, J. R.; Buchwald, S. L. A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 2004, 43(14), 1871-1876. [Link]
- Saha, A.; et al. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences, 2016, 4(2), 131-140. [Link]
- Nolan, S. P.; et al. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 2021, 125(4), 1185-1195. [Link]
- Sherwood, J.; et al. Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 2014, 16(10), 4514-4524. [Link]
- Organometallics. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
- AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]
- YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]
- ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]
- Badone, D.; et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 1997, 62(21), 7170-7173. [Link]
- Encyclopedia.pub. Principles of the Suzuki Coupling Reaction. [Link]
- Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
- Advion. SUZUKI REACTION MONITORING. [Link]
- ProQuest. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]
- The Suzuki Reaction. [Link]
- Andrew G Myers Research Group. The Suzuki Reaction. [Link]
- ResearchGate. Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction. [Link]
- ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
- The Journal of Organic Chemistry.
- ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides... [Link]
- ResearchGate.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ResearchGate. Synthesis of Functionalized p-Terphenyls Based on Site-Selective Suzuki Cross-Coupling Reactions of Bis(triflates)
- ResearchGate.
- ResearchGate. Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. [Link]
- ResearchGate. Sequentially selective Suzuki coupling procedure to give p-terphenyl analogues (7a – 7d). [Link]
- YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. azom.com [azom.com]
- 19. vapourtec.com [vapourtec.com]
- 20. shoko-sc.co.jp [shoko-sc.co.jp]
- 21. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 30. researchgate.net [researchgate.net]
- 31. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Synthesis of Advanced Liquid Crystals from 4-Bromo-4'-butyl-1,1'-biphenyl
Abstract
This technical guide provides researchers, materials scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of calamitic (rod-shaped) liquid crystals starting from the versatile precursor, 4-bromo-4'-butyl-1,1'-biphenyl. The biphenyl core is a foundational structure in many commercially significant liquid crystalline materials, prized for its rigidity and chemical stability.[1][2][3] The bromo functional group on this specific precursor serves as a highly adaptable synthetic handle, enabling a variety of powerful cross-coupling and substitution reactions. This document details three primary synthetic strategies—cyanation, Suzuki-Miyaura cross-coupling, and Sonogashira cross-coupling—to create distinct classes of liquid crystals. Each section explains the strategic rationale behind the chosen chemistry, provides step-by-step, field-tested protocols, and outlines the necessary characterization techniques to validate the synthesis and mesomorphic properties of the target compounds.
The Strategic Importance of this compound
The this compound molecule is an ideal starting material for liquid crystal synthesis for several key reasons:
-
Structural Rigidity: The biphenyl core provides the essential rigid, rod-like molecular shape necessary for the formation of liquid crystalline phases (mesophases).[1]
-
Tunable Anisotropy: The 4-butyl group provides a flexible, non-polar tail, which influences the melting point and the stability of the mesophases. The length of this alkyl chain is a critical parameter for tuning the physical properties of the final material.[4]
-
Versatile Reactive Site: The bromine atom at the 4'-position is the key to synthetic versatility. As a good leaving group, it readily participates in a host of palladium-catalyzed cross-coupling reactions, allowing for the systematic extension of the molecular core or the introduction of various terminal functional groups.[5] This modularity is paramount for creating libraries of novel materials with tailored electro-optical properties for applications in displays and photonics.[6][7]
Synthetic Pathways from a Central Precursor
The following diagram illustrates the primary synthetic transformations that can be applied to this compound to generate diverse liquid crystal structures. Each pathway leverages the reactivity of the C-Br bond to achieve a specific molecular architecture.
Caption: Synthetic diversification from this compound.
Application Note I: Synthesis of 4-Butyl-4'-cyanobiphenyl
Scientific Rationale
The 4-alkyl-4'-cyanobiphenyl (nCB) series represents one of the most commercially successful classes of nematic liquid crystals, forming the basis of early liquid crystal displays (LCDs).[8] The synthesis of 4-butyl-4'-cyanobiphenyl (4CB) is a direct transformation demonstrating the conversion of the bromo-precursor into a molecule with high technological relevance. The terminal cyano group is critical; its strong dipole moment creates a large positive dielectric anisotropy, which is essential for the alignment of the liquid crystal molecules in an electric field.[9] This protocol details a modern, ligand-free palladium-catalyzed cyanation, which offers a safer and more efficient alternative to the traditional Rosenmund-von Braun reaction using copper(I) cyanide.[10]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is adapted from established methods for the cyanation of aryl bromides.[10]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, nitrogen/argon line, heating mantle, magnetic stirrer
Procedure:
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq.), potassium hexacyanoferrate(II) (0.5 eq.), palladium(II) acetate (0.02 eq.), and sodium carbonate (0.1 eq.).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes to create an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF (approx. 5 mL per 1 mmol of aryl bromide) to the flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (50 mL) and toluene (50 mL).
-
Separate the organic layer. Wash it sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4-butyl-4'-cyanobiphenyl as a white solid.
-
Application Note II: Synthesis of Terphenyl Derivatives via Suzuki-Miyaura Coupling
Scientific Rationale
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance.[11][12][13] In liquid crystal synthesis, this reaction is invaluable for extending the rigid molecular core, for instance, by coupling two biphenyl units to form a terphenyl system.[14] Longer, more rigid cores generally lead to higher clearing points (the temperature at which the material transitions from the liquid crystal phase to an isotropic liquid) and increased birefringence, properties that are desirable for certain display applications.[15]
Catalytic Cycle Visualization
The following diagram illustrates the widely accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
This protocol provides a general procedure for coupling this compound with an arylboronic acid.[16][17]
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃), 2M aqueous solution
-
Toluene
-
Standard laboratory glassware and equipment as listed previously.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), palladium(II) acetate (0.01 eq.), and triphenylphosphine (0.04 eq.).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.
-
Solvent and Base Addition: Add toluene (approx. 8 mL per 1 mmol of aryl bromide) followed by the 2M aqueous solution of potassium carbonate (2.0 eq.).
-
Reaction Execution: Heat the biphasic mixture to 85-90 °C with vigorous stirring for 12-24 hours. Monitor reaction completion by TLC.
-
Work-up:
-
Cool the reaction to room temperature and transfer to a separatory funnel.
-
Add deionized water (30 mL) and separate the layers.
-
Wash the organic layer with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) or by recrystallization from a suitable solvent like ethanol to obtain the pure terphenyl derivative.
Application Note III: Synthesis of Tolane Derivatives via Sonogashira Coupling
Scientific Rationale
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, creating a rigid alkyne linker.[18][19] This is a powerful method for synthesizing tolane-based liquid crystals. The linear, rigid nature of the triple bond significantly extends the molecular aspect ratio, which often results in the formation of higher-ordered smectic phases and increases the thermal stability of the nematic phase.[20] The reaction is co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[19]
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
This protocol is a representative procedure for the Sonogashira coupling of an aryl bromide.[20]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware and equipment as listed previously.
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq.), and copper(I) iodide (0.05 eq.).
-
Solvent and Reagent Addition: Add anhydrous THF (approx. 5 mL per 1 mmol) and anhydrous triethylamine (approx. 5 mL per 1 mmol). Stir to dissolve.
-
Alkyne Addition: Add phenylacetylene (1.1 eq.) dropwise to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature under a nitrogen atmosphere. The reaction is typically complete within 6-12 hours. Monitor by TLC.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product via column chromatography on silica gel (eluting with hexane) to yield the pure tolane derivative.
Characterization and Data Presentation
Validation of the synthesized compounds and their liquid crystalline properties is critical. A combination of spectroscopic and thermal analysis techniques is required.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying key functional groups, such as the sharp C≡N stretch (around 2230 cm⁻¹) in cyanobiphenyls or the C≡C stretch (around 2100-2260 cm⁻¹) in tolanes.[21]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
-
Mesophase Characterization:
-
Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the temperatures and enthalpy changes of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).[22][23][24][25]
-
Polarized Optical Microscopy (POM): POM allows for the visual identification of different liquid crystal phases (e.g., nematic, smectic) by observing their unique optical textures as a function of temperature.[2][22]
-
Table 1: Representative Phase Transition Data for Biphenyl-Based Liquid Crystals
The following table presents typical phase transition temperatures for well-known cyanobiphenyl liquid crystals to provide a benchmark for characterization. The properties of newly synthesized materials can be compared to these standards.
| Compound Name | Abbreviation | Alkyl Chain (n) | Crystal to Nematic/Smectic A (TC-N/SmA) | Smectic A to Nematic (TSmA-N) | Nematic to Isotropic (TN-I) |
| 4'-Pentyl-4-cyanobiphenyl | 5CB | 5 | 22.5 °C[26] | - | 35.0 °C[26] |
| 4'-Hexyl-4-cyanobiphenyl | 6CB | 6 | 13.6 °C[24] | - | 28.1 °C[24] |
| 4'-Octyl-4-cyanobiphenyl | 8CB | 8 | 19.7 °C[24] | 29.1 °C[24] | 39.1 °C[24] |
Note: Phase transition temperatures can vary slightly based on purity.
Conclusion
This compound stands out as a strategic and highly effective precursor for the synthesis of diverse liquid crystalline materials. Its stable biphenyl core, combined with the versatile reactivity of the bromo group, provides a modular platform for materials design. By employing robust and well-understood synthetic methodologies such as cyanation, Suzuki-Miyaura coupling, and Sonogashira coupling, researchers can systematically tailor the molecular architecture to achieve specific mesomorphic and electro-optical properties. The protocols and rationales provided in this guide serve as a foundational framework for the exploration and development of novel, high-performance liquid crystals for advanced applications.
References
- Uchimura, M., et al. Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystalline. Chemistry Letters, Oxford Academic.
- Taylor & Francis Online. Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group.
- ResearchGate. Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety.
- ProQuest. Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals.
- ResearchGate. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- Scientific Research Publishing. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl.
- Semantic Scholar. Order and conformation of biphenyl in cyanobiphenyl liquid crystals: a combined atomistic molecular dynamics and 1H NMR study.
- UEA Digital Repository. Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems.
- ResearchGate. Progress on biphenyl liquid crystal materials using bio-based molecules.
- RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- Journal of The Chemical Society of Pakistan. DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.
- NIH National Library of Medicine. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling.
- Wikipedia. 4-Cyano-4'-pentylbiphenyl.
- Taylor & Francis Online. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr).
- RSC Publishing. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors.
- University of Colorado Boulder. Synthesis of Liquid Crystals.
- ACS Publications. Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry.
- MIT OpenCourseWare. The Suzuki Reaction.
- MDPI. Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens.
- Taylor & Francis Online. Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties.
- Asian Publication Corporation. Investigation of the Phase Transition and Absorption Properties of Liquid Crystal Hexylcyanobiphenyl/Octylcyanobiphenyl Mixtures.
- AIP Publishing. Glassy dynamics of liquid crystalline 4′-n-pentyl-4-cyanobiphenyl in the isotropic and supercooled nematic phases. The Journal of Chemical Physics.
- Organic Chemistry Portal. Sonogashira Coupling.
- Engineering and Technology Journal. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro.
- J&K Scientific LLC. Sonogashira Cross-Coupling.
- Google Patents. Cyanation of aromatic halides.
- WebAssign. Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- ResearchGate. A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes (CBnBr).
- University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- MDPI. α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 4. 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. www1.udel.edu [www1.udel.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. jk-sci.com [jk-sci.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. academic.oup.com [academic.oup.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Synthesis, characterization and investigation of mesomorphic and dielectric properties of novel biphenyl-based bent-core liquid crystals - ProQuest [proquest.com]
- 24. asianpubs.org [asianpubs.org]
- 25. Characterizing Mesophase Transitions of 8CB Liquid Crystal using DSC and Logger Pro | Engineering And Technology Journal [everant.org]
- 26. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
The Biphenyl Backbone: Application Notes for 4-Bromo-4'-butyl-1,1'-biphenyl in Organic Electronics
Introduction: The Versatility of a Substituted Biphenyl Core
In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. 4-Bromo-4'-butyl-1,1'-biphenyl stands out as a key intermediate, offering a unique combination of a rigid, thermally stable biphenyl core, a reactive bromine handle for synthetic elaboration, and a solubilizing butyl group. This combination makes it an exceptionally versatile precursor for a range of organic electronic materials, including those for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Liquid Crystal Displays (LCDs).
The bromine atom serves as a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are the cornerstones of modern organic synthesis, enabling the precise construction of complex π-conjugated systems. The butyl group, on the other hand, enhances the solubility of the resulting materials in common organic solvents, which is crucial for solution-based processing techniques often employed in the fabrication of large-area and flexible electronics. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of materials for various organic electronic applications.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Br | PubChem |
| Molecular Weight | 289.21 g/mol | PubChem |
| Appearance | White to off-white powder or crystals | N/A |
| Melting Point | Not reported, but related biphenyls have distinct melting points. For example, 4,4'-dibromobiphenyl has a melting point of 164-166 °C. | N/A |
| Solubility | Soluble in common organic solvents like THF, toluene, and chloroform. | General Knowledge |
| CAS Number | 63619-54-5 | PubChem |
Application in Organic Light-Emitting Diodes (OLEDs)
Triarylamine derivatives are widely employed as hole-transporting materials (HTMs) in OLEDs due to their excellent charge mobility and thermal stability.[1] this compound is an ideal precursor for the synthesis of such HTMs through the Buchwald-Hartwig amination reaction.
Workflow for the Synthesis of a Triarylamine-based Hole Transport Material
Caption: Synthesis and application workflow for a hole transport material.
Protocol: Synthesis of N,N-diphenyl-4'-(4-butylphenyl)-[1,1'-biphenyl]-4-amine (Representative Example)
This protocol describes a representative Buchwald-Hartwig amination reaction to synthesize a hole-transporting material.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), diphenylamine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Catalyst Preparation: In a separate glovebox or under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq) in anhydrous toluene.
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the reactants. Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with toluene or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Expected Outcome:
The final product, a triarylamine derivative, is typically a high-purity white or off-white solid. Its performance as a hole-transporting material in an OLED can be characterized by measuring its HOMO/LUMO energy levels, charge carrier mobility, and the efficiency of the fabricated device.
Application in Liquid Crystals
The rigid biphenyl core of this compound makes it an excellent building block for calamitic (rod-shaped) liquid crystals. The butyl group can influence the mesophase behavior, and the bromo group allows for the introduction of other functionalities via cross-coupling reactions to tailor the liquid crystalline properties.
Protocol: Synthesis of a 4'-butyl-4-cyanobiphenyl derivative (Representative Example via Suzuki Coupling)
This protocol outlines the synthesis of a liquid crystalline compound using a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene, ethanol, and deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene.
-
Reaction Mixture: Add the catalyst solution to the round-bottom flask, followed by a solvent mixture of toluene, ethanol, and deionized water (e.g., in a 4:1:1 ratio).
-
Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) under an inert atmosphere for 12-24 hours.
-
Work-up: After completion, cool the mixture, add deionized water and ethyl acetate. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After solvent removal, the crude product is purified by recrystallization.
Characterization of Liquid Crystalline Properties
| Property | Characterization Technique |
| Phase Transition Temperatures | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) |
| Mesophase Identification | Polarized Optical Microscopy (POM), X-ray Diffraction (XRD) |
| Optical Anisotropy (Δn) | Refractometry |
| Dielectric Anisotropy (Δε) | Dielectric Spectroscopy |
Application in Organic Field-Effect Transistors (OFETs)
This compound can be used as a monomer in the synthesis of semiconducting polymers for OFETs. The biphenyl unit can be incorporated into the polymer backbone to enhance charge transport, while the butyl side chains improve solution processability.
Conceptual Workflow for OFET Fabrication
Caption: From monomer to characterized OFET device.
General Protocol for OFET Fabrication
While a specific protocol for a polymer derived from this compound is not provided, the following is a general procedure for fabricating a bottom-gate, top-contact OFET.
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Solution of the semiconducting polymer in a suitable solvent (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Photoresist and developer (for photolithography)
-
Cleaning solvents (acetone, isopropanol)
Procedure:
-
Substrate Cleaning: The Si/SiO₂ substrate is cleaned sequentially with acetone and isopropanol in an ultrasonic bath.
-
Surface Treatment (Optional): The SiO₂ surface can be treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the morphology of the semiconductor film.
-
Semiconductor Deposition: The semiconducting polymer solution is deposited onto the substrate via spin coating to form a thin film. The film is then annealed to remove residual solvent and improve molecular ordering.
-
Electrode Deposition: Source and drain electrodes are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation of gold.
-
Device Characterization: The electrical characteristics of the OFET (output and transfer curves) are measured using a semiconductor parameter analyzer in a probe station. Key parameters such as charge carrier mobility, on/off ratio, and threshold voltage are extracted from these measurements.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of organic electronic materials. Its utility in forming robust C-C and C-N bonds through well-established palladium-catalyzed cross-coupling reactions allows for the systematic design and synthesis of materials for OLEDs, liquid crystals, and OFETs. The protocols and data presented herein demonstrate the broad applicability of this compound in advancing the field of organic electronics, enabling the development of more efficient and stable devices.
References
Sources
Introduction: The Strategic Importance of 4-Bromo-4'-butyl-1,1'-biphenyl
An In-Depth Guide to the Strategic Functionalization of 4-Bromo-4'-butyl-1,1'-biphenyl for Advanced Research and Development
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of this compound. This key intermediate possesses a versatile bromide handle on a biphenyl scaffold, making it an ideal starting point for synthesizing a diverse array of complex molecules for applications in medicinal chemistry, materials science, and organic electronics. This guide moves beyond simple step-by-step instructions to explain the underlying principles and strategic considerations behind protocol choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.
The biphenyl moiety is a privileged scaffold in drug discovery and materials science, offering a semi-rigid structure that can effectively orient functional groups in three-dimensional space. The presence of a butyl group on one phenyl ring enhances lipophilicity and can improve solubility in organic media and lipid bilayers. The strategic placement of a bromine atom on the second ring provides a reactive site for a multitude of cross-coupling reactions. This allows for the precise and controlled introduction of new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds, making this compound a highly valuable and versatile building block.
This guide details several robust, palladium-catalyzed protocols for the derivatization of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Additionally, we will explore preparatory transformations such as lithiation-borylation to further expand its synthetic utility.
Safety First: Handling of this compound and Reagents
Prior to commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) for all reagents.
-
This compound : This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Chronic exposure may cause damage to organs.[1]
-
General Handling Precautions :
-
All manipulations should be performed in a well-ventilated chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]
-
-
Palladium Catalysts and Ligands : Many palladium complexes and phosphine ligands are air-sensitive and/or toxic. Handle under an inert atmosphere (Nitrogen or Argon) where necessary.
-
Bases : Strong bases like sodium tert-butoxide (NaOt-Bu) are corrosive and moisture-sensitive. Organolithium reagents like n-Butyllithium (n-BuLi) are pyrophoric and must be handled with extreme care under inert conditions.
Synthetic Pathways Overview
The functionalization of this compound can be approached through several high-yield, reliable synthetic routes. The choice of reaction depends on the desired final functional group. The following diagram illustrates the primary transformations discussed in this guide.
Caption: Key functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds.[3] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle.[4]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most reliable methods for creating biaryl systems by coupling an aryl halide with an organoboron compound.[5][6]
Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[5][7] The base is crucial for activating the organoboron compound, forming a more nucleophilic "ate" complex that facilitates transmetalation.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 4-Butyl-4'-(phenyl)-1,1'-biphenyl
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to create an inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the solvent system (e.g., a 4:1 mixture of Toluene/H₂O).
-
Scientist's Note: The use of a biphasic solvent system with a water-soluble base like K₂CO₃ is common and effective.[9] The water helps dissolve the inorganic base, while the organic solvent dissolves the starting material and catalyst. For more sensitive substrates, anhydrous conditions with an organic-soluble base might be preferred.
-
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(PPh₃)₄ is a reliable choice. Modern bulky phosphine ligands (like SPhos) can improve efficiency for challenging substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and common choice. Cs₂CO₃ is more soluble and can accelerate the reaction. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF | The choice depends on substrate solubility and reaction temperature. Dioxane is often used for higher boiling points. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling aryl halides with amines.[11] It has largely replaced harsher classical methods.[11]
Mechanism Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine as the nucleophile.[12] A strong, non-nucleophilic base (like NaOt-Bu) is required to deprotonate the amine, forming a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond.[13][14] The choice of phosphine ligand is critical and often requires sterically hindered, electron-rich ligands to promote the reductive elimination step.[12][14]
Protocol: Synthesis of N-phenyl-4'-butyl-[1,1'-biphenyl]-4-amine
-
Reagent Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%) to an oven-dried Schlenk tube. Add the base, sodium tert-butoxide (NaOt-Bu, 1.4 equiv).
-
Scientist's Note: Pre-forming the active Pd(0) catalyst by stirring the Pd source and ligand in the solvent for a few minutes before adding other reagents can improve reaction consistency.
-
-
Reactant Addition: Add this compound (1.0 equiv) and aniline (1.2 equiv).
-
Solvent and Reaction: Add anhydrous, degassed toluene. Seal the tube and heat in a preheated oil bath or heating block to 100 °C for 16-24 hours.
-
Work-up: Cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.[15]
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃ / Biarylphosphine Ligands | Sterically demanding ligands facilitate the crucial C-N reductive elimination step, which is often rate-limiting.[12] |
| Base | NaOt-Bu, LiHMDS, K₃PO₄ | A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the coupling.[12] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required to prevent quenching of the base and interference with the catalyst. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle. |
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[16] This reaction is notable for its mild conditions and use of a copper(I) co-catalyst.[17]
Protocol: Synthesis of 4-(Butylethynyl)-4'-butyl-1,1'-biphenyl
-
Reagent Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Reagents: Add anhydrous, degassed THF and a base, typically an amine like triethylamine (Et₃N, 2.5 equiv). Add the terminal alkyne, 1-hexyne (1.5 equiv), via syringe.
-
Scientist's Note: The amine base serves a dual role: it acts as the base to deprotonate the alkyne and often serves as the solvent or co-solvent. Copper-free versions of this reaction exist but may require different conditions.[18]
-
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Heck Reaction: C-C (Alkene) Bond Formation
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, typically with high trans selectivity.[4][19][20]
Protocol: Synthesis of 4-Butyl-4'-(styryl)-1,1'-biphenyl
-
Reagent Setup: Combine this compound (1.0 equiv), styrene (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) in a sealable reaction vessel.
-
Solvent and Reaction: Add a polar aprotic solvent like DMF or DMAc.[21] Seal the vessel and heat to 110-130 °C for 24 hours.
-
Scientist's Note: Heck reactions often require higher temperatures than other couplings.[22] The choice of base and ligand can significantly impact reaction efficiency and selectivity.
-
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with water and brine, dry, and concentrate. Purify by column chromatography.
Alternative Functionalization Strategies
Lithiation-Borylation: Access to Boronic Esters
Converting the aryl bromide to a boronic acid or ester creates a valuable intermediate for subsequent Suzuki couplings.[23] This two-step, one-pot process involves a halogen-metal exchange followed by quenching with a boron electrophile.
Protocol: Synthesis of (4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid pinacol ester
-
Setup: Under a strict inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous THF in an oven-dried flask.
-
Lithiation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-Butyllithium (n-BuLi, 1.1 equiv) dropwise. Stir at -78 °C for 1 hour.
-
Safety Warning: n-BuLi is pyrophoric. Use extreme caution and proper handling techniques.
-
-
Borylation: Add triisopropyl borate or isopropoxy pinacol borane (1.2 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. The resulting boronic ester can often be used in the next step without extensive purification.
Grignard Reagent Formation
Formation of a Grignard reagent creates a potent carbon nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂).[24][25]
Protocol: Formation of (4'-Butyl-[1,1'-biphenyl]-4-yl)magnesium bromide
-
Setup: Place magnesium turnings (1.5 equiv) in an oven-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an inert atmosphere.
-
Activation: Add a small crystal of iodine to activate the magnesium surface.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed.[26]
-
Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir at room temperature or with gentle heating until all the magnesium is consumed. The resulting dark grey/brown solution is the Grignard reagent, which should be used immediately in subsequent reactions.
-
Scientist's Note: The formation of biphenyl via radical coupling is a common side reaction.[25] Using fresh, dry THF and ensuring proper initiation can minimize this.
-
Conclusion
This compound serves as an exceptionally versatile platform for molecular synthesis. The palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, Sonogashira, and Heck—provide reliable and modular access to a vast chemical space. By understanding the mechanisms and key parameters of these reactions, researchers can strategically design and execute syntheses of novel compounds for pharmaceutical and materials science applications. The additional functionalization pathways via organometallic intermediates further broaden the synthetic possibilities, solidifying the importance of this building block in modern organic chemistry.
References
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.
- Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers (RSC Publishing).
- A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols.
- Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines.
- This compound | C16H17Br. PubChem - NIH.
- SAFETY DATA SHEET for 4-Bromo-4'-n-butylbiphenyl. Thermo Fisher Scientific.
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- SAFETY D
- Heck Reaction. Alfa Chemistry.
- Buchwald–Hartwig amin
- SAFETY DATA SHEET for 4-Bromobiphenyl. Sigma-Aldrich.
- Buchwald-Hartwig Amin
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Heck reaction. Wikipedia.
- SAFETY DATA SHEET for 4-Bromobiphenyl. Fisher Scientific.
- Sonogashira coupling. Wikipedia.
- Grignard Reaction. Jasperse, Chem 355.
- Standard Lithiation–Borylation A user's guide. Aggarwal Group, University of Bristol.
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Heck Reaction. Organic Chemistry Portal.
- Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure.
- Lithiation- Boryl
- Sonogashira Cross-Coupling. J&K Scientific LLC.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Heck reaction – Knowledge and References. Taylor & Francis.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Organic Syntheses Procedure. Organic Syntheses.
- 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure.
- Sonogashira Coupling. Organic Chemistry Portal.
- Lithiation-Borylation Methodology and Its Applic
- Suzuki Coupling. Organic Chemistry Portal.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group, University of Pittsburgh.
- Grignard reagent form
- (4'-(tert-Butyl)-[1,1'-biphenyl]-2-yl)boronic acid. MySkinRecipes.
- Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Deriv
- (4'-(tert-Butyl)-[1,1'-biphenyl]-4-yl)boronic acid. BLD Pharm.
- A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Bor
- (4'-Butyl-3-fluoro-[1,1'-biphenyl]-4-yl)boronic acid. Sigma-Aldrich.
- Sonogashira Coupling. Chemistry LibreTexts.
- Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzo
- (4-(Butylsulfinyl)phenyl)boronic acid synthesis methods. Benchchem.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. youtube.com [youtube.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. Heck Reaction [organic-chemistry.org]
- 21. taylorandfrancis.com [taylorandfrancis.com]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 23. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. web.mnstate.edu [web.mnstate.edu]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Organic Syntheses Procedure [orgsyn.org]
Experimental Guide for the Functionalization of 4-Bromo-4'-butyl-1,1'-biphenyl
An Application Note and Protocol for Researchers
Abstract: This document provides a detailed guide for synthetic reactions involving 4-Bromo-4'-butyl-1,1'-biphenyl, a versatile building block in organic synthesis. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, for which a comprehensive, field-proven protocol is provided. We delve into the mechanistic underpinnings of the reaction, the rationale for reagent selection, and detailed procedures for reaction setup, work-up, and product characterization. Additionally, alternative palladium-catalyzed cross-coupling reactions such as the Heck, Stille, and Sonogashira couplings, as well as Grignard reagent formation, are discussed to highlight the synthetic utility of this substrate. This guide is intended for researchers, chemists, and drug development professionals seeking to employ this compound in the synthesis of complex organic molecules, including pharmaceuticals, liquid crystals, and advanced materials.
Introduction: The Versatility of a Biphenyl Building Block
This compound is a key intermediate in organic synthesis. Its structure features a stable biphenyl core, a common motif in pharmacologically active molecules and liquid crystals. The n-butyl group enhances solubility in organic solvents, while the bromine atom provides a reactive handle for a wide array of carbon-carbon bond-forming reactions.
The true synthetic power of this molecule is unlocked through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond is a prime site for reactions that replace the halogen with a new carbon-based functional group. Among these, the palladium-catalyzed Suzuki-Miyaura reaction is preeminent due to its mild conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[1][2] This guide will focus primarily on the practical application of the Suzuki-Miyaura coupling, while also exploring other valuable transformations.
The Suzuki-Miyaura Cross-Coupling: A Cornerstone of C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forging a carbon-carbon bond between an organohalide (like our biphenyl bromide) and an organoboron compound.[1][3] Its development was a landmark achievement in organic chemistry, recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[4]
The Catalytic Cycle: A Mechanistic Overview
The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[3][5]
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the bromide ion.[4][6]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design: Justifying the Choices
A successful reaction depends on the careful selection of each component. Here, we explain the causality behind these choices.
| Component | Example | Role & Rationale |
| Substrate | This compound | The electrophile. Aryl bromides offer a good balance of reactivity and stability, making them ideal for Suzuki couplings. The butyl group aids solubility. |
| Coupling Partner | Phenylboronic Acid | The nucleophile source. Boronic acids are stable, often commercially available, and their byproducts are generally non-toxic and easily removed. |
| Palladium Source | Pd(PPh₃)₄ or Pd(OAc)₂ + Ligand | The catalyst precursor. Pd(PPh₃)₄ is a pre-formed Pd(0) complex. Alternatively, a Pd(II) salt like Pd(OAc)₂ can be used with a phosphine ligand, which reduces Pd(II) to Pd(0) in situ and stabilizes the active catalyst.[7][8] |
| Ligand | Triphenylphosphine (PPh₃) or Buchwald Ligands (e.g., SPhos) | Ligands are crucial for catalyst activity and longevity. Bulky, electron-rich phosphine ligands (like Buchwald's) accelerate oxidative addition and reductive elimination, enabling lower catalyst loadings and reactions with less reactive chlorides.[6] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Essential for activating the boronic acid. The base converts the boronic acid to a more reactive boronate anion, which is necessary for the transmetalation step to proceed efficiently.[6][9] |
| Solvent System | Toluene/Ethanol/Water or Dioxane/Water | A two-phase system is often optimal. The organic solvent (toluene, dioxane) dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic base and boronic acid, bringing all components into contact at the interface.[10][11] |
Detailed Protocol: Suzuki-Miyaura Synthesis of 4-Butyl-1,1':4',1''-terphenyl
This protocol details the coupling of this compound with phenylboronic acid.
Safety Precautions
-
Hazards: this compound may cause skin and eye irritation.[12] Palladium catalysts are toxic and should be handled with care. Organic solvents are flammable.
-
PPE: Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Environment: Conduct all operations in a well-ventilated chemical fume hood.[12]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 289.21 | 1.0 | 289 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146 mg |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 345 mg |
| Toluene | - | - | 5 mL |
| Ethanol | - | - | 1 mL |
| Deionized Water | - | - | 1 mL |
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling experiment.
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (289 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
-
Solvent Addition: Add toluene (5 mL), ethanol (1 mL), and deionized water (1 mL) to the flask.
-
Degassing: Seal the flask with a septum and purge the mixture by bubbling argon or nitrogen gas through it for 15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Briefly remove the septum and add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) under a positive pressure of inert gas. Reseal the flask.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The mixture will typically turn dark brown or black.[5]
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The product, being more non-polar, should have a higher Rf value than the starting bromide.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue will be a yellowish solid. Purify the product by flash column chromatography on silica gel.[13] Elute with a gradient of 100% hexane to 98:2 hexane:ethyl acetate to isolate the pure 4-butyl-1,1':4',1''-terphenyl.
Product Characterization
The final product should be a white solid. Its identity and purity can be confirmed using standard analytical techniques.
| Analysis Method | Expected Result for 4-Butyl-1,1':4',1''-terphenyl |
| ¹H NMR (400 MHz, CDCl₃) | δ ~ 7.60-7.70 (m, 8H, Ar-H), 7.40-7.50 (m, 4H, Ar-H), 7.30-7.38 (m, 1H, Ar-H), 2.65 (t, 2H, -CH₂-), 1.64 (m, 2H, -CH₂-), 1.40 (m, 2H, -CH₂-), 0.95 (t, 3H, -CH₃) |
| Mass Spec (ESI+) | Calculated for C₂₂H₂₂: 286.17. Found: m/z = 287.18 [M+H]⁺ |
| Melting Point | Literature values vary, typically in the range of 130-140 °C. |
Alternative Synthetic Transformations
While Suzuki coupling is highly effective, this compound can participate in a variety of other useful reactions.
| Reaction Name | Coupling Partner | Typical Catalyst/Reagent | Key Feature |
| Grignard Reaction | N/A (forms Grignard reagent) | Magnesium (Mg) metal | Forms a highly nucleophilic organometallic reagent (Ar-MgBr), which can react with electrophiles like ketones, aldehydes, or CO₂.[14][15] |
| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | Forms a new C-C bond at an sp² carbon of an alkene, typically with trans selectivity.[16][17][18] |
| Stille Reaction | Organostannane (e.g., PhSnBu₃) | Pd(PPh₃)₄ | Very versatile and tolerant of many functional groups, but a major drawback is the toxicity of the tin byproducts.[19][20][21] |
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₂Cl₂, CuI | Creates a C(sp²)-C(sp) bond, providing access to aryl alkynes, which are valuable intermediates in synthesis.[22][23][24] |
Conclusion
This compound is a robust and versatile starting material for advanced organic synthesis. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient pathway for its elaboration into more complex terphenyl systems and other derivatives. By understanding the underlying reaction mechanism and the role of each reagent, researchers can confidently apply and adapt the protocols presented herein to achieve their synthetic goals. The alternative couplings discussed further broaden the synthetic toolbox, making this biphenyl derivative a valuable asset for creating novel chemical entities in drug discovery and materials science.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction...
- Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Semantics Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantics Scholar. [Link]
- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. [Link]
- PubMed.
- ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- NIH. Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. strain LB400. PMC. [Link]
- NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
- ResearchGate. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Rose-Hulman Website. [Link]
- NIH. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)
- PubMed.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- PubChem. This compound. PubChem. [Link]
- Google Patents. Method for purifying biphenyl.
- ResearchGate. Purification and characterization of the oxygenase component of biphenyl 2,3-dioxygenase from Pseudomonas sp. Strain LB400.
- Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Link]
- Wikipedia. Heck reaction. Wikipedia. [Link]
- Google Patents. Synthesis process of 4-bromo-4'-propylbiphenyl.
- Organic Chemistry Portal. Stille Coupling. Organic Chemistry Portal. [Link]
- Wikipedia. Sonogashira coupling. Wikipedia. [Link]
- Wikipedia. Stille reaction. Wikipedia. [Link]
- Organic Syntheses. A General and Efficient Method for the Stille Cross-Coupling of Aryl and Heteroaryl Chlorides. Organic Syntheses. [Link]
- Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses. [Link]
- Taylor & Francis Online. Heck reaction – Knowledge and References. Taylor & Francis Online. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Google Patents. Preparation of 4-bromobiphenyl.
- Chemistry LibreTexts. Stille Coupling. Chemistry LibreTexts. [Link]
- J&K Scientific LLC. Sonogashira Cross-Coupling. J&K Scientific. [Link]
- Wipf Group, University of Pittsburgh. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Wipf Group Website. [Link]
- Chemistry LibreTexts. Heck Reaction. Chemistry LibreTexts. [Link]
- MDPI. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI. [Link]
- Google Patents. Preparation of 4-bromobiphenyl.
- Chemistry LibreTexts. Sonogashira Coupling. Chemistry LibreTexts. [Link]
- ResearchGate. Experiment 12: Grignard Synthesis of Triphenylmethanol.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. rose-hulman.edu [rose-hulman.edu]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. Stille Coupling [organic-chemistry.org]
- 20. Stille reaction - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. jk-sci.com [jk-sci.com]
Application Note: A Multi-Modal Analytical Approach for Monitoring the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
Abstract
This document provides a comprehensive guide to the analytical techniques essential for monitoring the synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl, a key intermediate in pharmaceutical and materials science. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The focus is on providing not just procedural steps, but the underlying scientific rationale to empower researchers to make informed decisions for robust reaction monitoring, optimization, and scale-up. This multi-modal strategy ensures accurate quantification of reactants and products, identification of impurities, and a deeper understanding of reaction kinetics.
Introduction: The Importance of In-Process Controls
The synthesis of asymmetric biphenyls, such as this compound, is commonly achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] The efficiency and cleanliness of these reactions are paramount to ensuring high yield and purity of the final product. Real-time or near-real-time monitoring of the reaction progress is critical for several reasons:
-
Kinetic Understanding: It provides invaluable data on reaction rates, helping to identify rate-limiting steps and the influence of parameters like temperature, catalyst loading, and reagent concentration.[2]
-
Endpoint Determination: Accurately determining when a reaction has reached completion prevents unnecessary energy consumption and the formation of degradation byproducts from prolonged heating.
-
Impurity Profiling: Early detection and identification of side products can guide process optimization to minimize their formation.
-
Safety and Reproducibility: Ensures that the reaction is proceeding as expected, which is crucial for process safety and ensuring batch-to-batch consistency.
This guide details three complementary analytical techniques that, when used in concert, provide a holistic view of the reaction dynamics.
General Workflow for Reaction Monitoring
A systematic approach to reaction monitoring is crucial for obtaining reliable and reproducible data. The general workflow involves careful sampling, appropriate preparation, and selection of the optimal analytical technique based on the information required.
Figure 1: General experimental workflow for monitoring the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse technique for quantitative analysis in organic synthesis due to its high resolution, sensitivity, and reproducibility. For non-volatile aromatic compounds like biphenyls, a reversed-phase method is ideal.
Rationale for Method Design
-
Stationary Phase: The choice of column is critical. While a standard C18 column provides good hydrophobic retention, a Biphenyl stationary phase is often superior for aromatic compounds.[3] The biphenyl phase offers unique π-π interactions with the aromatic rings of the reactants and product, providing orthogonal selectivity compared to alkyl phases and often improving resolution between structurally similar compounds.
-
Mobile Phase: A gradient elution using water and a polar organic solvent (acetonitrile or methanol) is typically employed. Acetonitrile is often preferred for its lower viscosity and UV transparency. A small amount of acid, like 0.1% formic acid, is added to sharpen peaks by ensuring consistent ionization of any acidic or basic species.
-
Detection: A Diode-Array Detector (DAD) or UV detector is used. Monitoring at a wavelength where all key components (starting materials, product) have significant absorbance (e.g., 254 nm) allows for simultaneous quantification. A DAD is advantageous as it provides spectral data for peak purity assessment.
Detailed Protocol: HPLC Analysis
-
Sample Preparation: a. Withdraw ~50 µL of the reaction mixture using a syringe. b. Immediately quench the reaction by dispensing the aliquot into a vial containing 1 mL of a 1:1 acetonitrile/water mixture. This stops the reaction and precipitates the catalyst. c. Vortex the vial for 30 seconds. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial to remove particulate matter that could damage the column.[4][5] e. If necessary, perform further serial dilutions to ensure the analyte concentration is within the linear range of the detector.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl Phase (e.g., Kinetex Biphenyl), 2.6 µm, 100 x 4.6 mm | Provides enhanced retention and orthogonal selectivity for aromatic compounds via π-π interactions.[3][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | High-purity water and acid for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent for reversed-phase. |
| Gradient | 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, equilibrate for 2 min. | A gradient is necessary to elute both the more polar starting materials and the less polar biphenyl product in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent peak broadening. |
| Detection | DAD at 254 nm | Common wavelength for aromatic compounds; DAD allows for spectral analysis.[7] |
-
Data Analysis: a. Identify peaks by comparing retention times with those of authentic standards of the starting materials and the product. b. Calculate the percent conversion by monitoring the disappearance of the limiting reagent relative to the product formation using the area under the curve (AUC) for each peak. c. Use a pre-established calibration curve for accurate quantification of yield.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for analyzing halogenated organic compounds and for identifying low-level impurities or byproducts that might not be resolved by HPLC.[8][9]
Rationale for Method Design
-
Separation: A non-polar or mid-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating the components based on their boiling points and polarity.
-
Detection: The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound from the molecular ion (M+) peak and a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for unambiguous identification. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a distinctive signature that confirms the presence of the bromo-substituent in the starting material and product.[9]
-
Sample Preparation: The key is to ensure the sample is volatile and the solvent is compatible with the GC system. Derivatization is generally not required for these analytes but can be a powerful tool for less volatile or more polar impurities.[10][11]
Detailed Protocol: GC-MS Analysis
-
Sample Preparation: a. Withdraw ~50 µL of the reaction mixture. b. Quench the aliquot in a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and 1 mL of water. c. Vortex vigorously to perform a liquid-liquid extraction, moving the organic analytes into the organic layer.[12] d. Allow the layers to separate. e. Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous Na₂SO₄). f. Filter the dried organic solution through a 0.22 µm syringe filter into a GC vial.
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | A workhorse, low-polarity column providing excellent separation for a wide range of compounds.[8] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good efficiency. |
| Inlet Temp. | 280 °C | Ensures complete volatilization of the analytes. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min. | The temperature program separates components based on boiling point. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole. |
| Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |
| Scan Range | 50 - 400 m/z | Covers the mass range of expected reactants, products, and likely byproducts. |
-
Data Analysis: a. Identify peaks in the total ion chromatogram (TIC) by matching their mass spectra against a library (e.g., NIST) and by interpreting the fragmentation patterns. b. Confirm the identity of this compound by observing its molecular ion peak (m/z 288/290) and the characteristic 1:1 isotopic pattern for bromine. c. Quantify by integrating peak areas and using an internal standard for higher accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled in its ability to provide detailed structural information. For reaction monitoring, it offers a direct, non-invasive way to observe the transformation of functional groups. Quantitative NMR (qNMR) can provide highly accurate concentration data without the need for compound-specific calibration curves, relying instead on an internal standard of known concentration.[13][14]
Rationale for Method Design
-
Nucleus: ¹H NMR is the most common and sensitive nucleus for monitoring organic reactions.[15] The chemical shifts and coupling patterns of the aromatic and aliphatic protons provide a clear signature for each molecule in the reaction mixture.
-
Quantitative Approach (qNMR): By adding a known amount of an inert internal standard with a signal in a clean region of the spectrum, the concentration of reactants and products can be directly calculated.[16][17] The integral of a signal is directly proportional to the number of nuclei it represents.[14]
-
Real-Time Monitoring: With specialized flow-NMR setups, it is possible to monitor reactions in real-time directly from the reactor, providing high-density kinetic data.[18][19]
Detailed Protocol: ¹H qNMR Analysis
-
Sample Preparation: a. In a clean, dry NMR tube, add ~500 µL of a suitable deuterated solvent (e.g., CDCl₃). b. Add a precise amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone). The standard should be stable, non-reactive, and have a simple spectrum that does not overlap with analyte signals. c. Withdraw ~20-50 µL of the reaction mixture and add it to the NMR tube. d. Gently mix the contents of the tube. The sample is now ready for analysis.
-
Instrumentation and Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion and sensitivity. |
| Solvent | CDCl₃ | Common solvent that dissolves the analytes well. |
| Internal Standard | 1,3,5-Trimethoxybenzene | Provides a sharp singlet in a relatively clear region of the spectrum (~6.1 ppm). |
| Pulse Program | Standard single pulse (zg30) | A 30° pulse angle and a longer relaxation delay (D1) are used to ensure accurate integration. |
| Relaxation Delay (D1) | 30 seconds | A long delay (5-7 times the longest T1) is crucial for full relaxation of all nuclei, ensuring quantitative accuracy.[13] |
| Number of Scans | 8 or 16 | Sufficient to achieve a good signal-to-noise ratio. |
-
Data Analysis: a. Process the spectrum with phasing and baseline correction. b. Integrate the well-resolved signal of the internal standard and the signals corresponding to the starting material and product. c. Example Signals to Monitor:
- Product: Aromatic protons in the butyl-substituted ring will have different chemical shifts compared to the bromo-substituted ring. The butyl chain protons (especially the α-CH₂) provide a clear signal.
- Starting Material (e.g., 4-bromophenylboronic acid): The aromatic protons adjacent to the boronic acid group will have a characteristic downfield shift that will disappear as the reaction progresses. d. Calculate the concentration and percent conversion using the following formula[14]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_sample) * 100 Where: I = integral value, N = number of protons for the signal, M = molar mass, m = mass.
Figure 2: Decision tree for selecting the appropriate analytical technique.
Conclusion: A Synergistic Strategy
No single analytical technique provides all the necessary information for comprehensive reaction monitoring. A synergistic approach is the most robust strategy.
-
HPLC is ideal for routine, high-throughput quantitative analysis to track reaction conversion and purity.
-
GC-MS excels at identifying volatile byproducts and confirming the identity of the main components through their mass fragmentation patterns, especially the bromine isotope signature.
-
NMR provides definitive structural confirmation and offers a highly accurate method for quantification (qNMR) that is complementary to chromatographic techniques.
By leveraging the strengths of each of these methods, researchers and drug development professionals can gain a deep and accurate understanding of the this compound synthesis, leading to a more efficient, reproducible, and robust chemical process.
References
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis. Journal of Natural Products.
- Emery Pharma. A Guide to Quantitative NMR (qNMR).
- U.S. Pharmacopeia. (2021). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS.
- Jacquemmoz, C., Giraud, F., & Dumez, J. N. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions. Analyst, 145(2), 478-485.
- Mestrelab Research. (n.d.). What is qNMR and why is it important?.
- Hoh, E., & Hites, R. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
- Phenomenex. (n.d.). Kinetex Biphenyl Column for Aromatic Compounds.
- De la Cruz, S. T., et al. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education, 89(3), 384-387.
- Maschmeyer, T., Yunker, L. P. E., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. Reaction Chemistry & Engineering, 7, 1061-1072.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- U.S. Geological Survey. (2003). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
- Hashimoto, S., et al. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23, 1325-1334.
- Urbańczyk, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
- Organomation. (n.d.). HPLC Sample Preparation.
- Smaoui, F., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42.
- Restek. (n.d.). GC Derivatization.
- Singh, K., Danieli, E., & Blümich, B. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(5), 437-444.
- Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library.
- AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.
- Chemistry LibreTexts. (2023). Derivatization.
- Galiana, G., et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry, 13, 333–346.
- Advion. (n.d.). Suzuki Reaction Monitoring Using Compact Mass Spectrometry with TLC Interface.
- Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC.
- Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
- Malig, T. C. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest Dissertations Publishing.
- IVAN Users Group. (2021). Reaction Monitoring by NMR. YouTube.
- Thermo Fisher Scientific. (2022). Sample Preparation for HPLC. YouTube.
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.
- ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy.
- Organic Syntheses. (n.d.). 4,4'-dibromobiphenyl.
- PubChem. (n.d.). This compound.
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 3. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 4. greyhoundchrom.com [greyhoundchrom.com]
- 5. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. scielo.br [scielo.br]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. emerypharma.com [emerypharma.com]
- 15. asahilab.co.jp [asahilab.co.jp]
- 16. pubs.acs.org [pubs.acs.org]
- 17. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 18. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 19. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 4-Bromo-4'-butyl-1,1'-biphenyl as a Core Building Block in High-Performance OLEDs
These application notes serve as a technical guide for researchers, chemists, and material scientists on the strategic application of 4-Bromo-4'-butyl-1,1'-biphenyl in the synthesis of advanced materials for Organic Light-Emitting Diodes (OLEDs). This document elucidates the role of this versatile intermediate, providing detailed protocols for its derivatization into a functional OLED material and the subsequent fabrication and characterization of a multilayer OLED device.
Introduction: The Biphenyl Scaffold as a Foundation for OLED Materials
The biphenyl unit is a cornerstone in the design of high-performance organic electronic materials due to its rigid, planar structure which facilitates efficient charge transport and provides high thermal stability.[1][2] this compound is a key derivative within this class, not typically for its direct use as a functional layer in an OLED, but as a pivotal precursor for more complex, functional molecules.[1][3]
The true utility of this compound lies in its two primary features: the butyl group and the bromine atom. The butyl group enhances the solubility of the molecule and its derivatives in organic solvents, which is crucial for solution-based processing and purification. More importantly, the bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] These reactions are instrumental in "stitching" together larger π-conjugated systems, allowing for the precise tuning of the electronic and photophysical properties of the final material to suit specific roles within an OLED architecture, such as hole transport, electron transport, or as a host in the emissive layer.[1][4][5]
This guide will provide a comprehensive overview of the properties of this compound, a detailed protocol for its conversion into a high-performance hole-transporting material, and a subsequent protocol for the fabrication of an OLED device incorporating this newly synthesized material.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, reaction setup, and purification. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 63619-54-5 | [6] |
| Molecular Formula | C16H17Br | [6] |
| Molecular Weight | 289.21 g/mol | [6] |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [6] |
| Appearance | White to off-white powder/crystals | [2] (by analogy) |
| Density | 1.221 g/cm³ (predicted) | [7] |
Synthesis of a Functional OLED Material from this compound
The following section details the synthesis of a novel hole-transporting material, 4'-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine , starting from this compound. This transformation is achieved via a Buchwald-Hartwig amination, a powerful C-N bond-forming reaction.
Synthetic Scheme
Caption: Synthetic scheme for 4'-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Diphenylamine (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd(OAc)2 (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous toluene via syringe. The reaction mixture should be stirred.
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the pure product, 4'-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Multilayer OLED Device
The synthesized 4'-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine can now be used as a Hole Transport Layer (HTL) in a multilayer OLED. The following is a general protocol for the fabrication of such a device via vacuum thermal evaporation.
OLED Device Architecture and Workflow
Caption: OLED fabrication workflow and resulting device structure.
Experimental Protocol: Vacuum Thermal Evaporation
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Synthesized HTL material: 4'-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine
-
Emissive Layer (EML) host: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)
-
EML dopant: Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3)
-
Electron Transport Layer (ETL) material: Tris(8-hydroxyquinolinato)aluminium (Alq3)
-
Electron Injection Layer (EIL) material: Lithium Fluoride (LiF)
-
Cathode material: Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning solvents (Deionized water, acetone, isopropanol)
-
UV-Ozone or Plasma cleaner
Procedure:
-
Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.
-
Surface Treatment: Treat the ITO surface with UV-Ozone or an oxygen plasma for 5-10 minutes to increase the work function and improve hole injection.
-
Layer Deposition: Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
HTL Deposition: Deposit a 40 nm thick layer of the synthesized 4'-butyl-N,N-diphenyl-[1,1'-biphenyl]-4-amine onto the ITO substrate.
-
EML Deposition: Co-deposit a 20 nm thick emissive layer of CBP doped with 6-10 wt% of Ir(ppy)3.
-
ETL Deposition: Deposit a 30 nm thick layer of Alq3 to serve as the electron transport layer.
-
EIL Deposition: Deposit a thin (1 nm) layer of LiF to facilitate electron injection.
-
Cathode Deposition: Deposit a 100 nm thick layer of Aluminum (Al) as the cathode.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate using a glass lid and UV-curable epoxy to protect the organic layers from atmospheric moisture and oxygen.
Device Characterization
Once fabricated, the OLED device should be characterized to evaluate its performance.
| Parameter | Description | Typical Measurement Technique |
| Current-Voltage-Luminance (J-V-L) | Measures the current density and luminance as a function of applied voltage. Determines turn-on voltage and brightness. | Source meter unit with a calibrated photodiode or spectroradiometer. |
| Electroluminescence (EL) Spectrum | Measures the emission spectrum of the device to determine the color coordinates (CIE). | Spectroradiometer. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. | Calculated from J-V-L data and the EL spectrum. |
| Power Efficiency | The amount of light output (in lumens) per unit of electrical power input (in watts). | Calculated from J-V-L data. |
| Device Lifetime (LT50/LT95) | The time it takes for the device's initial luminance to decay to 50% or 95% under constant current operation. | Continuous operation while monitoring luminance. |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced OLED materials. Its biphenyl core provides a robust and thermally stable foundation, while the reactive bromine atom allows for the facile introduction of various functional groups through well-established cross-coupling chemistry. The protocols provided herein demonstrate a clear pathway from this intermediate to a functional hole-transporting material and its subsequent integration into a high-performance OLED device. This strategic use of this compound enables the systematic design and development of novel materials, paving the way for more efficient and durable OLED displays and lighting solutions.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15738138, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11646678, [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-.
- MySkinRecipes. (n.d.). 4-Bromo-4'-(diphenylamino)biphenyl.
- Sarjidan, M. A. M., et al. (2014). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate.
- (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Bromo-4'-iodobiphenyl: A Key Building Block for Advanced Functional Materials.
- Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine in Organic Electronics.
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- (n.d.). 4'-Bromo-N,N-diphenyl-4-biphenylamine: A Key Intermediate for Advanced Electronic Applications.
- Google Patents. (n.d.). US4990705A - Preparation of 4-bromobiphenyl.
- Chen, C.-H., et al. (2020). Bistriazoles with a Biphenyl Core Derivative as an Electron-Favorable Bipolar Host of Efficient Blue Phosphorescent Organic Light-Emitting Diodes. ResearchGate.
- (2026, January 4). The Chemical Synthesis and Applications of Bromo Biphenyl Amine in Electronics.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl.
- PubChem. (n.d.). Organic electric light emitting element, material for said element, and light emitting device, display device, and illumination device employing said element - Patent US-12404264-B2.
- Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
- Google Patents. (n.d.). EP3381927A1 - Organic electroluminescent materials and devices.
- European Patent Office. (2016, October 12). OLEDs having inorganic material containing anode capping layer - European Patent EP 1624504 B1.
- Google Patents. (n.d.). WO2012039561A1 - Novel organic electroluminescent compounds and organic electroluminescent device using the same.
- Violet OLED. (n.d.). Sitemap - OLED Material Supplier.
- (n.d.). High Purity 4-Bromo-4'-(diphenylamino)biphenyl: An Essential OLED Intermediate.
Sources
Application Notes & Protocols: 4-Bromo-4'-butyl-1,1'-biphenyl as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, integral to the efficacy of numerous therapeutic agents due to its favorable pharmacokinetic properties and ability to engage with a wide range of biological targets.[1][2][3] This guide focuses on 4-Bromo-4'-butyl-1,1'-biphenyl, a key intermediate whose strategic functionalization serves as a cornerstone in the synthesis of complex active pharmaceutical ingredients (APIs). The butyl group provides a lipophilic anchor, crucial for modulating solubility and binding, while the bromo group offers a versatile reactive handle for sophisticated, palladium-catalyzed cross-coupling reactions. This document provides an in-depth exploration of its applications, featuring detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings, designed to empower researchers in drug discovery and development.
The Strategic Importance of the 4-Butylbiphenyl Scaffold
The biphenyl moiety imparts a semi-rigid conformation that can effectively orient functional groups into the binding pockets of enzymes and receptors.[4] This structural feature is central to the mechanism of action for drugs across various therapeutic areas, including antihypertensives (e.g., sartans), anti-inflammatory agents, and novel CNS modulators.[1][5][6]
The this compound precursor is particularly advantageous for several reasons:
-
Modulation of Physicochemical Properties: The n-butyl group enhances lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic binding sites.
-
Synthetic Versatility: The bromine atom at the 4-position is an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, allowing for the precise and efficient introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7]
-
Defined Regiochemistry: The specific placement of the butyl and bromo groups provides a defined vector for molecular elaboration, minimizing the generation of isomeric impurities and simplifying downstream purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 63619-54-5 | [8] |
| Molecular Formula | C₁₆H₁₇Br | [8] |
| Molecular Weight | 289.21 g/mol | |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | [8] |
| Appearance | White to off-white crystalline solid | |
Caption: Key features of this compound.
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The true utility of this compound is realized in its application as an electrophile in palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern pharmaceutical synthesis for their reliability, functional group tolerance, and efficiency.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron species.[9][10] This reaction is instrumental in the synthesis of the angiotensin II receptor blockers (sartans), which prominently feature a biphenyl core.[11][12]
Principle: The reaction involves the palladium(0)-catalyzed coupling of this compound with an arylboronic acid or ester. A base is required to activate the boronic acid for the crucial transmetalation step in the catalytic cycle.[9]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ocf.berkeley.edu [ocf.berkeley.edu]
- 10. synarchive.com [synarchive.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Polymerization of Monomers Derived from 4-Bromo-4'-butyl-1,1'-biphenyl
Introduction: The Significance of Poly(4-butyl-p-phenylene) in Advanced Materials
The synthesis of well-defined conjugated polymers from biphenyl monomers is a cornerstone of modern materials science. Poly(p-phenylene)s (PPPs) and their derivatives are a class of rigid-rod polymers that exhibit exceptional thermal stability, mechanical strength, and tunable electronic and optoelectronic properties.[1][2] The introduction of flexible alkyl side chains, such as a butyl group, onto the biphenyl backbone enhances the solubility and processability of these otherwise intractable polymers, making them suitable for a wide range of high-performance applications.[1] Polymers derived from 4-Bromo-4'-butyl-1,1'-biphenyl are of particular interest for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), sensors, and as advanced materials in the aerospace and biomedical fields.[1][3] Furthermore, functionalized PPPs are being explored as carriers for controlled drug release and in radiotherapy.[4]
This comprehensive guide provides detailed application notes and protocols for the polymerization of monomers derived from this compound. We will delve into the two primary and most effective methods for achieving this: Suzuki polycondensation and Kumada catalyst-transfer polycondensation. The subsequent sections will not only outline the step-by-step procedures but also provide the scientific rationale behind the choice of catalysts, reagents, and reaction conditions, empowering researchers to not only replicate these methods but also to adapt and innovate upon them.
Method 1: Suzuki Polycondensation for the Synthesis of Poly(4-butyl-p-phenylene)
Suzuki polycondensation is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[5] For the polymerization of this compound, a self-condensation reaction can be employed where the monomer is first converted to a boronic acid or boronic ester derivative. This AB-type monomer then undergoes polymerization to yield the desired poly(4-butyl-p-phenylene).
Scientific Rationale and Causality
The success of Suzuki polycondensation hinges on the careful selection of the catalyst system, base, and solvent.
-
Catalyst System: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or by combining a palladium source like Pd(OAc)₂ with phosphine ligands. The ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the polymer's molecular weight and polydispersity.[6]
-
Base: A base is required to activate the boronic acid derivative for transmetalation to the palladium center.[5] Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and offer a good balance of reactivity and functional group tolerance.
-
Solvent: A two-phase solvent system, often consisting of an organic solvent like toluene and an aqueous solution of the base, is frequently employed to facilitate the reaction and aid in product precipitation.
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation of this compound derivative.
Detailed Protocol: Suzuki Polycondensation of 4-(4-butylphenyl)phenylboronic acid
Materials:
-
4-(4-butylphenyl)phenylboronic acid (AB-type monomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Deionized water, degassed
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 4-(4-butylphenyl)phenylboronic acid (1.0 eq) and Pd(PPh₃)₄ (0.01-0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with high-purity argon or nitrogen three times to ensure an inert atmosphere.
-
Solvent and Base Addition: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and a degassed 2 M aqueous solution of K₂CO₃ (3.0 eq) to the flask via syringe.
-
Polymerization: Heat the reaction mixture to 90-100 °C with vigorous stirring. The progress of the polymerization can be monitored by the increasing viscosity of the solution. The reaction is typically allowed to proceed for 24-48 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into a large volume of methanol with stirring to precipitate the polymer.
-
Filter the precipitated polymer using a Büchner funnel.
-
Wash the polymer sequentially with water and methanol to remove any remaining catalyst and salts.
-
-
Purification: Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform or tetrahydrofuran) and re-precipitating it into methanol.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C overnight to obtain a solid product.
-
Characterization: The resulting poly(4-butyl-p-phenylene) can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Thermal Gravimetric Analysis (TGA) for thermal stability.
Table 1: Typical Reaction Parameters for Suzuki Polycondensation
| Parameter | Value/Condition | Rationale |
| Monomer Concentration | ~0.1 M | Balances reaction rate and solubility of the growing polymer chain. |
| Catalyst Loading | 1-3 mol% | Sufficient for efficient polymerization while minimizing cost and metal contamination. |
| Base | K₂CO₃ (2 M aq.) | A moderately strong base that effectively promotes transmetalation. |
| Solvent | Toluene/Water | A biphasic system that facilitates the reaction and product isolation. |
| Temperature | 90-100 °C | Provides sufficient thermal energy for the catalytic cycle to proceed efficiently. |
| Reaction Time | 24-48 hours | Allows for the formation of high molecular weight polymer. |
Method 2: Kumada Catalyst-Transfer Polycondensation (KCTP)
Kumada catalyst-transfer polycondensation (KCTP) is a chain-growth polymerization method that offers excellent control over the molecular weight and architecture of conjugated polymers.[7] This method involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[7] For the polymerization of this compound, the monomer is first converted into a Grignard reagent.
Scientific Rationale and Causality
KCTP's ability to produce well-defined polymers stems from its chain-growth mechanism, which is distinct from the step-growth nature of Suzuki polycondensation.
-
Catalyst System: Nickel catalysts, particularly those with bidentate phosphine ligands like Ni(dppp)Cl₂ (dppp = 1,3-bis(diphenylphosphino)propane), are highly effective for KCTP.[8] The catalyst remains associated with the growing polymer chain and "walks" along the chain as new monomer units are added.
-
Grignard Reagent Monomer: The monomer must be converted into a Grignard reagent. This is a critical step, and the reaction conditions must be carefully controlled to avoid side reactions.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) are essential for the formation and stability of the Grignard reagent and for the polymerization reaction.[7]
Experimental Workflow: Kumada Catalyst-Transfer Polycondensation
Caption: Workflow for Kumada Catalyst-Transfer Polycondensation of this compound.
Detailed Protocol: Kumada Catalyst-Transfer Polycondensation of this compound
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (a small crystal as an initiator)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) [Ni(dppp)Cl₂]
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Standard Schlenk line and glassware
-
Magnetic stirrer
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried Schlenk flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
-
Heat the flask gently under vacuum to activate the magnesium.
-
Cool the flask to room temperature and add anhydrous THF.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is initiated by the disappearance of the iodine color and gentle refluxing.
-
Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the Grignard reagent.
-
-
Polymerization:
-
In a separate flame-dried Schlenk flask, add Ni(dppp)Cl₂ (0.01-0.05 eq) and anhydrous THF.
-
Cool the catalyst solution to 0 °C.
-
Slowly add the freshly prepared Grignard reagent solution to the catalyst solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The solution will become increasingly viscous.
-
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl.
-
Pour the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the polymer and wash it with methanol and water.
-
-
Purification: Soxhlet extraction with methanol, acetone, and then chloroform can be performed to purify the polymer. The chloroform fraction will contain the desired polymer.
-
Drying: Dry the purified polymer under vacuum at 40-60 °C.
-
Characterization: Analyze the polymer using GPC, NMR, and TGA as described for the Suzuki method.
Table 2: Typical Reaction Parameters for Kumada Catalyst-Transfer Polycondensation
| Parameter | Value/Condition | Rationale |
| Monomer:Mg Ratio | 1:1.2 | A slight excess of magnesium ensures complete conversion to the Grignard reagent. |
| Catalyst Loading | 1-5 mol% | Higher catalyst loading can lead to better control over the polymerization. |
| Catalyst | Ni(dppp)Cl₂ | A robust and efficient catalyst for KCTP of aryl Grignard reagents. |
| Solvent | Anhydrous THF | Essential for the formation and stability of the Grignard reagent. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control the initiation, followed by reaction at room temperature. |
| Reaction Time | 12-24 hours | Sufficient time for chain growth to achieve high molecular weight. |
Applications and Future Outlook
The poly(4-butyl-p-phenylene)s synthesized via these methods are promising materials for a variety of applications. Their enhanced solubility and processability, combined with the inherent properties of the PPP backbone, make them attractive for:
-
Organic Electronics: As active layers in OLEDs and OFETs, where their charge transport properties can be exploited.[3][9]
-
Drug Delivery: The polymer backbone can be functionalized to carry and release therapeutic agents in a controlled manner.[4]
-
High-Performance Composites: Their thermal and mechanical stability makes them suitable for use in advanced composites for the aerospace and automotive industries.[1]
The continued development of more efficient and selective catalyst systems, along with a deeper understanding of the polymerization mechanisms, will undoubtedly lead to the synthesis of even more sophisticated and functional poly(p-phenylene) derivatives with tailored properties for specific applications.
References
- Charles Explorer. (n.d.). Synthesis and polymerization reactions of cyclic imino ethers. VI. Polymers with biphenyl structure.
- ChemRxiv. (n.d.). Development of Efficient Kumada Catalyst-Transfer Polymerizations: A Rapid Injection NMR Study.
- Wikipedia. (n.d.). Kumada coupling.
- Synthesis and crystalline structure of poly(p-phenylene alkylene)s and poly(p-phenylene co-alkylenes)s by Kumada coupling reaction of α,ω-dibromoalkane and p-dichlorobenzene. (n.d.).
- International Journal of Physics and Mathematics. (n.d.). Poly (P-phenylene) S: Synthesis and applications.
- RSC Publishing. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- ResearchGate. (n.d.). (PDF) Isomerization of Substituted Biphenyls by Superacid. A Remarkable Confluence of Experiment and Theory.
- NIH. (n.d.). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.
- 3-(Biphenyl)acrylates by One-Pot Suzuki Cross Coupling–Wittig Olefination Reactions. (2020, November 14).
- Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. (n.d.).
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. (n.d.).
- Alfa Chemistry. (n.d.). Kumada Cross-Coupling Reaction.
- NIH. (2023, November 20). Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents.
- PubMed. (2021, April 20). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS.
- RSC Publishing. (n.d.). Direct synthesis of π-conjugated polymers with bromoaryl groups in side chains via a chemoselective intramolecular catalyst transfer system.
- ResearchGate. (n.d.). Suzuki–Miyaura Catalyst-Transfer Condensation Polymerization for the Synthesis of Polyphenylene with Ester Side Chain by Using Stable, Reactive 1,1,2,2-Tetraethylethylene Glycol Boronate (B(Epin)) Monomer.
- ResearchGate. (n.d.). Synthesis and crystalline structure of poly(p-phenylene alkylene)s and poly(p-phenylene co-alkylenes)s by Kumada coupling reaction of α,ω-dibromoalkane and p-dichlorobenzene | Request PDF.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis of 2- Bromo-4'-chloro-1,1'-biphenyl: Suzuki Coupling vs. Other Cross.
- CORE. (2018, February 10). High-Performance Solution-Processable Poly(p-phenylene vinylene)s for Air-Stable Organic Field-Effect Transistors.
- PubMed. (n.d.). Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy.
- eScholarship.org. (n.d.). Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p-phenylene).
- Polymer Chemistry (RSC Publishing). (n.d.). Controlled synthesis of unsubstituted high molecular weight poly(para-phenylene) via Suzuki polycondensation-thermal aromatization methodology.
- MDPI. (n.d.). Advances in Organic Materials for Next-Generation Optoelectronics: Potential and Challenges.
- NIH. (n.d.). Innovative Application of Salophen Derivatives in Organic Electronics as a Composite Film with a Poly(3,4-Ethylenedioxythiophene).
Sources
- 1. physicsjournal.net [physicsjournal.net]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Poly(p-phenylene) with Poly(ethylene glycol) Chains and Amino Groups as a Functional Platform for Controlled Drug Release and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. escholarship.org [escholarship.org]
- 7. Kumada coupling - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols for the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl Derivatives
Abstract
This comprehensive guide provides detailed protocols for the synthesis of 4-bromo-4'-butyl-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The primary focus of this document is the palladium-catalyzed Suzuki-Miyaura coupling reaction, a robust and versatile method for constructing C-C bonds between aromatic rings.[2][3][4] We will explore the rationale behind experimental choices, from reagent selection to reaction optimization and purification. Additionally, an alternative synthetic route via the Grignard reaction will be briefly discussed. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing them with the necessary technical information to successfully synthesize and characterize this important biphenyl derivative.
Introduction: The Significance of Substituted Biphenyls
Substituted biphenyls are a class of organic compounds that form the core structure of numerous active pharmaceutical ingredients (APIs) and functional materials.[2][4] The specific compound, this compound, offers a versatile scaffold for further chemical modifications. The bromine atom serves as a reactive handle for subsequent cross-coupling reactions, while the butyl group enhances solubility in organic solvents and can influence the material's physical properties, such as liquid crystallinity.[1] The biphenyl core itself imparts rigidity and thermal stability, which are desirable characteristics in the design of advanced polymers and liquid crystals.[1]
The synthesis of unsymmetrical biaryls like this compound is most commonly and efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and widely adopted method due to its mild reaction conditions and the commercial availability and stability of its organoboron reagents.[2][4]
Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] For the synthesis of this compound, two primary retrosynthetic disconnections are possible, as illustrated below.
Sources
The Biphenyl Blueprint: A Guide to 4-Bromo-4'-butyl-1,1'-biphenyl in Advanced Materials
Introduction: The Unassuming Workhorse of Materials Innovation
In the vast landscape of organic chemistry, certain molecules, while not always in the spotlight, form the critical backbone of significant technological advancements. 4-Bromo-4'-butyl-1,1'-biphenyl is one such molecule. Its elegantly simple yet highly functional structure—a rigid biphenyl core, a reactive bromine handle, and a flexible butyl chain—makes it a versatile and indispensable building block in the realm of materials science. This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use in the synthesis of liquid crystals and as a precursor for organic semiconductor materials.
The biphenyl unit provides a robust and thermally stable scaffold, a crucial characteristic for materials intended for electronic and optical applications.[1] The bromine atom serves as a strategic reactive site, primarily for palladium-catalyzed cross-coupling reactions, enabling the precise construction of complex π-conjugated systems.[1] Meanwhile, the butyl group enhances solubility in organic solvents and can influence the mesomorphic properties in liquid crystal applications.
This document is designed for researchers and scientists in materials science and drug development, providing not just procedural steps but also the underlying chemical principles that govern the synthesis and application of materials derived from this versatile compound.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇Br | [2] |
| Molecular Weight | 289.21 g/mol | [2] |
| CAS Number | 63619-54-5 | [2] |
| Appearance | White to off-white crystalline solid | General Knowledge |
| Solubility | Soluble in common organic solvents like THF, toluene, and dichloromethane | General Knowledge |
Application in Liquid Crystal Synthesis
The rod-like structure of the biphenyl core makes this compound an excellent precursor for calamitic (rod-shaped) liquid crystals.[3] The ability to functionalize the bromine position allows for the introduction of various terminal groups that fine-tune the mesomorphic properties of the final molecule.[3] A prime example is the synthesis of 4-alkyl-4'-cyanobiphenyls, a well-known class of nematic liquid crystals widely used in display technologies.[1][3]
Synthetic Strategy: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] This reaction is ideal for introducing a cyano-functionalized phenyl ring to the this compound core, a key step in the synthesis of many liquid crystals.
Experimental Protocol: Synthesis of 4-Butyl-4'-cyano-1,1'-biphenyl
This protocol details the synthesis of a representative liquid crystal, 4-butyl-4'-cyano-1,1'-biphenyl, starting from this compound via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Sources
Heck reaction conditions for 4-Bromo-4'-butyl-1,1'-biphenyl
An Application Guide to the Heck Reaction: Synthesis of Substituted 4'-Butyl-1,1'-biphenyl Derivatives
Authored by: A Senior Application Scientist
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds.[1][2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the practical application of the Heck reaction, specifically focusing on the coupling of 4-Bromo-4'-butyl-1,1'-biphenyl. We will explore the mechanistic underpinnings of the reaction, dissect the critical parameters influencing its outcome, and provide a detailed, field-proven protocol for its successful execution. The causality behind experimental choices, from catalyst and ligand selection to the choice of base and solvent, is elucidated to empower researchers to optimize this powerful transformation for their specific synthetic needs.
Introduction: The Power of Palladium in C-C Bond Formation
First reported by Tsutomu Mizoroki and Richard F. Heck, the eponymous reaction has revolutionized the synthesis of substituted alkenes, finding widespread use in the production of pharmaceuticals, fine chemicals, and advanced materials.[4][5] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][3][4]
The core transformation involves the reaction of an aryl or vinyl halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[2][6] The substrate of interest, this compound, is a versatile building block. The biphenyl moiety is a common scaffold in medicinal chemistry and materials science, and the butyl group enhances lipophilicity. The bromine atom serves as an excellent handle for the Heck reaction, allowing for the introduction of a vinyl group to further elaborate the molecular structure. This guide will provide the necessary framework to successfully perform this transformation.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Heck reaction lies in a well-defined Pd(0)/Pd(II) catalytic cycle.[4] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The mechanism can be broken down into four key stages:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step for aryl bromides and results in a square planar Pd(II) complex.[7]
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the electron-deficient palladium center. This is followed by a syn-migratory insertion, where the aryl group is transferred from the palladium to one of the alkene carbons, forming a new carbon-carbon sigma bond.[2][4]
-
Syn-β-Hydride Elimination: For the reaction to proceed, a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon must be present. This hydrogen is eliminated along with the palladium, re-forming a double bond in the product. This step is stereospecific and typically favors the formation of the more thermodynamically stable trans (E)-alkene.[7]
-
Reductive Elimination & Catalyst Regeneration: The resulting hydridopalladium(II) species, [HPd(L)₂X], is unstable. A base is required to neutralize the generated hydrohalic acid (HBr) and regenerate the active Pd(0) catalyst, allowing the cycle to begin anew.[2][8][9]
Optimizing Reaction Conditions: A Guide to Experimental Variables
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters. Aryl bromides are generally less reactive than the corresponding iodides, necessitating more robust conditions.[7]
| Parameter | Selection & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (Palladium(II) Acetate) is a common, air-stable, and cost-effective choice. It is reduced in situ to the active Pd(0) species.[1] Other options include PdCl₂ or pre-formed Pd(0) complexes like Pd(PPh₃)₄ . |
| Ligand | Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the oxidative addition of aryl bromides.[1] Triphenylphosphine (PPh₃) is a standard choice. More electron-rich or bulky phosphines, like Tri(o-tolyl)phosphine (P(o-tol)₃) , can sometimes improve yields. N-Heterocyclic Carbenes (NHCs) are also highly effective ligands.[10][11] |
| Base | The base is non-negotiable. Inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Acetate (NaOAc) are effective and economical.[1][2] Organic bases such as Triethylamine (Et₃N) are also widely used.[2] The choice can impact reaction rate and side reactions. |
| Solvent | A high-boiling point, polar aprotic solvent is typically required to facilitate the reaction of aryl bromides. N,N-Dimethylformamide (DMF) , N,N-Dimethylacetamide (DMAc) , or N-Methyl-2-pyrrolidone (NMP) are excellent choices as they effectively dissolve the reactants and stabilize the catalytic species.[12][13] |
| Alkene Partner | Electron-deficient alkenes like acrylates and styrenes are ideal substrates.[1] For this compound, coupling with styrene or n-butyl acrylate are common examples. Regioselectivity is governed by sterics, leading to addition at the less substituted carbon of the alkene.[2] |
| Temperature | Reactions involving aryl bromides typically require elevated temperatures, often in the range of 80 °C to 140 °C , to drive the reaction to completion.[10][11] |
| Additives | In some cases, particularly under phase-transfer conditions (Jeffery conditions), a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) can accelerate the reaction.[14][15] |
Detailed Experimental Protocol: Heck Coupling of this compound with Styrene
This protocol provides a reliable method for the synthesis of (E)-4-butyl-4'-styryl-1,1'-biphenyl.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium compounds and organic solvents are hazardous.
Materials and Equipment
-
Reactants: this compound, Styrene, Palladium(II) Acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium Carbonate (K₂CO₃).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Work-up Reagents: Ethyl acetate, deionized water, brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Schlenk flask or round-bottom flask, condenser, magnetic stirrer/hotplate, nitrogen or argon gas line, syringes, TLC plates, rotary evaporator, column chromatography setup (silica gel).
Reaction Workflow
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 3. testbook.com [testbook.com]
- 4. byjus.com [byjus.com]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes & Protocol: Buchwald-Hartwig Amination of 4-Bromo-4'-butyl-1,1'-biphenyl
Abstract
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the palladium-catalyzed cross-coupling of 4-Bromo-4'-butyl-1,1'-biphenyl with a model primary amine, aniline. We delve into the mechanistic underpinnings of the catalytic cycle, offer field-proven insights into optimizing reaction parameters, and present a detailed, step-by-step protocol for synthesis, purification, and characterization. The aim is to equip scientists with a robust and reproducible methodology for accessing valuable biaryl amine scaffolds, which are prevalent in pharmaceuticals, organic electronics, and advanced materials.
Introduction and Scientific Context
The construction of arylamines is a critical transformation in the synthesis of a vast array of functional molecules. Traditional methods often require harsh conditions and suffer from limited substrate scope. The advent of the Buchwald-Hartwig amination revolutionized this field by providing a mild and general palladium-catalyzed method for coupling aryl halides or pseudo-halides with a wide variety of amines.[1][3]
The reaction's significance lies in its tolerance of diverse functional groups and its applicability to complex molecular architectures, making it an indispensable tool in drug discovery and process development.[2] The substrate of interest, this compound, represents a common structural motif where the formation of a C-N bond at the 4-position is often a key step in the synthesis of targeted compounds. This guide will use aniline as the coupling partner to demonstrate a typical protocol for the synthesis of N-(4'-butyl-[1,1'-biphenyl]-4-yl)aniline.
The Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[3][4][5] While various palladium sources and ligands can be employed, the fundamental steps remain consistent.
The generally accepted catalytic cycle is as follows:
-
Active Catalyst Formation: If a Pd(II) precatalyst like Pd(OAc)₂ is used, it must first be reduced in situ to the active Pd(0) species.[3][4][5] Amines or phosphine ligands in the reaction mixture can facilitate this reduction.[5] Using a pre-formed Pd(0) complex, such as Pd₂(dba)₃, or a modern precatalyst can bypass this step.
-
Oxidative Addition: The active, coordinatively unsaturated LPd(0) complex undergoes oxidative addition into the aryl-bromide bond of this compound.[1][4][6] This is often the rate-determining step and results in a Pd(II) intermediate. Aryl bromides are generally more reactive than aryl chlorides but less prone to the catalyst inhibition sometimes seen with aryl iodides.[4]
-
Ligand Exchange/Amine Coordination: The amine (aniline) coordinates to the palladium center, typically displacing the halide. A strong, non-nucleophilic base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[1][3]
-
Reductive Elimination: This final step involves the formation of the new C-N bond, releasing the desired arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4][5]
Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Key Experimental Parameters and Justification
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Choice | Justification & Expert Insights |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a stable Pd(0) source, while Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ.[4] For difficult couplings, modern, pre-formed palladacycle precatalysts (e.g., G3 or G4 palladacycles) offer higher activity and reproducibility. |
| Ligand | XPhos or RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are crucial.[7][8][9] They promote the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.[9] XPhos is a highly general and effective ligand for coupling aryl bromides.[8] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[4][10] NaOtBu is a common and effective choice.[4] Other bases like LHMDS or weaker carbonate bases (e.g., Cs₂CO₃) can be used for substrates with base-sensitive functional groups.[4] |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar, or weakly polar solvents are preferred.[5] Toluene is an excellent choice due to its high boiling point and ability to dissolve the organic reagents effectively.[5] It's critical to use anhydrous solvent and degas it thoroughly to prevent oxidation of the Pd(0) catalyst and phosphine ligand. |
| Temperature | 80-110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[4][11] The optimal temperature should be determined empirically, often starting around 100 °C. |
| Stoichiometry | Amine (1.1-1.2 eq.), Base (1.4 eq.) | A slight excess of the amine is used to ensure complete consumption of the limiting aryl bromide. A larger excess of the base is necessary to facilitate the deprotonation of the amine and neutralize the HBr formed. |
Detailed Experimental Protocol
This protocol describes the coupling of this compound with aniline.
Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Palladium compounds are toxic and phosphine ligands can be air-sensitive. Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive; handle with care. Toluene is flammable.
Diagram: Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination experiment.
Reagents and Equipment
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.1 mmol, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.036 mmol, 3.6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas line (Argon or Nitrogen)
-
Standard glassware for workup and purification
Step-by-Step Procedure
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and sodium tert-butoxide (1.4 mmol).
-
Scientist's Note: It is crucial to handle the base and ligand under an inert atmosphere to prevent degradation. Adding the solid reagents first is generally easiest.
-
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Using a syringe, add anhydrous, degassed toluene (5 mL).
-
Finally, add the aniline (1.1 mmol) via syringe.
-
Scientist's Note: The reaction mixture will often turn a dark red or brown color upon addition of the palladium catalyst and ligand.
-
Reaction Execution and Monitoring: 5. Place the flask in a preheated oil bath at 100 °C and stir vigorously. 6. Attach a reflux condenser (under inert gas). 7. Monitor the reaction progress periodically by taking small aliquots via syringe and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- TLC System: A typical eluent system would be Hexanes/Ethyl Acetate (e.g., 95:5). The product, being more polar than the starting aryl bromide, should have a lower Rf value.
- The reaction is typically complete within 4-24 hours.
Work-up and Purification: 9. Once the reaction is complete (as determined by the consumption of the starting bromide), remove the flask from the oil bath and allow it to cool to room temperature. 10. Quench the reaction by slowly adding water (10 mL). 11. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL). 12. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. 13. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Scientist's Note: The crude product will contain the desired arylamine along with residual catalyst, ligand oxide, and other byproducts.[12]
- Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with pure hexanes and gradually increasing the polarity with ethyl acetate is typically effective.
Characterization: 15. Confirm the identity and purity of the isolated product, N-(4'-butyl-[1,1'-biphenyl]-4-yl)aniline, using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base; Low temperature. | Ensure rigorous inert atmosphere technique. Use fresh, anhydrous solvent. Consider a different, stronger base (e.g., LHMDS). Increase reaction temperature in 10 °C increments. |
| Formation of Dehalogenated Biphenyl | β-hydride elimination; Catalyst decomposition. | This side reaction can sometimes occur.[13] Using a bulkier ligand like XPhos or RuPhos can often suppress this pathway.[8] Ensure the reaction is not overheated. |
| Complex Mixture of Products | Impure starting materials; Side reactions. | Verify the purity of all reagents. If the amine is difunctional, consider using a protecting group strategy. |
| Difficulty in Purification | Co-elution of product with ligand byproducts (e.g., phosphine oxide). | Optimize chromatography conditions (try different solvent systems). In some cases, a mild acid wash during workup can help remove basic impurities, but care must be taken not to protonate the desired product if it is basic. |
References
- Chemistry LibreTexts. (2023).
- chemeurope.com. (n.d.). Buchwald-Hartwig reaction. [Link]
- Wikipedia. (2023).
- Name-Reaction.com. (n.d.).
- Pearson. (2022). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. (2012).
- OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. [Link]
- Organic Chemistry Portal. (n.d.).
- Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- NROChemistry. (2021). Buchwald-Hartwig Coupling. [Link]
- Chemistry Stack Exchange. (2021).
- Lipshutz, B. H., et al. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Buchwald-Hartwig_reaction [chemeurope.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. research.rug.nl [research.rug.nl]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Yield Formation of 4'-Butyl-[1,1'-biphenyl]-4-ylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biphenyl Grignard Reagents
The Grignard reaction remains one of the most powerful and versatile tools in synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction enables the transformation of an electrophilic carbon in an organohalide into a potent nucleophile.[1][3] The resulting Grignard reagent (R-Mg-X) acts as a carbanion synthon, readily reacting with a vast array of electrophiles, most notably carbonyl compounds, to construct complex molecular architectures.[2][4]
This guide focuses on the synthesis of a specific and valuable Grignard reagent: 4'-butyl-[1,1'-biphenyl]-4-ylmagnesium bromide , derived from the precursor 4-Bromo-4'-butyl-1,1'-biphenyl.[5] The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering rigidity and thermal stability.[6] The ability to functionalize this core structure via its Grignard reagent opens pathways to novel liquid crystals, polymers, and pharmaceutical intermediates where precise molecular engineering is paramount.[6]
This document provides a comprehensive, field-proven protocol designed to ensure reliable initiation, high conversion, and accurate quantification of the target Grignard reagent. We will delve into the causality behind each experimental step, troubleshoot common challenges, and establish a self-validating system through a robust titration protocol.
Reaction Scheme & Mechanistic Overview
The formation of the Grignard reagent is a heterogeneous reaction occurring on the surface of the magnesium metal. The mechanism is understood to involve a single-electron transfer (SET) from the magnesium to the antibonding orbital (σ*) of the carbon-bromine bond.[7] This leads to the formation of a radical anion, which then fragments and recombines on the metal surface to yield the organomagnesium species.[7]
Overall Transformation:
In ethereal solvents like tetrahydrofuran (THF), the Grignard reagent exists in a dynamic equilibrium, known as the Schlenk equilibrium, involving various solvated monomeric and dimeric species.[8]
Caption: The Schlenk equilibrium in THF.
Critical Experimental Parameters: A Causality-Driven Approach
Successful Grignard reagent formation, particularly from less reactive aryl bromides, hinges on the meticulous control of several key parameters.
-
Anhydrous Conditions: Grignard reagents are exceptionally strong bases and will be instantly destroyed by even trace amounts of protic solvents, including water from atmospheric moisture or adsorbed on glassware.[3][9][10] Therefore, all glassware must be rigorously oven- or flame-dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[9][11][12]
-
Solvent Selection: The choice of solvent is critical. Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential, as they solvate and stabilize the Grignard reagent by coordinating to the magnesium center.[3] THF is generally the preferred solvent for preparing Grignard reagents from aryl bromides due to its higher boiling point and superior solvating ability, which can facilitate the reaction of less reactive halides.[11][13]
-
Magnesium Activation: The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from initiating.[10][11] This layer must be disrupted to expose fresh, reactive magnesium. Common activation techniques include:
-
Chemical Activation: Adding a small crystal of iodine is a widely used method. The iodine reacts with the magnesium surface, and the disappearance of the characteristic brown color signals that the reaction has begun.[2][14][15] Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts to form ethylene gas and MgBr₂, effectively cleaning the surface.[1][14]
-
Mechanical Activation: Vigorously stirring the dry magnesium turnings can physically break the oxide layer.[10]
-
-
Reaction Initiation: Aryl halides are generally less reactive than alkyl halides.[3] Initiation can be sluggish and is often the most challenging step. Gentle warming with a heat gun can provide the activation energy needed to start the reaction.[14] Once initiated, the reaction is exothermic and typically self-sustaining.[16]
-
Minimizing Side Reactions: The primary side reaction of concern is Wurtz-type coupling, which leads to the formation of a biphenyl dimer (4,4'-dibutyl-1,1':4',1''-terphenyl). This is favored by high local concentrations of the aryl bromide.[11][17] To mitigate this, the solution of this compound must be added slowly and dropwise to the magnesium suspension, ensuring it reacts as it is added.[11]
Detailed Experimental Protocol
This protocol describes the formation of the Grignard reagent for subsequent use in situ.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Comments |
| This compound (C₁₆H₁₇Br) | >98% Purity | Sigma-Aldrich, TCI | Ensure it is dry before use. |
| Magnesium (Mg) Turnings | Grignard Grade | Sigma-Aldrich | Store in a desiccator. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros, Sigma-Aldrich | Use from a freshly opened bottle or distilled from sodium/benzophenone. |
| Iodine (I₂) | Crystal, ACS Reagent | Fisher Scientific | Used as an activator. |
| 1,2-Dibromoethane | Anhydrous, >99% | Sigma-Aldrich | Optional activator. |
| Nitrogen or Argon Gas | High Purity, Dry | Local Supplier | For maintaining an inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Glass stoppers
-
Schlenk line or inert gas manifold with bubbler
-
Heating mantle or oil bath
-
Syringes and needles (oven-dried)
Step-by-Step Procedure
A. Apparatus Preparation
-
Drying: Meticulously clean and oven-dry all glassware (flask, condenser, dropping funnel, stir bar) at 120°C for at least 4 hours, or flame-dry under vacuum.[12][18]
-
Assembly: Assemble the apparatus while still warm and immediately place it under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
B. Grignard Reagent Formation
-
Magnesium Addition: Weigh 1.5 equivalents of magnesium turnings (relative to the aryl bromide) and add them to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add approximately one-third of the total anhydrous THF to the flask to cover the magnesium.
-
Activation: Add a single small crystal of iodine. The THF will turn brown. Begin stirring.
-
Substrate Preparation: In the dropping funnel, dissolve 1.0 equivalent of this compound in the remaining two-thirds of the anhydrous THF.
-
Initiation: Add ~10% of the aryl bromide solution from the dropping funnel to the magnesium suspension.[18] The reaction may require gentle warming with a heat gun to initiate. Successful initiation is marked by the disappearance of the iodine color, the appearance of turbidity, and spontaneous, gentle refluxing of the solvent.[14]
-
Controlled Addition: Once the reaction is initiated and self-sustaining, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[12][18] Use an ice bath to moderate the reaction if it becomes too vigorous.[13] This slow addition is crucial to minimize the formation of the Wurtz coupling byproduct.[11]
-
Completion: After the addition is complete, gently heat the reaction mixture to reflux for an additional 1-2 hours using a heating mantle to ensure all the magnesium has reacted.[18]
-
Final Product: After cooling to room temperature, the resulting dark grey or brownish solution is the Grignard reagent, 4'-butyl-[1,1'-biphenyl]-4-ylmagnesium bromide, ready for quantification or immediate use.
Caption: Experimental workflow for Grignard reagent synthesis.
Protocol for Titration: Ensuring Stoichiometric Accuracy
The concentration of a freshly prepared Grignard reagent must be determined before use to ensure accurate stoichiometry in subsequent reactions. Direct titration with an alcohol in the presence of a colorimetric indicator is a reliable and widely used method.[19][20]
Principle
A standardized solution of a secondary alcohol, such as sec-butanol, is used to titrate a known volume of the Grignard solution. An indicator, 1,10-phenanthroline, forms a distinctively colored complex with the active Grignard reagent.[19][21] As the alcohol is added, it quenches the Grignard reagent. The endpoint is reached when all the Grignard reagent has been consumed, signaled by the sharp disappearance of the colored complex.[19]
Reagents & Preparation
-
Titrant: Prepare a standardized ~1.0 M solution of sec-butanol in anhydrous xylene or toluene.
-
Indicator: 1,10-phenanthroline (solid).
Titration Procedure
-
Under an inert atmosphere, add a small crystal (~5 mg) of 1,10-phenanthroline to a dry flask equipped with a stir bar.[19]
-
Add a known volume of dry THF (e.g., 2 mL).
-
Using an accurate, oven-dried syringe, withdraw a precise aliquot of the Grignard solution (e.g., 1.00 mL) and add it to the flask. The solution should develop a deep rust-red or purple color as the indicator complexes with the reagent.
-
Titrate by adding the standardized sec-butanol solution dropwise from a burette or syringe while stirring vigorously.[19]
-
The endpoint is the complete and persistent disappearance of the color, leaving a pale yellow or colorless solution. Record the volume of titrant added.
-
Repeat the titration at least twice more and average the results.
Calculation
The concentration of the Grignard reagent is calculated using the formula:
Molarity (RMgX) = (Molarity (sec-butanol) × Volume (sec-butanol)) / Volume (RMgX)
Safety & Hazard Management
Grignard reactions present significant hazards that must be managed with stringent safety protocols.[13]
-
Fire Hazard: The solvents used (THF, diethyl ether) are extremely flammable. The reaction is exothermic and can lead to runaway conditions if addition is too fast, potentially boiling the solvent out of the flask and causing a fire.[13][16] Never use a heating mantle for initial heating; use a heat gun for localized initiation and an ice bath for cooling. [13]
-
Reactivity with Water: Grignard reagents react violently with water, releasing flammable hydrocarbon gases.[22] All operations must be under strictly anhydrous conditions.[9]
-
Corrosivity: Grignard reagents are corrosive.[13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., Nomex or other chemically resistant gloves) are mandatory.[13]
-
Emergency Preparedness: Conduct the reaction in a chemical fume hood.[13] Ensure a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher are readily accessible. Never use water or carbon dioxide extinguishers on a magnesium or Grignard fire.[23]
-
Quenching & Disposal: To quench the reaction or destroy excess reagent, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl.[12] Do this carefully in a fume hood, as gas will evolve.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Inactive Mg surface (MgO layer).[11] 2. Wet glassware or solvent.[11] 3. Low reaction temperature. | 1. Add another crystal of iodine or a few drops of 1,2-dibromoethane. Crush some Mg turnings with a dry glass rod. 2. Ensure all equipment and reagents are rigorously dry. 3. Gently warm a single spot on the flask with a heat gun.[14] |
| Low Yield of Grignard Reagent | 1. Wurtz coupling side reaction.[11][17] 2. Incomplete reaction. 3. Premature quenching by moisture/air. | 1. Decrease the rate of addition of the aryl bromide solution. Ensure efficient stirring. 2. Increase the final reflux time. 3. Check for leaks in the inert gas setup. |
| Reaction Starts then Stops | 1. All exposed Mg surface has been coated/passivated. 2. Insufficient initial activation. | 1. Stop the addition, increase stirring speed, and gently warm to see if the reaction restarts. 2. Add another small activator crystal (iodine). |
| Formation of White Precipitate | This is often normal and can be MgBr₂ salts or the Grignard reagent itself precipitating at high concentration.[11] | Usually not a problem. Ensure stirring is efficient to maintain a manageable slurry. If the precipitate is excessive, more anhydrous THF can be added. |
References
- BenchChem. (2025). Titration methods for determining the concentration of Grignard reagents from 3-Bromo-3-methylpentane. BenchChem.
- Ashby, E. C. (n.d.). Safe Handling Practices of Industrial Scale Grignard Reagents.
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. ACS.
- Sciencemadness Wiki. (2019). Grignard reagent. Sciencemadness.
- Scribd. (n.d.). Titration Grignard and BuLi. Scribd.
- PubMed. (n.d.). Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy. PubMed.
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? ResearchGate.
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Chem-Station. (2024). Grignard Reaction. Chem-Station Int. Ed.
- Chemistry Stack Exchange. (2018). Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange.
- Laboratory Safety Standard Operating Procedure (SOP). (2018). For the use of hazardous materials or equipment.
- Rieke, R. D., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction. JoVE Science Education.
- Chemical Supplier Publication. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
- BenchChem. (2025). Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides. BenchChem.
- Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Master Organic Chemistry.
- Wikipedia. (n.d.). Grignard reagent. Wikipedia.
- University Course Material. (n.d.). Experiment 25 – The Grignard Reaction.
- OrgoSolver. (n.d.). Alkyl Halide Reactions: Grignard Formation with Magnesium (RMgX). OrgoSolver.
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
- University Course Material. (n.d.). 14 Formation and reaction of a Grignard reagent.
- Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Course Material.
- PubChem. (n.d.). This compound. National Institutes of Health.
- BenchChem. (2025). Application Notes and Protocols for the Intramolecular Grignard Reaction of 4-Bromo-1,1-dichlorobutane. BenchChem.
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- PrepChem. (n.d.). Preparation of n-butylmagnesium bromide (bromobutylmagnesium). PrepChem.com.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. orgosolver.com [orgosolver.com]
- 8. Grignard reagent - Wikipedia [en.wikipedia.org]
- 9. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. acs.org [acs.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 16. dchas.org [dchas.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. prepchem.com [prepchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. artscimedia.case.edu [artscimedia.case.edu]
- 23. taylorfrancis.com [taylorfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
Welcome to the Technical Support Center for the synthesis of 4-bromo-4'-butyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various organic materials, including liquid crystals and pharmaceuticals. The most common and efficient method for its synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction offers high tolerance to a wide range of functional groups and generally provides good to excellent yields.[1]
However, like any chemical transformation, the synthesis of this compound can present challenges. This guide will address common issues encountered during the synthesis, providing scientifically grounded solutions to optimize your experimental outcomes. We will primarily focus on the Suzuki-Miyaura coupling, while also briefly discussing alternative methods like the Grignard and Ullmann reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of this compound.
Low or No Product Yield
Q1: My Suzuki-Miyaura reaction is showing very low conversion to the desired this compound. What are the likely causes?
A1: Low or no product yield in a Suzuki-Miyaura coupling can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions.
-
Inactive Catalyst: The active catalytic species is Palladium(0). If you are using a Palladium(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can lead to low catalytic activity. Furthermore, exposure of the Pd(0) catalyst to oxygen can lead to its deactivation.[2]
-
Solution: Ensure your palladium source is of high quality and has been stored under an inert atmosphere. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method to remove dissolved oxygen.[3]
-
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For the coupling of aryl bromides, an electron-rich and bulky ligand is often required to promote the oxidative addition step, which is the rate-determining step in many cases.
-
Solution: For the synthesis of this compound, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or dppf. A screening of different ligands may be necessary to identify the optimal one for your specific reaction conditions.
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can lead to a sluggish or incomplete reaction.
-
Solution: For Suzuki couplings of aryl bromides, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base is often dependent on the solvent. For instance, Cs₂CO₃ is often effective in dioxane-based solvent systems.
-
-
Poor Reagent Quality: The purity of your starting materials, particularly the boronic acid derivative, is paramount. Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially in the presence of moisture or acid.
-
Solution: Use freshly purchased or recrystallized boronic acid. Ensure your solvents are anhydrous and your starting aryl bromides are pure.
-
Formation of Byproducts
Q2: I am observing significant amounts of homocoupling byproducts, such as 4,4'-dibromo-1,1'-biphenyl and 4,4'-dibutyl-1,1'-biphenyl, in my reaction mixture. How can I minimize their formation?
A2: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. It can occur with both the aryl halide and the boronic acid.
-
Oxygen-Induced Homocoupling: The presence of oxygen is a primary cause of boronic acid homocoupling.[3]
-
Solution: As mentioned previously, rigorous exclusion of oxygen through proper degassing techniques and maintaining an inert atmosphere throughout the reaction is critical.
-
-
Catalyst-Mediated Homocoupling: In some cases, the palladium catalyst itself can promote the homocoupling of the aryl halide.
-
Solution: Optimizing the catalyst loading can sometimes mitigate this issue. Using a lower catalyst concentration may reduce the rate of homocoupling relative to the desired cross-coupling. Additionally, the choice of ligand can influence the selectivity of the reaction.
-
-
Reaction Temperature: Higher reaction temperatures can sometimes favor homocoupling pathways.
-
Solution: While a certain temperature is required to drive the reaction to completion, excessively high temperatures should be avoided. A systematic optimization of the reaction temperature can help find the sweet spot that maximizes the yield of the desired product while minimizing byproduct formation.
-
Purification Challenges
Q3: I am having difficulty separating the desired this compound from the starting materials and byproducts. What purification strategies are most effective?
A3: The purification of this compound can be challenging due to the similar polarities of the product, starting materials, and homocoupling byproducts.
-
Flash Column Chromatography: This is the most common method for purifying the product.
-
Solution: A non-polar eluent system is typically required. A gradient of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane is often effective. The separation can be monitored by thin-layer chromatography (TLC). Biphenyl stationary phases can also offer alternative selectivity for separating aromatic compounds.[3][4]
-
-
Recrystallization: If the crude product is a solid, recrystallization can be a highly effective purification method.
-
Solution: The choice of solvent is crucial. A solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallizing biphenyl derivatives include ethanol, methanol, or mixtures of hexane and ethyl acetate.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: Which Suzuki-Miyaura coupling partners should I use for the synthesis of this compound?
A1: There are two primary routes for the Suzuki-Miyaura synthesis:
-
(4-Bromophenyl)boronic acid with 1-bromo-4-butylbenzene .
-
(4-Butylphenyl)boronic acid with 1,4-dibromobenzene .
Both routes are viable. The choice may depend on the commercial availability and cost of the starting materials. The second route may require careful control of stoichiometry to avoid the formation of the double-addition product.
Q2: Can I use a Grignard reaction to synthesize this compound?
A2: Yes, a Grignard reaction is a possible alternative. For example, you could react the Grignard reagent of 1-bromo-4-butylbenzene with 1,4-dibromobenzene in the presence of a suitable catalyst. However, Grignard reactions are highly sensitive to moisture and protic functional groups. A common side reaction is Wurtz-type homocoupling of the Grignard reagent with the starting aryl halide.[7][8]
Q3: Is the Ullmann reaction a suitable method for this synthesis?
A3: The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, typically requires harsh reaction conditions (high temperatures) and can have erratic yields.[9][10] Modern variations of the Ullmann coupling using palladium or nickel catalysts and specialized ligands have been developed that proceed under milder conditions.[9] However, for the synthesis of unsymmetrical biphenyls like this compound, the Suzuki-Miyaura coupling is generally the preferred method due to its milder conditions and broader functional group tolerance.[1]
Experimental Protocols
Representative Suzuki-Miyaura Synthesis of this compound
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar aryl bromides.[7][11]
Materials:
-
(4-Butylphenyl)boronic acid
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (4-butylphenyl)boronic acid (1.0 equivalent), 1,4-dibromobenzene (1.2 equivalents), and potassium carbonate (3.0 equivalents).
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and deionized water.
-
Degassing: Sparge the mixture with an inert gas (argon or nitrogen) for 20-30 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) under an inert atmosphere. Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
| Parameter | Recommended Condition |
| Reactants | (4-Butylphenyl)boronic acid, 1,4-Dibromobenzene |
| Catalyst System | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/Ethanol/Water (4:1:1) |
| Temperature | 80-90 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
| Typical Yield | 70-90% (literature for similar reactions) |
| Byproduct | Identification Method | Purification Method |
| 4,4'-Dibutyl-1,1'-biphenyl | GC-MS, ¹H NMR | Flash Chromatography |
| 1,4-Dibromobenzene (unreacted) | TLC, GC-MS, ¹H NMR | Flash Chromatography |
| (4-Butylphenyl)boronic acid (unreacted) | TLC, ¹H NMR | Aqueous wash during work-up |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki-Miyaura reactions.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Huff, B. E.; Koenig, T. M.; Mitchell, D.; Staszak, M. A. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 1998, 75, 53. [Link]
- Chinese Patent CN108129258B. Synthesis process of 4-bromo-4'-propylbiphenyl.
- Chromtech.
- King Group.
- CUNY.
- Organic Syntheses. 4,4'-dibromobiphenyl. [Link]
- Wikipedia. Ullmann reaction. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SYNTHESIS OF POLY ARYL HYDROCARBONS VIA ULLMANN HOMOCOUPLING OF 1,4-DIBROMOBENZENE [repository.ou.ac.lk]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
Welcome to the technical support guide for the synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis, primarily via the Suzuki-Miyaura cross-coupling reaction. Here, we provide in-depth, field-proven insights in a troubleshooting-focused Q&A format to help you optimize your reaction outcomes.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in forming carbon-carbon bonds.[1] However, like any complex catalytic cycle, it is susceptible to competing reaction pathways that can diminish yields and complicate purification. This guide will dissect the most prevalent side reactions—homocoupling, dehalogenation, and protodeboronation—providing you with the mechanistic understanding and practical solutions to overcome them.
Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The desired transformation involves a palladium-catalyzed cross-coupling between an organoboron species and an organohalide. The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide: Side Reactions
This guide is structured to help you diagnose and resolve specific issues. We will begin with the most common side reactions observed during the synthesis of this compound.
Section 1: Homocoupling Side Products
Homocoupling results in the formation of symmetrical biaryls from either the boronic acid or the aryl halide starting materials, leading to impurities such as 4,4'-dibutyl-1,1'-biphenyl and 4,4'-dibromo-1,1'-biphenyl.
Q1: What is homocoupling and what are its primary causes in a Suzuki reaction?
A: Homocoupling is a side reaction where two identical molecules of a starting material couple together. In the context of this synthesis, you may encounter two types:
-
Boronic Acid Homocoupling: Two molecules of (4-butylphenyl)boronic acid react to form 4,4'-dibutyl-1,1'-biphenyl. This is often the more prevalent type of homocoupling. The established mechanism for this side reaction involves the presence of oxygen, which can oxidize the Pd(0) catalyst to a Pd(II) species.[2][3] This Pd(II) species can then undergo transmetalation with two boronic acid molecules, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[3]
-
Aryl Halide Homocoupling: Two molecules of the brominated starting material (e.g., 1,4-dibromobenzene) couple to form a symmetrical product (e.g., 4,4'-dibromobiphenyl). This is less common but can occur under certain conditions, particularly at higher temperatures or with specific catalyst systems.
The presence of excess oxygen in the reaction mixture is a primary driver for boronic acid homocoupling.[2] Inadequate degassing of solvents and reagents is a common experimental pitfall that leads to this issue.
Caption: Oxidative mechanism for boronic acid homocoupling.
Q2: How can I detect homocoupling byproducts in my crude reaction mixture?
A: These byproducts can be identified using standard analytical techniques. Due to their high symmetry and non-polar nature, they often have distinct chromatographic and spectroscopic signatures.
| Byproduct | Analytical Technique | Expected Observation |
| 4,4'-Dibutyl-1,1'-biphenyl | TLC | A less polar spot (higher Rf) compared to the desired product due to the absence of the polar C-Br bond. |
| GC-MS | A distinct peak with a molecular ion corresponding to its mass (C20H26, M.W. ≈ 266.42 g/mol ). | |
| ¹H NMR | Absence of aromatic signals in the region typical for protons adjacent to bromine. Shows a symmetrical aromatic splitting pattern and characteristic butyl chain signals. | |
| 4,4'-Dibromo-1,1'-biphenyl | TLC | A non-polar spot (high Rf). Its polarity is similar to the dibutyl byproduct. |
| GC-MS | A peak with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4) corresponding to its mass (C12H8Br2, M.W. ≈ 312.00 g/mol ). | |
| ¹H NMR | A simple, symmetrical AA'BB' splitting pattern in the aromatic region. |
Q3: What are the best strategies to minimize homocoupling?
A: Minimizing homocoupling primarily involves controlling the reaction atmosphere and optimizing the catalyst system.
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed to remove dissolved oxygen.[4] This can be achieved by:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: Performing at least three cycles for complete oxygen removal, especially for sensitive reactions.
-
-
Use of Pd(0) Precatalysts: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Pd(II) precatalysts such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ need to be reduced in situ to the active Pd(0) state. This reduction can sometimes be slow or inefficient, leaving Pd(II) species that can promote homocoupling.[2]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling.[5]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.3 equivalents) can sometimes help, but a large excess may increase homocoupling. Careful optimization is key.
Section 2: Dehalogenation Side Products
Dehalogenation is the reduction of the aryl bromide starting material, replacing the bromine atom with a hydrogen. This leads to the formation of 4-butyl-1,1'-biphenyl, a significant impurity that can be difficult to separate from the desired product.
Q4: What is the mechanism of dehalogenation and what reaction components are responsible?
A: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed within the catalytic cycle.[5] This highly reactive intermediate can undergo reductive elimination with the aryl group attached to the palladium center, yielding the dehalogenated arene (Ar-H) and regenerating the Pd(0) catalyst.[2][6]
Sources of the hydride can include:
-
Bases: Certain bases, particularly alkoxides or those containing formate impurities, can act as hydride donors.
-
Solvents: Alcohols (e.g., isopropanol) or even trace amounts of water can serve as hydride sources.[2]
-
Organoboron Reagents: In some cases, the organoboron reagent itself or its impurities can contribute to Pd-H formation.
Caption: General mechanism for dehalogenation via a Pd-H intermediate.
Q5: My reaction shows significant formation of 4-butyl-1,1'-biphenyl. How can I suppress this dehalogenation?
A: Suppressing dehalogenation requires careful selection of the base, solvent, and catalyst system.
-
Base Selection: This is often the most impactful parameter.
-
Avoid: Strong alkoxide bases like NaOtBu or KOtBu if dehalogenation is observed.
-
Prefer: Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or especially K₃PO₄.[5] Phosphates are often cited as being particularly effective at minimizing dehalogenation.
-
-
Solvent Choice: Use anhydrous, peroxide-free solvents. If using solvents like THF or dioxane, ensure they are freshly distilled or from a sealed bottle. Avoid alcoholic solvents unless the protocol specifically calls for them and has been optimized.[2]
-
Ligand Modification: Switch to bulkier and more electron-rich phosphine ligands. Ligands like dppf, SPhos, or XPhos can promote the reductive elimination step of the main catalytic cycle, outcompeting the dehalogenation pathway.[5]
-
Temperature Control: Running the reaction at the lowest effective temperature can help. High temperatures can sometimes increase the rate of dehalogenation relative to the desired coupling.[6]
Section 3: Protodeboronation of the Boronic Acid
Protodeboronation (or protodeborylation) is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. This consumes the nucleophilic partner, leading to reduced yields and the formation of butylbenzene.
Q6: Why is my boronic acid degrading during the reaction?
A: Boronic acids are susceptible to degradation, especially under the thermal and basic conditions of a Suzuki coupling.[7] Protodeboronation is the primary degradation pathway. The stability of the boronic acid is a crucial factor for a successful reaction. It is advisable to use freshly purchased or purified boronic acids.
Q7: How can I prevent protodeboronation and improve the stability of my organoboron reagent?
A: If protodeboronation is suspected, consider the following strategies:
-
Use Boronic Esters: Boronate esters, particularly pinacol esters (Bpin), are generally more robust and less prone to protodeboronation than their corresponding boronic acids.[2] They can be used directly in the coupling reaction.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation.[7] They slowly release the active boronic acid under the reaction conditions, which can help maintain a low, steady concentration of the reactive species and suppress degradation.
-
Reaction Conditions: Minimize reaction time and temperature where possible. Ensure the base is not excessively strong if it is not required for the specific catalyst system.
Experimental Protocols & Workflows
Protocol 1: Standard Suzuki Coupling for this compound
This protocol provides a general starting point for the synthesis.
-
Reactants:
-
1,4-Dibromobenzene (1.0 eq)
-
(4-butylphenyl)boronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
K₂CO₃ (2.5 eq)
-
-
Solvent: Toluene/Water (4:1 v/v)
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dibromobenzene, (4-butylphenyl)boronic acid, and Pd(PPh₃)₄.
-
Add K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[8]
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.
-
Troubleshooting Workflow
If your reaction yields are low or purification is difficult, use the following workflow to diagnose the issue.
Caption: A stepwise workflow for troubleshooting common Suzuki coupling side reactions.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters, 47(42), 7407-7409.
- García-Revilla, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 76(24), 9838-9849.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- Myers, A. G. Research Group. The Suzuki Reaction. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
4-Bromo-4'-butyl-1,1'-biphenyl stability and storage issues
Introduction
Welcome to the technical support guide for 4-Bromo-4'-butyl-1,1'-biphenyl (CAS No. 63619-54-5). This document is designed for researchers, scientists, and professionals in drug development and materials science. As a key intermediate in organic synthesis, particularly in cross-coupling reactions to form complex molecular architectures, the stability and proper handling of this compound are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols based on the chemical principles governing the stability of substituted biphenyls.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and dark place. Recommended storage is in a desiccator at room temperature or in a refrigerator (2-8°C) for enhanced stability. The key is to protect it from moisture, light, and atmospheric oxygen.
Q2: How sensitive is this compound to light?
A2: While this compound is a relatively stable compound, aryl bromides, in general, are susceptible to photodegradation upon prolonged exposure to ultraviolet (UV) light.[1][2][3] This can lead to the cleavage of the carbon-bromine bond, a process known as photolytic debromination, which can generate radical species and lead to the formation of impurities.[4] Therefore, it is crucial to store the compound in an amber vial or a container that blocks UV light.
Q3: Can I store solutions of this compound? For how long?
A3: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be kept in a tightly sealed vial with a headspace flushed with an inert gas (e.g., argon or nitrogen) and stored in a refrigerator. The choice of solvent is critical; aprotic solvents like THF, dioxane, or toluene are generally preferred over protic solvents if there is any risk of photochemical reactions.[4] The stability in solution is highly dependent on the solvent and storage conditions, but as a best practice, solutions should not be stored for more than a few days.
Q4: What are the primary degradation pathways for this compound?
A4: The primary potential degradation pathways for this compound under laboratory conditions include:
-
Photodegradation: As mentioned, exposure to UV light can cause debromination.[4][5]
-
Thermal Decomposition: While generally thermally stable, very high temperatures (several hundred degrees Celsius) can lead to the cleavage of the C-Br and C-C bonds, as well as isomerization of the butyl group.[6] This is not a concern under typical reaction conditions.
-
Oxidation: Although the biphenyl core is relatively robust, strong oxidizing agents can potentially lead to the formation of unwanted byproducts. It is advisable to avoid strong oxidizing conditions unless intended for a specific chemical transformation.
Q5: Is hydrolysis of the C-Br bond a concern?
A5: Hydrolysis of an aryl bromide bond is generally not a significant concern under neutral or acidic conditions. The C(sp²)-Br bond is strong and resistant to cleavage by water.[7] Hydrolysis would typically require harsh conditions, such as high temperatures and the presence of a strong base and a suitable catalyst.[8][9] For most synthetic applications, you can consider the C-Br bond stable to aqueous workups.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound in chemical reactions, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Issue 1: Inconsistent or Low Yields in Cross-Coupling Reactions
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility of Starting Material | This compound and its coupling partners, especially those with large aromatic systems, may have limited solubility in common reaction solvents, leading to a heterogeneous reaction mixture and poor reaction rates. | - Solvent Screening: Test a range of solvents or solvent mixtures. For Suzuki couplings, common systems include toluene/water, dioxane/water, or THF/water.[10] - Elevated Temperature: Increasing the reaction temperature can improve solubility. - Phase-Transfer Catalyst: For reactions with an aqueous phase, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction.[11] |
| Catalyst Deactivation | The palladium catalyst can be sensitive to impurities or reaction conditions. Impurities in the starting material or solvent (e.g., trace oxygen) can lead to the formation of inactive palladium black. | - Degas Solvents Thoroughly: Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for an extended period.[10] - Use High-Purity Reagents: Ensure all reagents, including the base and boronic acid/ester, are of high purity. - Ligand Choice: For challenging couplings, consider using more robust phosphine ligands (e.g., SPhos, XPhos) that form more stable and active catalysts. |
| Debromination of Starting Material | A common side reaction is the reduction of the aryl bromide to the corresponding biphenyl (4-butylbiphenyl). This can be caused by certain bases or impurities in the presence of the palladium catalyst. | - Choice of Base: Use a milder base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, especially if the substrate is sensitive. - Hydride Scavengers: If the hydride source is suspected from a reagent, ensure all reagents are anhydrous. - Reaction Monitoring: Monitor the reaction by TLC or GC-MS to identify the formation of the debrominated byproduct early on. |
| Poor Quality of the Boronic Acid/Ester | Boronic acids can undergo dehydration to form boroxines or protodeborylation, especially if stored improperly. This reduces the amount of active coupling partner. | - Check Boronic Acid Quality: Use freshly purchased or properly stored boronic acid. If in doubt, its purity can be checked by NMR. - Use Boronic Esters: Pinacol esters of boronic acids are often more stable and easier to handle than the corresponding acids. |
Issue 2: Appearance of Unknown Impurities in the Final Product
| Potential Cause | Explanation | Recommended Solution |
| Homocoupling of the Boronic Acid | The boronic acid can couple with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen. | - Rigorous Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. - Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize homocoupling. |
| Impurities from Synthesis | The starting material may contain impurities from its synthesis, such as isomers or related brominated compounds. For example, dibrominated biphenyls could be present. | - Purity Analysis of Starting Material: Before use, verify the purity of your this compound using techniques like GC-MS or ¹H NMR.[12] - Purification of Starting Material: If significant impurities are detected, purify the starting material by recrystallization or column chromatography. |
| Degradation During Workup or Purification | The product may be sensitive to the conditions used during aqueous workup (e.g., strong acid/base) or purification (e.g., prolonged exposure to silica gel). | - Mild Workup Conditions: Use neutral or mildly acidic/basic aqueous solutions for workup. - Efficient Purification: Minimize the time the compound spends on a chromatography column. Consider alternative purification methods like recrystallization if applicable. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the purity of this compound and identifying potential impurities.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC-MS Instrument Conditions (Example):
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 300°C at 20°C/min.
-
Hold at 300°C for 5 minutes.
-
-
MS Acquisition Mode: Full Scan (m/z 50-500)
-
-
Data Analysis:
Protocol 2: Recommended Handling and Solution Preparation for a Suzuki Coupling Reaction
This protocol outlines best practices for handling the compound and preparing a reaction mixture to minimize degradation and side reactions.
-
Reagent and Solvent Preparation:
-
Dispense solid this compound under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents.
-
Degas the reaction solvent(s) thoroughly by sparging with argon for at least 30 minutes or by using three freeze-pump-thaw cycles.
-
-
Reaction Setup:
-
Assemble the reaction glassware and flame-dry under vacuum. Allow to cool to room temperature under an inert atmosphere.
-
To the reaction flask, add the this compound, the boronic acid or ester, the base (e.g., K₂CO₃), and the palladium catalyst and ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent via syringe or cannula.
-
Heat the reaction mixture to the desired temperature under a positive pressure of inert gas.
-
Monitor the reaction progress by TLC or LC-MS.
-
Visual Diagrams
Caption: Decision workflow for troubleshooting Suzuki coupling reactions.
References
- Photocatalytic degradation of polybrominated biphenyls (PBBs) on metal doped TiO2 nanocomposites in aqueous environments: mechanisms and solution effects. Environmental Science: Nano.
- Polybrominated biphenyls (PBBs) (HSG 83, 1993). Inchem.org.
- Toxicological Profile for Polybrominated Biphenyls.
- Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI.
- Cyanation and Hydrolysis Cascade of Aryl Bromides with Cuprous Cyanide to Access Primary Amides. Thieme Connect.
- Thermal transformations of 4-tert-butylbiphenyl.
- Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
- Screening of reaction conditions for hydroxylation of aryl bromides.
- Technical Fact Sheet - Polybrominated Diphenyl Ethers (PBDEs)
- Study of the Photodegradation of PBDEs in W
- Field concentrations and persistence of polybrominated biphenyls in soils and solubility of PBB in natural w
- Thermal studies of chlorinated and mixed halogen
- How can I solve my problem with Suzuki coupling?
- Reductions of aryl bromides in water at room temper
- Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal of Pharmaceutical Research & Technology.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. NIH.
- Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radi
- Failed suzuki coupling, any suggenstions? Reddit.
- Synthesis process of 4-bromo-4' -propylbiphenyl.
- Hydrodehalogenation of Aryl Halides through Direct Electrolysis. Scilit.
- This compound. PubChem - NIH.
- The Suzuki Reaction. Studocu.
- Environmental Impact of Flame Retardants (Persistence and Biodegradability). PMC - NIH.
- What's the problem of Suzuki-Miyuara coupling reaction conditions?
- Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
- An In-Depth Technical Guide to 4-Bromo-4'-vinylbiphenyl: Discovery, Synthesis, and Characteriz
- Degradation of Brominated Organic Compounds (Flame Retardants)
- Thermal decomposition of biphenyl (1963). INIS-IAEA.
- Preparation of 4-bromobiphenyl.
- 1,1'-Biphenyl, 4-bromo-. NIST WebBook.
- p-BROMOBIPHENYL. Organic Syntheses Procedure.
- Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. ChemicalBook.
- [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. PubChem.
- Thermal decomposition tandem mass spectrometry for rapid detection of tetrabromobisphenol A bis(allyl ether) in soils. PubMed.
- Status of persistent organic pollutant of brominated flame retardant HBCD in daily diet and its potential health risks. Food & Machinery.
- 4'-Bromo-[1,1'-biphenyl]-4-ol 97%. Sigma-Aldrich.
- 4-Bromo-4'-fluoro-1,1'-biphenyl. PubChem.
- 4-Bromo-4'-ethyl-1,1'-biphenyl. Boron Molecular.
- 1,1'-Biphenyl, 4-bromo-. NIST WebBook.
- Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes: A Joint Threshold Photoelectron and Matrix Isol
- 4'-Bromo-[1,1'-biphenyl]-4-ol. BLDpharm.
Sources
- 1. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. savemyexams.com [savemyexams.com]
- 8. Cyanation and Hydrolysis Cascade of Aryl Bromides with Cuprous Cyanide to Access Primary Amides [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. ocf.berkeley.edu [ocf.berkeley.edu]
- 12. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 13. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
Recrystallization Technical Support Center: 4-Bromo-4'-butyl-1,1'-biphenyl
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 4-Bromo-4'-butyl-1,1'-biphenyl. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of purifying this compound effectively. The advice herein is grounded in established crystallographic principles and extensive field experience.
Introduction to Crystallization of this compound
This compound is a biphenyl derivative, a class of compounds known for their utility in pharmaceuticals and material science.[1] The rigid biphenyl core, combined with the nonpolar n-butyl chain and the bromo-substituent, defines its physicochemical properties, making it a relatively nonpolar molecule. Successful recrystallization, a critical purification technique, hinges on exploiting solubility differences and requires a systematic approach to solvent selection and troubleshooting.
This guide will walk you through establishing a robust recrystallization protocol, from initial solvent screening to addressing common issues like oiling out and poor crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
-
Polarity: It is a relatively nonpolar compound due to the large hydrocarbon backbone (biphenyl and butyl groups).
-
Melting Point (m.p.): An exact melting point is not widely published. As a first step, it is crucial to determine the melting point of your crude material using a calibrated apparatus. For context, the structurally similar compound 4-Bromo-4'-tert-butylbiphenyl has a reported melting point of 140-143°C. The linear butyl chain in your compound may lead to a different crystal packing and thus a different melting point.
-
Solubility: "Like dissolves like" is a guiding principle.[2] Expect high solubility in nonpolar organic solvents (e.g., toluene, hexanes, dichloromethane) and low solubility in polar solvents (e.g., water, methanol).
Q2: How do I select a starting solvent for recrystallization?
The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3] Given its nonpolar nature, good starting points for single-solvent systems are short-chain alcohols or nonpolar solvents. However, a mixed-solvent system is often more effective for biphenyl compounds.[4][5]
A recommended approach is to screen a range of solvents with varying polarities. See the Experimental Protocol section below for a detailed workflow.
Q3: What is "oiling out" and why is it a problem?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystal upon cooling.[6] This is problematic because the oil is an excellent solvent for impurities, and when it eventually solidifies, it traps these impurities, defeating the purpose of recrystallization.[6] Oiling out often occurs if the solution's temperature is above the melting point of the solute when it becomes supersaturated.[3]
Q4: Can this compound exhibit polymorphism?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7] Biphenyl derivatives can exhibit conformational polymorphism due to restricted rotation around the central carbon-carbon bond, a phenomenon known as atropisomerism.[8][9] While a detailed analysis is beyond the scope of this guide, be aware that obtaining different crystal forms with distinct melting points and solubility profiles is possible under different crystallization conditions. If you observe inconsistent melting points for seemingly pure material, polymorphism may be a factor.
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Issue 1: The compound "oils out" upon cooling.
-
Causality: This is one of the most common issues with nonpolar compounds. It happens when the solute comes out of solution at a temperature above its melting point, often due to very high supersaturation or a poor choice of solvent.[10] The presence of impurities can also depress the melting point, increasing the likelihood of oiling out.[11]
-
Solutions:
-
Re-heat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the supersaturation level. Let it cool more slowly.[11]
-
Lower the Cooling Temperature: The goal is to have the solution become saturated at a temperature below the compound's melting point. Using a larger volume of solvent can achieve this.
-
Change the Solvent System: If oiling persists, the solvent system is likely unsuitable. Try a solvent in which the compound is less soluble. Often, a mixed-solvent system provides better control. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., hot toluene or dichloromethane) and slowly add a poor, miscible solvent (e.g., hexanes or heptane) until the solution is faintly cloudy. Then, add a drop or two of the good solvent to clarify and cool slowly.[12][13]
-
Slow Down Cooling: Rapid cooling promotes high supersaturation and oiling. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling rate.[11]
-
Use Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to encourage nucleation and crystal growth over oil formation.[14]
-
Issue 2: No crystals form upon cooling, even after an extended period.
-
Causality: The solution is not supersaturated, which is most commonly due to using too much solvent.[15]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[16]
-
Seed Crystals: Add a small crystal of the pure compound to the solution.[15]
-
Evaporation: Dip a glass rod into the solution, remove it, and let the solvent evaporate, leaving a thin film of solid. Re-introduce the rod into the solution to provide seed crystals.[15]
-
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Let the concentrated solution cool again.[15]
-
Use a Lower Temperature Bath: Cool the solution in a salt-ice bath, which can reach temperatures below 0°C.[16]
-
Issue 3: Crystal yield is very low.
-
Causality: This can be caused by several factors:
-
Using a large excess of solvent, which keeps a significant amount of product dissolved in the mother liquor.
-
Premature crystallization during a hot filtration step.
-
Incomplete crystallization (not cooling for long enough or at a low enough temperature).
-
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the compound.
-
Check the Mother Liquor: After filtering your crystals, try cooling the filtrate to a lower temperature to see if a second crop of crystals forms. Be aware that second-crop crystals are often less pure.
-
Pre-warm Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing prematurely on the filter paper.[17]
-
Sufficient Cooling Time: Allow adequate time for crystallization in an ice bath (at least 20-30 minutes).
-
Experimental Protocols
Protocol 1: Single and Mixed-Solvent Screening
This protocol outlines a systematic approach to identifying a suitable recrystallization solvent.
Materials:
-
Crude this compound
-
Test tubes or small Erlenmeyer flasks
-
Heating source (hot plate or sand bath)
-
A selection of solvents (see table below)
Solvent Selection Table
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Hexanes | Nonpolar | ~69 | Good for nonpolar compounds; often used as the "poor" solvent in mixed systems.[18] |
| Toluene | Nonpolar | 111 | Good solvent for aromatic compounds. |
| Dichloromethane | Polar Aprotic | 40 | Often a good "soluble" solvent, but its low boiling point limits the temperature range. |
| Ethyl Acetate | Polar Aprotic | 77 | Medium polarity; often used with hexanes.[5] |
| Acetone | Polar Aprotic | 56 | Good solvent, but low boiling point. |
| Ethanol | Polar Protic | 78 | Can be effective; often paired with water for biphenyl-type compounds.[19][20] |
| Methanol | Polar Protic | 65 | Similar to ethanol, but lower boiling point.[20] |
Procedure:
-
Place ~50 mg of your crude compound into several separate test tubes.
-
Add a potential solvent dropwise at room temperature to one of the test tubes, swirling after each addition.
-
If the compound dissolves readily at room temperature: The solvent is unsuitable as a single solvent. It may, however, be a good "soluble" solvent for a mixed-solvent pair.
-
If the compound is insoluble or sparingly soluble: This is a promising candidate solvent.
-
-
For promising solvents, gently heat the test tube. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Ideal Outcome: A good yield of crystals forms.
-
Poor Outcome: No crystals form (too soluble) or a very poor yield is obtained.
-
-
For Mixed-Solvent Screening:
-
Dissolve the compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, e.g., hot toluene).
-
Add a "poor" solvent (one in which it is insoluble, e.g., hexanes) dropwise at the elevated temperature until the solution becomes persistently cloudy.[17]
-
Add one or two drops of the hot "good" solvent to re-clarify the solution.
-
Cool as described in step 4.
-
Visualization of Workflows
Solvent Selection Workflow
Caption: A logical workflow for screening single solvents for recrystallization.
Troubleshooting "Oiling Out"
Caption: A step-by-step guide for troubleshooting the "oiling out" phenomenon.
References
- Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Unknown. (n.d.). Recrystallization.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Gryn'ova, G., et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science.
- Creative Biolabs. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
- Nichols, L. (2025, August 20). 3.5: Inducing Recrystallization. Chemistry LibreTexts.
- Chemical Education Xchange. (2002). Inducing Crystallization by Nucleation.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Unknown. (n.d.). Guide for crystallization.
- Nichols, L. (2022, April 7). 3.5E: Initiating Crystallization. Chemistry LibreTexts.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- Unknown. (n.d.). 4. Crystallization.
- Unknown. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
- Aslam, A. S. (2018, December 3). Model biphenyl reaction. ResearchGate.
- Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Reddit. (2025, April 6). Good solvent for recrystalizing 4-biphenyl carboxylic acid? r/chemhelp.
- Homework.Study.com. (n.d.). Why is methanol a good solvent to recrystallize biphenyl?
- Unknown. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
- Nichols, L. (2022, April 7). 3.3F: Mixed Solvents. Chemistry LibreTexts.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
- National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. PubChem Compound Database.
- Brock, C. P., & Dunitz, J. D. (1982). Two crystal modifications of 4-hydroxybiphenyl. The Journal of Physical Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Applications of Biphenyl Derivatives.
- LibreTexts. (2023, January 22). Conformations of Biphenyls.
- Slideshare. (n.d.). Biphenyl derivatives & Atropisomerism.
- Kumar, R., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.
Sources
- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Biphenyl derivatives & Atropisomerism | PPTX [slideshare.net]
- 10. mt.com [mt.com]
- 11. brainly.com [brainly.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. ocw.mit.edu [ocw.mit.edu]
- 18. Reagents & Solvents [chem.rochester.edu]
- 19. reddit.com [reddit.com]
- 20. homework.study.com [homework.study.com]
Technical Support Center: Column Chromatography Purification of 4-Bromo-4'-butyl-1,1'-biphenyl
Welcome to the technical support center for the purification of 4-Bromo-4'-butyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this nonpolar compound using column chromatography. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when setting up the column chromatography for this compound.
Q1: What is the best stationary phase for purifying this compound?
Answer: For the purification of a nonpolar compound like this compound, the standard choice for the stationary phase is silica gel (SiO₂) .[1] Silica gel is a polar adsorbent, which means that nonpolar compounds will have weaker interactions with it and thus elute faster than polar impurities.[2] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice due to its versatility and slightly acidic nature, which is suitable for a wide range of organic compounds.[1][3]
Q2: How do I select the optimal mobile phase (eluent) for the separation?
Answer: The key is to find a solvent system that provides good separation between your product and any impurities. For a nonpolar compound like this compound, a nonpolar solvent system is required. A common starting point is a mixture of hexanes and ethyl acetate .[4][5]
To determine the optimal ratio, you should first run a Thin-Layer Chromatography (TLC) analysis of your crude product.[1] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 .[4][6] This Rf range generally translates well to column chromatography, allowing for efficient separation without excessively long elution times.
| Solvent System Component | Polarity | Purpose |
| Hexanes | Nonpolar | Primary eluting solvent for nonpolar compounds. |
| Ethyl Acetate | More Polar | Used in small amounts to increase the polarity of the mobile phase and elute slightly more polar compounds. |
A good starting point for TLC analysis would be a 95:5 or 90:10 mixture of hexanes to ethyl acetate.
Q3: My compound is colorless. How can I monitor the progress of the purification?
Answer: Since this compound is colorless, you cannot visually track its movement down the column. The standard and most effective method is to collect fractions of the eluent and analyze them using Thin-Layer Chromatography (TLC) .[1][7][8][9] By spotting each fraction on a TLC plate and visualizing it under a UV lamp, you can identify which fractions contain your product and assess their purity.[7][8][10]
dot graph "TLC_Monitoring_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
A [label="Collect Fractions from Column"]; B [label="Spot Each Fraction on a TLC Plate"]; C [label="Develop TLC Plate in Appropriate Solvent System"]; D [label="Visualize Under UV Lamp"]; E [label="Identify Fractions Containing Pure Product"]; F [label="Combine Pure Fractions"];
A -> B; B -> C; C -> D; D -> E; E -> F; } caption { label="Workflow for Monitoring Colorless Compounds"; fontsize=10; }
Q4: What is the difference between "wet" and "dry" packing of the column, and which should I use?
Answer: Both methods aim to create a homogenous and air-free stationary phase bed.
-
Wet Packing (Slurry Method): The silica gel is mixed with the initial mobile phase to form a slurry, which is then poured into the column.[2][6] This is the most common and generally recommended method as it minimizes the chances of trapping air bubbles, which can lead to channeling and poor separation.[2][3]
-
Dry Packing: The dry silica gel powder is poured directly into the column, followed by the mobile phase.[4] This method is quicker but carries a higher risk of creating an unevenly packed column.
For the purification of this compound, wet packing is strongly recommended to ensure a high-quality separation.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: Poor or No Separation of the Product from Impurities
Symptom: TLC analysis of the collected fractions shows that the desired product is co-eluting with one or more impurities.
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your mobile phase may be too high, causing all compounds to elute too quickly.[1]
-
Solution: Decrease the polarity of the eluent. If you are using a 90:10 hexanes:ethyl acetate mixture, try 95:5 or even 98:2. The goal is to achieve better separation on the TLC plate first.
-
-
Column Overloading: Too much crude material was loaded onto the column.
-
Solution: As a general rule, the amount of silica gel should be 30 to 100 times the weight of the crude product.[6] For difficult separations, a higher ratio is necessary.
-
-
Uneven Sample Loading: The sample was not applied as a narrow, concentrated band at the top of the column.
-
Solution: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane) and carefully apply it to the top of the silica bed.[6][11] Alternatively, for compounds with poor solubility in the eluent, consider "dry loading" where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column.[6][11][12]
-
dot graph "Troubleshooting_Poor_Separation" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Start [label="Poor Separation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="Solvent System Too Polar?"]; Cause2 [label="Column Overloaded?"]; Cause3 [label="Uneven Sample Loading?"]; Solution1 [label="Decrease Eluent Polarity", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Reduce Sample Load\n(Increase Silica:Sample Ratio)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use Concentrated Sample Band\nor Dry Loading", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Cause1; Start -> Cause2; Start -> Cause3; Cause1 -> Solution1; Cause2 -> Solution2; Cause3 -> Solution3; } caption { label="Troubleshooting Poor Separation"; fontsize=10; }
Problem 2: The Product is Not Eluting from the Column
Symptom: After running a large volume of the mobile phase, TLC analysis shows no sign of the desired product in the collected fractions.
Potential Causes & Solutions:
-
Mobile Phase Polarity is Too Low: The eluent is not strong enough to move the compound down the column.
-
Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution .[12] For example, you can start with 100% hexanes and slowly increase the percentage of ethyl acetate.
-
-
Compound Decomposition on Silica: Although less common for this specific compound, some molecules can degrade on the acidic surface of silica gel.[13]
-
Solution: You can test for this by spotting your crude mixture on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have appeared. If decomposition is an issue, you can try deactivating the silica gel by adding a small amount of triethylamine (1-3%) to the eluent or using a different stationary phase like alumina.[12]
-
-
Compound is Highly Diluted: The product may have eluted, but at a very low concentration in each fraction.[13]
-
Solution: Concentrate a few of the later fractions on a rotary evaporator and re-analyze by TLC.[14]
-
Problem 3: Cracks or Channels Forming in the Silica Bed
Symptom: Visible cracks or channels appear in the stationary phase during the run.
Potential Causes & Solutions:
-
Poor Packing: The silica gel was not packed uniformly.
-
Column Running Dry: The solvent level dropped below the top of the silica bed.
-
Solution: Always maintain a level of solvent above the stationary phase. Never let the column run dry.[4]
-
-
Heat of Solvation: Using a more polar solvent like dichloromethane for sample loading can sometimes cause heat to be generated upon contact with the silica, leading to solvent boiling and channel formation.
-
Solution: Load the sample in a less volatile solvent if possible, or use the dry loading technique.
-
Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
-
Preparation: Secure a glass chromatography column vertically to a clamp stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[2][4] Add a thin layer of sand (approx. 0.5 cm) on top of the plug.[2][6]
-
Making the Slurry: In a beaker, measure the required amount of silica gel. Add your initial, least polar eluent (e.g., 100% hexanes or a 98:2 hexanes:ethyl acetate mix) to the silica gel to form a free-flowing slurry.[2][6]
-
Packing the Column: Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps in uniform packing.[2]
-
Settling the Silica: Gently tap the sides of the column with a piece of rubber tubing to dislodge any air bubbles and ensure an even packing of the silica bed.[2][3]
-
Adding Sand: Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during solvent addition.[2][6]
-
Equilibration: Pass 2-3 column volumes of the initial eluent through the column before loading your sample. Never let the solvent level drop below the top layer of sand.
Protocol 2: Sample Loading and Elution
-
Wet Loading: Dissolve your crude this compound in a minimal amount of a relatively nonpolar solvent (e.g., dichloromethane or the eluent itself).[6][11] Using a pipette, carefully add the solution to the top of the column, ensuring not to disturb the sand layer.[11]
-
Dry Loading: Dissolve your crude product in a suitable solvent and add a small amount of silica gel (2-3 times the weight of your crude product).[6] Remove the solvent by rotary evaporation to obtain a free-flowing powder.[6][11][12] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with the least polar solvent and gradually increase the polarity.
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[1]
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[8]
-
Combining and Concentrating: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
References
- Column Chromatography. (n.d.). Organic Chemistry at CU Boulder.
- [FREE] If the compounds you are separating on the column are colorless, what technique can you use to determine if. (2024, January 11). Brainly.
- Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
- Colorless Column. (2022, March 8). YouTube.
- Carbazole based Electron Donor Acceptor (EDA) Catalysis for the Synthesis of biaryls and aryl-heteroaryl compounds. - Supporting Information. (n.d.).
- Running a Silica Gel Column. (n.d.). CommonOrganicChemistry.com.
- How can we extend the use of chromatography to separate colourless substances? (2018, September 15). Quora.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
- Column chromatography. (n.d.).
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017, June 1). LCGC International.
- Why Biphenyl is a very interesting primary choice as stationary phase in LC. (2016, November 23). Restek.
- Tips and Tricks for the Lab: Column Packing. (2012, June 5). ChemistryViews.
- In a hypothetical column chromatography experiment, the compounds that are being separated are... (n.d.). Homework.Study.com.
- Preparing A Silica Gel Chromatography Column: Required Equipment. (n.d.). Scribd.
- Column chromatography. (n.d.). Wikipedia.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube.
- Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023, April 12). Queen's University Belfast.
- troubleshooting column chromatography. (2022, February 22). Reddit.
- Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. (n.d.). NIH.
- Analysis of Brominated Benzene Compounds by Gas Chromatography. (n.d.).
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.). ResearchGate.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
- Solvent selection in liquid chromatography. (n.d.). Molnar Institute.
- How To Choose Mobile Phase For Column Chromatography? (2025, January 26). Chemistry For Everyone.
- HPLC Troubleshooting Guide. (n.d.).
- Biphenyl, the Go To Phase for LC-MS Method Development. (n.d.). Separation Science.
- How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone.
- D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. (n.d.).
- Solvent System Selection Strategies in Countercurrent Separation. (2015, September 21). NIH.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- Rf value for TLC. (2020, January 19). Reddit.
- synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (1998). Organic Syntheses Procedure.
- Separation of (1,1'-Biphenyl)-4-ol, 4'-bromo- on Newcrom R1 HPLC column. (n.d.).
- This compound. (n.d.). PubChem - NIH.
- Preparation of 4-bromobiphenyl. (n.d.). Google Patents.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 7. brainly.com [brainly.com]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Purification [chem.rochester.edu]
- 13. Chromatography [chem.rochester.edu]
- 14. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-4'-butyl-1,1'-biphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Bromo-4'-butyl-1,1'-biphenyl. As a key intermediate in the synthesis of pharmaceuticals and liquid crystals, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
I. Understanding the Impurity Profile
The purification strategy for this compound is intrinsically linked to the impurities generated during its synthesis. The most common synthetic route is the Suzuki-Miyaura cross-coupling reaction.[3] This powerful C-C bond-forming reaction, while efficient, can lead to a predictable set of byproducts that must be removed.[4][5]
Common Impurities in Suzuki-Miyaura Synthesis of this compound:
| Impurity Name | Structure | Origin | Impact on Purification |
| Homocoupling Product (Biphenyl Derivative) | Butyl-Ph-Ph-Butyl | Coupling of two 4-butylphenylboronic acid molecules.[4] | Similar polarity to the desired product, can be challenging to separate by chromatography. |
| Homocoupling Product (Dibromo-biphenyl) | Br-Ph-Ph-Br | Coupling of two 4-bromobiphenyl molecules. | Can often be removed by recrystallization due to different solubility profiles. |
| Dehalogenated Byproduct | 4-Butylbiphenyl | Reductive dehalogenation of the starting aryl bromide.[4] | More non-polar than the desired product, generally separable by column chromatography. |
| Protodeborylated Byproduct | Butylbenzene | Protonolysis of the 4-butylphenylboronic acid.[4][5] | Volatile and more non-polar, usually removed during workup and chromatography. |
| Unreacted Starting Materials | 4-Bromobiphenyl, 4-Butylphenylboronic acid | Incomplete reaction.[6] | Differing polarities allow for removal by extraction and chromatography. |
| Residual Palladium Catalyst | Pd(0) or Pd(II) species | Incomplete removal after reaction workup.[6] | Can often be removed by filtration through celite or silica gel.[6] |
II. Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity of this compound. The general workflow involves an initial workup followed by one or more purification techniques.
Caption: General workflow for the purification of this compound.
III. Troubleshooting and FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Aqueous Workup & Extraction
Q1: After adding ethyl acetate and water to my reaction mixture, I have a persistent emulsion. How can I break it?
A1: Emulsions during the workup of Suzuki reactions are common. Here are several strategies to address this:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite. This can help to remove particulate matter that may be stabilizing the emulsion.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
Q2: My organic layer is intensely dark, even after washing. What could be the cause?
A2: A persistent dark color in the organic layer is often due to residual palladium catalyst, which can form colloidal nanoparticles ("palladium black").[4]
-
Filtration: Before concentrating, pass the organic layer through a short plug of silica gel or Celite. This is often effective at adsorbing the palladium species.[6]
-
Activated Carbon: Treatment with a small amount of activated carbon followed by filtration can also decolorize the solution. Use with caution, as it may adsorb some of your product.
Column Chromatography
Q3: My compound is streaking on the TLC plate and the column. What can I do?
A3: Streaking, or tailing, can be caused by several factors:
-
Compound Acidity/Basicity: If your compound has acidic or basic functionalities, it can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent can help. For acidic compounds, add ~1% acetic acid. For basic compounds, add ~1% triethylamine.
-
Incomplete Dissolution: Ensure your crude material is fully dissolved in a minimal amount of solvent before loading it onto the column.
-
Column Overloading: Using too much sample for the amount of stationary phase will lead to poor separation. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[7]
Q4: I am not getting good separation between my product and a close-running impurity. How can I improve the resolution?
A4: Improving resolution in column chromatography often requires optimizing the mobile phase:
-
Solvent System: If you are using a hexane/ethyl acetate system, try switching to a different solvent mixture with different selectivity, such as dichloromethane/hexane or toluene/hexane.[8]
-
Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution where the polarity of the mobile phase is gradually increased can improve separation of closely eluting compounds.[9]
-
Stationary Phase: While silica gel is standard, for challenging separations of isomers, other stationary phases like alumina or columns with phenyl or biphenyl functional groups can offer different selectivity.[7]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. New Procedure to Obtain Liquid Crystals - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion in 4-Bromo-4'-butyl-1,1'-biphenyl Reactions
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges related to reactions involving 4-Bromo-4'-butyl-1,1'-biphenyl. This guide is structured to provide in-depth, field-proven insights into troubleshooting low conversion rates, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Kumada-Corriu couplings.
Introduction: The Chemistry of this compound
This compound is a valuable building block in organic synthesis, frequently employed in the construction of more complex molecular architectures for pharmaceuticals and organic electronics.[1][2] Its utility primarily lies in its susceptibility to cross-coupling reactions, where the carbon-bromine bond is strategically replaced to form a new carbon-carbon bond. However, achieving high conversion rates in these reactions can be challenging. This guide will walk you through a systematic approach to diagnosing and resolving common issues.
Part 1: General Troubleshooting Workflow for Low Conversion
When faced with low conversion, a logical, step-by-step investigation is crucial. The following workflow provides a structured approach to identifying the root cause of the problem.
Caption: A logical workflow for troubleshooting low conversion in cross-coupling reactions.
Part 2: Suzuki-Miyaura Coupling Troubleshooting Guide
The Suzuki-Miyaura coupling is a versatile and widely used method for forming C-C bonds.[3] It involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.[3][4]
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with this compound is giving me low to no yield. What are the most common culprits?
A1: Low or no product formation in a Suzuki coupling can often be traced back to a few key areas:
-
Catalyst Inactivity: The active Pd(0) catalyst is susceptible to oxidation.[5] Ensure your palladium source is fresh and handled under an inert atmosphere (Argon or Nitrogen). If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[6] Inefficient reduction can stall the reaction.
-
Reagent Quality:
-
Boronic Acid/Ester: These reagents can degrade, especially when exposed to air and moisture, leading to protodeboronation (replacement of the boron group with a hydrogen).[5] Use fresh or properly stored boronic acid.
-
Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[4] It should be finely powdered and anhydrous. The choice of base can significantly impact the reaction outcome.[7]
-
-
Inadequate Inert Atmosphere: Failure to properly degas solvents and maintain a positive pressure of an inert gas can lead to catalyst deactivation through oxidation.[5]
Q2: I suspect my palladium catalyst is the issue. How can I troubleshoot this?
A2: Catalyst-related problems are common. Here’s a systematic approach to diagnosis and resolution:
-
Pre-catalyst Activation: If you are using a Pd(II) source, the initial reduction to Pd(0) is critical. This is typically achieved by a small amount of the organoboronic reagent or other reducing agents present in the reaction mixture.[6] If this activation is slow or incomplete, the reaction will not proceed efficiently. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity. For an aryl bromide like this compound, electron-rich and bulky phosphine ligands are often effective.[8][9] If you are using a standard ligand like PPh₃ and seeing low conversion, consider switching to a more specialized ligand.
-
Catalyst Loading: While typical loadings are in the 1-5 mol% range, low conversion might be overcome by increasing the catalyst loading. However, this can also lead to more side reactions.[10]
Q3: Can the choice of solvent and base dramatically affect my conversion rate?
A3: Absolutely. The solvent and base work in concert and their choice is critical.[11]
-
Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Common solvents include toluene, dioxane, and THF, often with water as a co-solvent.[7][12] The polarity of the solvent can influence the catalytic cycle.[13]
-
Base: The strength and nature of the base are pivotal. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. Stronger bases can accelerate the transmetalation step.[8] The solubility of the base in the chosen solvent system is also important.[7]
Experimental Protocol: Screening Solvents and Bases for Suzuki Coupling
This protocol outlines a parallel screening experiment to efficiently identify the optimal solvent and base combination for your reaction.
Materials:
-
This compound
-
Your desired boronic acid or ester coupling partner
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos)[14]
-
A selection of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
A selection of solvents (e.g., Toluene, Dioxane, THF, each with a water co-solvent)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation: In an inert atmosphere, prepare a stock solution of this compound, the boronic acid (typically 1.2-1.5 equivalents), and the palladium pre-catalyst and ligand in a suitable solvent.
-
Dispensing: Aliquot the stock solution into separate reaction vials.
-
Variable Addition: To each vial, add a different base (typically 2-3 equivalents). Then, add the corresponding solvent or solvent mixture.
-
Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-110 °C).
-
Monitoring: After a set time (e.g., 12-24 hours), take a small aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion.
Data Presentation:
| Entry | Base | Solvent (Organic:H₂O) | Temperature (°C) | Conversion (%) |
| 1 | K₂CO₃ | Toluene:H₂O (4:1) | 100 | e.g., 35% |
| 2 | K₃PO₄ | Toluene:H₂O (4:1) | 100 | e.g., 75% |
| 3 | Cs₂CO₃ | Toluene:H₂O (4:1) | 100 | e.g., 85% |
| 4 | K₃PO₄ | Dioxane:H₂O (4:1) | 100 | e.g., 90% |
| 5 | K₃PO₄ | THF:H₂O (4:1) | 80 | e.g., 60% |
This structured approach allows for a direct comparison of the impact of different bases and solvents on the reaction outcome.
Part 3: Kumada-Corriu Coupling Troubleshooting Guide
The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile and is a powerful tool for C-C bond formation, often catalyzed by nickel or palladium.[15][16]
Frequently Asked Questions (FAQs)
Q1: My Kumada coupling with this compound and a Grignard reagent is failing. What should I check first?
A1: The highly reactive nature of Grignard reagents introduces specific challenges:
-
Grignard Reagent Quality: Grignard reagents are extremely sensitive to moisture and air. Ensure your Grignard reagent is freshly prepared or properly titrated. The solvent used for the Grignard reaction (typically THF or diethyl ether) must be rigorously anhydrous.[15][17]
-
Functional Group Incompatibility: Grignard reagents are incompatible with acidic protons (e.g., -OH, -NH, -COOH) and will be quenched.[15] Ensure your substrate and coupling partner are free of incompatible functional groups.
-
Catalyst Choice: While palladium can be used, nickel catalysts are also very common for Kumada couplings and can be more cost-effective.[16][18]
Q2: I'm observing significant amounts of homocoupling of my Grignard reagent. How can I minimize this?
A2: Homocoupling is a common side reaction.[17] It can be influenced by:
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes suppress homocoupling.
-
Rate of Addition: Adding the Grignard reagent slowly to the solution of the aryl bromide and catalyst can help to favor the cross-coupling pathway.
-
Ligand Effects: The choice of ligand on the catalyst can influence the relative rates of cross-coupling versus homocoupling.
Visualizing the Catalytic Cycle
Understanding the catalytic cycle can help pinpoint where a reaction might be failing.
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling reactions.
In both Suzuki and Kumada couplings, the three main steps are oxidative addition, transmetalation, and reductive elimination.[19][20] For an electron-rich aryl bromide, the initial oxidative addition of this compound to the Pd(0) center can be a rate-limiting step.[21] If transmetalation is slow (e.g., due to an ineffective base in a Suzuki reaction or a poor-quality Grignard reagent), the catalyst may decompose or engage in side reactions.
Part 4: Addressing Steric Hindrance
The butyl group on the biphenyl system does not introduce significant steric hindrance. However, if your coupling partner is sterically demanding (e.g., has ortho substituents), this can significantly impact the reaction.
Q: I am coupling this compound with a sterically hindered boronic acid/Grignard reagent and getting low yields. What can I do?
A: Steric hindrance can impede both the oxidative addition and reductive elimination steps.[22][23]
-
Ligand Choice: Employing bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be highly effective.[24][25] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more amenable to coupling with hindered substrates.[22]
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.
-
Alternative Catalysts: In some cases, nickel catalysts may be more effective than palladium for sterically demanding couplings.[26]
References
- D. Alberico, M. E. Scott, M. Lautens.
- A. F. Littke, G. C. Fu. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- J. F. Hartwig. Transition metal catalyzed synthesis of aryl sulfides. Pure and Applied Chemistry.
- G. A. Molander, B. Canturk. Suzuki–Miyaura Cross-Coupling Reactions of Benzylic Halides with Arylboronic Acids. Organic Letters.
- N. Miyaura, A. Suzuki. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
- S. D. Walker, T. J. T. D. A. G. A. M. Stephen L. Buchwald. A Rationally Designed Universal Catalyst for Suzuki-Miyaura Coupling Processes.
- T. E. Barder, S. D. Walker, J. R. Martinelli, S. L. Buchwald. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- C. C. Mauger, G. A. Molander. Suzuki-Miyaura Cross-Coupling of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters.
- A. F. Littke, G. C. Fu. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl- and Vinyl-boronic Acids and Esters. The Journal of Organic Chemistry.
- G. A. Molander, N. Ellis. Suzuki-Miyaura Cross-Coupling of Potassium Alkenyltrifluoroborates with Aryl and Heteroaryl Bromides. Accounts of Chemical Research.
- M. Kumada. Nickel and palladium complex catalyzed cross-coupling reactions. Pure and Applied Chemistry. [Link]
- J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
- ChemHelpASAP.
- A. N. Cammidge, K. V. L. Crépy. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- J. F. Hartwig. Carbon−Heteroatom Bond Formation Catalyzed by Organotransition-Metal Complexes. Accounts of Chemical Research.
- METTLER TOLEDO. Suzuki Cross-Coupling Reactions Mechanisms. METTLER TOLEDO. [Link]
- Organic Chemistry Portal. Kumada Coupling. Organic Chemistry Portal. [Link]
- Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
- A. S. Guram, R. A. Rennels, S. L. Buchwald. A Simple Catalytic Method for the Conversion of Aryl Bromides to Aryl Amines.
- J. P. Wolfe, S. L. Buchwald.
- D. W. Old, J. P. Wolfe, S. L. Buchwald. A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: A General and Efficient Method for the Amination of Aryl Halides. Journal of the American Chemical Society.
- J. F. Hartwig.
- T. E. Barder, S. L. Buchwald. Efficient catalysts for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with aryl chlorides. Organic Letters.
- G. A. Molander, D. E. P. Ramirez. Suzuki-Miyaura Cross-Coupling of Potassium (3-Pyridyl)trifluoroborate with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry.
- J. P. Wolfe, S. L. Buchwald. A general, efficient, and versatile catalyst system for the Suzuki coupling of aryl chlorides.
- NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
- ResearchGate. What kinds of Pd catalysts are used for suzuki reaction?.
- A. C. Frisch, M. Beller. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
- J. K. Stille. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)].
- J. K. Stille, K. S. Y. Lau. Mechanisms of oxidative addition of organic halides to Group 8 transition-metal complexes. Accounts of Chemical Research.
- Reddit. Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- NROChemistry. Kumada Coupling. NROChemistry. [Link]
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
- D. S. D. S. L. S. D. S. L. Buchwald. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Journal of the American Chemical Society.
- J. P. Wolfe, H. Tomori, J. P. Sadighi, J. Yin, S. L. Buchwald.
- J. Yin, S. L. Buchwald. A catalytic asymmetric Suzuki coupling reaction. Journal of the American Chemical Society.
- J. P. Wolfe, S. L. Buchwald. A General Catalyst System for the Suzuki Coupling of Arylboronic Acids and Aryl Chlorides.
- T. E. Barder, J. R. Martinelli, S. L. Buchwald. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Current Organic Chemistry. [Link]
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, M. Lemaire. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link]
- A. A. El-Sawy, W. A. A. Arafa, M. A. M. Abdel-Hamed, E. V. Van der Eycken. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Kumada Coupling [organic-chemistry.org]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 21. reddit.com [reddit.com]
- 22. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Bromo-4'-butyl-1,1'-biphenyl Solubility Guide
Welcome to the technical support center for 4-Bromo-4'-butyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming solubility challenges with this compound. The following sections are structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded protocols.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses fundamental questions regarding the physicochemical properties of this compound and the core principles governing its solubility.
Question 1: What are the key structural features of this compound and how do they impact its solubility?
Answer: this compound is a bi-aromatic compound characterized by two phenyl rings linked together.[1] Key structural features influencing its solubility include:
-
Biphenyl Core: The large, rigid biphenyl structure is inherently nonpolar and hydrophobic, leading to poor aqueous solubility.[2]
-
Butyl Group (-C4H9): The four-carbon alkyl chain is nonpolar and further increases the lipophilicity (fat-solubility) of the molecule.
-
Bromo Group (-Br): The bromine atom is electronegative but its contribution to overall polarity is minimal compared to the large hydrocarbon structure.
These features result in a molecule that is highly nonpolar. Its predicted log P (a measure of lipophilicity) is significantly positive, indicating a strong preference for nonpolar, organic environments over aqueous ones.[3][4] A positive logP value denotes a higher concentration in the lipid phase.[3]
Question 2: Why is this compound "insoluble" in water?
Answer: The term "insoluble" in a practical sense means very poorly soluble. This compound's insolubility in water stems from the fundamental principle of "like dissolves like".[2][5] Water is a highly polar solvent that forms strong hydrogen bonds. The nonpolar biphenyl compound cannot effectively break these water-water interactions or form favorable interactions with water molecules. This energetic penalty makes the dissolution process highly unfavorable.
Question 3: What initial solvents should I consider for dissolving this compound?
Answer: Based on its nonpolar structure, you should start with nonpolar and moderately polar organic solvents. Good starting points include:
-
Aromatic Hydrocarbons: Toluene, Benzene, Xylene[2]
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)[6][7][8]
It is sparingly soluble in alcohols like ethanol and methanol but may require heating.[6][7][9]
Part 2: Troubleshooting Guide - Enhancing Solubility
This section provides a systematic approach to resolving common solubility problems encountered during experiments.
Problem 1: My compound will not dissolve sufficiently in a single organic solvent for my experiment.
Solution: Implement a Co-Solvent System.
Causality: A co-solvent system uses a mixture of two or more miscible solvents to enhance the solubility of a solute.[10][11] For a nonpolar compound, a primary nonpolar solvent can be mixed with a more polar, water-miscible solvent (a co-solvent). This works by reducing the overall polarity of the solvent system to a level that is more favorable for the nonpolar solute.[12]
Step-by-Step Protocol:
-
Primary Solvent Selection: Dissolve the this compound in a minimal amount of a good nonpolar solvent in which it is highly soluble (e.g., THF, Dioxane, or Toluene).
-
Co-Solvent Titration: Slowly add a miscible, more polar co-solvent (e.g., ethanol, isopropanol, or even water for certain applications) to the primary solution while stirring.
-
Observe for Precipitation: Continue adding the co-solvent until you reach the desired final concentration or until the first sign of persistent cloudiness (precipitation), which indicates the saturation point has been exceeded.
-
Optimization: Experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps your compound in solution at the target concentration.
Caption: Workflow for developing a co-solvent system.
Problem 2: I need to prepare an aqueous stock solution, but the compound is precipitating.
Solution 1: Use a Cyclodextrin Inclusion Complex.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules, like this compound, within their core. This "host-guest" complex effectively shields the nonpolar molecule from water, and the complex itself is water-soluble due to the cyclodextrin's hydrophilic outer surface.[13]
Solution 2: Employ Surfactants to Form Micelles.
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The nonpolar this compound can partition into the hydrophobic core, allowing it to be dispersed in the aqueous solution.[13] Common laboratory surfactants include Tween® 80 and Triton™ X-100.
Caption: Mechanisms of cyclodextrin and surfactant solubilization.
Problem 3: My compound's solubility is still too low, even with co-solvents. What other physical methods can I try?
Solution 1: Increase the Temperature.
Causality: For most solid organic compounds, solubility increases with temperature.[2][5] The added thermal energy helps to overcome the intermolecular forces in the solid crystal lattice and increases the kinetic energy of the solvent molecules, facilitating the dissolution process.
-
Procedure: Gently warm the solvent while stirring and gradually add the solute. Always check the compound's stability at elevated temperatures. Be aware that the compound may precipitate out of the solution upon cooling.
Solution 2: Particle Size Reduction (Micronization).
Causality: Reducing the particle size of the solid compound increases its surface-area-to-volume ratio.[10][13] This larger surface area allows for more extensive interaction with the solvent, which can increase the rate of dissolution, helping to reach the saturation point more quickly.[5][14]
-
Procedure: If you have the equipment, techniques like mortar grinding or ball milling can be used to reduce particle size before attempting to dissolve the compound.[13]
Part 3: Data Summary & Experimental Protocols
Solubility Data Summary
The following table summarizes the expected solubility of this compound in common laboratory solvents. This data is compiled from information on structurally similar compounds and general principles of solubility.[2][6][7]
| Solvent Class | Solvent Name | Relative Polarity | Expected Solubility | Notes |
| Nonpolar | Toluene | 0.099[15] | High | Good initial choice for creating stock solutions. |
| Benzene | 0.111[15] | High | Often restricted due to toxicity. | |
| Hexane | 0.009[15] | Moderate | May require warming. | |
| Ethers | Dioxane | 0.164[15] | High | Soluble at 1g/10mL for 4-Bromobiphenyl.[6] |
| Tetrahydrofuran (THF) | 0.207[15] | High | Good general-purpose solvent. | |
| Chlorinated | Dichloromethane (DCM) | 0.309[15] | High | Volatile, use in a fume hood. |
| Polar Aprotic | Acetone | 0.355[15] | Soluble | Good for dissolving, but highly volatile.[7] |
| Acetonitrile (ACN) | 0.460[15] | Moderate | May require sonication or warming. | |
| Dimethyl Sulfoxide (DMSO) | 0.444[15] | Soluble | High boiling point, can be difficult to remove. | |
| Alcohols | Ethanol | 0.654[15] | Sparingly Soluble | Solubility increases with heat.[7] |
| Methanol | 0.762[15] | Sparingly Soluble | Solubility in hot methanol is noted.[9] | |
| Aqueous | Water | 1.000[15] | Insoluble | Practically insoluble.[6][7][16] |
Protocol: Preparation of a Saturated Stock Solution
This protocol describes a standard method for preparing a saturated solution to determine the maximum solubility of this compound in a given solvent system at a specific temperature.
Materials:
-
This compound
-
Selected solvent or co-solvent system
-
Vials with screw caps
-
Magnetic stirrer and stir bars or orbital shaker
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add Excess Solute: To a clean vial, add a pre-weighed amount of the solvent. Add an excess amount of this compound (i.e., more than you expect to dissolve).
-
Equilibration: Seal the vial tightly and place it on a stirrer or shaker at a constant, controlled temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24-48 hours. This ensures that the dissolution process has reached its maximum point.
-
Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow the undissolved solid to settle at the bottom.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed container or volumetric flask. This step is critical to remove any microscopic, undissolved particles.
-
Quantification: Determine the concentration of the dissolved compound in the filtered solution. This can be done by:
-
Gravimetric Analysis: Evaporate the solvent from the filtered sample and weigh the remaining solid residue.
-
Spectroscopic Analysis: If the compound has a chromophore, use UV-Vis spectroscopy to determine the concentration against a standard curve.
-
Chromatographic Analysis: Use a calibrated HPLC or GC method to determine the precise concentration.
-
-
Calculate Solubility: Express the solubility in units such as mg/mL or mol/L.
References
- PubChem.4-Bromobiphenyl.
- Solubility of Things.4-Bromobiphenyl.[Link]
- ChemBK.4-Bromobiphenyl.[Link]
- International Journal of Medical Science and Dental Research.Techniques for Improving Solubility.[Link]
- PubChem.this compound.
- International Journal of Scientific Development and Research.Methods to boost solubility.[Link]
- Longdom Publishing.Brief Overview of Various Approaches to Enhance Drug Solubility.[Link]
- PubChem.[1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-.
- ResearchGate.How can I dissolve biphenyl in carbon-free minimal salt media effectively?[Link]
- Reddit.Good solvent for recrystalizing 4-biphenyl carboxylic acid?[Link]
- NIST.1,1'-Biphenyl, 4-bromo-. NIST Chemistry WebBook. [Link]
- Autech.Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.[Link]
- ACD/Labs.LogP—Making Sense of the Value.[Link]
- Pharmapproach.Co-solvency and anti-solvent method for the solubility enhancement.[Link]
- ResearchGate.Solubility of biphenyl in organic nonelectrolyte solvents.[Link]
- NIH.Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
- Michael Green.LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.[Link]
- University of Rochester.Solvents and Polarity. Department of Chemistry. [Link]
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. acdlabs.com [acdlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromobiphenyl | 92-66-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. ijsdr.org [ijsdr.org]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. longdom.org [longdom.org]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing debromination of 4-Bromo-4'-butyl-1,1'-biphenyl
Welcome to the dedicated technical support center for 4-Bromo-4'-butyl-1,1'-biphenyl. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Unwanted debromination during cross-coupling reactions is a frequent challenge that can lead to reduced yields and complex purification processes. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic understanding to help you mitigate and prevent this problematic side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination, specifically hydrodebromination, is a common side reaction where the bromine atom on the biphenyl core is replaced by a hydrogen atom. This converts your starting material into 4-butyl-1,1'-biphenyl, an undesired byproduct that consumes your reactant, lowers the yield of the target molecule, and complicates purification.[1]
Q2: What is the primary cause of this unwanted debromination?
A2: The predominant mechanism involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle of cross-coupling reactions like the Suzuki-Miyaura coupling.[1] This highly reactive intermediate can be generated from various sources, including trace water, alcohol solvents, certain bases, or even the phosphine ligands themselves. Once formed, the Pd-H species can undergo reductive elimination with the aryl group, leading to the formation of the debrominated byproduct.
Q3: Is this compound particularly susceptible to debromination?
A3: While all aryl bromides can undergo debromination, the reactivity is influenced by electronic factors. In general, aryl halides with electron-withdrawing groups are more susceptible. Although the butyl group is electron-donating, the biphenyl system's electronic nature can still allow for this side reaction to be competitive under non-optimized conditions. The general reactivity trend for dehalogenation is I > Br > Cl.[1]
Q4: How critical is the choice of catalyst and ligand in preventing debromination?
A4: The selection of the palladium source and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are known to accelerate the desired reductive elimination step (C-C bond formation) over the competing hydrodebromination pathway.[2] These ligands stabilize the palladium center and promote the desired catalytic turnover.
Troubleshooting Guide: Minimizing Debromination in Suzuki-Miyaura Coupling
This section provides solutions to common issues encountered during the Suzuki-Miyaura coupling of this compound.
Issue 1: Significant formation of 4-butyl-1,1'-biphenyl byproduct is observed.
This is the most direct indication of a competing debromination reaction. The following steps will guide you through optimizing your reaction conditions to favor the desired cross-coupling product.
Troubleshooting Workflow
Caption: A decision-tree workflow for troubleshooting debromination.
Step 1: Optimize the Ligand
-
Causality: The ligand's steric and electronic properties directly influence the rates of the competing reductive elimination (desired) and hydrodebromination (undesired) pathways. Bulky, electron-rich ligands favor the formation of the C-C bond.
-
Solution: Switch to a state-of-the-art biarylphosphine ligand. While traditional ligands like triphenylphosphine (PPh₃) can be effective, ligands such as SPhos, XPhos, or RuPhos often provide superior results by accelerating the desired coupling.
Step 2: Select the Appropriate Base
-
Causality: Strong bases, particularly alkoxides like sodium tert-butoxide, can promote the formation of palladium-hydride species. Additionally, the presence of water in bases like potassium hydroxide can be a source of protons.
-
Solution: Employ a milder, non-nucleophilic inorganic base. Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that are less likely to contribute to debromination.
Step 3: Choose the Right Solvent
-
Causality: Protic solvents (e.g., alcohols) can directly act as a hydride source. Polar aprotic solvents like DMF can also sometimes contribute to debromination pathways.
-
Solution: Use anhydrous, aprotic, and relatively non-polar solvents. Toluene and 1,4-dioxane are commonly used and effective solvents for Suzuki-Miyaura reactions that minimize the risk of hydrodebromination.
Step 4: Control the Reaction Temperature
-
Causality: Debromination can have a higher activation energy than the desired cross-coupling. Therefore, elevated temperatures may disproportionately increase the rate of this side reaction.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many modern catalyst systems, temperatures in the range of 80-100 °C are sufficient.
Step 5: Ensure High Purity of Reagents
-
Causality: Trace amounts of water or other protic impurities in your reagents or solvents can be a significant source of hydrides for the debromination pathway.
-
Solution: Use anhydrous and degassed solvents. Ensure that your boronic acid and base are dry. Degassing the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling argon through the solvent) is crucial to remove oxygen, which can lead to catalyst degradation and side reactions.
Data Presentation: Effect of Ligand and Base on Debromination
The following table, compiled from general trends in the literature for similar aryl bromides, illustrates how the choice of ligand and base can impact the ratio of the desired product to the debrominated byproduct.
| Catalyst System (Pd Source + Ligand) | Base | Typical Product/Byproduct Ratio (approx.) |
| Pd(PPh₃)₄ | Na₂CO₃ | 85 : 15 |
| Pd(OAc)₂ + SPhos | K₃PO₄ | > 95 : 5 |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | > 95 : 5 |
| Pd(PPh₃)₄ | t-BuONa | 70 : 30 |
Note: These ratios are illustrative and the actual results will depend on the specific boronic acid partner and other reaction conditions.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid, employing a catalyst system known to suppress hydrodebromination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.0 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (10:1 v/v)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the Pd₂(dba)₃ and SPhos.
-
Solvent Addition: Add the degassed 1,4-dioxane and water mixture via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
A deeper understanding of the reaction mechanism can aid in troubleshooting. The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and the point at which the undesired debromination pathway can compete.
Caption: Competing pathways in the Suzuki-Miyaura coupling leading to the desired product or the debrominated byproduct.
This diagram illustrates that after the crucial oxidative addition step, the palladium(II) intermediate can either proceed through transmetalation to form the desired product or react with a hydride source to enter the debromination cycle. By optimizing the reaction conditions as described above, the rate of transmetalation and subsequent reductive elimination of the desired product can be accelerated, thereby outcompeting the undesired debromination pathway.
References
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
- Handy, S. T., & Greshock, T. J. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(1), 151-154.
- El-Shishtawy, R. M., et al. (2015). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene with arylboronic acid. Journal of Saudi Chemical Society, 19(1), 56-63.
- Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5085.
- Huff, B. E., et al. (2014). The Suzuki Reaction. Organic Syntheses, 75, 53.
- ResearchGate. (2018). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. [Link]
- Shandy, S. T., & Sperry, J. (2012). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Beilstein Journal of Organic Chemistry, 8, 1269-1273.
- ResearchGate. (2010). Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
- Campeau, L. C., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(118), 97558-97564.
- ResearchGate. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Handy, S. T., & Greshock, T. J. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(1), 151-154.
- Sipos, G., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(11), 3326.
- ResearchGate. (2019). Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling.... [Link]
- ResearchGate. (2023). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... [Link]
- ResearchGate. (2019).
- Campeau, L. C., et al. (2015). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 5(118), 97558-97564.
Sources
Technical Support Center: Troubleshooting Catalyst Deactivation in Reactions of 4-Bromo-4'-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my 4-Bromo-4'-butyl-1,1'-biphenyl cross-coupling reaction?
A1: The most common indicators of catalyst deactivation include:
-
Low or No Product Yield: This is the most direct sign that your catalyst is not performing as expected.
-
Stalled Reaction: The reaction proceeds initially but then stops before completion, even with sufficient reaction time.
-
Visible Changes in the Reaction Mixture: A common sign of catalyst aggregation and deactivation is the precipitation of the palladium catalyst, often observed as "palladium black".[1][2][3]
Q2: My Suzuki-Miyaura reaction with this compound is failing. What are the likely causes related to the catalyst?
A2: In the context of a Suzuki-Miyaura coupling, several factors can lead to catalyst deactivation:
-
Formation of Palladium Black: This indicates the aggregation of the active Pd(0) species into an inactive form. This can be caused by high temperatures, high reactant concentrations, or inadequate ligand protection.[1][2]
-
Ligand Degradation: Phosphine ligands, commonly used in these reactions, can be sensitive to air and moisture, leading to their degradation and the subsequent destabilization of the palladium catalyst.[4]
-
Inefficient Transmetalation: The transfer of the butylphenyl group from the boronic acid to the palladium center is a critical step. An inappropriate choice of base can hinder this step, leading to a stalled catalytic cycle.[1][5]
Q3: Can impurities in my starting materials or solvents affect the catalyst?
A3: Absolutely. The purity of all reagents is critical for the success of cross-coupling reactions.[6] Trace impurities can act as catalyst poisons, blocking the active sites of the palladium catalyst.[7] Common culprits include sulfur-containing compounds, which can be present in starting materials or solvents. It is highly recommended to use high-purity, anhydrous, and degassed solvents, and to purify starting materials if their quality is uncertain.[6][7]
Troubleshooting Guides
This section is designed to provide a systematic approach to diagnosing and resolving specific issues you may encounter.
Issue 1: Low or No Product Yield
If you are experiencing a low or nonexistent yield, consider the following potential causes and troubleshooting actions.
| Potential Cause | Troubleshooting Action | Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst or a different palladium precursor (e.g., a pre-catalyst). | Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere.[1] |
| Poor Ligand Choice | Switch to a more electron-rich and bulky phosphine ligand (e.g., a Buchwald-type ligand).[1] | Bulky, electron-donating ligands promote the crucial reductive elimination step and prevent catalyst aggregation by stabilizing the active monoligated palladium species.[1] |
| Inappropriate Base | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | The base is critical for activating the boronic acid in the transmetalation step, and its effectiveness can be highly dependent on the specific substrates and solvent system.[1][5] |
| Solvent Effects | Try a different solvent system (e.g., Toluene/water, Dioxane/water, DMF). | The solvent influences the solubility of reactants and the stability of the catalytic species.[1] |
| Oxygen Contamination | Ensure all solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., argon or nitrogen). | Oxygen can oxidize and degrade phosphine ligands and the active Pd(0) catalyst.[1][7] |
Issue 2: Formation of Palladium Black and Reaction Stalling
The appearance of a black precipitate is a clear visual cue of catalyst deactivation.
Caption: Troubleshooting workflow for palladium black formation.
-
Lowering Reaction Temperature: Excessive heat can accelerate the decomposition of the catalyst into inactive palladium black.[2] Running the reaction at a lower temperature, while potentially slowing the reaction rate, can improve catalyst stability.
-
Optimizing the Ligand: The choice of ligand is paramount. Bulky and electron-rich phosphine ligands, such as those developed by Buchwald, are designed to stabilize the palladium center, facilitate the desired catalytic steps, and prevent aggregation.[8]
-
Ensuring an Inert Atmosphere: The active Pd(0) species is highly sensitive to oxygen.[2] Rigorous degassing of solvents and maintaining a positive pressure of an inert gas like argon or nitrogen throughout the experiment is crucial.
Issue 3: Suspected Catalyst Poisoning
If you suspect that impurities are deactivating your catalyst, a systematic approach to purification is necessary.
-
Baseline Reaction: Run the reaction under your standard conditions with the current batches of this compound, boronic acid/ester, base, and solvents. Record the yield and reaction profile (e.g., by TLC, GC/LC-MS).
-
High-Purity Reaction: Run the reaction again under identical conditions, but this time use reagents and solvents of the highest available purity. This includes:
-
Freshly recrystallized solid reagents.
-
Anhydrous, degassed solvents from a freshly opened bottle or a solvent purification system.
-
-
Comparison: If the high-purity reaction shows a significant improvement in yield and a cleaner reaction profile, it strongly indicates that impurities in your original materials were poisoning the catalyst.[7]
Advanced Catalyst Characterization
For a deeper understanding of deactivation mechanisms, several analytical techniques can be employed to characterize fresh and spent catalysts.
| Analytical Technique | Information Gained |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the oxidation state of the palladium, helping to distinguish between the active Pd(0) and inactive oxidized species.[7][9][10] |
| Transmission Electron Microscopy (TEM) | Allows for the visualization of palladium nanoparticles, revealing changes in particle size and morphology, such as aggregation, which can lead to deactivation.[9][10] |
| X-ray Diffraction (XRD) | Can identify the crystalline structure of the palladium species, confirming the presence of metallic palladium or palladium oxides.[9][10] |
Catalyst Deactivation Pathways
Understanding the potential pathways for catalyst deactivation can aid in preventative measures.
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
References
- Technical Support Center: Catalyst Deactivation in 4-IBP Cross-Coupling - Benchchem. (URL: )
- Suzuki Coupling - Organic Chemistry Portal. (URL: )
- Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions of Thiophenes - Benchchem. (URL: )
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 3-Bromopyridine - Benchchem. (URL: )
- Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchG
- Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions - Scite.ai. (URL: [Link])
- Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])
- Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. (URL: [Link])
- Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Public
- Technical Support Center: Preventing Catalyst Deactivation in Palladium-C
- Suzuki reaction - Wikipedia. (URL: [Link])
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
- Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole)
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC - NIH. (URL: [Link])
- US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google P
- Suzuki Cross-Coupling - J&K Scientific LLC. (URL: [Link])
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Public
- A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes | The Journal of Organic Chemistry - ACS Public
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])
- Green Chemistry Suzuki-Miyaura cross-coupling of arenediazonium salts catalyzed by alginate/gellan-stabilized palladium nanoparticles under aerobic conditions in water | Request PDF - ResearchG
- Synthesis and support interaction effects on the palladium nanoparticle catalyst characteristics | Request PDF - ResearchG
- (PDF)
- Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF - ResearchG
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing). (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 4-bromo-4'-butyl-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important biaryl synthesis. We provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient production of this key intermediate.
Overview of the Synthesis
The synthesis of this compound is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2] In this specific synthesis, 1,4-dibromobenzene is coupled with 4-butylphenylboronic acid. The Suzuki coupling is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of the necessary reagents.[1][3][5]
Core Reaction Scheme
The fundamental transformation involves the palladium-catalyzed cross-coupling of 1,4-dibromobenzene with 4-butylphenylboronic acid in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura coupling for this compound synthesis.
Detailed Experimental Protocol (Lab Scale: 10g)
This protocol provides a reliable method for the synthesis of this compound on a 10-gram scale.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 1,4-Dibromobenzene | 235.91 | 10.0 g | 42.4 | 1.0 |
| 4-Butylphenylboronic Acid | 177.05 | 8.2 g | 46.6 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 0.49 g | 0.424 | 0.01 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 13.5 g | 127.2 | 3.0 |
| Toluene | - | 200 mL | - | - |
| Water | - | 100 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 1,4-dibromobenzene (10.0 g, 42.4 mmol), 4-butylphenylboronic acid (8.2 g, 46.6 mmol), and sodium carbonate (13.5 g, 127.2 mmol).
-
Solvent Addition and Degassing: Add toluene (200 mL) and water (100 mL) to the flask. Degas the mixture by bubbling nitrogen through the solution for 20-30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.[6]
-
Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.49 g, 0.424 mmol).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound as a white solid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Low or No Product Yield
Question: My reaction shows very low conversion of the starting material, or I've isolated a very low yield of the desired product. What could be the cause?
Answer: Several factors can contribute to low yields in a Suzuki coupling reaction. Consider the following troubleshooting steps:
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen.[6] Inadequate degassing of the reaction mixture can lead to the oxidation of the catalyst to inactive palladium black.
-
Solution: Ensure thorough degassing of the solvent and reaction mixture by bubbling with an inert gas (nitrogen or argon) for an extended period before adding the catalyst. Handle the catalyst under an inert atmosphere.
-
-
Base Ineffectiveness: The base plays a crucial role in activating the boronic acid for transmetalation.[7][8][9] The choice and quality of the base are critical.
-
Solution: Use a freshly opened or properly stored base. For this specific reaction, inorganic bases like sodium carbonate, potassium carbonate, or potassium phosphate are generally effective.[8] Ensure the base is finely powdered to maximize its surface area and reactivity.
-
-
Poor Quality of Boronic Acid: Boronic acids can undergo degradation, particularly protodeboronation, where the C-B bond is cleaved.[6]
-
Solution: Use high-purity, fresh 4-butylphenylboronic acid. If the quality is questionable, consider using the corresponding boronic ester (e.g., a pinacol ester), which is often more stable.[6]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction closely using TLC or GC-MS. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
-
Formation of Side Products
Question: I am observing significant amounts of side products, such as homocoupled biphenyls or dehalogenated starting material. How can I minimize these?
Answer: The formation of side products is a common challenge. Here's how to address them:
-
Homocoupling of Boronic Acid: This side reaction, forming 4,4'-dibutyl-1,1'-biphenyl, is often promoted by the presence of oxygen.[10]
-
Solution: Rigorous degassing of the reaction mixture is the primary solution. The presence of excess base can also sometimes contribute to this side reaction.
-
-
Dehalogenation of 1,4-Dibromobenzene: The bromo group can be replaced by a hydrogen atom, leading to bromobenzene. This can occur if a hydride source is present.[10]
-
Solution: Ensure solvents are pure and free from potential hydride donors. Some bases or additives can also promote this side reaction.
-
-
Formation of Triphenylphosphine Oxide: If using a phosphine-based ligand like in Pd(PPh₃)₄, the ligand can be oxidized, which can affect catalyst activity.[6]
-
Solution: Proper inert atmosphere techniques are crucial.
-
Caption: A workflow for troubleshooting common issues in the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
A1: The base is essential for the transmetalation step of the catalytic cycle.[7][8] It activates the organoboron species (4-butylphenylboronic acid) by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[5][7][8][9]
Q2: Can I use a different palladium catalyst?
A2: Yes, a variety of palladium catalysts can be used for Suzuki couplings.[2] While Pd(PPh₃)₄ is common, other catalysts like Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos) or pre-catalysts like PdCl₂(dppf) can also be effective, sometimes offering higher activity or stability.[1][11][12] The choice of catalyst and ligand can significantly impact the reaction's efficiency, especially when scaling up or using less reactive starting materials.[3]
Q3: Is water necessary in the reaction mixture?
A3: In many Suzuki coupling protocols, a biphasic solvent system like toluene/water is used. Water helps to dissolve the inorganic base (like sodium carbonate) and facilitates the formation of the active boronate species.[1][11] However, anhydrous conditions can also be employed, often with different bases like potassium phosphate or cesium carbonate.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and convenient method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.
Q5: What are the key considerations for scaling up this synthesis?
A5: When scaling up, several factors become more critical:
-
Heat Transfer: Ensure efficient and uniform heating of the larger reaction volume.
-
Mixing: Effective stirring is crucial to maintain a homogeneous mixture, especially in a biphasic system.
-
Degassing: Thoroughly degassing a larger volume of solvent can be more challenging. Consider using multiple cycles of vacuum and inert gas backfill.
-
Exothermic Potential: While Suzuki couplings are generally not highly exothermic, it's important to monitor the temperature during the initial heating phase.
-
Purification: Column chromatography can be cumbersome on a large scale. Consider crystallization as a more efficient purification method for the final product.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
- Amatore, C.; Jutand, A. Anionic {Pd(0)} and {Pd(II)} Intermediates in Palladium-Catalyzed Cross-Coupling Reactions. J. Organomet. Chem.2000, 603, 57–64.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95, 2457–2483. [Link]
- Carrow, B. P.; Hartwig, J. F. Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. J. Am. Chem. Soc.2011, 133, 2116–2119. [Link]
- Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002, 41, 4176–4211.
- Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001, 40, 4544–4568.
- Al-Masum, M.; Kumaraswamy, G.; Livinghouse, T. Palladium-Catalyzed Cross-Coupling of Aryl Halides with Organoboranes: A New and General Method for the Synthesis of Biaryls. J. Org. Chem.2000, 65, 4774–4777.
- Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008, 41, 1461–1473. [Link]
- Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scilit.com [scilit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. LIGAND ASSESSMENT FOR THE SUZUKI-MIYAURA CROSS COUPLING REACTION OF ARYL AND HETEROARYL BROMIDES WITH n-BUTYLBORONIC ACID. THE ADVANTAGES OF BUCHWALD’S S-PHOS | Article Information | J-GLOBAL [jglobal.jst.go.jp]
Technical Support Center: Managing Thermal Decomposition of 4-Bromo-4'-butyl-1,1'-biphenyl
Welcome to the Technical Support Center for 4-Bromo-4'-butyl-1,1'-biphenyl. This resource is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance on managing the thermal decomposition of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments, grounded in established scientific principles and practical laboratory experience.
Section 1: Understanding the Thermal Stability of this compound
This section provides an overview of the expected thermal behavior of this compound based on the analysis of similar chemical structures and foundational principles of organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal decomposition temperature for this compound?
Q2: What are the likely hazardous byproducts of its thermal decomposition?
The thermal decomposition of halogenated aromatic compounds can proceed through complex reaction pathways. For this compound, the anticipated primary hazardous byproducts include:
-
Hydrogen Bromide (HBr): This is a common decomposition product resulting from the cleavage of the carbon-bromine bond.[1]
-
Brominated and Non-Brominated Aromatic Fragments: These can include brominated benzenes, biphenyl, and various alkylated derivatives.
-
Hydrocarbons: The butyl group can lead to the formation of smaller hydrocarbons like butene and butane.
-
Polycyclic Aromatic Hydrocarbons (PAHs): Under certain conditions, recombination of aromatic fragments can form larger, potentially carcinogenic PAHs.[3]
-
In the presence of oxygen: Carbon monoxide (CO) and carbon dioxide (CO2) will also be formed.
Q3: How can impurities in my sample affect its thermal stability?
The presence of impurities can significantly lower the decomposition temperature and alter the decomposition pathway. Potential impurities from the synthesis of this compound could include:
-
Unreacted starting materials: Such as biphenyl or brominating agents.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Di-brominated or poly-brominated biphenyls: Over-bromination during synthesis can lead to these impurities.[4]
-
Catalyst residues: If a catalyst was used in the synthesis.[5]
These impurities can act as initiators for decomposition, leading to a less stable material. It is highly recommended to use a highly purified sample for thermal analysis to obtain accurate and reproducible results.
Q4: What are the initial signs of thermal decomposition to watch for during an experiment?
Visual and physical indicators of unintentional thermal decomposition include:
-
Discoloration: The sample may darken, turning yellow, brown, or even black.
-
Gas Evolution: The formation of bubbles or fumes, which may be corrosive (e.g., HBr).
-
Pressure Build-up: In a closed system, the evolution of gaseous byproducts will lead to an increase in pressure.
-
Inconsistent Experimental Results: Unexplained variations in reaction yields or product profiles can sometimes be attributed to the degradation of a starting material.
Section 2: Troubleshooting Guide for Thermal Analysis
This section provides a structured approach to troubleshooting common issues encountered during the thermal analysis of this compound and similar halogenated compounds.
Table 1: Troubleshooting Common Issues in Thermal Analysis
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Unstable TGA/DSC Baseline | 1. Improper purging of the instrument. 2. Contamination in the sample pan or furnace. 3. Fluctuations in gas flow rate. | 1. Ensure a consistent and appropriate flow rate of high-purity inert gas (e.g., Nitrogen, Argon). 2. Clean the sample pan and furnace according to the manufacturer's instructions. Run a blank analysis to check for a stable baseline. 3. Check the gas supply and regulators for any leaks or fluctuations. |
| Irreproducible Decomposition Temperatures | 1. Inconsistent sample mass or packing in the crucible. 2. Variations in the heating rate. 3. Presence of variable impurities in different sample batches. | 1. Use a consistent sample mass (typically 5-10 mg) and ensure it is evenly distributed at the bottom of the crucible.[6] 2. Maintain a consistent heating rate across all experiments. 3. Analyze the purity of each batch before thermal analysis. |
| Unexpected Mass Gain in TGA | 1. Reaction with the purge gas (e.g., oxidation if air is present). 2. Buoyancy effects. | 1. Ensure a strictly inert atmosphere by using high-purity nitrogen or argon. Check for leaks in the system. 2. Perform a baseline subtraction with an empty crucible to correct for buoyancy. |
| Complex or Unidentifiable Mass Spectra (GC-MS of Pyrolysis Products) | 1. Co-elution of multiple decomposition products. 2. Fragmentation of larger molecules in the mass spectrometer. | 1. Optimize the GC temperature program to improve the separation of peaks. 2. Analyze the fragmentation patterns to deduce the structure of the parent molecules. Use a spectral library for comparison.[7][8] |
Section 3: Experimental Protocols for Characterization
The following protocols provide detailed methodologies for characterizing the thermal decomposition of this compound.
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Methodology:
-
Instrument Preparation: Ensure the TGA is clean and calibrated.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean TGA crucible (e.g., alumina or platinum).
-
TGA Parameters:
-
Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[2]
-
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Protocol 2: Identification of Volatile Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Instrument Preparation: Set up and calibrate the Py-GC-MS system.
-
Sample Preparation: Place a small amount (typically 0.1-1.0 mg) of this compound into a pyrolysis tube.
-
Pyrolysis Parameters:
-
Pyrolysis Temperature: Conduct experiments at a series of temperatures (e.g., 300°C, 400°C, 500°C, and 600°C) to observe the product distribution as a function of temperature.
-
Pyrolysis Time: 15-30 seconds.
-
-
GC-MS Parameters:
-
GC Column: Use a column suitable for separating aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Temperature Program: A typical program might be: hold at 50°C for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Scan a mass range of 35-500 m/z.
-
-
Data Analysis:
-
Identify the chromatographic peaks by comparing their mass spectra with a reference library (e.g., NIST).[8]
-
Analyze the relative abundance of the identified products at each pyrolysis temperature.
-
Section 4: Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Section 5: Safe Handling and Storage
Proper handling and storage are critical to ensure the stability of this compound and the safety of laboratory personnel.
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[9][10] Keep the container tightly closed to prevent contamination.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, especially when heating.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid creating dust if the material is a solid.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
By following these guidelines and employing the described analytical techniques, researchers can effectively manage and characterize the thermal decomposition of this compound, ensuring both the integrity of their experimental results and a safe laboratory environment.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl.
- BenchChem. (2025).
- New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet.
- Loba Chemie. (2016). BIPHENYL FOR SYNTHESIS MSDS.
- Foreschem Co.,Ltd. (2023). Biphenyl Alcohol Handling and Storage.
- University of Toronto. (n.d.).
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- IIT Kanpur. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Taylor & Francis Online. (2010). Thermal Decomposition Studies of Halogenated Organic Compounds: Combustion Science and Technology.
- PubChem. (n.d.). This compound.
- Lab Manager Magazine. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
- Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds.
- National Institutes of Health. (n.d.). Thermal Decomposition of Brominated Butyl Rubber.
- IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
- Royal Society of Chemistry. (2010).
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
- BenchChem. (2025).
- MDPI. (n.d.). Synthesis, Polymorphism and Thermal Decomposition Process of (n-C4H9)4NRE(BH4)4 for RE = Ho, Tm and Yb.
- National Institutes of Health. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates.
- Google Patents. (n.d.). CN101376619A - Preparation of 4-bromobiphenyl.
- BenchChem. (2025). Technical Support Center: Managing Thermal Decomposition of 4-Bromo-1,1-dichlorobutane.
- Organic Syntheses. (n.d.). p-BROMOBIPHENYL.
- Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.
Sources
- 1. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cetjournal.it [cetjournal.it]
- 9. nj.gov [nj.gov]
- 10. Biphenyl Alcohol Handling and Storage_Zibo Senbang Chemical Co., Ltd. [foreschem.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com [carlroth.com]
Common pitfalls in the synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
Technical Support Center
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and various pharmaceutical compounds. Its value lies in the differential reactivity of the C-Br bond and the C-H bonds of the butyl-substituted ring, allowing for sequential, site-selective modifications. While several synthetic routes exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the most prevalent and versatile method employed in both academic and industrial settings.[1]
This guide provides a comprehensive troubleshooting framework for the synthesis of this compound, focusing on the common pitfalls associated with the Suzuki-Miyaura coupling. We will address frequent experimental failures, from low yields to complex impurity profiles, providing actionable solutions grounded in mechanistic principles.
The primary and most common synthetic route involves the coupling of 4-butylphenylboronic acid and 1,4-dibromobenzene . This approach is often favored due to the commercial availability and relatively low cost of the starting materials.[2]
Core Methodology: Suzuki-Miyaura Cross-Coupling Protocol
A foundational understanding of a standard protocol is essential before troubleshooting deviations.
Experimental Protocol: Synthesis of this compound
Reaction Scheme: (4-butylphenyl)boronic acid + 1,4-dibromobenzene --(Pd Catalyst, Base)--> this compound
Materials:
-
4-Butylphenylboronic acid (1.0 eq)
-
1,4-Dibromobenzene (1.5 - 2.0 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add 4-butylphenylboronic acid, 1,4-dibromobenzene, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent system via cannula or syringe. It is critical that solvents are thoroughly degassed to remove dissolved oxygen, which can deactivate the Pd(0) catalyst.[3]
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude material by column chromatography followed by recrystallization.
Troubleshooting Guide: Common Pitfalls & Solutions (Q&A)
This section addresses the most common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Q: My Suzuki reaction has failed or resulted in a negligible yield. What are the most probable causes and how can I fix them?
A: A failed Suzuki coupling can almost always be traced back to one of three areas: the catalyst's health, the integrity of your reagents, or suboptimal reaction conditions.
-
Cause A: Inactive Catalyst System The active catalyst in the Suzuki reaction is a Palladium(0) species. This species is highly sensitive to atmospheric oxygen and can be easily oxidized to inactive Pd(II) or palladium black.[3]
-
Solution: Ensure meticulous inert atmosphere techniques. Solvents must be rigorously degassed by sparging with argon for at least 20-30 minutes or by several freeze-pump-thaw cycles. Handle your palladium catalyst quickly under a blanket of inert gas. If you observe rapid formation of black precipitate upon heating, catalyst death is a likely culprit.
-
-
Cause B: Poor Quality or Degraded Boronic Acid Arylboronic acids are susceptible to protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond, especially in the presence of moisture or acid over time.[4] They can also exist as less reactive trimeric anhydrides known as boroximes.[5]
-
Solution: Use freshly purchased boronic acid or purify older batches. To break down boroximes and ensure the boronic acid is in its active form, you can recrystallize it from hot water.[5] Alternatively, consider using more stable boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more robust against degradation.[3]
-
-
Cause C: Incorrect Base or Insufficient Activation The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the crucial transmetalation step.[1]
-
Solution: The choice of base can be critical. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ can significantly accelerate the reaction, especially with less reactive aryl bromides.[6] Ensure the base is finely powdered to maximize surface area and is anhydrous if the reaction is run under non-aqueous conditions.
-
-
Cause D: Aryl Halide Reactivity The oxidative addition step is dependent on the identity of the halide. The general order of reactivity is I > Br > OTf >> Cl.[3] While 1,4-dibromobenzene is a viable substrate, it is less reactive than an iodo-analogue.
-
Solution: If yields are consistently low with 1,4-dibromobenzene, consider switching to a more active catalyst system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can facilitate the challenging oxidative addition step.[7] Alternatively, using 1-bromo-4-iodobenzene as a starting material would provide a more reactive site for coupling.[8]
-
Visual Workflow: Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low-yield Suzuki reactions.
Problem 2: Significant Formation of Impurities
Q: My reaction works, but my crude NMR shows a complex mixture with significant byproducts. What are these impurities and how can I prevent them?
A: The main culprits in Suzuki couplings are typically homocoupling and protodeboronation byproducts.
-
Impurity A: Homocoupled Products (4,4'-dibutylbiphenyl and/or 4,4'-dibromobiphenyl) These symmetrical biphenyls arise from the coupling of two boronic acid molecules or two aryl halide molecules. This is often exacerbated by high temperatures or issues with the catalytic cycle.
-
Prevention: Lower the reaction temperature if possible. Ensure a proper stoichiometry; an excess of one coupling partner can sometimes favor its homocoupling. The choice of ligand can also influence this; some ligands are more prone to promoting these side reactions.
-
-
Impurity B: Protodeboronation Product (Butylbenzene) This impurity results from the cleavage of the C-B bond of 4-butylphenylboronic acid, as discussed previously.[4] Its presence indicates that your boronic acid is degrading before it can participate in the cross-coupling.
-
Prevention: Use high-quality boronic acid and ensure your base is not overly aqueous or acidic (if using a salt that can hydrolyze). Running the reaction under strictly anhydrous conditions with a base like KF can sometimes mitigate this, though reaction rates may be slower.[4]
-
-
Impurity C: Unreacted 1,4-Dibromobenzene The presence of a large amount of this starting material points directly to an inefficient oxidative addition step.
Table 1: Troubleshooting Summary
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Low/No Yield | Catalyst deactivation (oxygen) | Improve inert atmosphere techniques; use degassed solvents. |
| Poor boronic acid quality | Recrystallize boronic acid; use a boronate ester. | |
| Inefficient oxidative addition | Increase temperature; switch to a more active catalyst/ligand system (e.g., Buchwald type). | |
| Homocoupling | Sub-optimal catalytic cycle | Lower reaction temperature; screen different palladium ligands. |
| Protodeboronation | Boronic acid degradation | Use fresh, high-purity boronic acid; minimize water in the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base and how do I choose the correct one? The base is crucial for activating the boronic acid. It coordinates to the empty p-orbital of the boron atom, forming a negatively charged 'ate' complex. This increases the nucleophilicity of the butyl-phenyl group, facilitating its transfer to the palladium center (transmetalation).[1]
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): Standard choice, effective in many cases, often used in aqueous/organic solvent mixtures.
-
Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Often provide faster reactions and higher yields, especially for less reactive aryl bromides and chlorides.
-
Fluoride Sources (e.g., KF, CsF): Can be used in anhydrous conditions and are useful if your substrate has base-sensitive groups like esters, which could be hydrolyzed by carbonate bases.[1][4]
Q2: Are there viable alternatives to the Suzuki coupling for this synthesis? Yes, though they come with their own set of challenges. The most common alternative is a Grignard-based coupling (e.g., Kumada coupling) . This would involve forming a Grignard reagent from 1-bromo-4-butylbenzene and then coupling it with 1,4-dibromobenzene using a Nickel or Palladium catalyst.
-
Major Pitfall: Grignard reactions are notorious for Wurtz-type homocoupling .[10] The highly reactive Grignard reagent can couple with the starting aryl halide, leading to the formation of 4,4'-dibutylbiphenyl as a significant byproduct. This side reaction is favored by higher temperatures and concentrations.[11][12] Grignard reagents are also extremely sensitive to moisture.[13]
Q3: How can I effectively purify the final product? Purification typically involves two stages:
-
Column Chromatography: The crude product is often a mixture of the desired product, excess 1,4-dibromobenzene, and homocoupled byproducts. A non-polar eluent system, such as hexanes or a hexane/dichloromethane gradient, on a silica gel column is effective. The non-polar byproducts (4,4'-dibutylbiphenyl) and the excess 1,4-dibromobenzene will elute before the slightly more polar product.
-
Recrystallization: After chromatography, recrystallization from a solvent like ethanol or isopropanol can yield highly pure, crystalline this compound.
Visual Aid: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- A Novel Synthesis of Bromobenzenes Using Molecular Bromine. National Institutes of Health (NIH). [Link]
- Grignard Reaction. University of Missouri–St. Louis. [Link]
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
- Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
- The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
- Explain how biphenyl (an undesired product) can be formed during the preparation of the Grignard reagent. Brainly. [Link]
- Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- How can I solve my problem with Suzuki coupling?
- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- 1,4-Dibromobenzene. Chemdad Co.. [Link]
- Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
- Synthesis process of 4-bromo-4'-propylbiphenyl.
- Biphenyl, would this method work? Sciencemadness Discussion Board. [Link]
- The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]
- Preparation of 4-bromobiphenyl.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- Organic Syntheses Procedure. Organic Syntheses. [Link]
- p-BROMOBIPHENYL. Organic Syntheses. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. 1,4-Dibromobenzene | 106-37-6 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. brainly.com [brainly.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Bromo-4'-butyl-1,1'-biphenyl and its Analogs in Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, materials science, and organic synthesis. Its rigid, planar geometry serves as a robust core for constructing complex molecular architectures. When functionalized, particularly with a bromine atom, these compounds transform into versatile building blocks, primarily for palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a deep, comparative analysis of 4-Bromo-4'-butyl-1,1'-biphenyl, contrasting its performance and properties against other relevant brominated biphenyls. We will move beyond simple data sheets to explore the causal relationships between molecular structure and experimental outcomes, offering field-proven insights for practical application.
Deconstructing the Molecule: Structure-Function Relationships
To appreciate the utility of this compound, we must first understand the contribution of each of its constituent parts.
-
The Biphenyl Core: This rigid aromatic system provides a well-defined spatial arrangement for substituents. It is a common feature in liquid crystals, where its rod-like shape is essential for forming mesophases, and in pharmaceuticals, where it can position functional groups for optimal interaction with biological targets.[1]
-
The 4'-Butyl Group: This alkyl chain introduces several key properties. It enhances solubility in organic solvents compared to unsubstituted bromobiphenyl. In the context of liquid crystals, this flexible tail is crucial for modulating the material's melting and clearing points.[3]
-
The 4-Bromo Group: The bromine atom is the workhorse of the molecule. The Carbon-Bromine (C-Br) bond is sufficiently reactive to undergo oxidative addition with a Palladium(0) catalyst, initiating cross-coupling cycles like the Suzuki-Miyaura reaction.[2][4] Its position at the 4-para position minimizes steric hindrance, making it an ideal substrate for a wide range of coupling partners.[5]
Comparative Analysis: this compound vs. Key Alternatives
The choice of a brominated biphenyl substrate is dictated by the specific synthetic goal. Below, we compare our focus molecule with common alternatives, highlighting the trade-offs in reactivity and physical properties.
| Compound | Key Structural Difference | Impact on Physicochemical Properties | Typical Applications & Performance Considerations |
| This compound | Baseline | Good solubility in organic solvents; exhibits liquid crystalline properties.[6] | Versatile intermediate for liquid crystals and complex organic molecules. Predictable reactivity in cross-coupling. |
| 4-Bromobiphenyl | No alkyl substituent | Higher melting point, lower solubility in non-polar solvents. | Baseline reactant for methodological studies; less suitable for applications requiring solubility or specific mesophase behavior. |
| 4-Bromo-4'-ethyl-1,1'-biphenyl | Shorter alkyl chain (ethyl) | Similar reactivity to the butyl analog but different liquid crystal phase behavior (e.g., altered nematic range).[7] | Used to fine-tune the phase transition temperatures of liquid crystal mixtures.[7][8] |
| 2-Bromobiphenyl | Bromine at ortho-position | Steric hindrance around the C-Br bond significantly reduces reactivity in cross-coupling reactions. | Requires more forcing reaction conditions (higher temperatures, stronger bases, specialized ligands) to achieve comparable yields to 4-bromo isomers.[5] |
| Polybrominated Biphenyls (PBBs) | Multiple bromine atoms | Highly persistent, lipophilic, and bioaccumulative.[9][10] Historically used as flame retardants.[11][12] | Not used in synthesis. Classified as probable human carcinogens; their use is banned.[10][12] This serves as a critical distinction from monofunctionalized synthetic precursors. |
Application Focus: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most critical application for this class of compounds, enabling the formation of C-C bonds to construct biaryl structures.[2][13] The choice of brominated biphenyl directly impacts reaction efficiency.
Causality in the Catalytic Cycle
The success of a Suzuki coupling hinges on three key steps: oxidative addition, transmetalation, and reductive elimination. The structure of the aryl bromide primarily influences the first, rate-determining step.
-
Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate oxidative addition. However, in our comparisons, the electronic differences between alkyl-substituted biphenyls are minimal.
-
Steric Effects: This is the dominant differentiating factor. The accessibility of the C-Br bond to the bulky palladium catalyst is paramount.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. The initial oxidative addition of the aryl bromide to the Pd(0) catalyst is often the rate-limiting step and is highly sensitive to steric hindrance.
Generalized Experimental Protocol: Suzuki Coupling of this compound
This protocol is a self-validating system designed for reliability and reproducibility.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the catalyst.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe, followed by the palladium catalyst. The choice of solvent is critical for ensuring all reagents are sufficiently soluble.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide spot is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure biaryl product.
Comparative Performance Data (Expected Trends)
| Substrate | Relative Reactivity | Typical Yield | Key Considerations |
| This compound | High | >90% | Minimal steric hindrance allows for efficient coupling with a wide range of boronic acids under standard conditions.[2] |
| 4-Bromobiphenyl | High | >90% | Similar reactivity to the above, but product solubility may be lower, potentially complicating purification. |
| 2-Bromobiphenyl | Low | 20-60% | Severe steric hindrance from the adjacent phenyl ring necessitates specialized, bulky phosphine ligands (e.g., SPhos, XPhos) and often higher catalyst loading and temperatures to achieve moderate yields.[5] |
Structural Comparison and Application Logic
The utility of a specific brominated biphenyl is a direct consequence of its structure. The diagram below illustrates the logical flow from structural features to performance characteristics.
Figure 2: Logical relationship between the structural attributes of brominated biphenyls and their resulting properties and applications.
Conclusion
This compound stands out as a highly versatile and efficient building block in organic synthesis. Its key advantage lies in the strategic combination of a sterically unhindered, reactive bromine handle at the 4-position and a solubility-enhancing, property-modulating butyl group at the 4'-position.
-
For Cross-Coupling: It offers superior performance over sterically hindered isomers like 2-bromobiphenyl, providing high yields under standard, mild conditions.
-
For Materials Science: Compared to simpler analogs like 4-bromobiphenyl, the butyl chain is essential for creating molecules with desirable liquid crystalline properties.
-
Safety and Selectivity: Unlike polybrominated biphenyls (PBBs), it provides a single, well-defined point of reactivity and does not carry the high toxicity and environmental persistence associated with its polyhalogenated cousins.
For researchers and drug development professionals, this compound represents a reliable and predictable intermediate, balancing reactivity with favorable physical properties for the synthesis of complex, high-value molecules.
References
- Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Polybrominated Biphenyls (PBBs). U.S. Department of Health and Human Services. [Link]
- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.2.2. Synthesis of 4,4′-Di-tert-butylbiphenyl. Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polybrominated Biphenyls - Health Effects. Bookshelf. [Link]
- U.S. Environmental Protection Agency (EPA). (2014). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs)
- IvyPanda. (2024). Synthesis of 4, 4' -di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. [Link]
- International Programme on Chemical Safety (IPCS). (1993). Polybrominated biphenyls (PBBs) (HSG 83, 1993). INCHEM. [Link]
- U.S. Environmental Protection Agency (EPA). (2017).
- Journal of Chemical Education. (1979). The synthesis of 4,4'-di-tertbutyl biphenyl: a sophomore organic chemistry experiment. [Link]
- RSC Advances. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Taylor & Francis Online. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). [Link]
- ZeErRui. (n.d.). CAS Number:58743-79-6 4-BROMO-4'-ETHYLBIPHENYL Manufacturers, Suppliers. [Link]
- Autechaux. (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol. [Link]
- ResearchGate. (n.d.). Synthetic applications a, Reaction (50 g scale) with 4-bromo-1,1′-biphenyl. [Link]
- National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-sulfonamide, 4'-bromo-N-(4-hydroxybutyl)-. PubChem. [Link]
- Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Google Patents. (n.d.). CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Journal of Chemical and Pharmaceutical Sciences. (2018). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Recyclable Magnetic Supported Palladium(II)-N2O2 Schiff Base Complex. [Link]
- A. S. Calad, The Suzuki Reaction, 2014. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Google Patents. (n.d.).
- Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. [Link]
- ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
- ChemRxiv. (2021).
- Beilstein Journal of Organic Chemistry. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. CAS Number:58743-79-6 4-BROMO-4'-ETHYLBIPHENYL Manufacturers, Suppliers - Factory Direct Price - ZeErRui [chinazerchem.com]
- 9. Polybrominated biphenyls (PBBs) (HSG 83, 1993) [inchem.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 13. ocf.berkeley.edu [ocf.berkeley.edu]
Reactivity Face-Off: A Comparative Guide to 4-Bromo- vs. 4-Iodo-Biphenyl Derivatives in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of complex molecular architectures. The biphenyl moiety is a privileged scaffold in numerous blockbuster drugs and advanced organic materials. Consequently, the selection of appropriate starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides an in-depth, objective comparison of the reactivity of two common precursors: 4-bromobiphenyl and 4-iodobiphenyl, in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
This analysis is grounded in fundamental mechanistic principles and supported by a synthesis of data from the scientific literature on analogous systems, offering researchers, scientists, and drug development professionals a clear framework for informed decision-making in their synthetic endeavors.
The Mechanistic Underpinning: Why the Halogen Matters
The generally accepted trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is the weakest among the common aryl halides, making it more susceptible to cleavage during the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle. A lower activation energy for this initial step translates to faster reaction rates and the feasibility of using milder reaction conditions.
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-I | ~65 |
| C-Br | ~81 |
| C-Cl | ~96 |
| C-F | ~123 |
This fundamental difference in bond strength is the primary driver for the observed disparities in reactivity between 4-iodobiphenyl and 4-bromobiphenyl. The weaker C-I bond in 4-iodobiphenyl facilitates a more facile oxidative addition of the palladium(0) catalyst, thus initiating the catalytic cycle more readily than the more robust C-Br bond of 4-bromobiphenyl.
Suzuki-Miyaura Coupling: A Tale of Two Reactivities
The Suzuki-Miyaura reaction, which forges a C-C bond between an organohalide and an organoboron species, is arguably one of the most widely used cross-coupling reactions. When comparing 4-iodobiphenyl and 4-bromobiphenyl in this context, the expected trend in reactivity holds true, with the iodo derivative generally affording higher yields under milder conditions.
However, an interesting nuance has been observed in the literature. While at elevated temperatures (80-100 °C), 4-iodobiphenyl reacts efficiently, at lower temperatures (~50 °C), its reactivity can surprisingly plummet, in some cases being even less efficient than its bromo counterpart. This has been attributed to the inefficient turnover of the key on-cycle intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of phosphine ligands at these lower temperatures.
Comparative Performance in Suzuki-Miyaura Coupling
| Feature | 4-Iodobiphenyl | 4-Bromobiphenyl | Rationale |
| General Reactivity | Higher | Lower | Lower C-I bond dissociation energy facilitates faster oxidative addition. |
| Typical Reaction Temperature | Milder (can often be performed at lower temperatures, e.g., 80 °C) | Often requires higher temperatures (e.g., 100 °C or higher) to achieve comparable rates. | The higher activation energy for C-Br bond cleavage necessitates more thermal energy. |
| Reaction Time | Generally shorter | Typically longer | A faster rate of the catalytic cycle leads to quicker consumption of starting materials. |
| Catalyst Loading | Can often be achieved with lower catalyst loadings. | May require higher catalyst loadings for efficient conversion. | Higher reactivity allows for more catalyst turnovers before deactivation. |
| Cost & Availability | Generally more expensive and less available. | More cost-effective and widely available. | A significant consideration for large-scale synthesis. |
The Heck Reaction: Vinylation with a Predictable Outcome
The Heck reaction, the palladium-catalyzed vinylation of aryl halides, also demonstrates the superior reactivity of 4-iodobiphenyl. The rate-determining step in many Heck reaction cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst. Consequently, the weaker C-I bond of 4-iodobiphenyl leads to a faster reaction compared to 4-bromobiphenyl under identical conditions. This allows for the use of lower temperatures and can sometimes mitigate side reactions that may occur at elevated temperatures.
Comparative Performance in the Heck Reaction
| Feature | 4-Iodobiphenyl | 4-Bromobiphenyl | Rationale |
| Reactivity | High | Moderate | The C-I bond undergoes oxidative addition more readily than the C-Br bond. |
| Reaction Conditions | Milder conditions are often sufficient. | Typically requires more forcing conditions (higher temperature, longer reaction time). | Overcoming the higher activation barrier of C-Br bond cleavage. |
| Selectivity | Generally high | Can be prone to side reactions at higher temperatures. | Milder conditions can improve selectivity. |
Buchwald-Hartwig Amination: Forging C-N Bonds with Efficiency
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The choice of aryl halide is a critical parameter, and here too, 4-iodobiphenyl generally exhibits higher reactivity than 4-bromobiphenyl. This allows for the coupling of a wider range of amines, including less nucleophilic ones, under more gentle conditions. For challenging couplings, starting with the iodo-derivative can often be the key to a successful outcome.
It is worth noting that advancements in ligand design, particularly the development of bulky, electron-rich phosphine ligands, have made the amination of aryl bromides highly efficient. However, for a given catalyst system, the iodo-analogue will almost always react more readily.
Comparative Performance in Buchwald-Hartwig Amination
| Feature | 4-Iodobiphenyl | 4-Bromobiphenyl | Rationale |
| Reactivity | Excellent | Good to Excellent | Faster oxidative addition leads to a more efficient catalytic cycle. |
| Substrate Scope | Broader scope, especially with less reactive amines. | Broad scope, but may require more optimized conditions for challenging substrates. | Milder conditions are more tolerant of sensitive functional groups. |
| Reaction Conditions | Often proceeds at lower temperatures and with shorter reaction times. | May require higher temperatures and longer reaction times. | The inherent reactivity of the C-I bond. |
Experimental Protocols for a Head-to-Head Comparison
To provide a practical framework for researchers wishing to directly compare the reactivity of these two substrates, the following is a detailed, step-by-step methodology for a Suzuki-Miyaura coupling reaction. This protocol is designed to be a self-validating system where the only variable is the halogen on the biphenyl substrate.
Protocol: Comparative Suzuki-Miyaura Coupling of 4-Halobiphenyls with Phenylboronic Acid
Materials:
-
4-Iodobiphenyl
-
4-Bromobiphenyl
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flasks)
Procedure:
-
Reaction Setup: In two separate, oven-dried Schlenk flasks equipped with magnetic stir bars, add 4-iodobiphenyl (1.0 mmol) to one and 4-bromobiphenyl (1.0 mmol) to the other.
-
Reagent Addition: To each flask, add phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen three times.
-
Solvent Addition: To each flask, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Reaction: Heat both reaction mixtures to 80 °C with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or LC-MS.
-
Work-up: Upon completion (or after a predetermined time, e.g., 12 hours), cool the reactions to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Isolation and Analysis: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and determine the isolated yield.
This parallel experimental setup will provide a direct and quantitative comparison of the reactivity of the two substrates under identical conditions.
Visualizing the Chemistry: Diagrams and Workflows
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for the experimental comparison of reactivity.
Conclusion and Outlook
The choice between 4-bromobiphenyl and 4-iodobiphenyl derivatives is a classic example of the trade-off between reactivity and cost in chemical synthesis. The higher reactivity of the iodo-congener, rooted in its lower C-I bond dissociation energy, allows for milder reaction conditions, shorter reaction times, and often higher yields, making it the substrate of choice for challenging transformations or when working with sensitive functional groups.
Conversely, the economic advantage and broader availability of 4-bromobiphenyl make it a highly attractive starting material, especially for large-scale applications. The continuous development of highly active palladium catalyst systems has significantly narrowed the reactivity gap, enabling the efficient use of aryl bromides in a vast array of cross-coupling reactions.
Ultimately, the optimal choice depends on the specific goals of the synthesis. For rapid, small-scale synthesis and methods development, the enhanced reactivity of 4-iodobiphenyl may be preferable. For process development and large-scale manufacturing, the cost-effectiveness of 4-bromobiphenyl, coupled with an optimized catalyst system, often presents the more pragmatic approach. This guide provides the foundational knowledge and practical protocols to empower researchers to make the most informed decision for their specific synthetic challenges.
References
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
- Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
- Blaser, H. U., Indolese, A. F., Schnyder, A., Steiner, H., & Studer, M. (2001). Supported palladium catalysts for fine chemicals synthesis. Journal of Molecular Catalysis A: Chemical, 173(1-2), 3-18. [Link]
A Comparative Guide to the Performance of 4-Bromo-4'-butyl-1,1'-biphenyl in Nematic Liquid Crystal Mixtures
This guide provides a comprehensive analysis of 4-Bromo-4'-butyl-1,1'-biphenyl as a component in liquid crystal mixtures. Designed for researchers and professionals in materials science and drug development, this document offers an objective comparison of its performance against established alternatives, supported by foundational principles of liquid crystal design and detailed experimental protocols for characterization.
Introduction: The Role of Terminal Groups in Biphenyl Mesogens
The biphenyl core is a foundational structural motif in the design of calamitic (rod-shaped) liquid crystals. The properties of the resulting mesophase—particularly the nematic phase—are exquisitely sensitive to the nature of the terminal substituents at the 4 and 4' positions. These groups dictate the molecule's polarity, polarizability, and steric profile, which in turn govern critical performance metrics such as dielectric anisotropy (Δε), clearing point (TN-I), and viscosity (η).
For decades, the 4-alkyl-4'-cyanobiphenyls (nCBs) have been the "fruit flies" of liquid crystal research, prized for their strong positive dielectric anisotropy and accessible nematic phases.[1][2] This is a direct consequence of the powerful dipole moment of the terminal cyano (-C≡N) group.[3] This guide focuses on a structural analog, This compound , and evaluates its potential performance by comparing the influence of a terminal bromo group (-Br) against the well-documented cyano substituent.
The substitution of a cyano group with a halogen, such as bromine, introduces significant changes to the molecular properties:
-
Dipole Moment: The C-Br bond has a smaller dipole moment compared to the C-C≡N group, which is expected to lead to a lower, and potentially negative, dielectric anisotropy.
-
Polarizability: Bromine is a highly polarizable atom. This can influence the birefringence (Δn) of the material.
-
Steric Effects: The bromine atom is larger than the cyano group, which can disrupt molecular packing, potentially lowering the clearing point and affecting the stability of smectic phases.[4]
This guide will explore the theoretical implications of these differences and provide the experimental framework necessary to quantify them.
Molecular Properties and Expected Performance
The performance of a liquid crystal component is best understood by examining its intrinsic properties and how they influence the bulk properties of a mixture.
Dielectric Anisotropy (Δε)
Dielectric anisotropy is a critical parameter for display applications, as it determines the responsiveness of the liquid crystal to an electric field.
-
Cyano Biphenyls (The Benchmark): Compounds like 4-pentyl-4'-cyanobiphenyl (5CB) exhibit a large positive Δε due to the strong longitudinal dipole of the cyano group.[3]
-
Bromo Biphenyls (The Challenger): The C-Br bond also possesses a dipole moment, but it is weaker than that of the cyano group. Furthermore, its contribution to the overall dielectric anisotropy depends on its angle with the principal molecular axis. Laterally substituted fluoro-biphenyls are known to induce negative dielectric anisotropy.[5] While the bromo group in this compound is in a terminal position, its influence will be a significant reduction in the positive Δε compared to its cyano analogue. A mixture containing this compound is expected to have a lower overall Δε, which could be advantageous for applications where a smaller anisotropy is required.
Nematic Phase Stability and Clearing Point (TN-I)
The clearing point, or the nematic-to-isotropic phase transition temperature, defines the upper operational limit of a liquid crystal mixture.
-
Cyano Biphenyls: The strong dipole of the cyano group leads to significant intermolecular interactions, contributing to the stability of the nematic phase. However, it can also promote antiparallel molecular arrangements, which can influence phase behavior.[3]
-
Bromo Biphenyls: The steric bulk of the bromine atom can disrupt the close packing of the biphenyl cores.[4] This is expected to reduce the intermolecular attractive forces, thereby lowering the clearing point of a mixture compared to one containing an equivalent concentration of a cyanobiphenyl analogue. Studies on ω-bromo-1-(4-cyanobiphenyl-4'-yl) alkanes have shown that the terminal bromine's bulkiness influences the odd-even effect of the nematic-isotropic transition temperature.[4]
Viscosity (η)
Viscosity is a key factor in the switching speed of a liquid crystal device. Lower viscosity allows for faster reorientation of the liquid crystal director.
-
Cyano Biphenyls: The strong intermolecular interactions in cyanobiphenyls contribute to their viscosity. For example, 5CB has a shear viscosity of around 25 cP at 25°C.[6]
-
Bromo Biphenyls: By reducing the strength of intermolecular dipole-dipole interactions, the substitution of a cyano group with a bromo group is anticipated to lower the rotational viscosity of the mixture. This could lead to faster switching times, a desirable property in many electro-optical applications.
Comparative Performance Data
| Property | 4-butyl-4'-cyanobiphenyl (4CB) (Host/Benchmark) | This compound (Dopant/Challenger) | Expected Impact on Mixture |
| Molecular Formula | C₁₇H₁₇N | C₁₆H₁₇Br | - |
| Molecular Weight | 235.33 g/mol | 289.21 g/mol [7] | Increased density |
| Phase Transitions | Cr-N: 16.5°C; N-I: 48°C[8] | Data not available | Lowering of TN-I |
| Dielectric Anisotropy (Δε) | Strongly Positive | Moderately Positive to Low Negative | Reduction in overall Δε |
| Birefringence (Δn) | High | Moderate to High | Dependent on mixture composition |
| Viscosity (η) | Moderate | Expected to be Lower | Reduction in overall viscosity |
Note: The properties of 4CB are for the pure substance and serve as a benchmark for comparison. The expected impact of this compound is a qualitative prediction based on molecular structure principles.
Experimental Protocols for Performance Characterization
To empirically determine the performance of this compound, it must be introduced into a host liquid crystal mixture (e.g., a eutectic mixture of cyanobiphenyls or a commercially available nematic mixture) at varying concentrations. The following are standard protocols for characterizing the key performance metrics.
Synthesis of a Biphenyl-Based Liquid Crystal
The synthesis of this compound can be achieved via a Suzuki-Miyaura cross-coupling reaction, a robust method for forming carbon-carbon bonds.[9]
Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a round-bottom flask, combine 1,4-dibromobenzene (1.0 eq), 4-butylphenylboronic acid (1.1 eq), and an aqueous solution of potassium carbonate (2 M, 3.0 eq).
-
Solvent Addition: Add toluene as the organic solvent to create a biphasic system.
-
Degassing: Bubble argon or nitrogen gas through the mixture for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under an inert atmosphere, add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Measurement of Dielectric Anisotropy and Viscosity
Dielectric spectroscopy is used to measure the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. The rotational viscosity can be determined from the switching dynamics of the liquid crystal cell.
Protocol: Electro-Optical Characterization
-
Cell Fabrication: Use commercially available liquid crystal cells with transparent electrodes (e.g., ITO-coated glass). For ε||, a homeotropic alignment layer (molecules perpendicular to the surface) is needed. For ε⊥, a planar alignment layer (molecules parallel to the surface) is required.
-
Cell Filling: Fill the cells with the liquid crystal mixture in its isotropic phase via capillary action.
-
Dielectric Measurement:
-
Place the filled cell in a temperature-controlled holder.
-
Connect the cell to an LCR meter.
-
Measure the capacitance of the planar-aligned cell to determine ε⊥.
-
For the homeotropic cell, apply a high-frequency AC voltage to orient the director and measure ε||.
-
Calculate Δε = ε|| - ε⊥. [10]4. Rotational Viscosity Measurement:
-
Apply a square-wave voltage to a planar cell and measure the optical response (transmittance) with a photodiode.
-
The rise and fall times of the optical response are related to the rotational viscosity (γ₁) of the material.
-
Conclusion and Future Outlook
This compound represents a theoretically interesting modification to the classical cyanobiphenyl structure. Based on fundamental principles of molecular design, its inclusion in a nematic mixture is predicted to reduce the dielectric anisotropy , lower the clearing point , and decrease the viscosity when compared to an analogous mixture containing 4-butyl-4'-cyanobiphenyl.
These predicted properties could be highly valuable for specific applications. A lower viscosity is universally beneficial for improving switching speeds. A moderately positive or even negative dielectric anisotropy could be useful for technologies like vertically aligned (VA) displays, which require materials with negative Δε. [5] While this guide provides the theoretical framework for comparison and the experimental means for validation, empirical data is required to fully quantify the performance of this compound. The protocols outlined herein provide a clear pathway for researchers to generate this data and explore the potential of halogenated biphenyls in advanced liquid crystal formulations.
References
- Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases Targeted for Energy Investig
- Comparative Study by Image Analysis in Halogenated Schiff Base Liquid Crystals. (2020). International Journal of Innovative Research in Science, Engineering and Technology. [Link]
- High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applic
- Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nem
- The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). NIH. [Link]
- The role of negative dielectric anisotropy liquid crystalline materials in LCD's. (2018). AIP Publishing. [Link]
- Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applic
- Dielectric anisotropy changes in MBBA liquid crystal doped with barium titanate by a new method. (2024). PMC - PubMed Central. [Link]
- Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. (2007). Acta Physica Polonica A. [Link]
- A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). (2022). Taylor & Francis Online. [Link]
- Critical evaluation of liquid crystal transition temperatures I: 4,4'-alkyl/ alkoxyphenylbenzoates. (2009).
- The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research. (2023). ORBilu. [Link]
- Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. (2014).
- Reentrant nematic phase in 4-alkyl-4′-cyanobiphenyl (nCB) binary mixtures. (2014). Semantic Scholar. [Link]
- This compound. (2024). PubChem. [Link]
- Halogen-Bonded Liquid Crystals. (2015). White Rose Research Online. [Link]
- Eutectic mixtures of nematic 4′-substitued 4-cyanobiphenyls. (1973). SciSpace. [Link]
- Reentrant nematic phase in 4-alkyl-4′-cyanobiphenyl (nCB) binary mixtures. (2014). Semantic Scholar. [Link]
- Probing a Local Viscosity Change at the Nematic-Isotropic Liquid Crystal Phase Transition by a Ratiometric Flapping Fluorophore. (2022). ChemRxiv. [Link]
- A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). (2022). Taylor & Francis Online. [Link]
- Viscosity for Some Organic Binary Liquid Systems: A Theoretical Study on Correlative Modeling. (2024). Journal of Applied Science & Process Engineering. [Link]
- VISCOSITY MEASUREMENTS IN PULSED MAGNETIC FIELDS. (2020). EMFL. [Link]
- The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. (2015). PMC - NIH. [Link]
- Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. (2014).
Sources
- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbilu.uni.lu [orbilu.uni.lu]
- 3. ias.ac.in [ias.ac.in]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p’-cyano-biphenyl [scirp.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications | MDPI [mdpi.com]
A Comparative Guide to the Structural Validation of 4-Bromo-4'-butyl-1,1'-biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-butyl-1,1'-biphenyl serves as a key building block in the synthesis of various organic materials and potential therapeutic agents.[1] Its biphenyl core provides a rigid scaffold, while the bromo and butyl functionalities offer sites for further chemical modification. The precise arrangement of these substituents is critical to the molecule's properties and reactivity. Therefore, rigorous structural validation is not merely a procedural step but a foundational requirement for reliable downstream applications. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography for the definitive structural elucidation of these derivatives.
The Synthetic Pathway: A Brief Overview
The most common and versatile method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2][3] This palladium-catalyzed reaction joins an aryl halide with an arylboronic acid. In a typical synthesis, 4-bromophenylboronic acid is coupled with 1-bromo-4-butylbenzene. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution.[5] For this compound derivatives, both ¹H and ¹³C NMR provide a wealth of information regarding the electronic environment of individual atoms, allowing for a detailed structural map.
¹H NMR Spectroscopy
Proton NMR is typically the initial step in structural validation. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the aliphatic protons of the butyl group.
Expected Chemical Shifts and Splitting Patterns:
| Proton Environment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
| Aromatic Protons (near Bromine) | 7.50 - 7.60 | Doublet | 2H |
| Aromatic Protons (adjacent to other ring) | 7.40 - 7.50 | Doublet | 2H |
| Aromatic Protons (near Butyl group) | 7.20 - 7.30 | Doublet | 2H |
| Aromatic Protons (adjacent to other ring) | 7.10 - 7.20 | Doublet | 2H |
| Methylene Protons (-CH₂-) adjacent to ring | 2.60 - 2.70 | Triplet | 2H |
| Methylene Protons (-CH₂-) | 1.55 - 1.65 | Sextet | 2H |
| Methylene Protons (-CH₂-) | 1.30 - 1.40 | Sextet | 2H |
| Methyl Protons (-CH₃) | 0.90 - 1.00 | Triplet | 3H |
Note: These are approximate values and can be influenced by the solvent and other substituents.
¹³C NMR Spectroscopy
Carbon-13 NMR provides complementary information, detailing the carbon framework of the molecule.
Expected Chemical Shifts:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (ipso- to other ring) | 138 - 142 |
| Aromatic Carbons (ortho- to other ring) | 128 - 130 |
| Aromatic Carbons (meta- to other ring) | 126 - 128 |
| Aromatic Carbon (para- to other ring, with Butyl) | 142 - 144 |
| Aromatic Carbon (ipso- to Bromine) | 120 - 122 |
| Aliphatic Carbons (-CH₂-) | 35, 33, 22 |
| Aliphatic Carbon (-CH₃) | 14 |
Note: These are approximate values and can be influenced by the solvent and other substituents.
Advanced NMR Techniques
For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton and carbon signals, respectively. While bromine has NMR active nuclei (⁷⁹Br and ⁸¹Br), their quadrupolar nature results in very broad signals, making them generally unsuitable for high-resolution NMR of covalent compounds.[6]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the raw data, and phase and baseline correct the resulting spectrum.
-
Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure.
Molecular Ion Peak
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[8] This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2).[9] The nominal molecular weight of this compound is 289.21 g/mol .[10]
Fragmentation Pattern
Electron ionization (EI) is a common ionization method that can cause the molecular ion to fragment into smaller, charged species. The fragmentation pattern is often predictable and can be used to confirm the structure. For halogenated biphenyls, a key fragmentation is the loss of the halogen atom.[11] The "ortho effect," where compounds with substituents in the 2,2', 2,2',6, or 2,2',6,6' positions show enhanced fragmentation, can be a useful diagnostic tool, though it is not directly applicable to the 4,4'-substitution pattern of the parent compound.[12][13]
Expected Fragmentation:
-
Loss of the butyl group: A significant fragment corresponding to the loss of the C₄H₉ radical (57 Da).
-
Loss of the bromine atom: A fragment corresponding to the loss of the Br radical (79 or 81 Da).
-
Cleavage of the biphenyl bond: Fragments corresponding to the bromophenyl and butylphenyl cations.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation: Inject the sample into the GC system. The compound will be separated from any impurities based on its volatility and interaction with the GC column.[14]
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is ionized (e.g., by electron impact).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features of the compound.
III. X-ray Crystallography: The Definitive Structure
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous three-dimensional structure of the molecule in the solid state.[15] This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.
Crystal Structure of Biphenyl Derivatives
The planarity of the biphenyl system is a key structural feature. In the solid state, the two phenyl rings are often twisted relative to each other to minimize steric hindrance.[16] For 4,4'-disubstituted biphenyls, the crystal packing can be influenced by intermolecular interactions. The crystal structure of a related compound, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, shows a dihedral angle of 24.57 (4)° between the biphenyl rings.[17]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a high-quality single crystal and mount it on the goniometer of the diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.[18]
-
Structure Analysis: The final structure provides precise information on bond lengths, bond angles, and intermolecular interactions.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Connectivity, electronic environment of atoms, and stereochemistry in solution. | Non-destructive, relatively fast, provides detailed structural information. | Requires soluble sample, can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, can be coupled with separation techniques (GC, LC). | Can be a "hard" ionization technique leading to the absence of a molecular ion peak, limited structural information from fragmentation alone. |
| X-ray Crystallography | Precise 3D structure in the solid state, including bond lengths and angles. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation. |
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the comprehensive structural validation of this compound derivatives.
Caption: A typical workflow for the synthesis and structural validation of this compound derivatives.
Conclusion
The structural validation of this compound derivatives requires a multi-faceted analytical approach. NMR spectroscopy serves as the primary tool for elucidating the molecular structure in solution, while mass spectrometry provides crucial information about the molecular weight and fragmentation patterns. For unambiguous proof of structure, single-crystal X-ray crystallography is the gold standard. By employing these techniques in a complementary fashion, researchers can ensure the structural integrity of their synthesized compounds, which is essential for the advancement of their research in drug development and materials science.
References
- Sovocool, G. W., & Wilson, N. K. (1982). Differentiation of brominated biphenyls by carbon-13 nuclear magnetic resonance and gas chromatography/mass spectrometry. Journal of Organic Chemistry, 47(20), 4032–4038. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
- Wikipedia. (n.d.). X-ray crystallography.
- Hosseini, M. S., et al. (2022). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 27(19), 6285. [Link]
- Taka, H., et al. (2020). Synthesis and X-ray Crystal Structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts.
- Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns.
- Bastiansen, O., & Samdal, S. (1985). The Molecular Structure of Biphenyl and some of its Derivatives. II. Acta Chemica Scandinavica, 39a, 607-613. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with High-Purity 4-Bromo-4'-ethylbiphenyl.
- Agilent. (n.d.). Rapid analysis of polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) with Agilent Intuvo 9000 GC/5977B s.
- Chan, S. J., Howe, A. G., Hook, J. M., & Harper, J. B. (2009). 79Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-347. [Link]
- University of Sheffield. (n.d.). Bromine NMR.
- YouTube. (2023). Bromo pattern in Mass Spectrometry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. savemyexams.com [savemyexams.com]
- 9. youtube.com [youtube.com]
- 10. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
- 17. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl: An In-depth Technical Analysis for Researchers
Introduction
4-Bromo-4'-butyl-1,1'-biphenyl is a key intermediate in the synthesis of a variety of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical compounds. Its rigid biphenyl core, substituted with a reactive bromine atom and a lipophilic butyl group, provides a versatile scaffold for further molecular elaboration. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comprehensive benchmark of the most common synthetic routes to this compound, with a focus on providing actionable experimental data and insights to inform your choice of methodology.
Overview of Synthetic Strategies
The construction of the C-C bond between the two phenyl rings is the central challenge in the synthesis of this compound. Modern organic chemistry offers a powerful toolkit of cross-coupling reactions that are well-suited for this transformation. This guide will focus on the comparative analysis of the following key methodologies:
-
Suzuki-Miyaura Coupling: A robust and widely used palladium-catalyzed reaction between an organoboron compound and an organic halide.[1]
-
Kumada Coupling: One of the earliest developed cross-coupling reactions, utilizing a Grignard reagent and a nickel or palladium catalyst.[2]
-
Negishi Coupling: A versatile method that employs an organozinc reagent, often offering high reactivity and functional group tolerance.[3]
-
Stille Coupling: A palladium-catalyzed reaction involving an organotin compound, known for its tolerance of a wide range of functional groups.[4]
Each of these methods will be evaluated based on yield, reaction conditions, catalyst cost and loading, substrate availability, and scalability.
In-Depth Comparison of Synthetic Routes
Suzuki-Miyaura Coupling: The Workhorse of Biphenyl Synthesis
The Suzuki-Miyaura coupling is arguably the most prevalent method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5] The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.[6]
Two primary disconnection approaches are viable for the synthesis of this compound via Suzuki coupling:
-
Route A: Coupling of 1,4-dibromobenzene with 4-butylphenylboronic acid.
-
Route B: Coupling of 4-bromophenylboronic acid with 1-bromo-4-butylbenzene.
Logical Workflow: Suzuki-Miyaura Coupling (Route A)
Caption: Suzuki-Miyaura coupling of 1,4-dibromobenzene and 4-butylphenylboronic acid.
Experimental Protocol (Illustrative)
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,4-dibromobenzene (1.0 equiv.), 4-butylphenylboronic acid (1.1 equiv.), palladium(II) acetate (0.02 equiv.), SPhos (0.04 equiv.), and potassium phosphate (3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with argon. Add degassed toluene and water (10:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford this compound as a white solid.
Causality of Experimental Choices:
-
Catalyst System: The choice of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is crucial for promoting the oxidative addition of the aryl bromide and facilitating the subsequent transmetalation and reductive elimination steps.[6]
-
Base: Potassium phosphate is a common choice as it is effective in promoting the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.[6]
-
Solvent System: A mixture of an organic solvent like toluene and water is often used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the reactants and catalyst.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Kumada Coupling: A Classic Approach with Modern Relevance
The Kumada coupling, one of the pioneering cross-coupling reactions, utilizes a Grignard reagent as the organometallic nucleophile.[8] It is often catalyzed by nickel or palladium complexes.[2] This method can be cost-effective due to the ready availability of Grignard reagents and the potential to use less expensive nickel catalysts.[9]
Logical Workflow: Kumada Coupling
Caption: Kumada coupling of 4-bromophenylmagnesium bromide and 1-bromo-4-butylbenzene.
Experimental Protocol (Illustrative)
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under argon, prepare 4-bromophenylmagnesium bromide from 1,4-dibromobenzene and magnesium turnings in anhydrous THF.[10]
-
Coupling Reaction: To a separate flask containing a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂) in anhydrous THF, add 1-bromo-4-butylbenzene (1.0 equiv.).
-
Addition of Grignard: Slowly add the prepared Grignard reagent (1.1 equiv.) to the catalyst mixture at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion. Quench the reaction with dilute HCl and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate.
-
Purification: Purify by column chromatography or recrystallization.
Causality of Experimental Choices:
-
Grignard Reagent: The high reactivity of the Grignard reagent is a key feature of the Kumada coupling.[9] However, this also limits the functional group tolerance of the reaction.
-
Catalyst: Nickel catalysts are often effective and more economical than palladium catalysts for this transformation.[9] Ligands like dppe (1,2-bis(diphenylphosphino)ethane) are used to stabilize the nickel catalyst and promote the reaction.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents, necessitating strictly anhydrous reaction conditions.[11]
Negishi Coupling: High Reactivity and Selectivity
The Negishi coupling employs organozinc reagents, which are generally more reactive than organoboron compounds and more tolerant of functional groups than Grignard reagents.[3] This reaction is catalyzed by nickel or palladium complexes.[12]
Logical Workflow: Negishi Coupling
Caption: Negishi coupling of a 4-butylphenylzinc halide with 1,4-dibromobenzene.
Experimental Protocol (Illustrative)
-
Organozinc Preparation: Prepare the 4-butylphenylzinc halide in situ from 1-bromo-4-butylbenzene by reaction with activated zinc dust or by transmetalation from the corresponding Grignard or organolithium reagent with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: In a separate flask, combine 1,4-dibromobenzene (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₄) in an anhydrous solvent like THF.
-
Addition and Reaction: Add the freshly prepared organozinc reagent (1.1 equiv.) to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, and purify as described for the previous methods.
Causality of Experimental Choices:
-
Organozinc Reagent: The use of an organozinc reagent provides a good balance of reactivity and functional group tolerance, making the Negishi coupling a powerful tool for complex molecule synthesis.[13]
-
Catalyst: Palladium catalysts are generally preferred for their high yields and broad functional group compatibility in Negishi couplings.[3]
-
In Situ Preparation: Organozinc reagents are often prepared and used immediately to avoid decomposition.
Stille Coupling: Tolerance to a Wide Range of Functional Groups
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[14] A key advantage of this method is the stability of organotin reagents to air and moisture, and their compatibility with a wide variety of functional groups.[4]
Logical Workflow: Stille Coupling
Caption: Stille coupling of 4-butylphenyltributylstannane with 1,4-dibromobenzene.
Experimental Protocol (Illustrative)
-
Reaction Setup: In a Schlenk flask, combine 1,4-dibromobenzene (1.0 equiv.), 4-butylphenyltributylstannane (1.1 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent such as toluene or DMF.
-
Reaction: Heat the mixture under an inert atmosphere. The reaction temperature can vary depending on the reactivity of the substrates and the catalyst used.
-
Work-up: After completion, the reaction mixture is typically diluted with an organic solvent and may require a fluoride workup (e.g., with aqueous KF) to remove the tin byproducts.
-
Purification: Purify the crude product by column chromatography.
Causality of Experimental Choices:
-
Organotin Reagent: The stability and functional group tolerance of organostannanes are major advantages of the Stille coupling.[14] However, the toxicity and difficulty in removing tin byproducts are significant drawbacks.
-
Catalyst: Palladium catalysts are exclusively used for the Stille reaction.[4]
-
Additives: In some cases, additives like copper(I) salts can accelerate the transmetalation step.
Comparative Analysis and Recommendations
| Feature | Suzuki-Miyaura Coupling | Kumada Coupling | Negishi Coupling | Stille Coupling |
| Typical Yield | High to Excellent | Good to High | High to Excellent | Good to High |
| Functional Group Tolerance | Excellent | Poor to Moderate | Good to Excellent | Excellent |
| Reagent Toxicity | Low (Boron reagents) | Moderate (Grignard reagents are highly basic) | Moderate (Organozinc reagents) | High (Organotin reagents) |
| Reagent Stability | Good (Boronic acids can dehydrate) | Poor (Sensitive to air and moisture) | Moderate (Often prepared in situ) | Excellent (Air and moisture stable) |
| Cost of Reagents | Moderate to High (Boronic acids) | Low (Grignard reagents) | Moderate (Zinc salts) | High (Organotin reagents) |
| Catalyst | Palladium | Nickel or Palladium | Palladium or Nickel | Palladium |
| Scalability | Excellent | Good | Good | Moderate (due to tin waste) |
Recommendations:
-
For general laboratory-scale synthesis and methods development, the Suzuki-Miyaura coupling is the recommended starting point. Its broad commercial availability of starting materials, excellent functional group tolerance, and relatively low toxicity of boron byproducts make it a highly versatile and user-friendly method.[5]
-
For cost-sensitive applications and when functional group tolerance is not a major concern, the Kumada coupling can be an attractive alternative. The use of inexpensive Grignard reagents and potentially nickel catalysts can significantly reduce the overall cost.[8]
-
When high reactivity and good functional group tolerance are both required, the Negishi coupling is a powerful option. It often provides excellent yields under mild conditions.[15]
-
The Stille coupling should be considered when dealing with substrates that are sensitive to the conditions of other coupling reactions. Its primary drawback is the toxicity and disposal of tin-containing waste, which can be a significant issue, particularly on a larger scale.[14]
Conclusion
The synthesis of this compound can be effectively achieved through several modern cross-coupling methodologies. The choice of the optimal synthetic route will depend on a careful consideration of factors such as cost, scale, available starting materials, and the presence of other functional groups in the molecule. The Suzuki-Miyaura coupling stands out as a particularly robust and versatile method for this transformation. This guide provides the necessary foundational knowledge and practical insights to enable researchers to make informed decisions and successfully synthesize this valuable chemical intermediate.
References
- Negishi, E. in Handbook of Organopalladium Chemistry for Organic Synthesis (eds. Negishi, E. & de Meijere, A.) 289–304 (John Wiley & Sons, Inc., 2002).
- Ren, T., Zhang, J., Zou, G. & Negishi, E. Negishi Coupling—Expedient Formation of Biphenyls on the Periphery of Inorganic/Organometallic Diruthenium Species. Organometallics28, 3040–3043 (2009).
- Billingsley, K. L. & Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.47, 4695–4698 (2008).
- Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (28)]. Angew. Chem. Int. Ed. Engl.25, 508–524 (1986).
- Knochel, P., Millot, N., Rodriguez, A. L. & Tucker, C. E. Preparation and Applications of Polyfunctional Organozinc Reagents in Organic Synthesis. Org. React.58, 417–747 (2001).
- Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Acc. Chem. Res.15, 340–348 (1982).
- Leadbeater, N. E. & Marco, M. A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Org. Lett.4, 2973–2976 (2002).
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link] (2023).
- Chen, Y.-J. et al. Illustrating Catalysis with Interlocking Building Blocks: Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides with Heteroatom Substituted Arenes. J. Chem. Educ.95, 1378–1382 (2018).
- Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link].
- Littke, A. F. & Fu, G. C. The Stille Reaction: A Personal Account of a Fruitful Collaboration. Angew. Chem. Int. Ed.41, 4176–4211 (2002).
- Kumada, M. Nickel and palladium complex catalyzed carbon-carbon bond formation. Pure Appl. Chem.52, 669–679 (1980).
- Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Adv. Synth.
- Miyaura, N. & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.95, 2457–2483 (1995).
- University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link].
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link] (2023).
- ResearchGate. Synthesis of parent biphenyl via Stille cross coupling. [Link].
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl. .
- Organic Chemistry Portal. Kumada Coupling. [Link].
- Elsom, L. F., McKillop, A. & Taylor, E. C. 4,4'-dimethyl-1,1'-biphenyl. Org. Synth.55, 48 (1976).
- Google Patents.
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link] (2024).
- Storgaard, M. & Ellman, J. A. Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imines. Org. Synth.87, 8 (2010).
- Xu, L. et al. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nat.
- Google Patents.
- ResearchGate. Suzuki coupling reaction of bromobenzene with phenylboronic acid. [Link].
- Miyaura, N. Organoborane coupling reactions (Suzuki coupling). J. Organomet. Chem.653, 54–57 (2002).
- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link].
- Reilly, M. Masking Boronic Acids for Suzuki Coupling. YouTube[Link] (2011).
- Thermo Scientific Alfa Aesar. 4-Bromo-4'-tert-butylbiphenyl, 98%. [Link].
Sources
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Kumada Coupling [organic-chemistry.org]
- 9. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 13. Negishi cross-couplings in the synthesis of amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02682J [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Orthogonal Cross-Validation of Analytical Data for 4-Bromo-4'-butyl-1,1'-biphenyl
Abstract
The Imperative of Orthogonal Cross-Validation
Before we delve into specific techniques, it is crucial to understand the foundational principle of this guide: orthogonal cross-validation . In analytical chemistry, two methods are considered orthogonal if they measure the same attribute through fundamentally different principles.[1][2][3] For instance, Mass Spectrometry measures the mass-to-charge ratio, a direct measure of molecular weight, while NMR spectroscopy probes the magnetic properties of atomic nuclei to elucidate the chemical structure and connectivity. HPLC, in turn, separates components based on their physicochemical interactions with a stationary phase, providing a measure of purity.
The logical flow of this validation process is illustrated below. Each technique provides a piece of the puzzle, and their convergence leads to a validated structure and purity profile.
Part I: Primary Structural Elucidation
The first objective is to confirm the fundamental identity of the molecule: its molecular formula and the arrangement of its atoms. For this, High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are our primary, orthogonal tools.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the gold standard for determining the elemental composition of a new molecule. Unlike nominal mass spectrometry, which provides the integer mass, HRMS measures the mass-to-charge ratio to several decimal places. This precision allows for the calculation of a unique elemental formula, ruling out other potential combinations of atoms that might have the same nominal mass. We use Electrospray Ionization (ESI) in positive mode as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing fragmentation and simplifying spectral interpretation.
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of this compound in HPLC-grade methanol. From this, prepare a dilute solution of ~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for ESI.
-
Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Parameters (Positive Ion Mode):
-
Mass Range: 100-500 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Infusion Flow Rate: 5 µL/min
-
-
Data Analysis: Identify the isotopic pattern for the [M+H]⁺ ion. The presence of bromine results in a characteristic isotopic cluster with two peaks of nearly equal intensity (⁷⁹Br and ⁸¹Br) separated by approximately 2 Da. Calculate the elemental composition from the exact mass of the monoisotopic peak.
Data Summary: HRMS of this compound
| Parameter | Theoretical Value | Observed Value | Interpretation |
| Molecular Formula | C₁₆H₁₇Br | C₁₆H₁₇Br | Confirmed |
| Exact Mass [M] | 288.05136 | - | - |
| [M+H]⁺ (monoisotopic) | 289.05864 | 289.0581 | Excellent agreement; confirms elemental formula. |
| [M+2+H]⁺ (isotope) | 291.05659 | 291.0560 | Confirms the presence of one bromine atom. |
Note: The presented "Observed Value" is illustrative, based on typical instrument accuracy (within 5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: If HRMS provides the formula, NMR gives us the architectural blueprint. ¹H NMR reveals the number and types of hydrogen atoms and their connectivity, while ¹³C NMR maps the carbon skeleton of the molecule. For a substituted biphenyl system, NMR is indispensable for confirming the substitution pattern (i.e., that the bromo and butyl groups are at the 4 and 4' positions, respectively). We use deuterated chloroform (CDCl₃) as it is a standard, versatile solvent for non-polar organic compounds.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of CDCl₃. Ensure the sample is fully dissolved to avoid peak broadening.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) to assign protons to their positions in the molecule. Assign the carbon signals in the ¹³C spectrum based on chemical shifts and comparison with predicted spectra.
Data Summary: Predicted NMR Data for this compound
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.53 | Doublet | 2H | Protons ortho to Bromine |
| Aromatic Protons | 7.45 | Doublet | 2H | Protons meta to Bromine |
| Aromatic Protons | 7.43 | Doublet | 2H | Protons meta to Butyl |
| Aromatic Protons | 7.24 | Doublet | 2H | Protons ortho to Butyl |
| Methylene Protons | 2.63 | Triplet | 2H | -CH₂-Ar |
| Methylene Protons | 1.64 | Sextet | 2H | -CH₂-CH₂-Ar |
| Methylene Protons | 1.34 | Sextet | 2H | -CH₂-CH₃ |
| Methyl Protons | 0.90 | Triplet | 3H | -CH₃ |
| ¹³C NMR (101 MHz, CDCl₃) | Predicted δ (ppm) | Assignment | ||
| Aromatic Carbons | 141.0, 139.9, 138.5, 132.0, 129.0, 128.8, 127.1, 121.5 | Biphenyl Carbons | ||
| Aliphatic Carbons | 35.5, 33.8, 22.5, 14.1 | Butyl Chain Carbons |
Note: This data is predicted based on known values for similar structures, such as 4-bromo-4'-pentylbiphenyl.[7] It serves as a reliable benchmark for experimental verification.
Part II: Purity Assessment and Comparative Analysis
Confirming the structure is only half the battle. We must also verify the sample's purity. HPLC is the ideal tool for this, as it physically separates the main compound from any impurities, starting materials, or side products.
Expertise & Experience: We will develop a Reverse-Phase HPLC (RP-HPLC) method. This is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity. Our target compound is quite non-polar, so a C18 column with a mobile phase of acetonitrile and water is a logical starting point.[8][9][10] To demonstrate the method's specificity, we will compare the retention time of our product with its unbrominated precursor, 4-butyl-1,1'-biphenyl , which is a likely process-related impurity. The addition of bromine increases the molecular weight and hydrophobicity, which should lead to a longer retention time on a C18 column.
Figure 2: HPLC Separation Workflow. This diagram illustrates the separation of the target compound from a less hydrophobic impurity using reverse-phase HPLC.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Analyte: Prepare a 1 mg/mL solution of this compound in acetonitrile.
-
Alternative Standard: Prepare a 1 mg/mL solution of 4-butyl-1,1'-biphenyl in acetonitrile.
-
Spiked Sample: Mix equal volumes of the two solutions above.
-
-
Instrumentation: An HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic, 85:15 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (biphenyls have strong absorbance in this region).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the analyte solution and determine its retention time (RT) and calculate purity based on the area percentage of the main peak.
-
Inject the alternative standard to determine its RT.
-
Inject the spiked sample to confirm baseline separation between the two compounds.
-
Data Summary: Comparative HPLC Analysis
| Compound | Expected Retention Time (RT) | Purity (% Area) | Rationale for RT |
| 4-butyl-1,1'-biphenyl | ~6.5 min | >99% (Standard) | Less hydrophobic, elutes faster.[11][12] |
| This compound | ~7.8 min | >99.5% | More hydrophobic due to bromine, stronger interaction with C18, elutes later.[13][14] |
Note: The purity result confirms the absence of significant impurities, including the starting material. The distinct retention times demonstrate the method's specificity and ability to resolve the product from key potential contaminants.
Conclusion: A Triad of Trust
Through the strategic and logical application of three orthogonal analytical techniques, we have constructed a comprehensive and trustworthy profile of this compound.
-
High-Resolution Mass Spectrometry confirmed the elemental formula with high precision.
-
¹H and ¹³C NMR Spectroscopy elucidated the precise molecular structure and connectivity, confirming the substitution pattern.
-
Reverse-Phase HPLC established the high purity of the sample and demonstrated its clear separation from a likely process impurity.
References
- ResearchGate. (2014). What is meant by "orthogonal methods" in analytical chemistry?[Link]
- Journal of Chromatographic Science. (2016). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. [Link]
- SciELO. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. [Link]
- PharmaGuru. (2025).
- National Institutes of Health (NIH). (2014).
- SciELO. (n.d.).
- ChemBK. (2024). 4-BUTYL-1,1'-BIPHENYL. [Link]
- Pharma IQ. (n.d.). Cross-Validation of Bioanalytical Methods: When, Why and How?[Link]
- Chemistry Stack Exchange. (n.d.). How can I tell that two analytical methods are orthogonal?[Link]
- European Bioanalysis Forum. (2017).
- U.S. Food and Drug Administration (FDA). (2018).
- Reddit. (n.d.).
- Fluid Imaging Technologies. (n.d.). What is a Particle Analysis "Orthogonal Method"?[Link]
- Alphalyse. (n.d.). Orthogonal method in pharmaceutical product analysis. [Link]
- National Institutes of Health (NIH). (n.d.). This compound | C16H17Br | CID 15738138 - PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluidimaging.com [fluidimaging.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 7. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. chembk.com [chembk.com]
- 13. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. echemi.com [echemi.com]
The Efficacy of 4-Bromo-4'-butyl-1,1'-biphenyl in Organic Semiconductor Devices: A Comparative Guide
Introduction: Situating 4-Bromo-4'-butyl-1,1'-biphenyl in the Landscape of Organic Electronics
This compound is a biphenyl derivative characterized by a butyl group and a bromine atom at the para positions of the two phenyl rings. While extensively utilized as a precursor in the synthesis of liquid crystals, its potential as an active material in organic semiconductor devices, particularly organic field-effect transistors (OFETs), warrants a thorough investigation.[1][2] The inherent rigidity and potential for π-π stacking conferred by the biphenyl core, coupled with the influence of the alkyl substituent on solubility and molecular packing, positions this molecule at the intersection of materials science and organic electronics.[1][2]
This guide provides a comparative analysis of the potential efficacy of this compound in organic semiconductor devices. Due to the limited availability of direct experimental data on its charge transport properties, this analysis will draw upon the well-established structure-property relationships of related 4-alkyl-4'-halobiphenyls and compare its anticipated performance with benchmark organic semiconductors. This document is intended for researchers and professionals in organic electronics and materials development, offering a scientifically grounded perspective on the prospects of this and similar molecular structures.
Comparative Analysis: Projecting the Performance of this compound
The performance of an organic semiconductor in an OFET is primarily evaluated by its charge carrier mobility (μ), on/off current ratio, and threshold voltage (Vth).[3] For this compound, we can infer its potential performance by dissecting its molecular structure.
The Biphenyl Core: The biphenyl unit provides a rigid, co-planar backbone that can facilitate intermolecular charge hopping, a fundamental requirement for efficient charge transport.[1][2]
The Butyl Substituent: The length and branching of alkyl chains significantly influence the morphology and electronic properties of organic semiconductors.[4][5][6][7][8][9] A short, linear alkyl chain like a butyl group is expected to:
-
Enhance Solubility: Improve solubility in organic solvents, making it suitable for solution-based processing techniques like spin-coating or printing, which are desirable for low-cost, large-area device fabrication.[1][10]
-
Influence Molecular Packing: The butyl chain will affect the intermolecular distance and the degree of π-π stacking. While longer alkyl chains can sometimes lead to higher mobility due to enhanced crystallinity, shorter chains can also promote favorable packing arrangements.[4][5][8] Finding the optimal alkyl chain length is crucial for maximizing charge transport.[3][4]
The Bromo Substituent: The bromine atom introduces a degree of electronegativity and can influence the frontier molecular orbital energy levels (HOMO and LUMO). This, in turn, affects the charge injection barrier from the electrodes and the overall stability of the device.
Based on these structural features, this compound is anticipated to be a p-type semiconductor, where charge transport occurs through holes. Its performance is likely to be modest compared to high-mobility polymers and small molecules specifically designed for high-performance OFETs.
Comparison with Benchmark Organic Semiconductors
To contextualize the potential of this compound, we compare its projected characteristics with three well-established organic semiconductors: Pentacene, 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene), and Fullerene (C60).
| Material | Typical Mobility (cm²/Vs) | On/Off Ratio | Processing | Polarity |
| This compound (Projected) | Low to Moderate | Moderate | Solution-Processable | p-type (expected) |
| Pentacene | 0.1 - 2.0 (thin film)[3][11], up to 1.2 (with graphene electrodes)[12] | > 10^6[13] | Primarily Vacuum Deposition | p-type |
| TIPS-Pentacene | 0.1 - 1.8 (solution-processed)[2][14][15] | > 10^5 | Solution-Processable | p-type |
| Fullerene (C60) | up to 2.3 (with hybrid active layer)[16] | > 10^5 | Vacuum Deposition | n-type |
This comparison highlights that while this compound may offer the advantage of solution processability, its charge carrier mobility is unlikely to rival that of high-performance materials like pentacene and its derivatives. However, its straightforward synthesis and modifiable structure make it an interesting candidate for fundamental studies on structure-property relationships in biphenyl-based semiconductors.
Experimental Protocols
To empirically determine the efficacy of this compound, the following experimental workflow for the fabrication and characterization of a solution-processed, bottom-gate, top-contact (BGTC) OFET is proposed.
Workflow for OFET Fabrication and Characterization
Conceptual Performance Comparison
Conclusion and Future Outlook
This compound, while primarily recognized as a liquid crystal precursor, possesses structural characteristics that suggest potential, albeit modest, as a p-type organic semiconductor. Its key advantage lies in its suitability for solution-based processing, which is a significant factor in the drive towards low-cost, large-area organic electronics. However, based on the established principles of molecular design for high-performance organic semiconductors, its efficacy in terms of charge carrier mobility is not expected to compete with state-of-the-art materials like pentacene or functionalized polymers.
Future research should focus on the empirical validation of its semiconductor properties through the fabrication and characterization of OFETs as outlined in this guide. Furthermore, systematic studies on a series of 4-alkyl-4'-halobiphenyls with varying alkyl chain lengths and different halogen substituents would provide valuable insights into the structure-property relationships governing charge transport in this class of materials. Such fundamental understanding is crucial for the rational design of novel biphenyl-based semiconductors with enhanced performance for future organic electronic applications.
References
- The Role of Biphenyls in Advanced Material Synthesis. (n.d.).
- AIP Publishing. (2018). Tutorial: Organic field-effect transistors: Materials, structure and operation.
- Functional Materials Letters. (n.d.). Effect of P3HT: TIPS-pentacene blend on properties of OFETs.
- ResearchGate. (n.d.). The electrical and memory performance of pentacene OFET devices using various dielectrics.
- PubChem. (n.d.). This compound.
- AIP Publishing. (n.d.). Organic Layer TIPS Pentacene on Commercial Prefabricated Bottom Gate-Top Contact OFET.
- National Center for Biotechnology Information. (2019). Photocontrolled organic field effect transistors based on the fullerene C60 and spiropyran hybrid molecule.
- AIP Publishing. (2011). Enhanced characteristics of pentacene field-effect transistors with graphene electrodes and substrate treatments.
- National Institutes of Health. (n.d.). Patterning technology for solution-processed organic crystal field-effect transistors.
- Journal of Materials Chemistry C. (n.d.). Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives ofb[2]enzothieno[3,2-b]benzothiophene.
- MDPI. (2024). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers.
- National Center for Biotechnology Information. (n.d.). Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review.
- National Institutes of Health. (n.d.). Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors.
- ResearchGate. (2024). Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers.
- ResearchGate. (n.d.). Long Alkyl Chain Induced OFET Characteristic with Low Threshold Voltage in an n-Type Perylene Monoimide Semiconductor.
- arXiv. (n.d.). Single-Crystal Organic Field Effect Transistors with the Hole Mobility ~ 8 cm2/Vs.
- National Center for Biotechnology Information. (n.d.). Organic semiconductors for organic field-effect transistors.
Sources
- 1. Solution Processed Large-Scale Small Molecular Organic Field-Effect Transistors [manu56.magtech.com.cn]
- 2. Effects of TIPS-Pentacene/PS Blends on OFETs Performance and $\text{NO}_{2}$ Gas Responsiveness | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Effect of Alkyl Side Chain Length on Electrical Performance of Ion-Gel-Gated OFETs Based on Difluorobenzothiadiazole-Based D-A Copolymers [mdpi.com]
- 6. Molecular Design Concept for Enhancement Charge Carrier Mobility in OFETs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Variations in the Alkyl Chain Lengths of Self-Assembled Monolayers on the Crystalline-Phase-Mediated Electrical Performance of Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Patterning technology for solution-processed organic crystal field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
- 14. worldscientific.com [worldscientific.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Photocontrolled organic field effect transistors based on the fullerene C60 and spiropyran hybrid molecule - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of synthetic routes to 4-Bromo-4'-butyl-1,1'-biphenyl
An In-depth Technical Guide to the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl
For researchers, scientists, and drug development professionals, the synthesis of unsymmetrical biaryl compounds is a foundational task. These structural motifs are prevalent in pharmaceuticals, liquid crystals, and advanced materials.[1] this compound is a key intermediate, valued for its dual functionality which allows for sequential, selective chemical modifications.[2][3] The presence of a butyl group can enhance solubility and introduce steric bulk, while the bromo group serves as a versatile handle for further cross-coupling reactions or other transformations.
This guide provides a comparative analysis of the primary synthetic routes to this compound, focusing on palladium and nickel-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each method, supported by experimental data and detailed protocols to inform your synthetic strategy.
Core Synthetic Strategies: A Comparative Overview
The construction of the C-C bond between the two phenyl rings is most efficiently achieved through transition metal-catalyzed cross-coupling reactions.[4][5] The three most prominent methods for this transformation are the Suzuki-Miyaura, Kumada, and Negishi couplings. Each reaction utilizes a different organometallic nucleophile to couple with an aryl halide, and the choice of method often depends on factors like functional group tolerance, availability of starting materials, and reaction scalability.
For the synthesis of this compound, two primary disconnection approaches exist for each coupling method:
-
Disconnection A: Coupling of a 4-butylphenyl organometallic species with a 1,4-dihalobenzene.
-
Disconnection B: Coupling of a 4-bromophenyl organometallic species with a 1-bromo-4-butylbenzene.
We will explore these disconnections within the context of each major reaction type.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the high stability, commercial availability, and low toxicity of the organoboron reagents.[4][6] The reaction is tolerant of a wide variety of functional groups and the inorganic byproducts are generally non-toxic and easily removed.[1][4]
Reaction Principle & Catalytic Cycle
The reaction involves a palladium(0) catalyst that undergoes oxidative addition with an aryl halide. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid, which is activated by a base. The cycle concludes with reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Routes & Considerations
-
Route 1A (Preferred): (4-butylphenyl)boronic acid + 1-bromo-4-iodobenzene. This is often the superior route. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond, allowing for selective oxidative addition at the iodine position while leaving the bromine intact for subsequent reactions.[9] This approach provides a direct and high-yielding path to the desired product. The key starting material, 1-bromo-4-iodobenzene, can be synthesized from 4-bromoaniline via a diazotization-iodination sequence.[9][10][11]
-
Route 1B: (4-bromophenyl)boronic acid + 1-bromo-4-butylbenzene. This route is also viable but may require more careful optimization of reaction conditions to avoid side reactions, such as the homocoupling of the boronic acid.
Method 2: The Kumada Coupling
The Kumada (or Kumada-Corriu) coupling was one of the first catalytic cross-coupling methods developed.[12] It utilizes a highly reactive Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium complexes.[13][14] The main advantage is the direct use of economical Grignard reagents, which can be prepared from the corresponding aryl halides.[15]
Reaction Principle & Catalytic Cycle
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14] However, the high nucleophilicity and basicity of Grignard reagents make them incompatible with many functional groups (e.g., esters, ketones, acids), which is a significant drawback.[13][14]
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
Synthetic Routes & Considerations
-
Route 2A: 4-butylphenylmagnesium bromide + 1,4-dibromobenzene. This route is feasible, but controlling the reaction to achieve mono-coupling can be challenging. Excess 1,4-dibromobenzene may be required to minimize the formation of the symmetrical 4,4'-dibutylbiphenyl byproduct.
-
Route 2B: 4-bromophenylmagnesium bromide + 1-bromo-4-butylbenzene. This route is also possible. The primary challenge with all Kumada couplings is the need for strictly anhydrous conditions and the intolerance of electrophilic functional groups.[16]
Method 3: The Negishi Coupling
The Negishi coupling employs an organozinc reagent, which offers a good balance of reactivity and functional group tolerance.[17][18] Organozinc compounds are more tolerant of functional groups than Grignard reagents but are more reactive than organoboranes, often leading to faster reaction times and milder conditions.[19]
Reaction Principle & Catalytic Cycle
The catalytic cycle is similar to the Suzuki and Kumada couplings. A key advantage is the broad applicability, allowing for the coupling of sp³, sp², and sp carbon atoms.[17] The organozinc reagents can be prepared from the corresponding aryl halides or via directed ortho-metalation, offering synthetic flexibility.[18]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Synthetic Routes & Considerations
-
Route 3A: 4-butylphenylzinc halide + 1-bromo-4-iodobenzene. Similar to the Suzuki coupling, using 1-bromo-4-iodobenzene allows for selective coupling at the more reactive C-I bond. This is a highly effective route.
-
Route 3B: 4-bromophenylzinc halide + 1-bromo-4-butylbenzene. This is a viable alternative. The main consideration for Negishi couplings is the preparation and handling of the organozinc reagents, which are moisture-sensitive, although less so than Grignard reagents.[19]
Quantitative Comparison of Synthetic Routes
| Feature | Suzuki-Miyaura Coupling | Kumada Coupling | Negishi Coupling |
| Nucleophile | Organoboronic acid/ester | Grignard reagent (Organomagnesium) | Organozinc |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | NiCl₂(dppe), Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Typical Yields | Very Good to Excellent (85-95%+) | Good to Excellent (70-95%) | Very Good to Excellent (80-95%+) |
| Functional Group Tolerance | Excellent | Poor | Good |
| Reaction Conditions | Mild; often requires base | Strictly anhydrous; sensitive | Anhydrous; milder than Kumada |
| Starting Materials | Boronic acids are stable, often commercial | Grignards prepared in situ, economical | Zinc reagents prepared in situ |
| Byproducts | Non-toxic borates | Magnesium salts | Zinc salts |
| Key Advantage | High stability and tolerance of reagents | High reactivity and low cost of reagents | Good balance of reactivity and tolerance |
| Key Disadvantage | Slower reaction rates than others | Poor functional group tolerance | Moisture sensitivity of zinc reagents |
Recommended Experimental Protocols
Based on the comparative analysis, the Suzuki-Miyaura coupling (Route 1A) is the most recommended method for general laboratory synthesis due to its high yield, excellent functional group tolerance, and the operational simplicity of using stable boronic acids.
Experimental Workflow Diagram
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 1: Suzuki-Miyaura Synthesis of this compound (Route 1A)
This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[1][7][20]
Materials:
-
(4-butylphenyl)boronic acid (1.1 eq)[21]
-
1-bromo-4-iodobenzene (1.0 eq)[22]
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or SPhos (4 mol%)[19]
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Toluene (solvent)
-
Ethanol (co-solvent)
-
Deionized water (co-solvent)
Procedure:
-
Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add (4-butylphenyl)boronic acid (1.1 eq), 1-bromo-4-iodobenzene (1.0 eq), and potassium carbonate (3.0 eq).
-
Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water as the solvent (e.g., 20 mL toluene, 5 mL ethanol, 5 mL water).
-
Degassing: Stir the mixture and bubble argon gas through it for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: To the degassed mixture, add palladium(II) acetate (2 mol%) and the phosphine ligand (e.g., PPh₃, 8 mol%) under a positive flow of argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (starting with 100% hexane), to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Kumada Coupling Synthesis (Route 2A)
This protocol outlines a general procedure for a Kumada coupling, which must be performed under strictly anhydrous conditions.[12][23][24]
Materials:
-
Magnesium turnings (1.2 eq)
-
1-bromo-4-butylbenzene (1.2 eq)
-
1,4-dibromobenzene (1.0 eq)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl₂(dppp), 2-5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one small crystal for activation)
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings and a crystal of iodine in an oven-dried, three-necked flask under an argon atmosphere.
-
Add a small amount of anhydrous THF.
-
In a separate dropping funnel, dissolve 1-bromo-4-butylbenzene (1.2 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent, 4-butylphenylmagnesium bromide.
-
-
Coupling Reaction:
-
In a separate oven-dried flask under argon, dissolve 1,4-dibromobenzene (1.0 eq) and NiCl₂(dppp) (2-5 mol%) in anhydrous THF.
-
Cool this solution to 0 °C in an ice bath.
-
Slowly transfer the prepared Grignard reagent from the first flask to the second flask via cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Conclusion
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most robust and versatile method for laboratory-scale synthesis. Its tolerance for a wide range of functional groups, use of stable and easy-to-handle reagents, and generation of non-toxic byproducts make it highly attractive. Specifically, the route coupling (4-butylphenyl)boronic acid with 1-bromo-4-iodobenzene offers superior selectivity and is the recommended primary approach.
While the Kumada coupling is economical due to the direct use of Grignard reagents, its stringent requirement for anhydrous conditions and poor functional group tolerance limit its broader applicability. The Negishi coupling provides a valuable intermediate option, offering better functional group tolerance than Kumada and potentially faster kinetics than Suzuki, but requires careful handling of moisture-sensitive organozinc reagents. The ultimate choice of synthetic route will depend on the specific constraints of the project, including scale, cost, available starting materials, and the presence of other functional groups in more complex substrates.
References
- Wikipedia. 1-Bromo-4-iodobenzene. [Link]
- Pharmaffiliates. Understanding the Synthesis and Handling of 1-Bromo-4-iodobenzene. [Link]
- MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
- ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. [Link]
- Royal Society of Chemistry.
- Ataman Kimya. 1-BROMO-4-IODOBENZENE, 98%. [Link]
- Wikipedia. Kumada coupling. [Link]
- Google Patents.
- Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. [Link]
- Wikipedia. Negishi coupling. [Link]
- Organic Chemistry Portal. Kumada Coupling. [Link]
- Organic Chemistry Portal. Negishi Coupling. [Link]
- ScienceDirect. Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. [Link]
- Google Patents. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl.
- Common Organic Chemistry.
- National Institutes of Health.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Organic Syntheses. phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
- Andrew G Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- ACS Publications. Diastereoconvergent Negishi Cross-Coupling Using Functionalized Cyclohexylzinc Reagents. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- National Institutes of Health. This compound. [Link]
- Google Patents.
- Google Patents.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-Bromo-4-iodobenzene - Wikipedia [en.wikipedia.org]
- 10. 1-Bromo-4-iodobenzene synthesis - chemicalbook [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Negishi coupling - Wikipedia [en.wikipedia.org]
- 18. Negishi Coupling [organic-chemistry.org]
- 19. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4-BROMO-4'-(DIPHENYLAMINO)BIPHENYL synthesis - chemicalbook [chemicalbook.com]
- 21. 4-Butylphenylboronic acid = 95 145240-28-4 [sigmaaldrich.com]
- 22. 1-Bromo-4-iodobenzene | 589-87-7 | FB38228 | Biosynth [biosynth.com]
- 23. html.rhhz.net [html.rhhz.net]
- 24. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Characterization of Novel Compounds from 4-Bromo-4'-butyl-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of novel compounds derived from the versatile precursor, 4-Bromo-4'-butyl-1,1'-biphenyl. We will explore the synthesis, characterization, and performance of these compounds, offering a comparative analysis against established alternatives. This guide is designed to equip researchers with the necessary insights to select and develop materials for applications ranging from liquid crystal displays to organic electronics.
Introduction: The Significance of the this compound Core
The this compound scaffold is a cornerstone in the synthesis of advanced organic materials. Its biphenyl core provides a rigid, calamitic (rod-shaped) structure, which is a fundamental prerequisite for inducing liquid crystalline phases. The butyl group at the 4'-position influences the material's melting point and solubility, while the bromine atom at the 4-position serves as a highly versatile reactive site. This bromine atom is amenable to a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of various functional groups to tailor the final compound's electronic and optical properties.[1]
Synthesis of Novel Biphenyl Derivatives: The Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the synthesis of biaryl compounds, offering high yields and tolerance to a broad range of functional groups.[2] This palladium-catalyzed reaction couples an organoboron compound with an organohalide, making it the ideal choice for functionalizing the this compound core.
Rationale Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
-
Palladium Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligand is critical, especially when dealing with sterically hindered substrates. For the coupling of aryl bromides, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are often effective. However, for more challenging couplings, or to achieve higher turnover numbers, more advanced catalyst systems are employed. For instance, the use of sterically bulky and electron-rich phosphine ligands, such as those based on the o-(di-tert-butylphosphino)biphenyl framework, can significantly enhance catalytic activity, even enabling reactions at room temperature.[3][4] The steric bulk of the ligand promotes the reductive elimination step and stabilizes the active Pd(0) species, while its electron-donating nature facilitates the initial oxidative addition of the aryl bromide.[5]
-
The Crucial Role of the Base: The base is a critical component of the Suzuki-Miyaura catalytic cycle, as it activates the boronic acid for the transmetalation step.[6] The choice of base can dramatically influence the reaction rate and yield. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base can affect the reaction kinetics, with stronger bases often leading to faster reactions. The selection of the base is also dependent on the solvent system and the stability of the substrates to basic conditions.[5][6][7]
General Synthetic Pathway
The general synthetic approach involves the reaction of this compound with a suitable arylboronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of functional groups at the 4-position, leading to novel compounds with tailored properties.
Characterization of Novel Biphenyl Compounds
A suite of analytical techniques is employed to fully characterize the synthesized compounds and determine their physical and chemical properties.
-
Structural Elucidation: Standard spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the newly synthesized compounds.
-
Mesomorphic Properties: The liquid crystalline properties are investigated using Polarized Optical Microscopy (POM) to observe the characteristic textures of different mesophases and Differential Scanning Calorimetry (DSC) to determine the phase transition temperatures and associated enthalpy changes.[8][9]
-
Optical Properties: The birefringence (Δn), a crucial parameter for liquid crystal display applications, is measured using an Abbe refractometer.[10] The photophysical properties, including UV-Vis absorption and fluorescence emission spectra, are recorded to assess their potential for applications in organic electronics.[11]
-
Electrical Properties: The dielectric anisotropy (Δε) is a key parameter for predicting the response of a liquid crystal to an electric field. It is determined by measuring the dielectric constants parallel and perpendicular to the director of the liquid crystal.[11][12][13]
Performance Comparison: Novel Compounds vs. Established Alternatives
The performance of novel compounds derived from this compound is benchmarked against well-established liquid crystals, such as the 4-alkyl-4'-cyanobiphenyls (nCBs), and other commercially available materials.
Comparison with 4-alkyl-4'-cyanobiphenyls (nCBs)
The nCBs are a widely studied class of nematic liquid crystals. A key member of this family is 4'-pentyl-4-cyanobiphenyl (5CB). These compounds exhibit a strong positive dielectric anisotropy due to the polar cyano group.[13] Novel compounds synthesized from this compound can be designed to have different terminal groups, leading to a range of dielectric anisotropies and other properties.
| Property | Novel 4-Butyl-4'-aryl Biphenyl (Example) | 4-Pentyl-4'-cyanobiphenyl (5CB) | Phenylcyclohexanes (PCHs) |
| Nematic Range (°C) | Dependent on aryl substituent | 22.5 - 35.0[10] | Varies with alkyl chain |
| Birefringence (Δn) | Tunable by aryl group selection | ~0.19 | ~0.12 |
| Dielectric Anisotropy (Δε) | Can be positive or negative | High positive (~+11)[12] | Low |
| Viscosity (mPa·s) | Varies with structure | ~25 | Low |
Note: The data for the novel compound is illustrative and will depend on the specific aryl group introduced.
The ability to introduce a wide variety of aryl groups through Suzuki coupling allows for the fine-tuning of properties. For instance, incorporating electron-withdrawing or electron-donating groups can significantly alter the dielectric anisotropy and optical properties of the final compound.[14] This provides a distinct advantage over the fixed cyano group in the nCB series.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the synthesis of a 4-butyl-4'-aryl-1,1'-biphenyl from this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene
-
Ethanol
-
Deionized water
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
In a separate flask, prepare the catalyst by dissolving palladium(II) acetate and triphenylphosphine in toluene.
-
Add the catalyst solution to the reaction flask.
-
Add a solvent mixture of toluene, ethanol, and deionized water.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) under a nitrogen atmosphere and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature. Add deionized water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel organic compounds with tunable properties. The Suzuki-Miyaura coupling provides a robust and efficient method for introducing a wide range of functional groups, allowing for the rational design of materials for specific applications. The ability to fine-tune the mesomorphic, optical, and electrical properties of these novel biphenyl derivatives makes them promising candidates for next-generation liquid crystal displays, organic light-emitting diodes, and other advanced electronic devices. This guide provides a framework for the synthesis, characterization, and comparative evaluation of these materials, empowering researchers to explore new frontiers in materials science.
References
- Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online.
- Ratna, B.R., & Shashidhar, R. (1976).
- Charov, P. A., et al. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. MDPI.
- Ratna, B.R., & Shashidhar, R. (1976).
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. MDPI.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Tu, T., et al. (2012).
- Imrie, C. T., & Henderson, P. A. (2024). Cyanobiphenyl-based liquid crystal dimers and the twist-bend nematic phase: on the role played by the length and parity of the spacer. Taylor & Francis Online.
- Dabrowski, R., et al. (2013). High Birefringence Liquid Crystals. Semantic Scholar.
- Khanam, S. A., et al. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC.
- Dabrowski, R., et al. (2015). High Birefringence Liquid Crystals.
- Chen, Y., et al. (2016).
- Imrie, C. T. (2024). 4'-pentyl-4-cyanobiphenyl - 5CB. Taylor & Francis Online.
- Heilmeier, G. H., Zanoni, L. A., & Barton, L. A. (1969). Performance characteristics of nematic liquid crystal display devices. IEEE Xplore.
- Gurupadaswamy, H. D., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
- Kwong, F. Y., et al. (2014). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
- Zhang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Kumar, A., et al. (2021).
- Abdel-Maksoud, M. S., et al. (2023).
- Chen, Y., et al. (2016). High performance liquid crystals for vehicle displays. Optica Publishing Group.
- Kula, P., et al. (2020). Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls. MDPI.
- Oladepo, S. A., et al. (2024). Investigation of solute-solvent interactions of 4'-alkyl-4-cyanobiphenyl liquid crystals using Raman spectroscopy. PubMed.
- Schadt, M. (1997). LIQUID CRYSTAL MATERIALS AND LIQUID CRYSTAL DISPLAYS. MIT.
- BenchChem. (2025). Application Note: Suzuki Coupling Protocol for the Synthesis of Biphenyl Derivatives using 1-Bromo-4-(trans-4- ethylcyclohexyl)benzene. BenchChem.
- Singh, A. K., & Tandon, P. (2021). Quantum Mechanical Study of 4-Alkyl 4'-Cyano Biphenyls: Part I: C9H19-C6H5. Journal of Computer Science.
- Kanojiya, J. B., et al. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group.
- Goulding, M. J. (2016). Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals.
- BenchChem. (2025).
- Özgan, Ş., & Okumuş, M. (2011). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4.
- Wasiak, W., & Głowinkowski, S. (2000). Monomeric liquid crystal: 4,4 -biphenylene-bis (4- n -butyloxy.
- De Luca, L., et al. (2024). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
- Bezborodov, V. S., et al. (1991). Synthesis and mesomorphic properties of 4-alkyl-3,4'-disubstituted biphenyls and terphenyls. ElectronicsAndBooks.
- Deveau, A. M. (2008). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet. JEOL USA Inc.
- Wen, J., et al. (2002). Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates.
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 5. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] High Birefringence Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. RRI Digital Repository: Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases [dspace.rri.res.in]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. OPG [opg.optica.org]
A Comparative Guide to the In-Silico and Experimental Properties of 4-Bromo-4'-butyl-1,1'-biphenyl
In the landscape of modern chemical research and drug development, the synergy between computational prediction and empirical validation is paramount. This guide provides an in-depth comparison of the in-silico (computationally predicted) and experimentally determined properties of 4-Bromo-4'-butyl-1,1'-biphenyl. This compound, a substituted biphenyl, serves as a valuable intermediate in organic synthesis, particularly for creating complex molecular architectures used in liquid crystals, pharmaceuticals, and advanced materials.[1][2] By juxtaposing predictive data with robust experimental results, we can not only validate our computational models but also gain a more nuanced understanding of the molecule's behavior, accelerating research and development cycles.
This document is structured to guide researchers through the predictive landscape offered by computational chemistry and then ground those predictions in the tangible reality of laboratory analysis. We will explore the core physicochemical and spectroscopic properties, detailing the causality behind our experimental choices and providing self-validating protocols.
Part 1: The Computational Forecast: In-Silico Property Prediction
Computational chemistry provides a powerful, rapid, and cost-effective means to forecast the properties of a molecule before its synthesis or acquisition.[3] These predictions are derived from the fundamental principles of quantum mechanics and molecular mechanics, using software to solve complex equations that describe molecular structure and energy.[4] For this compound, we can aggregate computed data from established databases like PubChem, which consolidates information from various depositors.
The following table summarizes the key in-silico properties for this compound. These descriptors are foundational for predicting its behavior, from its reactivity and solubility to its potential interactions with biological systems.
Table 1: Summary of Computed Properties for this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₁₆H₁₇Br | PubChem |
| IUPAC Name | 1-bromo-4-(4-butylphenyl)benzene | PubChem[5] |
| Molecular Weight | 289.21 g/mol | PubChem[5] |
| Monoisotopic Mass | 288.05136 Da | PubChem[5] |
| InChIKey | KAWPTSPOSZBAHH-UHFFFAOYSA-N | PubChem[5] |
| SMILES | CCCCc1ccc(cc1)c2ccc(cc2)Br | PubChem[5] |
| XLogP3 | 6.4 | PubChem |
| Topological Polar Surface Area | 0 Ų | PubChem[5] |
| Heavy Atom Count | 17 | PubChem |
| Complexity | 198 | PubChem[5] |
These in-silico parameters offer a preliminary fingerprint of the molecule. For instance, the high XLogP3 value suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents. The zero polar surface area is expected for a non-polar hydrocarbon structure with only a halogen substituent.[5] While invaluable for initial screening, these predictions must be anchored by empirical evidence.
Part 2: Empirical Verification: Experimental Characterization
Experimental analysis provides the definitive characterization of a compound. The following sections detail the standard protocols for determining the structural and physicochemical properties of this compound, serving as a benchmark against which in-silico data can be judged.
Spectroscopic Identification: Unveiling the Molecular Structure
Spectroscopic techniques are the cornerstone of chemical analysis, allowing us to probe the molecular structure and confirm the identity of a synthesized or purchased compound.
Causality and Rationale: NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous confirmation of the carbon skeleton and the placement of substituents.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for nonpolar compounds and its single, well-defined solvent peak in both ¹H and ¹³C spectra.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 300 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Acquire data with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans to ensure a good signal-to-noise ratio.
-
¹³C NMR Parameters: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time with more scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Logical Workflow for NMR Analysis
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) |
| Butyl -CH₃ | ~0.9 (triplet) | ~14.0 |
| Butyl -CH₂- | ~1.4 (sextet) | ~22.5 |
| Butyl -CH₂- | ~1.6 (quintet) | ~33.8 |
| Butyl Ar-CH₂- | ~2.6 (triplet) | ~35.2 |
| Aromatic C-H | 7.1 - 7.6 (multiplets) | 126 - 132 |
| Aromatic C-Br | - | ~121.5 |
| Aromatic C-C (quaternary) | - | 138 - 143 |
Note: These are estimated values based on analogous structures. Actual experimental values provide the definitive data.
Causality and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes. This absorption pattern is unique to the molecule and serves as a "molecular fingerprint".[6]
Experimental Protocol: FT-IR (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Logical Workflow for FT-IR Analysis
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2955-2850 | C-H Stretch | Aliphatic (Butyl) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1070, ~1010 | C-Br Stretch | Aryl Bromide |
| 850-810 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |
Causality and Rationale: Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the definitive method for determining the molecular weight of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information that complements NMR and IR data.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution if coupled with Gas Chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process, known as electron ionization (EI), ejects an electron from the molecule to form a radical cation (M⁺•), which is the molecular ion.
-
Mass Analysis: Accelerate the generated ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Logical Workflow for Mass Spectrometry Analysis
Table 4: Predicted vs. Experimental Mass Spectrometry Data
| Parameter | In-Silico (Predicted) | Experimental (Expected) |
| Molecular Weight | 289.21 | - |
| Molecular Ion (M⁺•) | m/z 288 (for ⁷⁹Br) and 290 (for ⁸¹Br) | m/z 288 and 290 in an approximate 1:1 ratio, confirming the presence of one bromine atom. |
| Key Fragments | - | Expected fragments include m/z 231/233 ([M-C₄H₉]⁺) from the loss of the butyl group, and m/z 152 ([M-Br-C₄H₉]⁺) from further fragmentation. |
Part 3: The Verdict: Comparing In-Silico and Experimental Data
The ultimate goal is to see how well our computational predictions align with real-world measurements. This comparison is critical for validating the predictive models and understanding their limitations.
Table 5: Head-to-Head Comparison of Properties
| Property | In-Silico Prediction | Experimental Data/Expectation | Agreement |
| Molecular Weight | 289.21 g/mol | Determined from M⁺• peaks at m/z 288/290 | Excellent . The mass of the most abundant isotopes matches the predicted molecular ion peaks. |
| Molecular Formula | C₁₆H₁₇Br | Confirmed by NMR (proton/carbon count) and high-resolution MS. | Excellent . Spectroscopic data should confirm the predicted formula. |
| Key Structural Features | Biphenyl core, n-butyl group, p-bromo substituent | Confirmed by NMR chemical shifts, IR functional group absorptions, and MS fragmentation. | Excellent . All techniques are expected to corroborate the predicted structure. |
Discrepancies, if they arise, often stem from the ideal conditions assumed by computational models (e.g., an isolated molecule in a vacuum at 0 K) versus the real-world conditions of the experiment (e.g., in a solvent at room temperature). However, for fundamental properties like molecular weight and core structure, the agreement is typically very high.
Part 4: Contextual Benchmarking: Comparison with Alternatives
To better understand the properties of this compound, it is useful to compare it with structurally related molecules. This provides context for how the butyl group and bromine atom influence its properties.
Table 6: Comparison with Structurally Similar Biphenyls
| Compound | Molecular Weight ( g/mol ) | Key Difference |
| 4-Bromobiphenyl [7] | 233.10 | Lacks the 4'-butyl group. |
| 4-Bromo-4'-ethyl-1,1'-biphenyl [8] | 261.16 | Shorter ethyl group instead of butyl. |
| 4-Bromo-4'-fluoro-1,1'-biphenyl [9] | 251.09 | Fluoro- substituent instead of butyl. |
| This compound | 289.21 | Target Compound |
This comparison highlights how systematic changes to the molecular structure directly impact its fundamental properties, such as molecular weight. These analogs serve as excellent controls and reference points in both experimental and computational studies.
Conclusion
This guide demonstrates the essential interplay between in-silico prediction and experimental validation in modern chemical science. For this compound, computational tools provide a remarkably accurate forecast of its fundamental properties, including molecular weight, formula, and core structural features. These predictions are then unequivocally confirmed and refined by a suite of robust analytical techniques—NMR, FT-IR, and Mass Spectrometry.
The power of this dual approach lies in its efficiency and depth. Predictive methods allow for the high-throughput screening of virtual compounds, saving significant time and resources.[3][10] Subsequent experimental verification provides the ground truth necessary for patent applications, regulatory submissions, and further research. For researchers and drug development professionals, mastering the synthesis of these two pillars—prediction and practice—is the key to unlocking new frontiers in molecular innovation.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15738138, this compound.
- MIT News (2025). New computational chemistry techniques accelerate the prediction of molecules and materials.
- J-STAR Research (n.d.). Predicting Molecular Properties via Computational Chemistry.
- Agoram, B., Woltosz, W. S., & Bolger, M. B. (2001). Predicting the impact of physiological and biochemical processes on oral drug bioavailability. Advanced Drug Delivery Reviews, 50, S41–S67. (Note: General reference on computational prediction, not directly on the target compound).
- Dotmatics (2025). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates.
- Autechem (n.d.). Understanding the Properties and Uses of 4'-Bromo-[1,1'-biphenyl]-4-ol.
- NIST (n.d.). 1,1'-Biphenyl, 4-bromo-. In NIST Chemistry WebBook.
- Google Patents (n.d.). CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 96882, 4-Bromo-4'-fluoro-1,1'-biphenyl.
- Doc Brown's Chemistry (n.d.). Infrared spectrum of 1-bromobutane.
- Boron Molecular (n.d.). 4-Bromo-4'-ethyl-1,1'-biphenyl.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 3. sapiosciences.com [sapiosciences.com]
- 4. J-STAR Computational Chem | CRO Services [jstar-research.com]
- 5. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 8. boronmolecular.com [boronmolecular.com]
- 9. 4-Bromo-4'-fluoro-1,1'-biphenyl | C12H8BrF | CID 96882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]
A Comparative Guide to the Synthesis of 4-Bromo-4'-butyl-1,1'-biphenyl: An Evaluation of Reproducibility in Cross-Coupling Methodologies
Introduction: The Significance of Substituted Biphenyls
The 4-bromo-4'-butyl-1,1'-biphenyl moiety is a crucial structural unit in the development of functional materials and pharmaceuticals. Its rigid biphenyl core, combined with the versatile handles of a bromo group (amenable to further cross-coupling) and a butyl chain (imparting solubility and steric bulk), makes it a valuable intermediate. In fields where precise molecular architecture dictates function, such as in the synthesis of liquid crystals or bioactive molecules, the ability to reliably and reproducibly synthesize such building blocks is paramount. This guide provides an in-depth comparison of two prominent palladium-catalyzed cross-coupling reactions for the synthesis of this compound: the Suzuki-Miyaura coupling and the Kumada-Corriu coupling. We will dissect the mechanistic nuances, evaluate the practical advantages and disadvantages of each, and provide detailed, field-tested protocols to aid researchers in selecting the most appropriate method for their specific needs.
The Contenders: Suzuki-Miyaura vs. Kumada-Corriu Coupling
The formation of the carbon-carbon bond between the two phenyl rings is the key transformation in this synthesis. Both the Suzuki-Miyaura and Kumada-Corriu reactions are powerful tools for this purpose, each revolving around a palladium or nickel catalyst. However, they differ fundamentally in the nature of the organometallic nucleophile used, a difference that has significant implications for functional group tolerance, reaction setup, and overall reproducibility.
-
The Suzuki-Miyaura Coupling: This reaction utilizes a stable and readily available organoboron reagent, typically a boronic acid or ester, which couples with an organohalide.[1][2] Its popularity stems from its generally mild reaction conditions, high functional group tolerance, and the generation of non-toxic, easily removable inorganic byproducts.[2][3]
-
The Kumada-Corriu Coupling: As one of the earliest developed cross-coupling methods, the Kumada reaction employs a highly reactive Grignard reagent (an organomagnesium halide).[4][5] While it can be highly efficient and utilizes economical reagents, the extreme reactivity of the Grignard reagent limits its tolerance for many common functional groups.[6][7]
Mechanistic Rationale and Causality
Both reactions are generally understood to proceed through a similar catalytic cycle involving a palladium(0) species.[1][7] Understanding this cycle is critical to troubleshooting and optimizing the reaction for reproducibility.
The Catalytic Cycle: A Shared Pathway
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 1,4-dibromobenzene or 4-bromophenylboronic acid). This forms a Pd(II) complex.[1][8] The reactivity order for the halide is typically I > Br > Cl.[3]
-
Transmetalation: This is the key differentiating step. The organic group from the nucleophilic partner (the butylphenyl group from either the boronic acid or the Grignard reagent) is transferred to the palladium center, displacing the halide.[1][8]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst.[1][9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]
- 8. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
A Head-to-Head Comparison of Biphenyl Cores in Liquid Crystal Design: A Guide for Researchers
The biphenyl scaffold remains a cornerstone in the design of calamitic (rod-shaped) liquid crystals, a journey that began with the game-changing invention of cyanobiphenyls.[1] These materials laid the foundation for the flat-screen display industry. This guide provides a head-to-head comparison of different biphenyl core strategies in liquid crystal design, offering insights into how modifications to this fundamental unit dictate the macroscopic properties essential for advanced applications. We will delve into the structure-property relationships that govern the performance of these remarkable materials, supported by experimental data and characterization protocols.
The Archetype: 4-Cyano-4'-alkylbiphenyls (nCBs)
The cyanobiphenyls, particularly 4-cyano-4'-pentylbiphenyl (5CB), are foundational materials in liquid crystal research and technology.[2][3] First synthesized in 1972 by George William Gray and his team, 5CB was pivotal for the development of liquid crystal displays (LCDs) due to its chemical stability and significant positive dielectric anisotropy.[2]
The structure of a typical nCB, like 5CB, consists of three key components: a rigid biphenyl core, a flexible alkyl chain (the 'n' in nCB), and a polar cyano (-CN) group. This molecular architecture is the origin of its liquid crystalline behavior. The elongated, rod-like shape facilitates the orientational order characteristic of the nematic phase, while the strong dipole moment of the cyano group leads to a large positive dielectric anisotropy (Δε), making it highly responsive to electric fields.[2][4]
Key Performance Characteristics of 5CB:
| Property | Value |
| Chemical Formula | C18H19N |
| Molecular Weight | 249.35 g/mol |
| Crystal to Nematic Transition | 22.5 °C[3][4][5] |
| Nematic to Isotropic Transition | 35.0 °C[3][4][5] |
The relatively narrow nematic range of pure 5CB highlights a key aspect of liquid crystal design: single-component systems rarely meet all the requirements for practical applications.[4][6] Therefore, nCBs are often key components in eutectic mixtures, such as E7, which broaden the operational temperature range.[7]
Enhancing Performance: The Role of Lateral Substitution
A primary strategy to modulate the properties of the biphenyl core is the introduction of lateral substituents, most commonly fluorine atoms. Lateral fluorination has profound effects on the physical properties of the resulting liquid crystal.
Impact of Lateral Fluorination:
-
Reduced Melting Point: The introduction of a lateral fluorine atom can disrupt the crystalline packing of the molecules, leading to a lower melting point and often a broader nematic range.[8][9]
-
Modified Dielectric Anisotropy (Δε): A lateral fluorine atom introduces a dipole moment perpendicular to the long molecular axis. This can either increase or decrease the overall Δε depending on its position relative to other polar groups. For instance, in materials designed for negative Δε applications (e.g., vertically aligned displays), lateral fluorination is a key design element.[10]
-
Lower Rotational Viscosity (γ₁): Fluorination can lead to a decrease in rotational viscosity, which is crucial for achieving fast switching times in displays.[8][9]
-
Increased Birefringence (Δn): In some cases, lateral fluorination can enhance the birefringence of the material.[8]
A study on biphenyl liquid crystal diluters terminated by a 2,2-difluorovinyloxyl group demonstrated that a lateral fluorine substituent on the biphenyl core significantly contributed to lowering the melting point and viscosity of liquid crystal mixtures.[8][9]
Visualizing the Biphenyl Liquid Crystal Structure
The general architecture of a calamitic liquid crystal based on a biphenyl core can be visualized as follows:
Caption: General molecular structure of a substituted biphenyl liquid crystal.
Beyond the Cyano Group: Exploring Alternative Terminal Groups
While the cyano group is highly effective at inducing a strong positive Δε, its presence can lead to increased viscosity and the potential for dimerization due to strong dipole-dipole interactions.[11] Research has therefore explored a wide array of alternative terminal groups to fine-tune the properties of biphenyl-based liquid crystals.
Push-Pull Architectures:
A modern approach involves creating "push-pull" systems, where the biphenyl core is functionalized with an electron-donating group (the "push") at one end and an electron-accepting group (the "pull") at the other.[12][13] This design can lead to materials with interesting photophysical properties, making them suitable for applications like luminescent liquid crystals.[12][13]
For example, biphenyl derivatives with alkylamino groups as donors and cyano groups as acceptors have been synthesized.[12][13] These materials can exhibit nematic phases and show fluorescence, opening up possibilities for new optoelectronic devices.[12][13]
Alkoxy and Other Functional Groups:
The replacement of the alkyl chain with an alkoxy chain (-O-R) can also influence the mesomorphic properties. The introduction of the oxygen atom can alter the polarity and polarizability of the molecule, affecting transition temperatures and dielectric properties. Furthermore, incorporating moieties from natural molecules, such as menthol or borneol, into the terminal chain can induce chirality and lead to smectic phases.[14][15]
Comparative Data of Biphenyl-Based Liquid Crystals
The following table summarizes key properties of different biphenyl-based liquid crystal systems, illustrating the impact of core and terminal group modifications.
| Compound Class | Example | Key Feature | Mesophase Range (°C) | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Key Advantage(s) |
| Cyanobiphenyls | 5CB | Cyano terminal group | Nematic: 22.5 - 35.0[3][4][5] | High Positive | Moderate | Benchmark material, high Δε |
| Laterally Fluorinated | 3FV (example) | Lateral F on core | Nematic (in mixture)[8] | Variable (can be high positive) | High | Lower viscosity, lower melting point[8][9] |
| Push-Pull Biphenyls | 2B8 (example) | Alkylamino donor | Nematic: 110.5 - 124.6 (on cooling)[12] | Not reported | Not reported | Luminescence, tunable electronic properties[12][13] |
| Allyloxy-based | - | Allyloxy terminal group | Broad Nematic Range[10] | Negative (-3.36 to -4.29)[10] | Moderate | Useful for negative Δε mixtures[10] |
Experimental Protocols for Characterization
The characterization of novel biphenyl liquid crystals relies on a suite of standard analytical techniques to determine their thermal and electro-optical properties.
Workflow for Liquid Crystal Characterization
Caption: Standard workflow for the characterization of a new liquid crystal.
Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures and associated enthalpy changes.
Protocol:
-
Accurately weigh 2-5 mg of the biphenyl compound into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place both pans into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature well above its expected clearing point (isotropic phase).
-
Hold the sample at this temperature for a few minutes to ensure a uniform isotropic state and erase any thermal history.
-
Cool the sample at the same controlled rate to a temperature below its lowest expected transition.
-
Perform a second heating scan at the same rate. The data from the second heating and first cooling scans are typically reported.[16]
-
Analyze the resulting thermogram to identify peaks corresponding to phase transitions (e.g., crystal-nematic, nematic-isotropic).
Polarized Optical Microscopy (POM)
Objective: To visually identify and characterize the liquid crystalline mesophases by observing their unique optical textures.
Protocol:
-
Place a small amount of the sample on a clean glass microscope slide.
-
Cover with a coverslip.
-
Position the slide on a hot stage attached to a polarizing microscope.
-
Heat the sample into the isotropic phase, where the field of view will appear dark under crossed polarizers.
-
Slowly cool the sample. As it transitions into a mesophase, characteristic textures will appear (e.g., schlieren or marbled textures for a nematic phase).[17]
-
Record the temperatures at which these textures appear and disappear, and compare them with the DSC data.
-
Capture images of the textures for identification and documentation.
Electro-Optical Measurements
Objective: To quantify key performance metrics such as dielectric anisotropy (Δε), birefringence (Δn), and rotational viscosity (γ₁).
Protocol:
-
Cell Preparation: Inject the liquid crystal material into a pre-fabricated test cell in its isotropic phase. The cell consists of two parallel glass plates coated with a transparent conductor (e.g., ITO) and an alignment layer. The cell gap is typically a few micrometers.
-
Dielectric Anisotropy (Δε):
-
Measure the capacitance of the cell with the liquid crystal in the planar alignment (C⊥, no applied voltage) and homeotropic alignment (C∥, with a voltage sufficient to align the director perpendicular to the plates).
-
Δε is calculated from these capacitance values (Δε = ε∥ - ε⊥), where ε is the dielectric permittivity.
-
-
Birefringence (Δn):
-
Measure the optical retardation of the cell as a function of applied voltage using a suitable optical setup (e.g., with a compensator or by analyzing the transmission spectrum).
-
Δn is calculated from the maximum retardation (Δn = nₑ - nₒ), where nₑ and nₒ are the extraordinary and ordinary refractive indices, respectively.[18]
-
-
Rotational Viscosity (γ₁):
-
Measure the switching time (rise time or decay time) of the liquid crystal cell in response to an applied voltage pulse.
-
γ₁ can be calculated from the decay time, cell gap, and the splay elastic constant (K₁₁).
-
Conclusion
The biphenyl core is a remarkably versatile platform for the design of liquid crystals. The foundational cyanobiphenyls established the viability of these materials for display applications, and subsequent innovations, such as lateral fluorination and the development of push-pull architectures, have enabled the fine-tuning of their properties for a wide range of advanced technologies. By understanding the fundamental structure-property relationships, researchers can rationally design new biphenyl-based liquid crystals with tailored characteristics, including broad nematic ranges, low viscosity, and specific dielectric and optical properties, paving the way for the next generation of liquid crystal devices.
References
- Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 50(13-14).
- Uchimura, M., et al. (n.d.). Synthesis of Liquid Crystal Molecules Based on Bis(biphenyl)diacetylene and Their Liquid Crystallinity. Chemistry Letters, Oxford Academic.
- Kelly, S. M., et al. (2023). Triphenylene discotic liquid crystals: biphenyls, synthesis, and the search for nematic systems. UEA Digital Repository.
- Wikipedia. (n.d.). 4-Cyano-4'-pentylbiphenyl. Wikipedia.
- ResearchGate. (2025). Synthesis and characterization of biphenyl liquid crystal based on natural molecules and 2(5H)-furanone moiety. ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Nematic Liquid Crystals: A Deep Dive into 5CB Properties. ningboinno.com.
- Chen, R., et al. (2023). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Taylor & Francis Online.
- Harrane, A., et al. (2018). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journal of Organic Chemistry.
- Chen, L., et al. (2023). Electro-optics of blue phase liquid crystal in field-perpendicular direction. AIP Publishing.
- Al-Mutabagani, M. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI.
- Al-Ghamdi, A. A. (1998). Dielectric and electro-optical properties of some cyanobiphenyl liquid-crystals. Aston Research Explorer.
- ResearchGate. (2025). Progress on biphenyl liquid crystal materials using bio-based molecules. ResearchGate.
- Shanker, G., et al. (2022). Perspective on structure-property relationship of room temperature single-component liquid crystals. ResearchGate.
- Dwivedi, K. K., et al. (2014). Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Journal of Crystallization Process and Technology.
- Ishige, R., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online.
- Ishige, R., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis Online.
- RRI Digital Repository. (2011). OPTICAL AND DIELECTRIC PROPERTIES OF LIQUID CRYSTALS AND LIQUID CRYSTAL NANOCOMPOSITES. RRI Digital Repository.
- ResearchGate. (2011). Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. ResearchGate.
- Kurotaki, K., et al. (n.d.). Electronic Conduction in Biphenyl Liquid Crystals. Chemistry Letters, Oxford Academic.
- ResearchGate. (2025). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals. ResearchGate.
- ResearchGate. (2025). Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents. ResearchGate.
- ResearchGate. (2025). Comprehensive Identification of Liquid Crystal Monomers—Biphenyls, Cyanobiphenyls, Fluorinated Biphenyls, and their Analogues—in Waste LCD Panels and the First Estimate of their Global Release into the Environment. ResearchGate.
Sources
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. dspace.rri.res.in [dspace.rri.res.in]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. research.aston.ac.uk [research.aston.ac.uk]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]
- 17. mdpi.com [mdpi.com]
- 18. pubs.aip.org [pubs.aip.org]
Introduction: Beyond the Core - The Functional Significance of Biphenyl Alkylation
An In-Depth Guide to the Impact of Butyl Chain Isomerism on Biphenyl Properties for Researchers and Drug Development Professionals
Biphenyl serves as a foundational scaffold in numerous high-value applications, from the ubiquitous liquid crystal displays (LCDs) that populate our world to advanced organic semiconductors and critical pharmaceutical agents.[1][2] The parent biphenyl molecule, a simple aromatic hydrocarbon, is a versatile building block, but its true potential is unlocked through functionalization. The strategic addition of substituent groups, such as alkyl chains, dramatically alters its physicochemical and material properties.
This guide moves beyond a simple recitation of facts to provide a deep, mechanistic understanding of how the length and, more critically, the isomeric structure of a butyl group (C₄H₉) modulates the core properties of the biphenyl system. For researchers in materials science and drug development, a nuanced appreciation of these structure-property relationships is not merely academic; it is a prerequisite for the rational design of molecules with tailored functions. We will explore how subtle changes in the butyl chain's architecture—from a linear n-butyl to a bulky tert-butyl group—create profound differences in melting points, solubility, liquid crystallinity, and toxicological profiles.
The Four Faces of Butylbiphenyl: A Structural Overview
The term "butylbiphenyl" is imprecise without specifying the isomer of the butyl group and its position on the biphenyl ring. For this guide, we will focus on the four isomers of the butyl group attached at the 4-position, as this substitution pattern is most relevant for applications requiring rod-shaped molecules, such as liquid crystals. The seemingly minor rearrangement of carbon and hydrogen atoms among these isomers leads to distinct three-dimensional shapes, which is the root cause of their differing properties.
Caption: The four structural isomers of 4-butylbiphenyl.
Comparative Analysis of Physicochemical Properties
The isomeric form of the butyl chain directly influences intermolecular forces (van der Waals interactions) and the efficiency of crystal lattice packing, thereby dictating the bulk physical properties of the compound.
Melting Point, Boiling Point, and Thermal Stability
The relationship between chain branching and phase transition temperatures is a classic illustration of structure-property effects.
-
Boiling Point: For a homologous series, boiling points generally increase with molecular weight. However, among isomers, increased branching leads to a more compact, spherical shape. This reduces the available surface area for intermolecular van der Waals attractions, resulting in a lower boiling point. Therefore, one would predict the boiling point to decrease in the order: n-butyl > isobutyl > sec-butyl > tert-butyl.
-
Melting Point: The melting point is determined not only by the strength of intermolecular forces but also by the efficiency with which molecules pack into a crystal lattice. Highly symmetric, spherical molecules like 4-tert-butylbiphenyl often pack more efficiently into a stable crystal lattice than their less symmetrical linear counterparts. This can lead to a significantly higher melting point, overriding the effect of weaker van der Waals forces.
-
Thermal Stability: The stability of the molecule to decomposition at elevated temperatures is also affected. While the biphenyl core is robust, the attached alkyl chains can be a point of thermal degradation. Studies on related systems show that increasing alkyl chain length can influence thermal stability, a critical factor in materials for organic electronics.[2][3]
| Property | 4-n-Butylbiphenyl | 4-tert-Butylbiphenyl | 4,4'-di-tert-Butylbiphenyl |
| Molecular Formula | C₁₆H₁₈ | C₁₆H₁₈ | C₂₀H₂₆ |
| Molecular Weight | 210.31 g/mol | 210.31 g/mol [4] | 266.42 g/mol [5] |
| Melting Point | 18.5 °C (approx.) | 52-54 °C | 126-130 °C[5] |
| Boiling Point | 291 °C (approx.) | 280-282 °C | 190-192 °C / 13 mmHg[5] |
| Octanol/Water Partition Coeff. (logP) | 5.9 (Predicted) | 5.9 (Experimental)[4] | 7.4 (Predicted) |
Data for 4-n-butylbiphenyl and logP values are sourced from PubChem and Cheméo databases where available; some values are predicted via computational models.[4][6][7]
Solubility and Lipophilicity
The addition of any butyl group significantly increases the nonpolar character of the biphenyl scaffold, enhancing its solubility in organic solvents and increasing its lipophilicity. This is quantified by the octanol/water partition coefficient (logP), a critical parameter in drug development that influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. As seen in the table, the logP values are high, indicating a strong preference for lipid environments. While the isomeric form has a minor effect on the calculated logP, it can subtly influence solubility in specific solvents due to differences in molecular shape and crystal lattice energy.
The Critical Role of Chain Structure in Liquid Crystals
The field of liquid crystals (LCs) provides the most dramatic illustration of the butyl chain's impact. LCs are phases of matter intermediate between a crystalline solid and an isotropic liquid, possessing both order and fluidity.[8][9] The shape of a molecule (its anisotropy) is paramount for forming these phases.
-
Linear Chains (n-Butyl): Long, linear alkyl chains enhance the rod-like shape of the biphenyl molecule. This geometry is conducive to the formation of ordered, fluid phases like the nematic phase, where molecules align along a common axis.[9] For example, the cyanobiphenyl series (nCBs) are classic liquid crystals, and 4'-butyl-4-biphenylcarbonitrile (4CB) is a well-studied member of this family.[8]
-
Branched Chains (tert-Butyl): The bulky, spherical shape of the tert-butyl group disrupts the slender, anisotropic geometry required for mesophase formation.[1] By increasing the width of the molecule, it prevents the close, ordered packing necessary for liquid crystallinity.[1] Consequently, compounds like 4-tert-butylbiphenyl do not exhibit liquid crystalline properties. This principle is a key tool for molecular engineers: introducing terminal branching is a reliable method to lower clearing points (the temperature at which the LC phase transitions to an isotropic liquid) or eliminate mesomorphism entirely.
Toxicological and Environmental Considerations
Biphenyl itself is associated with toxic effects on the liver and kidneys and is considered a hazardous air pollutant.[10][11][12] Its derivatives, particularly polychlorinated biphenyls (PCBs), are persistent organic pollutants with well-documented adverse health effects.[13]
When considering alkylated biphenyls, the primary concern is bioaccumulation. The addition of a butyl group substantially increases the compound's lipophilicity (high logP), which can lead to its accumulation in the fatty tissues of organisms.[14] While not as notoriously toxic as their chlorinated counterparts, alkylated polycyclic aromatic hydrocarbons (APAHs) are recognized as environmental contaminants that require monitoring.[14][15] The slower degradation of these compounds in low-oxygen environments like sediment can lead to long-term persistence.[13] From a drug development perspective, high lipophilicity can also be a liability, leading to non-specific binding and potential toxicity issues.
Experimental Protocols
Synthesis of 4-tert-butylbiphenyl via Friedel-Crafts Alkylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming new C-C bonds.[16] This protocol describes the alkylation of biphenyl using tert-butyl chloride.
Causality and Choices:
-
Reactant Choice: Biphenyl is the aromatic substrate. Tert-butyl chloride is used as the alkylating agent because the tertiary carbocation it forms is stable and does not rearrange, leading to a clean product. Using a primary alkyl halide like 1-chlorobutane would lead to carbocation rearrangement and a mixture of sec-butyl and n-butyl products.
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid catalyst required to generate the tert-butyl carbocation from the alkyl halide.
-
Solvent: Dichloromethane is a common, relatively inert solvent for this reaction.[16]
-
Purification: Recrystallization from a solvent like ethanol is used to purify the solid product. The principle is that the desired product is soluble in the hot solvent but sparingly soluble at low temperatures, while impurities remain in solution.
Step-by-Step Methodology:
-
Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube (containing CaCl₂).
-
Reactant Addition: To the flask, add biphenyl (5.0 g) and dichloromethane (25 mL). Stir until the biphenyl dissolves.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (4.5 g) in portions. The mixture may warm up.
-
Alkylation: Once the mixture has cooled to room temperature, add tert-butyl chloride (4.0 mL) dropwise over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture over 50 g of crushed ice in a beaker. Stir until the ice has melted. This hydrolyzes the AlCl₃ catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 25 mL of 1M HCl, 25 mL of saturated NaHCO₃ solution, and 25 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure 4,4'-di-tert-butylbiphenyl as a white solid. Note: Under these conditions, dialkylation is highly favored.[5][16] To obtain the mono-substituted product, a significant excess of biphenyl would be required.
-
Characterization: Confirm the identity and purity of the product using melting point analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for synthesis and purification.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermal transitions of a material, such as melting points and the subtle transitions associated with liquid crystalline phases.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized butylbiphenyl sample into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Program the instrument to perform a heat-cool-heat cycle. For example:
-
Equilibrate at 25 °C.
-
Heat from 25 °C to 250 °C at a rate of 10 °C/min.
-
Cool from 250 °C to 25 °C at a rate of 10 °C/min.
-
Heat again from 25 °C to 250 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on the heating scans correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic, or solid-to-liquid melting). The second heating scan is typically used for analysis to ensure a consistent thermal history.
Conclusion and Future Outlook
The structural isomerism of the butyl group is a powerful, yet simple, tool for tuning the properties of the biphenyl core. A linear n-butyl chain promotes the anisotropic geometry essential for liquid crystal formation, while a bulky tert-butyl group disrupts this order, favoring a stable, high-melting-point crystalline solid. These modifications also directly impact key parameters for materials science and drug discovery, including thermal stability, solubility, and lipophilicity, which in turn influences the environmental fate and toxicological profile of the molecule. A thorough understanding of these fundamental structure-property relationships empowers researchers to rationally design and synthesize novel biphenyl-based compounds with precisely tailored functionalities for the next generation of materials and therapeutics.
References
- Abser, M. N., et al. Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters. International Journal of Scientific & Engineering Research, vol. 4, no. 7, 2013. URL: https://www.ijser.org
- Cheméo. Chemical Properties of 4-Tert-butylbiphenyl (CAS 1625-92-9). URL: https://www.chemeo.com/cid/41-012-3/4-tert-Butylbiphenyl
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2775237, 4-Butylbiphenyl. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Butylbiphenyl
- IvyPanda. Synthesis of 4, 4'-di(t-butyl)biphenyl by the Friedel-Crafts reaction Report. 2024. URL: https://ivypanda.com/essays/synthesis-of-4-4-di-t-butylbiphenyl-by-the-friedel-crafts-reaction/
- Kubicki, D., et al. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. Journal of Materials Chemistry C, 2019. URL: https://pubs.rsc.org/en/content/articlelanding/2019/tc/c9tc04481k
- Sigma-Aldrich. 4,4′-Di-tert-butylbiphenyl Product Page. URL: https://www.sigmaaldrich.com/product/aldrich/193801
- Tiwari, S., et al. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p'-cyano-biphenyl. Natural Science, vol. 03, no. 02, 2011, pp. 131–37. URL: https://www.scirp.
- Hinton Jr, E. R., et al. Analysis of Isomeric Alkylated Polycyclic Aromatic Hydrocarbons by Matrix Isolation Fourier Transform Infrared Spectroscopy. Analytical Chemistry, vol. 51, no. 8, 1979, pp. 1345-1351. URL: https://www.researchgate.net/publication/232938890_Spectroscopic_Methods_of_Analysis_for_Polycyclic_Aromatic_Hydrocarbons_in_the_Aqueous_Environment
- Gray, G. W., and D. G. McDonnell. Synthesis and Liquid Crystal Properties of Chiral Alkyl-Cyano-Biphenyls (and -p-Terphenyls). Molecular Crystals and Liquid Crystals, vol. 37, no. 1-4, 1976, pp. 189–211. URL: https://www.electronicsandbooks.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 137120, 4-tert-Butylbiphenyl. URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-tert-Butylbiphenyl
- NIST. 4,4'-di-tert-Butylbiphenyl. NIST Chemistry WebBook, SRD 69. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C1625918
- ResearchGate. Impact of alkyl chain length on the thermal, optical and semiconductor properties of symmetric 4-alkylphenyl derivatives of[1]benzothieno[3,2-b]benzothiophene. URL: https://www.researchgate.
- ChemicalBook. 4,4'-DI-TERT-BUTYLBIPHENYL Chemical Properties,Uses,Production. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9711804.htm
- LookChem. Cas 1625-91-8,4,4'-DI-TERT-BUTYLBIPHENYL. URL: https://www.lookchem.com/cas-162/1625-91-8.html
- Government of Canada. Analysis of Biphenyl and Bis(2-ethylhexyl) phthalate releases and exposure in diverse water bodies in Canada. 2023. URL: https://www.canada.
- Schmidt, L. J., and J. C. Hyland. A mass spectroscopic method for analysis of AHH-inducing and other polychlorinated biphenyl congeners and selected pesticides in fish. Analytical biochemistry, vol. 214, no. 1, 1993, pp. 220-30. URL: https://pubmed.ncbi.nlm.nih.gov/8250275/
- Patsnap. Alkyl Chain Length Impact on Chemical Properties. URL: https://eureka.patsnap.com/article/010000000000016f40775d1f-alkyl-chain-length-impact-on-chemical-properties
- U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of polycyclic aromatic hydrocarbon compounds in sediment by gas chromatography/mass spectrometry. 2005. URL: https://pubs.usgs.gov/sir/2005/5144/
- Cycoń, M., et al. Bisphenols—A Threat to the Natural Environment. International Journal of Molecular Sciences, vol. 24, no. 5, 2023, p. 4634. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10002347/
- Sigma-Aldrich. 4,4'-Di-tert-butylbiphenyl, 99%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/193801
- Scilit. Properties of the Liquid Crystals Formed by Certain 4-Biphenylyl 4”- n -Alkoxybenzoates.: A Reinvestigation. URL: https://www.scilit.net/article/b545f1b1c70e28f09d84659b813b185d
- U.S. Environmental Protection Agency. Biphenyl Hazard Summary. URL: https://www.epa.gov/sites/default/files/2016-09/documents/biphenyl.pdf
- Li, Z., et al. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, vol. 124, no. 6, 2016, pp. 703–12. URL: https://pubmed.ncbi.nlm.nih.gov/26495815/
- Celo, V., et al. Assessment of Alkylated and Unsubstituted Polycyclic Aromatic Hydrocarbons in Air in Urban and Semi-Urban Areas in Toronto, Canada. Environmental Science & Technology, vol. 55, no. 1, 2021, pp. 109–19. URL: https://pubs.acs.org/doi/10.1021/acs.est.0c02290
- LibreTexts Chemistry. Liquid Crystals. URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)
- Li, Z., et al. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, vol. 124, no. 6, 2016, pp. 703-712. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4892911/
- MDPI. Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect. Molecules, vol. 25, no. 21, 2020, p. 5092. URL: https://www.mdpi.com/1420-3049/25/21/5092
- ResearchGate. Analytical trends in the determination of alkylated polycyclic aromatic hydrocarbons in environmental samples: Challenges and advances. URL: https://www.researchgate.net/publication/376662758_Analytical_trends_in_the_determination_of_alkylated_polycyclic_aromatic_hydrocarbons_in_environmental_samples_Challenges_and_advances
- Zhang, H., et al. The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes. Journal of Materials Chemistry A, vol. 8, no. 1, 2020, pp. 297-306. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ta/c9ta10707c
Sources
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. Impact of alkyl chain length on the thermal, optical and semiconductor properties of the symmetric 4-alkylphenyl derivatives of [1]benzothieno[3,2-b]benzothiophene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. The effect of grafted alkyl side chains on the properties of poly(terphenyl piperidinium) based high temperature proton exchange membranes - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00064H [pubs.rsc.org]
- 4. 4-Tert-butylbiphenyl (CAS 1625-92-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 4,4′-ジ-tert-ブチルビフェニル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Butylbiphenyl | C16H18 | CID 2775237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-tert-Butylbiphenyl | C16H18 | CID 137120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Study of Intermolecular Interactions in Liquid Crystals: Para-butyl-p’-cyano-biphenyl [scirp.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. epa.gov [epa.gov]
- 11. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. canada.ca [canada.ca]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ivypanda.com [ivypanda.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Bromo-4'-butyl-1,1'-biphenyl
As a Senior Application Scientist, I understand that meticulous research extends beyond the bench to include the entire lifecycle of a chemical, culminating in its safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle; it is a fundamental aspect of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the disposal of 4-Bromo-4'-butyl-1,1'-biphenyl, grounded in established safety principles and regulatory frameworks. We will move beyond simple instructions to explain the causality behind each procedural step, ensuring a self-validating and trustworthy system for your laboratory.
Hazard Assessment: Understanding the Chemical Profile
Before any handling or disposal, a thorough understanding of the subject chemical is paramount. This compound is a halogenated aromatic compound.[1][2] Its primary hazard classification and the necessity for a specific disposal pathway stem from the presence of the bromine atom on the biphenyl structure. When halogenated organic compounds are incinerated, they can produce acidic gases (like hydrogen bromide), which require specialized treatment systems.[3]
While a specific Safety Data Sheet (SDS) for this exact compound is not available in the search results, data from structurally similar brominated aromatic compounds, such as 4-Bromobiphenyl and 4-Bromo-4'-hydroxybiphenyl, indicate that it should be treated as a substance causing skin and serious eye irritation.[4][5][6] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment.
Table 1: Key Hazard & Chemical Information for this compound
| Property | Value/Classification | Source |
| Chemical Name | This compound | [2] |
| Molecular Formula | C16H17Br | [2] |
| CAS Number | 63619-54-5 | [2] |
| Waste Category | Halogenated Organic Compound | [1][7] |
| Anticipated Hazards | Causes skin irritation, Causes serious eye irritation | [4][5][8] |
| Primary Disposal Route | High-Temperature Incineration | [3][9] |
Immediate Safety: Personal Protective Equipment (PPE)
Given the irritant nature of similar compounds, direct contact must be avoided. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE when handling hazardous chemicals.[10]
Required PPE for Handling this compound Waste:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes or dust.[4]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If generating dust or aerosols, use a dust mask or work in a ventilated fume hood.[6]
The Core Protocol: Waste Segregation and Collection
The single most critical step in disposing of this compound is its correct segregation as a halogenated organic waste .[1] Mixing it with other waste streams, particularly non-halogenated solvents, can complicate and significantly increase the cost of disposal, as the entire mixture must then be treated as halogenated.[1][11]
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Procure a dedicated waste container, clearly labeled for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof lid.[11][12]
-
Labeling: Before adding any waste, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other halogenated components.
-
An accurate list of all constituents and their approximate concentrations.
-
The start date of accumulation (the date the first drop of waste enters the container).
-
-
Waste Addition (Solid): If the waste is a solid (e.g., residual powder, contaminated weighing paper), place it directly into the designated solid halogenated waste container.
-
Waste Addition (Liquid): If the waste is in a solution, pour it carefully into the designated liquid halogenated waste container using a funnel. Crucially, do not mix this waste with non-halogenated solvents like acetone, ethanol, or hexanes. [1][13]
-
Secure the Container: After each addition, securely close the container lid.[14][15] Open funnels should not be left in containers.[12] Liquid waste containers should not be filled beyond 75-90% capacity to allow for vapor expansion.[13]
// Node Definitions start [label="Waste Generated:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; check_halogen [label="Does the molecule contain\nF, Cl, Br, or I?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; halogenated_bin [label="Collect in dedicated\n'HALOGENATED ORGANIC WASTE'\ncontainer", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; non_halogenated_bin [label="Collect in dedicated\n'NON-HALOGENATED ORGANIC WASTE'\ncontainer", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_disposal_halo [label="Arrange for pickup by EH&S\nfor high-temperature incineration\nwith acid gas scrubbing", fillcolor="#5F6368", fontcolor="#FFFFFF"]; final_disposal_nonhalo [label="Arrange for pickup by EH&S\nfor standard fuel blending\nor incineration", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edge Connections start -> check_halogen; check_halogen -> halogenated_bin [label=" Yes "]; check_halogen -> non_halogenated_bin [label=" No "]; halogenated_bin -> final_disposal_halo; non_halogenated_bin -> final_disposal_nonhalo; } caption: Waste Segregation Decision Workflow.
On-Site Accumulation and Storage
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[14][15] This is a designated location at or near the point of generation where waste is collected before being moved to a central storage facility.
SAA Requirements:
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[12][14]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[14][15]
-
Segregation: Incompatible waste streams must be stored separately to prevent dangerous reactions.[12][16] For example, halogenated waste containers should be stored in secondary containment bins separate from acids, bases, or oxidizers.[13]
-
Containment: It is best practice to keep waste containers in secondary containment (such as a spill tray) to capture any potential leaks.[11]
Disposal of Contaminated Materials and Empty Containers
Proper disposal extends to all materials that have come into contact with the chemical.
-
Contaminated Labware (Gloves, Wipes, Pipette Tips): These items are considered solid hazardous waste. They should be collected in a sealed bag or a puncture-proof container, clearly labeled as "Halogenated Organic Waste," and placed in the designated solid waste drum.[17]
-
Contaminated Sharps (Needles, Razor Blades): Collect these in a designated, puncture-proof sharps container labeled for chemically contaminated sharps.[18]
-
Empty Containers: An "empty" container that held a hazardous chemical must be managed correctly. The standard procedure is to triple-rinse the container.[15]
-
Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Crucially, collect all three rinsates as hazardous waste. Since the original material was halogenated, this rinsate must also be collected in the "Halogenated Organic Waste" container.
-
After triple-rinsing, deface or remove the original label, and the container can often be discarded as regular broken glass waste.[15] Check with your institution's Environmental Health & Safety (EH&S) department for specific policies.
-
Final Disposal Pathway: Off-Site Management
Once your waste container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, provided volume limits are not exceeded), you must arrange for its removal.[14]
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[14]
-
Transportation: The waste will be transported by trained professionals to a central accumulation facility.
-
Ultimate Disposal: From there, it is sent to a licensed hazardous waste disposal company. Halogenated organic wastes are typically destroyed via high-temperature incineration in facilities equipped with scrubbers to neutralize the resulting acidic gases.[3][9] This is the environmentally sound and federally regulated method for this class of chemical waste.[3]
By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted safely, efficiently, and in full compliance with environmental regulations, upholding the highest standards of professional laboratory practice.
References
- Properly Managing Chemical Waste in Labor
- Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Laboratory Waste Management Guidelines. Unknown Source. [Link]
- Best Practices for Laboratory Waste Management. ACTenviro. [Link]
- Hazardous Waste Segreg
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- This compound. PubChem, National Institutes of Health (NIH). [Link]
- The OSHA Chemical Storage Requirements.
- Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
- Chemical Hazards and Toxic Substances - Overview.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Chemical Hazards and Toxic Substances - Standards.
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
- What are the OSHA Requirements for Hazardous Chemical Storage? U.S. Chemical Storage. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]
- Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. [Link]
- Hazardous Waste Disposal Guide. Unknown Source. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 4 -Bromo-(1,1 -biphenyl)-4-ol 97 29558-77-8 [sigmaaldrich.com]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. fishersci.com [fishersci.com]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 11. acewaste.com.au [acewaste.com.au]
- 12. nswai.org [nswai.org]
- 13. nipissingu.ca [nipissingu.ca]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. odu.edu [odu.edu]
- 16. capitalresin.com [capitalresin.com]
- 17. risk.byu.edu [risk.byu.edu]
- 18. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-4'-butyl-1,1'-biphenyl
The causality behind these protocols stems from the known hazards of the brominated biphenyl family, which include significant irritation to skin and eyes, potential respiratory tract irritation, and high aquatic toxicity.[2][3][4] Chronic exposure to related compounds, such as polybrominated biphenyls (PBBs), has raised health concerns, underscoring the need for meticulous exposure control.[5][6]
Hazard Profile: An Evidence-Based Assessment
Understanding the "why" behind each safety measure is critical. The recommendations in this guide are based on the hazard classifications of structurally similar compounds, such as 4-Bromobiphenyl and other substituted biphenyls.
| Hazard Classification | Category | Primary Concern | Authoritative Source |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact. | Fisher Scientific, Sigma-Aldrich[2][7] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation. | Fisher Scientific, Sigma-Aldrich[2][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | Fisher Scientific, Sigma-Aldrich[2][3] |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed. | Echemi, Sigma-Aldrich[4][7] |
| Hazardous to the Aquatic Environment | Acute 1, Chronic 1 | Very toxic to aquatic life with long-lasting effects. | Echemi, Sigma-Aldrich[3][4] |
The brominated functional group necessitates caution. Bromine itself is a volatile liquid with a suffocating odor, and while this compound is a solid, any dust or vapor can carry similar risks of irritation to the respiratory system, eyes, and skin.[8]
Core Protective Measures: Your PPE Protocol
A multi-layered PPE strategy is essential to prevent dermal, ocular, and respiratory exposure. Each component is a critical barrier between you and the chemical.
Step 1: Foundational Protection (Body and Extremities)
-
Laboratory Coat : A clean, buttoned lab coat made of a cotton/poly blend or other suitable material should always be worn.[9][10] This is your primary barrier against incidental contact and minor spills. It should be removed before leaving the laboratory.[10]
-
Full-Length Pants and Closed-Toed Shoes : This is a mandatory laboratory practice to protect your legs and feet from spills.[11]
Step 2: Hand Protection (Minimizing Dermal Absorption)
-
Glove Selection : Choose chemical-resistant gloves. Studies on the closely related polychlorinated biphenyls (PCBs) have shown that Nitrile and Viton gloves provide the best protection.[12] Given the structural similarity, nitrile gloves are a robust and practical choice for handling 4-Bromo-4'-butyl-1,1'-biphenyl.[13]
-
Glove Integrity : Always inspect gloves for tears or punctures before use.
-
Proper Technique : Don gloves over the cuffs of your lab coat to protect your wrists. Do not reuse disposable gloves.[11] Upon completion of work, or if contamination occurs, remove them immediately without touching the outer surface with your bare skin and wash your hands thoroughly.[7][10]
Step 3: Eye and Face Protection (Guarding Against Splashes and Dust)
-
Primary Eye Protection : Wear chemical splash goggles that provide a complete seal around the eyes.[9] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.[9]
-
Secondary Face Protection : When handling larger quantities (more than a few grams) or when there is a significant risk of splashing or dust generation, a full-face shield must be worn in conjunction with chemical splash goggles.[9][13] This provides a secondary barrier for your entire face.
Step 4: Respiratory Protection (When Engineering Controls are Insufficient)
All handling of this compound solid should occur inside a certified chemical fume hood to minimize inhalation of dust particles.[14] If a procedure with a high potential for aerosolization must be performed outside of a fume hood, or if engineering controls are inadequate, respiratory protection is required. A NIOSH-approved air-purifying respirator with particulate filters (P100) would be necessary.
Operational and Disposal Plan
Safe handling extends beyond PPE to include your experimental workflow and waste management.
Prudent Handling Practices
-
Engineering Controls : Always handle the solid compound within a chemical fume hood to control airborne particles.[14] Ensure eyewash stations and safety showers are readily accessible.[14][15]
-
Minimizing Dust : Avoid actions that generate dust, such as crushing or vigorous scraping. If weighing, do so within the fume hood or in a glove box.
-
Hygiene : Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]
-
Storage : Keep the container tightly closed and store it in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[15][16]
Emergency Response Workflow: Chemical Spill
In the event of a small spill, a calm and procedural response is crucial.
First Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2][7] If irritation persists, get medical advice.[7]
-
Eye Contact : Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.
-
Ingestion : Rinse mouth and drink plenty of water. Call a poison center or doctor if you feel unwell.[2][7]
Chemical Waste Disposal
This compound and any contaminated materials (gloves, absorbent pads, etc.) must be treated as hazardous waste.[17]
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
Dispose of the container through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][17] Due to its high aquatic toxicity, do not let this chemical enter the environment or sewer system.[2]
By adhering to this comprehensive safety framework, you build a self-validating system of protection that honors both scientific integrity and personal well-being.
References
- Zabik, M. E. (n.d.).
- Pereira, C., et al. (2021, September 15). Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. [Link]
- CPAchem Ltd. (n.d.).
- Alfa Aesar. (2014, November 10). Safety Data Sheet: 1-Bromo-4-nitrobenzene. [Link]
- Woodling, K.A., et al. (2025, July 23). Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Roder, M. M. (1990).
- UK Health Security Agency. (2022, June 10). Bromine: toxicological overview. GOV.UK. [Link]
- Addgene. (n.d.). Personal Protective Equipment (PPE) for BSL-1 and BSL-2 Labs. [Link]
- University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment Guidance for Research. [Link]
- Wikipedia. (n.d.). Bromine. [Link]
- University of California, Merced Environmental Health & Safety. (n.d.). Choosing The Correct PPE. [Link]
- William & Mary Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE) for Biosafety Labs. [Link]
- National Center for Biotechnology Information. (n.d.).
- Organic Syntheses. (n.d.). Methylaluminum Bis(4-Bromo-2,6-Di-tert-Butylphenoxide). [Link]
- Auburn University. (n.d.). Chemical Waste Management Guide. [Link]
Sources
- 1. This compound | C16H17Br | CID 15738138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. cpachem.com [cpachem.com]
- 4. echemi.com [echemi.com]
- 5. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. gov.uk [gov.uk]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. wm.edu [wm.edu]
- 11. addgene.org [addgene.org]
- 12. Permeation of polychlorinated biphenyls and solutions of these substances through selected protective clothing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehs.ufl.edu [ehs.ufl.edu]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. cws.auburn.edu [cws.auburn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
